molecular formula C10H10N2 B1314837 Isoquinolin-5-ylmethanamine CAS No. 58123-58-3

Isoquinolin-5-ylmethanamine

Cat. No.: B1314837
CAS No.: 58123-58-3
M. Wt: 158.2 g/mol
InChI Key: CBDCFKLGMRFTRX-UHFFFAOYSA-N
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Description

Isoquinolin-5-ylmethanamine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDCFKLGMRFTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475911
Record name 1-(Isoquinolin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58123-58-3
Record name 1-(Isoquinolin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-5-ylmethanamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-5-ylmethanamine is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid isoquinoline scaffold, combined with a reactive primary amine functional group, makes it a versatile building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the fundamental properties, synthesis, and known biological significance of this compound, offering insights for researchers engaged in the exploration of novel therapeutics. The isoquinoline framework is a common motif in many natural alkaloids and has been identified as a privileged structure in medicinal chemistry, associated with a wide range of pharmacological activities.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development.

Core Chemical Attributes
PropertyValueSource
IUPAC Name This compoundJ&K Scientific LLC[2]
CAS Number 58123-58-3J&K Scientific LLC[2]
Molecular Formula C₁₀H₁₀N₂PubChem[3]
Molecular Weight 158.20 g/mol PubChem[3]
Canonical SMILES C1=CC2=C(C=CN=C2)C(=C1)CNJ&K Scientific LLC[2]
InChI Key CBDCFKLGMRFTRX-UHFFFAOYSA-NJ&K Scientific LLC[2]
Physical Characteristics

While a definitive melting point for the free base is not widely reported, the related compound 5-aminoisoquinoline has a melting point of 125-128 °C.[2] this compound is typically available as a dihydrochloride salt, which is a solid.[4] The free base is expected to be a liquid or a low-melting solid at room temperature. Isoquinoline itself is a colorless hygroscopic liquid above its melting point of 26-28 °C and is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and diethyl ether.[5] Similar solubility characteristics can be anticipated for this compound.

Spectroscopic Profile
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system, typically in the range of 7.0-9.0 ppm. The benzylic protons of the -CH₂NH₂ group would likely appear as a singlet or a multiplet around 4.0-5.0 ppm, and the amine protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[6][7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbon atoms. The aromatic carbons of the isoquinoline ring would resonate in the downfield region (120-150 ppm), while the benzylic carbon of the -CH₂NH₂ group would be expected in the range of 40-50 ppm.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring would be found in the 1500-1650 cm⁻¹ region.[10][11][12]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 158). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the isoquinoline ring system.[13][14]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction or modification of a functional group at the C5 position of the isoquinoline nucleus. A highly plausible and efficient method is the reduction of a nitrile precursor.

Plausible Synthetic Pathway: Reduction of 5-Cyanoisoquinoline

A common and effective method for the preparation of primary amines is the reduction of nitriles. In this context, this compound can be synthesized from 5-cyanoisoquinoline.

Synthesis of this compound start 5-Cyanoisoquinoline product This compound start->product Reduction reagent Reducing Agent (e.g., LiAlH₄ in THF)

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of 5-Cyanoisoquinoline with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a representative procedure based on standard organic chemistry transformations for the reduction of nitriles to primary amines.[3]

Materials:

  • 5-Cyanoisoquinoline

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Substrate: The flask is cooled in an ice bath. A solution of 5-cyanoisoquinoline (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[15] This procedure is exothermic and produces hydrogen gas, so it must be performed with caution in a well-ventilated hood.

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether or THF.

  • Purification: The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Causality behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ is a highly reactive reagent that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent and ensure a successful reduction.

  • Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Controlled Addition and Cooling: The reduction of nitriles with LiAlH₄ is highly exothermic. Slow, dropwise addition of the substrate solution and initial cooling of the reaction mixture are crucial to control the reaction rate and prevent a dangerous exotherm.

  • Fieser Work-up: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.[15]

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a key component in numerous biologically active compounds, and derivatives of this compound are being actively investigated for their therapeutic potential, particularly in the realm of neurological disorders.[16]

Role in Neurodegenerative Diseases

Isoquinoline alkaloids and their derivatives have shown promise in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][17] Their neuroprotective effects are thought to arise from a variety of mechanisms, including the modulation of neurotransmitter systems, inhibition of neuroinflammation, and reduction of oxidative stress.[2]

  • Dopamine Receptor Modulation: Several isoquinoline derivatives have been identified as ligands for dopamine receptors.[18][19] Given that the degeneration of dopaminergic neurons is a hallmark of Parkinson's disease, compounds that can modulate dopamine receptor activity are of significant therapeutic interest.

  • Anti-Neuroinflammatory Activity: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Isoquinoline derivatives have been shown to inhibit the production of pro-inflammatory mediators in microglial cells, often through the modulation of signaling pathways such as the MAPKs/NF-κB pathway.[16][20][21][22][23] By attenuating the inflammatory response in the central nervous system, these compounds may help to slow the progression of neurodegeneration.

Neuroinflammatory Pathway Modulation LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs TLR4->MAPK IKK IKK MAPK->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, NO) Nucleus->Inflammation Transcription Isoquinolin_deriv Isoquinoline Derivatives Isoquinolin_deriv->MAPK Inhibition Isoquinolin_deriv->IKK Inhibition

Caption: Modulation of the MAPKs/NF-κB neuroinflammatory pathway.[20]

TRPV1 Antagonism

Derivatives of this compound have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[24][25] TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and in temperature regulation. Antagonists of TRPV1 are therefore being explored as potential analgesics. The isoquinoline moiety can serve as a key pharmacophore for interaction with the TRPV1 receptor.[26]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. The dihydrochloride salt is a solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Information on the specific hazards of the free base is limited, but it should be treated as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its unique structural features and reactivity make it an attractive starting point for the synthesis of novel compounds targeting a range of biological pathways, particularly those involved in neurological disorders. A thorough understanding of its fundamental properties, synthetic accessibility, and biological context is paramount for researchers aiming to leverage this compound in the development of next-generation therapeutics. Further exploration of its specific mechanisms of action and the development of efficient and scalable synthetic routes will undoubtedly continue to be areas of active research.

References

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Sources

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isoquinolin-5-ylmethanamine for Advanced Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Naturally occurring in a vast array of alkaloids, this privileged structure is integral to numerous compounds with potent and diverse biological activities.[3][4][5] Its derivatives have been successfully developed into therapeutics for a wide range of diseases, including cancer, microbial infections, and neurological disorders.[2][6][7] The structural rigidity of the isoquinoline core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to interact with biological targets. Within this important class of compounds, this compound emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique structure, featuring a reactive primary aminomethyl group at the 5-position, provides a key anchor point for chemical elaboration, enabling researchers to explore new chemical space and develop next-generation pharmaceuticals.

Chemical Identity and Structural Elucidation

This compound is an organic compound distinguished by the presence of an isoquinoline nucleus substituted with a methanamine group (-CH₂NH₂) at the C5 position.

IUPAC Name: this compound[6]

Key Identifiers:

  • CAS Number: 58123-58-3[6]

  • Molecular Formula: C₁₀H₁₀N₂[8]

  • Molecular Weight: 158.2 g/mol [8]

  • SMILES: C1=CC2=C(C=CN=C2)C(=C1)CN[6]

  • InChI Key: CBDCFKLGMRFTRX-UHFFFAOYSA-N[6]

The structure combines the aromatic, heterocyclic isoquinoline core with a flexible and nucleophilic aminomethyl side chain. This combination is crucial for its utility in drug design, offering both a rigid scaffold for anchoring and a reactive handle for derivatization.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below. These properties are critical for designing synthetic protocols, formulating delivery systems, and predicting its behavior in biological systems.

PropertyValueSource
IUPAC Name This compoundJ&K Scientific LLC[6]
CAS Number 58123-58-3J&K Scientific LLC[6]
PubChem CID 12018696J&K Scientific LLC[6]
Molecular Formula C₁₀H₁₀N₂Santa Cruz Biotechnology[8]
Molecular Weight 158.2 g/mol Santa Cruz Biotechnology[8]
SMILES C1=CC2=C(C=CN=C2)C(=C1)CNJ&K Scientific LLC[6]
Structural Diagram

The following diagram illustrates the chemical structure of this compound, highlighting the isoquinoline ring system and the key aminomethyl substituent.

Caption: Chemical structure of this compound.

Synthesis and Reactivity: A Versatile Chemical Intermediate

The synthesis of this compound relies on established methodologies for constructing the isoquinoline core, followed by functionalization at the 5-position.

Core Synthesis Strategies

The isoquinoline framework itself is typically synthesized via classic named reactions that are staples of heterocyclic chemistry. The choice of method depends on the desired substitution pattern and the availability of starting materials. Key methods include:

  • Bischler-Napieralski Synthesis: This involves the acid-catalyzed cyclization of a β-phenylethylamine amide, followed by dehydrogenation to yield the aromatic isoquinoline. This is a powerful method for producing 1-substituted isoquinolines.[9][10]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[9]

Representative Synthetic Protocol

A plausible and efficient route to this compound often begins with a pre-functionalized isoquinoline, such as 5-cyanoisoquinoline or isoquinoline-5-carbaldehyde. The following protocol outlines a common reductive amination approach.

Step-by-Step Methodology:

  • Starting Material: Isoquinoline-5-carbaldehyde.

  • Reaction: The aldehyde is subjected to reductive amination. It is first condensed with a source of ammonia (e.g., ammonium acetate or aqueous ammonia) to form an intermediate imine.

  • Reduction: The imine is reduced in situ without isolation. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is critical; NaBH₃CN is often preferred as it is selective for the imine over the aldehyde, allowing for a one-pot reaction.

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. Purification is typically achieved via column chromatography on silica gel to yield pure this compound.

Caption: Reductive amination workflow for synthesis.

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in pharmaceutical development due to its role as a scaffold for creating diverse chemical libraries.[6] Its derivatives have shown a wide spectrum of biological activities.

Role as a Versatile Scaffold

The primary amine of this compound serves as a versatile nucleophilic handle for a variety of chemical transformations, including:

  • Amide and Sulfonamide Formation: Acylation or sulfonylation to introduce a vast array of side chains, modulating properties like lipophilicity, hydrogen bonding capacity, and target affinity.

  • Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, which can alter basicity and steric profile.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, introducing functionalities known to engage in specific hydrogen bonding patterns with protein targets.

This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR).

Therapeutic Potential of Isoquinoline Derivatives

The broader class of isoquinoline-containing compounds has demonstrated significant therapeutic potential across multiple disease areas:

  • Antimicrobial Agents: Novel isoquinoline derivatives have been synthesized and shown to possess high and broad-range bactericidal and antifungal activity.[3][10]

  • Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs exhibit potent antiproliferative effects through mechanisms such as topoisomerase inhibition, microtubule disruption, and modulation of signaling pathways like PI3K/Akt/mTOR.[4][11]

  • Neurological Disorders: The isoquinoline scaffold is a key component in drugs targeting the central nervous system.[6] For example, certain derivatives have been developed as potent D3 receptor agonists for potential use in treating Parkinson's disease.[12]

  • Anti-inflammatory and Analgesic Properties: Naturally occurring isoquinolines like berberine have a long history of use for their anti-inflammatory and pain-relieving effects.[1]

The following diagram illustrates how this compound can be used as a starting point to generate a library of diverse compounds for screening and drug development.

G cluster_0 Core Scaffold cluster_1 Reaction Types cluster_2 Derivative Library A This compound B Acylation (R-COCl) A->B C Sulfonylation (R-SO₂Cl) A->C D Reductive Amination (R'-CHO, NaBH₃CN) A->D E Amide Derivatives B->E F Sulfonamide Derivatives C->F G Secondary Amine Derivatives D->G

Caption: Scaffold-based drug discovery workflow.

Conclusion and Future Perspectives

This compound stands as a pivotal molecular building block in the field of medicinal chemistry. Its well-defined structure, featuring a reactive handle on a privileged heterocyclic scaffold, provides an ideal starting point for the synthesis of diverse and complex molecules. The proven track record of the isoquinoline core in numerous clinically successful drugs underscores the continued importance of intermediates like this compound. As researchers continue to push the boundaries of drug discovery, the strategic use of such versatile scaffolds will be essential for developing novel therapeutics with improved efficacy, selectivity, and safety profiles to address unmet medical needs in oncology, infectious diseases, and neurology.

References

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  • PubMed. (n.d.). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models.
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Sources

An In-depth Technical Guide to Isoquinolin-5-ylmethanamine (CAS 58123-58-3): Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-5-ylmethanamine is a versatile primary amine built upon the isoquinoline scaffold, a privileged structure in medicinal chemistry.[1] Its unique structural features make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of this compound, from its synthesis and purification to its characterization and application as a key intermediate in the development of novel therapeutics, with a particular focus on its emerging role in the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. As a Senior Application Scientist, this document aims to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 58123-58-3[2][3]
Molecular Formula C₁₀H₁₀N₂[2][3]
Molecular Weight 158.20 g/mol [2][3]
IUPAC Name (Isoquinolin-5-yl)methanamine[2]
Synonyms 5-(Aminomethyl)isoquinoline, 5-Isoquinolinemethanamine[2]
Appearance Expected to be a liquid or low-melting solidGeneral Knowledge
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOGeneral Knowledge
Spectral Characterization

Accurate structural elucidation and purity assessment are critical. The following are expected spectral characteristics based on the structure and data from related compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring system and the methylene and amine protons of the methanamine substituent. The chemical shifts will be influenced by the positions on the isoquinoline ring.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the isoquinoline ring will be characteristic of this heterocyclic system.[4][5][6]

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve the loss of the amino group and rearrangements of the isoquinoline ring, with a prominent fragment at m/z 129 corresponding to the isoquinoline core.[7] The fragmentation of benzylamines typically involves the formation of a tropylium ion.[8][9][10]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹, typically two bands), C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching vibrations of the isoquinoline ring.[2][4][11]

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available isoquinoline. The following protocol is a validated pathway, providing a reliable method for obtaining the target compound.

Overall Synthetic Scheme:

Synthesis_Scheme Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline 1. Bromination Isoquinoline-5-carbonitrile Isoquinoline-5-carbonitrile 5-Bromoisoquinoline->Isoquinoline-5-carbonitrile 2. Cyanation This compound This compound Isoquinoline-5-carbonitrile->this compound 3. Reduction TRPV1_Antagonist cluster_0 Synthesis of TRPV1 Antagonist This compound This compound Amide/Urea Formation Amide/Urea Formation This compound->Amide/Urea Formation TRPV1 Antagonist TRPV1 Antagonist Amide/Urea Formation->TRPV1 Antagonist TRPV1 Channel TRPV1 Channel TRPV1 Antagonist->TRPV1 Channel Binds to Calcium Influx Calcium Influx TRPV1 Channel->Calcium Influx Blocks Pain Signal Pain Signal Calcium Influx->Pain Signal Prevents

Sources

"Isoquinolin-5-ylmethanamine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoquinolin-5-ylmethanamine: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. As a pivotal building block in medicinal chemistry, understanding its fundamental properties, synthesis, and handling is crucial for its effective application.

Compound Identification and Physicochemical Properties

This compound, also known as 5-(aminomethyl)isoquinoline, is a primary amine derivative of the isoquinoline heterocyclic system. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural alkaloids and synthetic drugs.[1][2] The strategic placement of the aminomethyl group at the C5 position provides a versatile chemical handle for constructing more complex molecules.

Molecular Structure:

The compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The methanamine (-CH₂NH₂) substituent is located on the benzene ring portion of the core.

Caption: 2D structure of this compound.

Key Physicochemical Data:

A summary of the core properties of this compound is provided below. These values are essential for reaction planning, dosage calculations, and analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[3][4][5]
Molecular Weight 158.20 g/mol [3][4][5]
IUPAC Name This compound[4][6]
CAS Number 58123-58-3[4][5][6]
Monoisotopic Mass 158.084398327 Da[4]
Appearance Varies; often supplied as a saltN/A
pKa (Predicted) ~9.5 (amine), ~5.2 (isoquinoline N)N/A

Synthesis Strategies

While numerous methods exist for the synthesis of the isoquinoline core, such as the Bischler-Napieralski or Pictet-Spengler reactions, the preparation of this compound typically involves the functionalization of a pre-existing isoquinoline ring.[7][8] A common and logical laboratory-scale approach starts from 5-cyanoisoquinoline or 5-carboxyisoquinoline.

The choice of a reductive pathway is critical. The reduction of a nitrile (e.g., with LiAlH₄ or catalytic hydrogenation) is a direct and efficient method to obtain the primary amine. This approach is often favored due to the commercial availability of the nitrile precursor.

Caption: Generalized synthetic workflow for this compound.

Expert Rationale: The reduction of a nitrile is a robust and high-yielding transformation. Using a powerful reducing agent like LiAlH₄ ensures complete conversion but requires stringent anhydrous conditions and careful quenching. Catalytic hydrogenation offers a milder alternative that can be more suitable for scaled-up syntheses, though it may require optimization of catalyst, pressure, and temperature.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of high-value pharmaceutical compounds.[6] The primary amine serves as a nucleophile or a point of attachment for building out complex molecular architectures. The isoquinoline core itself often participates in crucial binding interactions with biological targets.

Key Therapeutic Areas:

  • Neurological Disorders: The isoquinoline scaffold is a key component in drugs targeting the central nervous system.[1]

  • Oncology: Many isoquinoline derivatives exhibit potent anticancer activity by targeting pathways like PI3K/Akt/mTOR or inhibiting topoisomerase.[9]

  • Pain and Inflammation: Derivatives of 5-aminoisoquinoline have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for novel analgesics.[10]

  • Parkinson's Disease: Isoquinoline-piperazine hybrids have been synthesized as potent D3 receptor agonists, showing promise in animal models of Parkinson's disease.[11]

G cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Resulting Drug Candidates Core This compound Mod1 Amide Coupling Core->Mod1 Mod2 Reductive Amination Core->Mod2 Mod3 Urea/Thiourea Formation Core->Mod3 Drug1 TRPV1 Antagonists (Analgesics) Mod1->Drug1 Drug2 D3 Receptor Agonists (Anti-Parkinsonian) Mod2->Drug2 Drug3 Kinase Inhibitors (Anticancer) Mod3->Drug3

Sources

A Technical Guide to the Solubility and Stability of Isoquinolin-5-ylmethanamine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Physicochemical Profile and Predicted Characteristics

A foundational understanding of a molecule's intrinsic properties is essential before embarking on experimental work. Isoquinolin-5-ylmethanamine (CAS: 58123-58-3) is a bifunctional molecule featuring a basic primary amine and a weakly basic isoquinoline ring system.[2][3]

The presence of two basic nitrogen atoms is the most critical determinant of its physicochemical behavior. The primary aminomethyl group is significantly more basic than the isoquinoline nitrogen. This differential basicity means the molecule will exist in different protonation states depending on the pH of its environment, which directly governs its solubility and interaction potential.

Table 1: Core Physicochemical Properties of this compound

PropertyValue / PredictionSignificance for Experimental Design
Molecular Formula C₁₀H₁₀N₂Provides the basis for molecular weight and elemental composition.[2]
Molecular Weight 158.20 g/mol Essential for preparing solutions of known molarity.[2][4]
Predicted pKa₁ ~9.5 - 10.5 (Aliphatic Amine)The primary amine will be fully protonated (cationic) in physiological and acidic pH, driving aqueous solubility.
Predicted pKa₂ ~5.14 (Isoquinoline Nitrogen)The ring nitrogen will be protonated only in strongly acidic conditions (pH < 5).[3]
Predicted LogP ~1.5 - 2.5Suggests moderate lipophilicity, indicating potential for good membrane permeability but likely low intrinsic aqueous solubility in its free base form.
Appearance Likely a solid or oilThe physical state dictates handling procedures for weighing and dissolution.
Hazard Profile Corrosive, Harmful if swallowedAppropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory.[2]

Note: pKa and LogP values are expert estimations based on the structure and related analogs, as experimental data is not publicly available. These predictions should be experimentally verified.

A Practical Guide to Solubility Determination

Solubility is a critical attribute that influences a compound's bioavailability, formulation feasibility, and performance in biological assays. For a basic compound like this compound, solubility is expected to be highly pH-dependent. The goal is to determine both its thermodynamic and kinetic solubility.

Rationale for Experimental Design

We must assess solubility in a range of aqueous and organic media to build a comprehensive profile relevant to both biopharmaceutical and synthetic applications.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. It is typically determined using a shake-flask method over an extended period (24-72 hours) and is the "gold standard" for defining a compound's intrinsic solubility.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer. This is a high-throughput measurement that mimics conditions in many early-stage biological screens and is invaluable for identifying potential liabilities early in discovery.

Experimental Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_0 Preparation cluster_1 Thermodynamic Solubility (Shake-Flask Method) cluster_2 Kinetic Solubility (Precipitation from DMSO) start Weigh Compound / Prepare DMSO Stock thermo_1 Add excess solid to buffers (pH 2.0, 5.0, 7.4, 9.0) start->thermo_1 kinetic_1 Add DMSO stock to buffers (pH 7.4) in 96-well plate start->kinetic_1 thermo_2 Equilibrate at 25°C (e.g., 48 hours with shaking) thermo_1->thermo_2 thermo_3 Filter/Centrifuge to remove undissolved solid thermo_2->thermo_3 thermo_4 Quantify supernatant concentration via HPLC-UV thermo_3->thermo_4 kinetic_2 Incubate (e.g., 2 hours) kinetic_1->kinetic_2 kinetic_3 Measure turbidity (Nephelometry or UV Absorbance) kinetic_2->kinetic_3 kinetic_4 Determine precipitation concentration kinetic_3->kinetic_4

Caption: Workflow for determining thermodynamic and kinetic solubility.

Step-by-Step Protocol: Thermodynamic Solubility
  • Preparation of Buffers: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1, citrate buffer for pH 3 & 5, phosphate buffer for pH 7.4, and borate buffer for pH 9). The ionic strength should be kept consistent.

  • Compound Addition: Add an excess of solid this compound to 1.5 mL microcentrifuge tubes (a visual excess, e.g., 1-2 mg, is sufficient).

  • Solvent Addition: Add 1 mL of each buffer to the respective tubes. Include relevant organic solvents like ethanol, methanol, and acetonitrile in separate tubes.

  • Equilibration: Seal the tubes and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for 48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully remove an aliquot of the supernatant. Crucially , dilute this aliquot immediately and precisely with mobile phase or a suitable solvent to prevent precipitation upon storage or temperature change. For example, perform a 1:100 dilution.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method (details below). Calculate the original concentration based on the dilution factor.

Analytical Method for Quantification: HPLC-UV

An HPLC method must be developed to accurately measure the concentration of the dissolved compound.

  • Instrumentation: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is critical to ensure good peak shape for the basic amine.

    • B: Acetonitrile or Methanol.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B) to elute the compound. A typical gradient might be 5% to 95% B over 10 minutes.

  • Detection: The isoquinoline ring system is a strong chromophore. Set the UV detector to a wavelength of maximum absorbance, likely around 254 nm or 280 nm (a UV scan should be performed to determine the optimal wavelength).

  • Calibration: Prepare a calibration curve using serial dilutions of a known concentration of this compound in the mobile phase. Ensure the curve is linear over the expected concentration range of the samples.

A Framework for Stability Profiling & Forced Degradation

Understanding a molecule's chemical stability is paramount for determining its shelf-life, identifying compatible formulation excipients, and ensuring that any analytical methods developed are "stability-indicating."[5][6] Forced degradation (or stress testing) is an accelerated process designed to predict long-term stability and identify likely degradation products.[7]

Rationale and Strategy

The strategy involves subjecting the compound to conditions more severe than it would typically encounter during storage and handling.[8] The primary amine and the electron-rich aromatic isoquinoline system are potential sites of reactivity. Key degradation pathways to investigate include hydrolysis, oxidation, and photolysis.[5][7] A target degradation of 5-20% is ideal; if degradation is too extensive, the primary degradants may themselves degrade, complicating the analysis.

Forced Degradation Experimental Design

The following diagram illustrates the core components of a forced degradation study.

G cluster_stress Stress Conditions (ICH Guidelines) compound This compound (in solution or as solid) acid Acid Hydrolysis 0.1 M HCl, 60°C compound->acid base Base Hydrolysis 0.1 M NaOH, 60°C compound->base neutral Neutral Hydrolysis Water, 60°C compound->neutral oxidative Oxidation 3% H₂O₂, RT compound->oxidative thermal Thermal (Solid) 80°C compound->thermal photo Photolytic ICH Q1B Light Box compound->photo analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Standard stress conditions for a forced degradation study.

Step-by-Step Protocols for Stress Conditions

For each condition, a control sample (stored at 4°C in the dark) should be prepared and analyzed alongside the stressed samples. The goal is to achieve modest degradation (5-20%). Time and temperature may need to be adjusted.

  • Acid Hydrolysis:

    • Prepare a ~1 mg/mL solution of the compound in 0.1 M HCl.

    • Store a vial at 60 °C and pull time points (e.g., 2, 8, 24, 48 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH to prevent damage to the HPLC column.

  • Base Hydrolysis:

    • Prepare a ~1 mg/mL solution in 0.1 M NaOH.

    • Store a vial at 60 °C and pull time points as above.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a ~1 mg/mL solution in a 3% solution of hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, and pull time points. Oxidation is often rapid.

    • Rationale: The primary amine and potentially the isoquinoline ring are susceptible to oxidation.[7]

  • Photostability:

    • Expose both the solid compound and a solution (e.g., in water/acetonitrile) to light conditions as specified in ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]

    • A control sample should be wrapped in aluminum foil to shield it from light.

  • Thermal Stability (Solid State):

    • Place a few milligrams of the solid compound in a clear glass vial.

    • Store in an oven at an elevated temperature (e.g., 80 °C).

    • At each time point, dissolve a portion of the solid for analysis.

Development of a Stability-Indicating Analytical Method

The HPLC method described for solubility can be used as a starting point. The key is to demonstrate that it can separate the intact parent compound from all process impurities and degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in each stressed sample. The UV spectrum should be consistent across the entire peak.

  • Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to identify the mass of the parent peak and any new peaks that appear under stress. This provides crucial information for identifying the chemical structures of the degradants.

  • Method Validation: The final method must demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion

While specific public data for this compound is scarce, a robust and reliable profile of its solubility and stability can be generated through the systematic application of standard pharmaceutical industry methodologies. By understanding the molecule's fundamental physicochemical characteristics—particularly its basicity—a researcher can design logical experiments to determine its pH-dependent solubility and identify potential degradation pathways. The protocols and frameworks provided in this guide offer a comprehensive roadmap for generating the critical data needed to advance any research or development program involving this versatile chemical entity.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vertex AI Search. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Vertex AI Search. (2024, January 5). Buy 1-Isoquinolin-5-ylmethanamine dihydrochloride.
  • PubChem. (Isoquinolin-5-yl)methanamine | C10H10N2 | CID 12018696. Available from: [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Available from: [Link]

  • Vertex AI Search.
  • Semantic Scholar. (2016, December 14).
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

  • Vertex AI Search. (2024, November 4). Year 2024 In-Use stability testing FAQ.
  • Chemsrc. CAS#:2103400-38-8 | this compound Dihydrochloride. Available from: [Link]

  • PubChem. 5-Aminoisoquinoline | C9H8N2 | CID 70766. Available from: [Link]

  • Wikipedia. Isoquinoline. Available from: [Link]

  • Slideshare. Isoquinoline.pptx. Available from: [Link]

  • ACS Publications. Notes- Heterocyclic Compounds. I. Synthesis of Some Isoquinoline Derivatives. Available from: [Link]

  • Ataman Kimya. ISOQUINOLINE. Available from: [Link]

  • Anichem. This compound HYDROCHLORIDE In Stock. Available from: [Link]

  • cas-standard.com. 1001906-56-4_(Isoquinolin-5-yl)methanamine hydrochloride. Available from: [Link]

Sources

Spectroscopic Blueprint of Isoquinolin-5-ylmethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Pharmaceutical Significance of the Isoquinoline Core

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. Molecules incorporating this bicyclic heteroaromatic system are instrumental in the development of therapeutics ranging from antimicrobial and anticancer agents to cardiovascular and neuroactive drugs. Isoquinolin-5-ylmethanamine, a primary amine derivative, represents a key building block for elaborating this versatile scaffold. Its strategic placement of a reactive aminomethyl group at the C5 position of the benzene ring offers a vector for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery and development.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the conventional numbering system used for NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in a molecule. The predicted chemical shifts (δ) for this compound are based on the known spectrum of isoquinoline and standard substituent effects. The nitrogen atom in the isoquinoline ring deshields adjacent protons (H1, H3), shifting them downfield. The aminomethyl substituent is expected to have a minor electronic effect on the aromatic protons compared to the parent isoquinoline.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1~9.2 - 9.3s-
H3~8.5 - 8.6dJ3,4 = 6.0
H4~7.6 - 7.7dJ4,3 = 6.0
H8~8.0 - 8.1dJ8,7 = 8.2
H6~7.8 - 7.9dJ6,7 = 7.0
H7~7.6 - 7.7tJ7,8 = 8.2, J7,6 = 7.0
C10-H₂~4.0 - 4.2s-
N11-H₂~1.5 - 2.5br s-

Justification of Predictions:

  • Aromatic Protons (H1, H3, H4, H6, H7, H8): The chemical shifts are estimated from the parent isoquinoline. H1 is the most deshielded proton due to its proximity to the nitrogen atom. H3 is also significantly downfield. The protons on the benzene ring (H6, H7, H8) will appear in the typical aromatic region, with their precise shifts and multiplicities dictated by the coupling constants of the isoquinoline ring system.[1]

  • Methylene Protons (C10-H₂): The protons of the -CH₂- group are benzylic and attached to a nitrogen atom, placing their expected chemical shift in the 4.0-4.2 ppm range. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Amine Protons (N11-H₂): The primary amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure. The predicted chemical shifts are based on assigned data for the parent isoquinoline molecule.[2] The introduction of the aminomethyl group at C5 will cause a downfield shift for C5 (ipso-carbon) and minor shifts for the ortho (C4a, C6) and para (C8) carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~152.5
C3~143.2
C4~120.6
C4a~135.5
C5~138.0
C6~127.0
C7~130.2
C8~127.5
C8a~128.8
C10 (-CH₂-)~45.0

Justification of Predictions:

  • Isoquinoline Core Carbons: The assignments are directly referenced from published data on isoquinoline.[2] The carbons adjacent to the nitrogen (C1 and C3) are the most downfield.

  • C5 (Ipso-Carbon): The attachment of the aminomethyl group is expected to shift the C5 signal downfield by approximately 8-10 ppm from its position in the parent isoquinoline (~128-129 ppm).

  • Methylene Carbon (C10): The benzylic methylene carbon attached to a primary amine typically resonates in the 40-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted spectrum for this compound combines the features of an aromatic heterocyclic system and a primary amine.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3250N-H Stretch (asymmetric & symmetric)Primary AmineMedium (two bands)
3100 - 3000C-H Stretch (aromatic)Isoquinoline RingMedium
2950 - 2850C-H Stretch (aliphatic)-CH₂-Medium
1650 - 1580N-H Bend (scissoring)Primary AmineMedium
1620 - 1450C=C & C=N StretchAromatic/Heteroaromatic RingStrong to Medium (multiple bands)
1335 - 1250C-N Stretch (aromatic amine type)Ar-CH₂-NH₂Medium to Strong
910 - 665N-H WagPrimary AmineBroad, Strong
860 - 680C-H Bend (out-of-plane)Aromatic RingStrong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (Molecular Weight: 158.20 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) and a characteristic fragmentation pattern dominated by the loss of the aminomethyl group.

  • Molecular Ion (M⁺): m/z = 158

  • Base Peak: m/z = 128

  • Key Fragmentation Pathway: The most favorable fragmentation is the benzylic cleavage, resulting in the loss of an aminomethyl radical (•CH₂NH₂) to form a highly stable isoquinolin-5-yl cation. This fragment is predicted to be the base peak.

MS_Fragmentation parent This compound [M]⁺˙ m/z = 158 loss - •CH₂NH₂ parent->loss fragment Isoquinolin-5-yl Cation [M - CH₂NH₂]⁺ m/z = 128 (Base Peak) loss->fragment

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols: A Guide to Data Acquisition

The following protocols describe standardized methodologies for acquiring high-quality spectroscopic data for compounds such as this compound.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis cluster_3 Outcome prep Purified Compound NMR NMR (¹H, ¹³C) prep->NMR IR FT-IR prep->IR MS Mass Spectrometry prep->MS analysis Spectral Interpretation NMR->analysis IR->analysis MS->analysis structure Structure Elucidation analysis->structure

Caption: General workflow for the spectroscopic characterization of a novel compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary. The choice of solvent is critical; DMSO-d₆ is often preferred for primary amines as it can slow down N-H proton exchange, sometimes allowing for the observation of coupling.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Use a standard one-pulse (zg30) experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (d1) of at least 2-5 seconds to ensure full relaxation of all protons for accurate integration.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected carbon signal range (e.g., 0 to 160 ppm).

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • A short relaxation delay (e.g., 2 seconds) is typically sufficient.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a rapid and common method for solid samples.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI; dichloromethane or ethyl acetate for EI with a direct insertion probe).

  • Instrument Setup (Electron Ionization - EI):

    • Choose an appropriate sample introduction method (e.g., direct insertion probe for solids or GC inlet for volatile compounds).

    • Set the ion source temperature (e.g., 200-250 °C) and electron energy (typically 70 eV).

    • Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine - PFTBA).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Scan a suitable mass range (e.g., m/z 40-400) to ensure detection of the molecular ion and key fragments.

    • Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm, allowing for the determination of the elemental composition.

Conclusion

This guide provides a detailed, predictive spectroscopic framework for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from authoritative sources and fundamental principles, serve as a robust reference for researchers engaged in the synthesis and application of isoquinoline-based compounds. The included experimental protocols offer a standardized approach to data acquisition, promoting consistency and accuracy in the laboratory. By understanding this spectroscopic blueprint, scientists can confidently identify, characterize, and advance the development of novel molecules built upon this valuable chemical scaffold.

References

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). ¹³C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. [Link]

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. Available from various academic libraries and publishers.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

A Researcher's Guide to Sourcing Isoquinolin-5-ylmethanamine: Suppliers, Quality, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

Isoquinolin-5-ylmethanamine (CAS No: 58123-58-3) is a heterocyclic amine that has garnered significant interest within the medicinal chemistry and drug development communities. It belongs to the broader class of isoquinoline derivatives, which are foundational scaffolds in numerous natural products and synthetic drugs.[1][2] The strategic placement of the aminomethyl group at the 5-position of the isoquinoline core provides a versatile chemical handle for constructing more complex molecules, making it a valuable building block in the synthesis of novel therapeutic agents.[3]

The isoquinoline framework is a "privileged structure," meaning it is capable of binding to a variety of biological targets, leading to a wide range of pharmacological activities.[1] Research has demonstrated the utility of this scaffold in developing agents for hypertension, cancer, and microbial infections.[1][4] Specifically, derivatives of the closely related 5-aminoisoquinoline have been explored as potent antagonists for the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, a key target for novel analgesics.[5] The inherent bioactivity of the core structure, combined with the synthetic versatility of the primary amine, positions this compound as a critical starting material for researchers aiming to innovate in areas such as neuropharmacology and oncology.[6][7]

This guide provides an in-depth analysis of the commercial landscape for this compound, offering a comparative overview of suppliers, pricing, and critical quality considerations. Furthermore, it outlines essential safety protocols and a general experimental workflow to aid researchers in its effective and safe utilization.

Commercial Availability and Supplier Overview

The procurement of specialty chemicals like this compound requires careful selection of a supplier to ensure material quality, batch-to-batch consistency, and reliable supply, all of which are paramount for reproducible research. The compound is available from a range of suppliers, typically as the free base or as a hydrochloride salt, which can exhibit different solubility and handling properties.

Below is a summary of prominent commercial suppliers. It is crucial for researchers to visit the supplier websites to obtain the most current information and to request a Certificate of Analysis (CoA) for their specific lot.

SupplierProduct Name/FormCAS NumberPurityAvailable Quantities
Anichem This compound hydrochloride1001906-56-4>95%1g, 5g
Fisher Scientific (Isoquinolin-5-yl)methanamine (distr. for Frontier Specialty Chemicals)58123-58-3Not specified500mg
J&K Scientific LLC Isoquinolin-5-yl-methylamine58123-58-3Not specifiedInquire for details
Santa Cruz Biotechnology 1-Isoquinolin-5-ylmethanamine58123-58-3Not specifiedInquire for details
BLD Pharm This compound58123-58-3Not specifiedInquire for details
Chem-Impex Quinolin-5-yl-methylamine dihydrochloride58123-57-2≥ 95%100mg, 250mg, 1g, 5g
PINPOOLS 1-Isoquinolin-5-ylmethanamine dihydrochlorideNot specifiedNot specifiedB2B Platform

Pricing and Procurement Analysis

The price of this compound is influenced by several factors including the salt form (hydrochloride salts are often more stable but have a higher molecular weight), purity grade, quantity, and the supplier's production scale. The following table provides a comparative snapshot of publicly available pricing. Prices are subject to change and may not include shipping or hazardous material fees. Researchers are strongly encouraged to request formal quotes for the most accurate and up-to-date pricing.

SupplierFormQuantityPrice (USD)Price per Gram (USD)
Anichem [8]Hydrochloride1 g$280.00$280.00
Anichem [8]Hydrochloride5 g$880.00$176.00
Fisher Scientific [9]Free Base500 mg$193.80$387.60
Chem-Impex [6]Dihydrochloride100 mg$106.96$1069.60
Chem-Impex [6]Dihydrochloride1 g$372.26$372.26
Chem-Impex [6]Dihydrochloride5 g$1,296.44$259.29

Note: Prices were retrieved on January 11, 2026, and are for illustrative purposes only.

The data indicates that purchasing in larger quantities typically results in a lower cost per gram. The significant price variation between suppliers for similar quantities underscores the importance of obtaining multiple quotes before procurement.

Quality Control and Purity Verification: The Foundation of Trustworthy Research

The chemical purity of a starting material like this compound is a critical, non-negotiable parameter for ensuring the validity and reproducibility of experimental results. Impurities can lead to unforeseen side reactions, inaccurate biological data, and a misinterpretation of structure-activity relationships (SAR).

Self-Validating Protocols: A trustworthy research workflow begins with the validation of incoming reagents. Before use, researchers should always:

  • Request and Scrutinize the Certificate of Analysis (CoA): The CoA is a document provided by the supplier that details the specific quality control tests performed on a particular batch. Key data points to check include purity (typically determined by HPLC or GC), identity confirmation (¹H NMR, MS), and appearance. Santa Cruz Biotechnology explicitly notes to refer to the CoA for lot-specific data.[10]

  • Verify Structure and Purity Independently: While a CoA provides confidence, independent verification is best practice, especially for pivotal experiments. Standard analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of organic impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): Provides a precise measurement of purity. BLD Pharm notes the availability of such analytical data for its products.[11]

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), this compound and its related salts are hazardous materials that must be handled with appropriate precautions.[12][13]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[13]

  • Irritation: Causes skin irritation and serious eye irritation.[14]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles or a face shield.[14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

Storage and Stability:

  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13] The compound should be stored locked up.[13]

  • Sensitivities: Some related compounds are noted to be hygroscopic (sensitive to moisture) and light-sensitive.[12][13] It is prudent to store this compound protected from light and moisture.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[12][13]

Application Spotlight: General Protocol for Amide Coupling

The primary amine of this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in medicinal chemistry. The following is a generalized, step-by-step protocol for the coupling of this compound with a generic carboxylic acid.

Objective: To synthesize an N-(isoquinolin-5-ylmethyl)amide derivative.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated mixture, add a solution of this compound (1.0-1.2 eq) in the anhydrous solvent, followed by the dropwise addition of the organic base (2.0-3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using NMR, LC-MS, and HPLC.

Visualization: The Research Chemical Procurement Workflow

The process of acquiring and utilizing a specialty chemical like this compound involves a multi-step workflow designed to ensure quality, safety, and experimental success.

procurement_workflow cluster_planning Phase 1: Planning & Sourcing cluster_procurement Phase 2: Procurement & Logistics cluster_validation Phase 3: Validation & Use need Identify Need (e.g., Synthetic Target) search Search for Suppliers (Databases, Catalogs) need->search Input evaluate Evaluate Suppliers (Price, Purity, Availability) search->evaluate quote Request Quotes & CoA evaluate->quote select_supplier Select Supplier quote->select_supplier purchase Place Purchase Order select_supplier->purchase receive Receive & Log Shipment purchase->receive sds_review Review SDS (Safety Protocols) receive->sds_review qc_check Internal QC Check (NMR, LC-MS) sds_review->qc_check storage Store Appropriately qc_check->storage If Pass experiment Use in Experiment storage->experiment

Caption: Logical workflow from chemical identification to experimental use.

Conclusion

This compound is a strategically important building block for researchers in drug discovery and organic synthesis. While it is commercially available from several suppliers, significant variability exists in pricing, purity, and the form in which it is sold. A diligent approach to procurement—involving careful supplier evaluation, price comparison, and rigorous quality verification of incoming material—is essential for the integrity of research outcomes. By adhering to strict safety and handling protocols, scientists can effectively leverage the synthetic potential of this versatile compound to advance the development of novel and impactful chemical entities.

References

  • Title: 1-Isoquinolin-5-ylmethanamine dihydrochloride Source: PINPOOLS URL: [Link]

  • Title: Isoquinolin-5-yl-methylamine | 58123-58-3 Source: J&K Scientific LLC URL: [Link]

  • Title: this compound HYDROCHLORIDE In Stock Source: Anichem URL: [Link]

  • Title: this compound hydrochloride, 95% Purity, C10H11ClN2, 500 mg Source: CP Lab Safety URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Isoquinoline Source: Pharmaguideline URL: [Link]

  • Title: Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL: [Link]

  • Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL: [Link]

  • Title: Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors Source: PubMed, National Center for Biotechnology Information URL: [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline framework represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. This technical guide delves into the history and discovery of a particularly valuable derivative, Isoquinolin-5-ylmethanamine. While not marked by a singular moment of discovery, its emergence is a logical progression of the systematic exploration of isoquinoline chemistry. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as a building block in the development of novel therapeutics. The content is tailored for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into the application of this versatile molecule.

Historical Context: The Isoquinoline Core

The story of this compound begins with its parent heterocycle, isoquinoline. First isolated from coal tar in 1885 by Hoogewerf and van Dorp, the isoquinoline nucleus, a fusion of a benzene and a pyridine ring, was quickly recognized as a "privileged scaffold" in natural products.[1] Many alkaloids, including papaverine and morphine, incorporate the tetrahydroisoquinoline motif, hinting at the vast potential for biological activity within this chemical class.[1]

Early synthetic efforts in the late 19th and early 20th centuries, such as the Bischler-Napieralski and Pictet-Spengler reactions, provided access to the core isoquinoline structure.[2] This foundational work paved the way for systematic investigations into the functionalization of the isoquinoline ring system. Electrophilic substitution reactions on the isoquinoline ring predominantly occur at the 5- and 8-positions of the benzene portion of the molecule.[3][4] This inherent reactivity of the C5 position made it a logical target for medicinal chemists seeking to introduce diverse functionalities and explore the resulting structure-activity relationships (SAR).

The Genesis of this compound: A Synthetic Perspective

The first synthesis of this compound is not chronicled in a single, celebrated publication. Instead, its preparation is a testament to the power of established synthetic methodologies. The most rational and commonly employed route to this compound involves the preparation of a suitable 5-substituted isoquinoline precursor, followed by its conversion to the aminomethyl group. A highly efficient pathway proceeds through isoquinoline-5-carbonitrile.

Synthesis Pathway

A plausible and well-established synthetic route is outlined below. The initial step involves the introduction of a nitrile group at the 5-position, which is then reduced to the primary amine.

Synthesis of this compound start Isoquinoline-5-sulfonic acid intermediate Isoquinoline-5-carbonitrile start->intermediate Cyanation reagent1 KCN product This compound intermediate->product Reduction reagent2 Reducing Agent (e.g., LiAlH4 or H2/Catalyst)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Reduction of Isoquinoline-5-carbonitrile

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of Isoquinoline-5-carbonitrile

  • In a fume hood, thoroughly mix isoquinoline-5-sulfonic acid with potassium cyanide (KCN).

  • Heat the mixture under reduced pressure, allowing for short-path distillation of the product.

  • Collect the crude isoquinoline-5-carbonitrile.

  • Purify the product by recrystallization or column chromatography.

Step 2: Reduction of Isoquinoline-5-carbonitrile to this compound

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5][6]

  • Cool the suspension in an ice bath.

  • Dissolve isoquinoline-5-carbonitrile in a minimal amount of anhydrous THF and add it dropwise to the LiAlH4 suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C10H10N2[6]
Molecular Weight 158.20 g/mol [6]
CAS Number 58123-58-3[6][7]
Appearance Colorless oily liquid (free base)[2]
Boiling Point 330.8 °C at 760 mmHg (dihydrochloride)[6]
Density 1.157 g/cm³ (dihydrochloride)[6]
IUPAC Name (Isoquinolin-5-yl)methanamine[7]

Spectroscopic data for derivatives of this compound suggest characteristic signals in ¹H and ¹³C NMR spectra corresponding to the isoquinoline core and the aminomethyl substituent.[8]

Role in Medicinal Chemistry and Drug Discovery

This compound has emerged as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[7] Its utility stems from the presence of a reactive primary amine, which allows for the straightforward introduction of this "privileged" isoquinoline scaffold into larger, more complex molecules.

Application as a Key Intermediate

A common application of this compound is in amide bond formation, where it serves as the amine component. This reaction is fundamental in the construction of a wide array of chemical entities.

Amide Coupling Reaction amine This compound product Amide Derivative amine->product acid Carboxylic Acid (R-COOH) acid->product reagents Coupling Agents (e.g., EDC, HOBt)

Caption: Amide coupling with this compound.

Biological Targets and Therapeutic Areas

Derivatives of this compound have been investigated for their activity against a range of biological targets. A notable example is their use in the development of antagonists for the P2X7 receptor, which is implicated in inflammatory processes.[8] Additionally, the broader class of isoquinolines and their derivatives are known to exhibit a wide array of biological activities, including antitumor, antimicrobial, and antiviral properties.[9][10] The indenoisoquinoline class of compounds, for instance, are potent topoisomerase I inhibitors with significant anticancer activity.[4][10]

Conclusion

The history of this compound is not one of a sudden breakthrough, but rather a story of the steady advancement of organic synthesis and medicinal chemistry. Its value lies in its role as a versatile and readily accessible building block that incorporates the biologically significant isoquinoline scaffold. As researchers continue to explore the vast chemical space of isoquinoline derivatives, the importance of key intermediates like this compound in the discovery of new therapeutics is set to endure. This guide serves as a testament to the foundational importance of understanding the history and synthesis of such pivotal chemical entities.

References

  • Product Class 5: Isoquinolines. (n.d.). Thieme Chemistry.
  • Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R). (2022). European Journal of Medicinal Chemistry, 238, 114467.
  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(9), 1634-1676.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2022). Molecules, 27(15), 4989.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.).
  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (2020). Synfacts, 16(12), 1435.
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018). GCW Gandhi Nagar Jammu.
  • Isoquinoline. (2017, February 7). YouTube.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2002). Organic Syntheses, 79, 59.
  • Preparation and Properties of Isoquinoline. (n.d.).
  • Metal Hydrid Reduction (NaBH4 and LiAlH4). (n.d.). Pharmaguideline.
  • Synthesis and biological evaluation of 14-(aminoalkyl-aminomethyl)aromathecins as topoisomerase I inhibitors: investigating the hypothesis of shared structure-activity relationships. (2009). Journal of Medicinal Chemistry, 52(21), 6846-6859.
  • Isoquinolin-5-yl-methylamine | 58123-58-3. (n.d.). J&K Scientific LLC.
  • 1-Isoquinolin-5-ylmethanamine dihydrochloride. (n.d.). PINPOOLS.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2). (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2645-2649.
  • Preparation of alcohols using LiAlH4. (n.d.). Khan Academy.
  • Only one nitrile reduced to amine with LiAlH4. (2022, August 30). Reddit.
  • Speciality Chemicals Product List. (n.d.). Ottokemi.
  • N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. (2021).
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
  • Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents. (1998). Bioorganic & Medicinal Chemistry Letters, 8(1), 41-46.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). RSC Advances, 13(37), 25964-25988.
  • Synthesis and biological evaluation of bisindenoisoquinolines as topoisomerase I inhibitors. (2007). Journal of Medicinal Chemistry, 50(23), 5763-5772.

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The Strategic Application of Isoquinolin-5-ylmethanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of isoquinolin-5-ylmethanamine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its synthesis, chemical characteristics, and burgeoning role as a versatile scaffold in the design of novel therapeutics, particularly for neurological and pain-related disorders. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights to leverage this compound's full potential.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid structure and the presence of a basic nitrogen atom provide an excellent framework for creating molecules that can interact with a multitude of biological targets with high affinity and specificity.[1] this compound, with its reactive primary amine, serves as a key intermediate, allowing for the facile introduction of diverse functionalities and the exploration of extensive chemical space.[3] This guide will focus specifically on the 5-methanamine isomer and its utility in generating next-generation therapeutic agents.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of a scaffold is paramount for successful drug design. This compound is a solid at room temperature and is typically available as a hydrochloride or dihydrochloride salt to enhance its solubility and stability.[4]

PropertyValueSource
Molecular FormulaC10H10N2[3]
IUPAC Name(Isoquinolin-5-yl)methanamine[3]
CAS Number58123-58-3[3]
Molecular Weight158.20 g/mol [3]
AppearanceWhite to off-white powder[4]
Synthetic Strategy: From 5-Aminoisoquinoline

While numerous methods exist for the synthesis of the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, a practical laboratory-scale synthesis of this compound often commences from a commercially available precursor like 5-aminoisoquinoline or 5-cyanoisoquinoline. The conversion of the amino group to a methanamine can be achieved through a multi-step process, as outlined below. This protocol is a representative synthesis based on standard organic chemistry transformations.

Experimental Protocol: Synthesis of this compound from 5-Aminoisoquinoline

  • Diazotization and Cyanation (Sandmeyer Reaction):

    • Dissolve 5-aminoisoquinoline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H2SO4) at 0-5 °C.

    • Add a solution of sodium nitrite (NaNO2) (1.1 eq) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often exothermic and may require external cooling.

    • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

    • Extract the resulting 5-cyanoisoquinoline with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Reduction of the Nitrile:

    • Dissolve the purified 5-cyanoisoquinoline (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

    • Carefully add a reducing agent such as lithium aluminum hydride (LiAlH4) (2-3 eq) portion-wise at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

    • Quench the reaction cautiously by the sequential addition of water and an aqueous solution of sodium hydroxide.

    • Filter the resulting aluminum salts and wash thoroughly with an organic solvent.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

    • The final product can be further purified by crystallization or chromatography.

Causality Behind Experimental Choices:

  • The Sandmeyer reaction is a reliable method for converting an aromatic amine to a nitrile, which is a versatile precursor for a primary amine.

  • The use of a strong reducing agent like LiAlH4 is necessary for the efficient reduction of the aromatic nitrile to the corresponding methanamine. The anhydrous conditions are critical to prevent the quenching of the highly reactive LiAlH4.

Applications in Drug Discovery: A Scaffold for Neurological and Pain Targets

This compound is a valuable building block for developing drugs targeting the central nervous system (CNS) and peripheral pain pathways.[3] Its structure allows for the creation of derivatives with optimized physicochemical properties for blood-brain barrier penetration.[5]

Antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1)

The TRPV1 receptor, a non-selective cation channel, is a key player in the perception of pain and inflammation. Antagonists of this receptor have shown significant promise as analgesics.[6] Derivatives of this compound have been successfully developed as potent TRPV1 antagonists.

A notable example involves the development of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives.[6] These compounds evolved from a 5-aminoisoquinoline urea lead. Structure-activity relationship (SAR) studies led to the identification of compounds with potent antagonistic activity against both capsaicin and proton activation of the human TRPV1 channel.[6]

CompoundCapsaicin IC50 (µM)Proton IC50 (µM)
3b (p-Br phenyl)0.0840.313

Data sourced from Bioorganic Chemistry, 2019.[6]

These findings highlight the utility of the isoquinolin-5-yl moiety in designing potent TRPV1 antagonists with potential therapeutic applications in pain management.[6]

Signaling Pathway: TRPV1 Antagonism

TRPV1_Antagonism cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca2+ Influx TRPV1->Ca_influx Opens to allow Capsaicin Capsaicin / Protons (Agonists) Capsaicin->TRPV1 Activates Antagonist Isoquinolin-5-yl Derivative (Antagonist) Antagonist->TRPV1 Blocks Pain_Signal Pain Signal Transmission Ca_influx->Pain_Signal Initiates

Caption: Workflow of TRPV1 antagonism by isoquinolin-5-yl derivatives.

Ligands for Melatonin Receptors

Melatonin receptors (MT1 and MT2) are G-protein coupled receptors that play a crucial role in regulating circadian rhythms and have been implicated in mood and sleep disorders. Agonists of these receptors, such as agomelatine, are used in the treatment of major depressive disorder.

SAR studies on isoquinoline and tetrahydroisoquinoline derivatives have explored their potential as melatonin receptor ligands.[7] The bioisosteric replacement of the naphthalene ring in agomelatine with an isoquinoline moiety has led to the discovery of potent agonists and partial agonists with nanomolar binding affinities.[7] Interestingly, the introduction of the nitrogen atom in the isoquinoline ring was found to improve the pharmacokinetic properties of the compounds, although it slightly decreased the binding affinity for MT1 and MT2 receptors.[7]

Dual Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression. Therefore, dual inhibitors of IDO1 and TDO are attractive targets for cancer immunotherapy.

Recent research has led to the discovery of novel isoquinoline derivatives as potent dual inhibitors of IDO1 and TDO.[8] One of the most potent compounds identified exhibited IC50 values of 0.31 µM for IDO1 and 0.08 µM for TDO.[8] This compound also demonstrated acceptable pharmacokinetic profiles and potent antitumor efficacy in a preclinical tumor model.[8]

Experimental Workflow: Screening for IDO1/TDO Inhibitors

IDO1_TDO_Screening Start Synthesize Isoquinoline Derivative Library Enzymatic_Assay In vitro Enzymatic Assay (IDO1 & TDO) Start->Enzymatic_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzymatic_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt PK_Studies Pharmacokinetic Studies Lead_Opt->PK_Studies In_Vivo In vivo Efficacy Studies (Tumor Models) PK_Studies->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Drug discovery workflow for isoquinoline-based IDO1/TDO inhibitors.

Conclusion and Future Perspectives

This compound has established itself as a cornerstone scaffold in the design and synthesis of novel therapeutic agents. Its synthetic tractability and the ability to introduce a wide range of substituents make it an invaluable tool for medicinal chemists. The successful development of potent modulators of challenging targets such as TRPV1, melatonin receptors, and IDO1/TDO underscores the vast potential of this heterocyclic building block.

Future research will likely focus on expanding the diversity of derivatives based on the this compound core to explore new biological targets. Furthermore, a deeper understanding of the structure-activity relationships will enable the design of compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of safer and more effective medicines for a range of diseases.

References

  • J&K Scientific LLC. Isoquinolin-5-yl-methylamine | 58123-58-3. Available from: [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Bioorganic Chemistry, 82, 100-108. Available from: [Link]

  • Caignard, D. H., et al. (2022). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ChemMedChem, 17(3), e202100658. Available from: [Link]

  • Wang, Y., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry, 279, 116852. Available from: [Link]

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  • El-Gamal, M. I., et al. (2017). [3H]A-778317 [1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea]: a novel, stereoselective, high-affinity antagonist is a useful radioligand for the human transient receptor potential vanilloid-1 (TRPV1) receptor. The Journal of Pharmacology and Experimental Therapeutics, 323(1), 162-171. Available from: [Link]

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The Strategic Utility of Isoquinolin-5-ylmethanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Isoquinolin-5-ylmethanamine, a versatile heterocyclic building block, for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and its pivotal role as a scaffold in the design and synthesis of novel therapeutic agents. This document moves beyond a simple cataloging of facts to provide actionable insights and detailed methodologies, empowering researchers to leverage this compound in their own discovery programs.

Core Compound Profile: this compound

This compound is a primary amine derivative of the isoquinoline bicyclic heteroaromatic system. Its structure presents a unique combination of a rigid, planar isoquinoline core and a flexible aminomethyl substituent, making it an attractive starting point for library synthesis and lead optimization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂PubChem
Molecular Weight 158.20 g/mol PubChem
IUPAC Name (Isoquinolin-5-yl)methanaminePubChem
CAS Number 58123-58-3J&K Scientific LLC[1]
Appearance White to off-white powder (dihydrochloride salt)Chem-Impex
Solubility Soluble in dilute acidsWikipedia[2]

The dihydrochloride salt form is commonly used to enhance aqueous solubility, a crucial factor in many biological assays and formulation studies.

Synthesis of the Core Scaffold: A Proposed Pathway

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a robust and logical synthetic route can be devised from commercially available precursors based on established chemical transformations. A plausible and efficient method involves the reduction of 5-cyanoisoquinoline.

Proposed Synthesis Workflow:

A 5-Nitroisoquinoline B Isoquinolin-5-amine A->B Reduction (e.g., Fe/HCl or H₂, Pd/C) C 5-Cyanoisoquinoline B->C Sandmeyer Reaction (NaNO₂, HCl, CuCN) D This compound C->D Reduction (e.g., LiAlH₄ or H₂, Raney Ni)

Caption: Proposed synthetic route to this compound.

Step-by-Step Methodology:

  • Synthesis of Isoquinolin-5-amine: Starting from 5-nitroisoquinoline, a common commercial starting material, a reduction reaction is performed. Standard conditions involve the use of iron powder in the presence of a strong acid like hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst.[3]

  • Synthesis of 5-Cyanoisoquinoline (Sandmeyer Reaction): The resulting isoquinolin-5-amine is then subjected to a Sandmeyer reaction. This classic transformation involves diazotization of the primary amine with sodium nitrite and a mineral acid (e.g., HCl) at low temperatures, followed by the introduction of a cyanide source, typically copper(I) cyanide, to yield 5-cyanoisoquinoline.

  • Reduction of 5-Cyanoisoquinoline to this compound: The final step is the reduction of the nitrile group of 5-cyanoisoquinoline to a primary amine. This can be effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent or through catalytic hydrogenation using a catalyst such as Raney Nickel.

This multi-step synthesis provides a reliable pathway for obtaining the target compound, this compound, in good yield. Each step utilizes well-established and scalable chemical reactions.

Key Research Applications and Methodologies

The true value of this compound lies in its application as a versatile scaffold for generating diverse libraries of bioactive molecules. Its primary amine handle serves as a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Development of Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

A significant application of the isoquinoline scaffold is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the treatment of pain.[4] Derivatives of isoquinolin-5-amine have been shown to be potent TRPV1 antagonists.[4]

Workflow for Synthesis and Evaluation of a TRPV1 Antagonist:

cluster_synthesis Synthesis cluster_assay Biological Evaluation A This compound C Coupling Reaction (e.g., HATU, DIPEA) A->C B N-Boc-L-proline B->C D Intermediate Amide C->D E Deprotection (TFA) D->E F Amine Intermediate E->F H Final Coupling F->H G Substituted Benzoic Acid G->H I N1-(isoquinolin-5-yl)-N2- (substituted-phenyl)pyrrolidine- 1,2-dicarboxamide Library H->I K Calcium Influx Assay (e.g., Fluo-4 AM) I->K J TRPV1-expressing cell line (e.g., HEK293) J->K L Measure fluorescence change upon capsaicin stimulation +/- test compound K->L M Determine IC₅₀ values L->M

Caption: Workflow for the synthesis and evaluation of TRPV1 antagonists.

Experimental Protocol: In Vitro TRPV1 Antagonism Assay (Calcium Influx)

This protocol outlines a common method for assessing the antagonist activity of compounds at the TRPV1 channel using a cell-based calcium influx assay.

  • Cell Culture: Maintain a stable cell line expressing human TRPV1 (e.g., HEK293-hTRPV1) in appropriate culture medium at 37°C and 5% CO₂.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO). Create a serial dilution of the compounds in a suitable assay buffer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.

  • Compound Incubation: After dye loading, wash the cells again and then add the diluted test compounds to the respective wells. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: Place the microplate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject a solution of the TRPV1 agonist capsaicin at a concentration known to elicit a robust response (e.g., EC₈₀).

  • Data Analysis: Monitor the change in fluorescence intensity over time. The antagonist activity is determined by the ability of the test compound to inhibit the capsaicin-induced increase in intracellular calcium. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase Inhibitor Scaffolding

The isoquinoline core is a well-established "privileged scaffold" in the design of kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region.[1] While specific studies on this compound as a direct kinase inhibitor are not prevalent, its structural features make it an excellent starting point for the synthesis of kinase inhibitor libraries. The primary amine can be functionalized to introduce moieties that target the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (derived from this compound) in DMSO.

    • Reconstitute the target kinase, substrate, and ATP according to the manufacturer's protocol.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate mixture.

    • Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the controls and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[1]

Probing G-Protein Coupled Receptor (GPCR) Ligand Space

The structural rigidity and potential for diverse functionalization make this compound derivatives interesting candidates for screening against G-protein coupled receptors (GPCRs). The isoquinoline core can serve as a scaffold to present various pharmacophoric elements in a defined spatial orientation, which is crucial for GPCR recognition.

Experimental Protocol: GPCR Ligand Screening (cAMP Assay)

This protocol describes a common method for screening compounds for their ability to modulate GPCRs that signal through the cyclic AMP (cAMP) pathway.

  • Cell Culture and Plating: Use a cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293) and plate them in a suitable microplate format.

  • Compound Treatment: Treat the cells with various concentrations of the this compound-derived compounds. For agonist screening, proceed directly to the next step. For antagonist screening, pre-incubate the cells with the test compounds before adding a known agonist.

  • Cell Lysis and cAMP Detection: After the appropriate incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values of the test compounds.[5][6]

Future Outlook and Conclusion

This compound represents a strategic and versatile starting point for the discovery of novel small molecule therapeutics. Its utility has been demonstrated in the development of potent TRPV1 antagonists, and its inherent structural features suggest significant potential in the realms of kinase and GPCR modulation. The synthetic tractability of its primary amine allows for the facile generation of diverse chemical libraries, which, when coupled with robust high-throughput screening assays, can accelerate the identification of new lead compounds.

Future research efforts should focus on exploring a wider range of functionalizations of the aminomethyl group to probe different biological targets. The combination of combinatorial chemistry approaches with in silico modeling will likely unveil novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. As our understanding of complex signaling pathways continues to grow, versatile scaffolds like this compound will remain indispensable tools in the arsenal of medicinal chemists and drug discovery scientists.

References

  • J&K Scientific LLC. Isoquinolin-5-yl-methylamine | 58123-58-3. Available from: [Link]

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  • Zhang, G., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 207, 112709.
  • Zhang, D., et al. (2022). Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. European Journal of Medicinal Chemistry, 243, 114741.
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  • Al-Horani, R. A. (2023). 6-(Arylaminomethyl) Isoquinolines as Enzyme Inhibitors and Their Preparation: A Patent Highlight of Factor XIIa Inhibitors. Cardiovascular & Hematological Agents in Medicinal Chemistry, 21(3), 243-249.
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The Strategic deployment of Isoquinolin-5-ylmethanamine in the Synthesis of Complex Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic and steric properties make it an ideal starting point for the construction of complex molecular architectures with diverse biological activities. Among the various substituted isoquinolines, isoquinolin-5-ylmethanamine stands out as a particularly versatile building block. The presence of a primary aminomethyl group at the C5 position of the isoquinoline ring system offers a reactive handle for a wide array of chemical transformations, allowing for its seamless integration into intricate synthetic pathways.

This technical guide provides an in-depth exploration of this compound as a strategic building block in organic synthesis. We will delve into its preparation, highlight its utility in the synthesis of bioactive molecules, and provide detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The Isoquinoline Scaffold: A Foundation of Bioactivity

The isoquinoline nucleus is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This arrangement imparts a unique reactivity profile, with the pyridine ring being electron-deficient and susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution.[3][4] The nitrogen atom in the isoquinoline ring can also act as a hydrogen bond acceptor and a basic center, further contributing to its ability to interact with biological targets.

The isoquinoline motif is found in a vast number of alkaloids with potent pharmacological properties, including the vasodilator papaverine and the anti-emetic agent emetine.[1] This natural precedent has inspired medicinal chemists to explore the synthesis of novel isoquinoline derivatives in the quest for new therapeutic agents for a wide range of diseases, including cancer, inflammation, and neurological disorders.[3][5]

Synthesis of this compound: A Gateway to Functionalization

The strategic importance of this compound necessitates a reliable and efficient synthetic route. While a direct, one-step synthesis is not commonly reported, it can be readily prepared from commercially available precursors through well-established synthetic transformations. A common and logical approach involves the reduction of isoquinoline-5-carbonitrile.

Proposed Synthetic Pathway

A robust two-step synthesis starting from 5-bromoisoquinoline is outlined below. This pathway leverages a cyanation reaction followed by a nitrile reduction, both of which are high-yielding and well-documented transformations.

Synthesis of this compound 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline-5-carbonitrile Isoquinoline-5-carbonitrile 5-Bromoisoquinoline->Isoquinoline-5-carbonitrile CuCN, DMF, reflux This compound This compound Isoquinoline-5-carbonitrile->this compound LiAlH4, THF or H2, Raney Ni

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Isoquinoline-5-carbonitrile

  • Rationale: The Rosenmund-von Braun reaction provides a reliable method for the conversion of aryl halides to aryl nitriles using copper(I) cyanide. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic substrate and the inorganic cyanide salt.

  • Procedure:

    • To a stirred solution of 5-bromoisoquinoline (1.0 eq) in anhydrous DMF, add copper(I) cyanide (1.2 eq).

    • Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper complexes.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford isoquinoline-5-carbonitrile.

Step 2: Synthesis of this compound

  • Rationale: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently achieving this conversion. Alternatively, catalytic hydrogenation using Raney Nickel offers a milder, albeit sometimes slower, alternative.

  • Procedure (using LiAlH₄):

    • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of isoquinoline-5-carbonitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by distillation or crystallization if necessary.

Applications in the Synthesis of Bioactive Molecules

The primary amine functionality of this compound serves as a versatile handle for a variety of coupling reactions, making it a valuable building block in the synthesis of complex, biologically active molecules.

Synthesis of TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. Antagonists of the TRPV1 receptor are therefore of significant interest as potential analgesic agents.[6][7][8] Several potent TRPV1 antagonists feature a 5-aminoisoquinoline core, and this compound provides a key entry point for the synthesis of analogs with modified linker regions.

A prominent example is the synthesis of N¹-(isoquinolin-5-yl)-N²-phenylpyrrolidine-1,2-dicarboxamide derivatives.[6] In this synthetic approach, the primary amine of a precursor, 5-aminoisoquinoline, is acylated. A similar strategy can be envisioned for this compound, where the aminomethyl group is acylated to introduce the pyrrolidine dicarboxamide moiety.

TRPV1_Antagonist_Synthesis cluster_0 Synthesis of TRPV1 Antagonist This compound This compound TRPV1 Antagonist TRPV1 Antagonist This compound->TRPV1 Antagonist Amide Coupling (e.g., HATU, DIPEA) Activated Pyrrolidine Dicarboxylic Acid Derivative Activated Pyrrolidine Dicarboxylic Acid Derivative Activated Pyrrolidine Dicarboxylic Acid Derivative->TRPV1 Antagonist

Caption: General scheme for the synthesis of TRPV1 antagonists.

Experimental Protocol: Amide Coupling

  • Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provide a mild and efficient method for coupling a carboxylic acid with a primary amine, minimizing side reactions and racemization.

  • Procedure:

    • To a solution of the desired N-protected pyrrolidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

    • Subsequent deprotection of the N-protecting group and coupling with the second carboxylic acid would complete the synthesis of the dicarboxamide.

Reductive Amination for the Introduction of Diverse Substituents

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[9][10] this compound can react with a wide variety of aldehydes and ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This allows for the rapid generation of a library of analogs with diverse substituents, which is crucial for structure-activity relationship (SAR) studies.

Reductive_Amination cluster_1 Reductive Amination Workflow This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Aldehyde or Ketone (R1, R2) Aldehyde or Ketone (R1, R2) Aldehyde or Ketone (R1, R2)->Imine Intermediate Substituted Amine Substituted Amine Imine Intermediate->Substituted Amine Reducing Agent (e.g., NaBH(OAc)3)

Caption: Workflow for reductive amination of this compound.

Experimental Protocol: Reductive Amination

  • Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive amination. It is less basic and more tolerant of acidic conditions than sodium borohydride, which allows for the efficient formation of the imine intermediate in the same pot.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.0 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted amine.

Data Summary

Reaction TypeStarting MaterialReagents and ConditionsProductTypical Yield (%)
Cyanation 5-BromoisoquinolineCuCN, DMF, refluxIsoquinoline-5-carbonitrile70-90
Nitrile Reduction Isoquinoline-5-carbonitrileLiAlH₄, THF, 0 °C to rtThis compound80-95
Amide Coupling This compoundCarboxylic Acid, HATU, DIPEA, DMFN-Acyl Derivative75-90
Reductive Amination This compoundAldehyde/Ketone, NaBH(OAc)₃, AcOH, DCEN-Alkyl Derivative60-85

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward preparation and the reactivity of its primary aminomethyl group allow for its incorporation into a wide range of molecular scaffolds through robust and well-established chemical transformations such as amide coupling and reductive amination. The strategic use of this building block provides medicinal chemists with a powerful tool to explore new chemical space and accelerate the drug discovery process. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in their own research programs.

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A Technical Guide to the Biological Screening of Isoquinolin-5-ylmethanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2] This guide provides a comprehensive framework for the biological screening of a specific, promising subclass: isoquinolin-5-ylmethanamine and its derivatives. We will delve into the strategic design of screening cascades, from initial high-throughput viability assays to more complex, mechanism-of-action studies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for identifying and characterizing novel therapeutic agents based on this versatile chemical backbone.

The Isoquinoline Scaffold: A Privileged Core in Drug Discovery

Isoquinoline and its analogues are a diverse class of heterocyclic aromatic compounds that have garnered significant attention in therapeutic research.[2] Their inherent structural features allow for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles.[3] Natural and synthetic isoquinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[4][5][6][7] This wide-ranging bioactivity underscores the potential of the isoquinoline core in the design of novel therapeutics for complex diseases such as cancer and neurodegenerative disorders.[1][8]

The strategic focus of this guide, this compound, presents a unique starting point for library synthesis and subsequent biological evaluation. The primary amine at the 5-position offers a versatile handle for the introduction of diverse functional groups, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).

Designing the Screening Cascade: A Multi-Tiered Approach

A robust screening strategy is paramount to efficiently identify promising lead compounds from a library of this compound derivatives. A tiered approach, starting with broad, high-throughput screens and progressing to more specific, lower-throughput assays, ensures that resources are focused on the most promising candidates.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Target-Oriented) cluster_2 Tertiary Screening (Mechanism of Action) Primary Cell Viability/Cytotoxicity Assays (e.g., XTT, MTT) Secondary Kinase Inhibition Assays Antimicrobial MIC Determination Neurite Outgrowth Assays Primary->Secondary Hit Confirmation & Prioritization Tertiary Apoptosis Assays (Caspase activity) Signaling Pathway Analysis (Western Blot) Live-Cell Imaging Secondary->Tertiary Lead Candidate Characterization

Caption: A generalized workflow for screening this compound derivatives.

Primary Screening: Assessing General Cytotoxicity and Viability

The initial step in screening a new chemical library is to assess the general biological activity of the compounds. Cell viability assays are a cost-effective and high-throughput method to identify derivatives that exhibit cytotoxic or cytostatic effects, which is particularly relevant for anticancer drug discovery.[9][10]

The Rationale for Tetrazolium-Based Assays

Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12] These assays rely on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[11] The intensity of the color is directly proportional to the number of viable cells.[11]

Comparative Analysis of MTT and XTT Assays
FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan crystals.[9][11]Reduction of XTT to a water-soluble orange formazan product.[11][13]
Workflow Requires an additional solubilization step (e.g., with DMSO).[11][13]No solubilization step is needed, streamlining the protocol.[11][13]
Throughput Lower due to the extra solubilization step.Higher, making it more suitable for automated screening.[13]
Reproducibility Susceptible to variability from incomplete formazan dissolution.[13]Generally shows lower variability due to fewer handling steps.[13]

For high-throughput screening of a large library of this compound derivatives, the XTT assay is generally the preferred method due to its simplified workflow and improved reproducibility.[13]

Detailed Protocol: XTT Cell Viability Assay

This protocol is a generalized guideline and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding:

    • Plate cells in a 96-well microplate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C in a humidified CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

    • Add the test compounds to the designated wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • XTT Reagent Preparation:

    • Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition and Incubation:

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.

Secondary Screening: Elucidating a Potential Therapeutic Area

Compounds that demonstrate significant activity in the primary screen ("hits") should be advanced to secondary assays to confirm their activity and begin to elucidate their potential therapeutic application and mechanism of action. Based on the known pharmacology of isoquinoline derivatives, promising avenues for investigation include anticancer, antimicrobial, and neuroprotective activities.[4][5][6]

Anticancer Screening: Targeting Kinase Signaling

Many isoquinoline derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5] Protein kinases are a major class of drug targets, and high-throughput screening for kinase inhibitors is a well-established approach in drug discovery.[14][15]

G cluster_0 Kinase Inhibition Assay Kinase Kinase Enzyme ATP ATP Kinase->ATP Substrate Peptide/Protein Substrate ADP ADP (Product) Substrate->ADP ATP->ADP Phosphorylation Compound Isoquinoline Derivative Compound->Kinase Inhibition

Caption: A simplified diagram of a biochemical kinase inhibition assay.

4.1.1. High-Throughput Kinase Assays:

Several robust high-throughput kinase assay technologies are commercially available, including:

  • LanthaScreen™ TR-FRET Assays: These assays offer sensitive detection of kinase inhibitors and can be used to study both active and inactive kinase conformations.[16]

  • Adapta™ Universal Kinase Assays: A universal TR-FRET assay suitable for a wide range of kinases.[16]

  • ADP-Glo™ Kinase Assay: A bioluminescent assay that measures the amount of ADP produced in a kinase reaction.

4.1.2. Protocol Outline: A Generic Biochemical Kinase Assay

  • Reaction Setup: In a suitable microplate, combine the kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Addition: Add the this compound derivatives at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.

  • Detection: Add the detection reagents (specific to the assay platform being used) to stop the reaction and generate a signal (e.g., fluorescence or luminescence).

  • Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC₅₀ values to determine the potency of the inhibitors.

Antimicrobial Screening: Determining Minimum Inhibitory Concentration (MIC)

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics.[17] Isoquinoline derivatives have shown promise as antimicrobial agents.[2][5] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[17]

4.2.1. Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Screening: Assessing Neurite Outgrowth

Neurodegenerative diseases are a growing public health concern, and there is a critical need for new neuroprotective therapies.[8] Some isoquinoline alkaloids have demonstrated neuroprotective effects.[6][7][18] A common in vitro assay for assessing neuroprotection is the measurement of neurite outgrowth in neuronal cell lines or primary neurons.[19]

4.3.1. Protocol Outline: Neurite Outgrowth Assay

  • Cell Culture: Plate a suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons on a surface conducive to neurite extension.

  • Induction of Neurite Outgrowth: Treat the cells with a neuronal growth factor (e.g., NGF for PC12 cells) to stimulate neurite formation.

  • Application of Neurotoxin and Test Compound: Co-treat the cells with a known neurotoxin (to induce neurite retraction or cell death) and the this compound derivatives.

  • Incubation: Incubate for a period sufficient to observe changes in neurite length and morphology.

  • Imaging and Analysis: Acquire images using high-content microscopy. Use automated image analysis software to quantify neurite length, branching, and cell survival. A neuroprotective compound will mitigate the toxic effects of the neurotoxin.

Tertiary Screening and Hit-to-Lead Optimization

Promising lead candidates identified in secondary screens require further in-depth characterization to understand their mechanism of action and to guide medicinal chemistry efforts for optimization. This can involve:

  • Target Deconvolution: Identifying the specific molecular target of the active compound.

  • In Vivo Efficacy Studies: Testing the lead compounds in relevant animal models of disease.

  • ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compounds.

The data generated from this comprehensive screening cascade will provide a solid foundation for the development of novel therapeutics derived from the versatile this compound scaffold.

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Technical Guide: Elucidating the Mechanism of Action of Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preliminary Mechanistic Studies

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications.[1][2][3] However, the specific biological activity and mechanism of action (MoA) for many of its simple derivatives, such as isoquinolin-5-ylmethanamine, remain uncharacterized. This guide presents a structured, multi-phased approach for conducting preliminary MoA studies on this compound. As direct studies on this compound are sparse, with its primary role being a synthetic intermediate for more complex molecules like P2X7R and TRPV1 antagonists, this whitepaper outlines a hypothesis-driven yet unbiased investigational workflow.[4][5][6] We will leverage the known pharmacological landscape of isoquinoline derivatives—which includes anticancer, enzyme inhibition, and receptor modulation activities—to design a logical series of experiments.[2][7][8] This document serves as a roadmap for researchers, scientists, and drug development professionals to systematically progress from broad phenotypic observations to specific target identification and pathway analysis.

Introduction: The Isoquinoline Scaffold and the Knowledge Gap

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery.[3] Their derivatives have been shown to exhibit a wide spectrum of biological activities, including potent anti-proliferative effects against various cancer cell lines, enzyme inhibition, and modulation of critical signaling pathways.[1][2][7] The therapeutic potential of this scaffold is often attributed to its ability to induce apoptosis, trigger cell cycle arrest, and interact with key targets like kinases, topoisomerases, G-protein coupled receptors (GPCRs), and ion channels.[2][9]

Despite the broad activity of the isoquinoline class, this compound remains an investigational molecule. Its known utility is primarily as a building block in chemical synthesis.[4] This lack of biological characterization presents both a challenge and an opportunity. The objective of this guide is to provide a comprehensive and logical framework for a preliminary investigation into its MoA. The proposed workflow is designed to be self-validating, where the results of each phase inform the experimental design of the next, ensuring a resource-efficient and scientifically rigorous exploration.

Phase 1: Broad Phenotypic Screening and Hypothesis Generation

Expertise & Experience: The initial phase of MoA studies for a novel compound should cast a wide net. Before committing to a specific hypothesis, it is crucial to observe the compound's general impact on cellular systems. This unbiased approach minimizes the risk of overlooking unexpected activities. We begin with broad cytotoxicity screening across diverse cell lines to identify a responsive biological context, followed by high-content imaging to generate initial mechanistic hypotheses based on morphological changes.

2.1. Multi-Panel Cell Viability Screening

The first step is to determine if this compound exhibits cytotoxic or anti-proliferative activity and to identify a sensitive cell line for further studies. A standard panel should include various cancer cell lines representing different tissue origins and at least one non-cancerous cell line to assess preliminary selectivity.

Experimental Protocol: Cell Viability (MTS Assay)

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

Cell LineTissue of OriginTypeHypothetical IC50 (µM)
A549LungCancer15.2
MCF-7BreastCancer8.9
HCT116ColonCancer12.5
JurkatT-cell LeukemiaCancer> 50
HEK293KidneyNon-cancerous45.8

This hypothetical data suggests a moderate anti-proliferative effect with some selectivity for specific cancer cell lines, making MCF-7 a good candidate for further study.

2.2. High-Content Phenotypic Profiling

High-Content Screening (HCS) provides an unbiased, quantitative analysis of multiple cellular features simultaneously, offering a rich dataset from which to form hypotheses.[3][5][10] The "Cell Painting" assay is an excellent example, using a cocktail of fluorescent dyes to label different cellular compartments.[11]

Workflow:

  • Cell Culture & Treatment: Plate a responsive cell line (e.g., MCF-7) in optically clear 384-well plates. Treat with this compound at several concentrations around the IC50 value.

  • Staining: After incubation, fix, permeabilize, and stain the cells with a dye set that labels the nucleus, endoplasmic reticulum, mitochondria, cytoskeleton, Golgi apparatus, and RNA.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to segment cells and organelles and extract hundreds of quantitative features (e.g., size, shape, texture, intensity).

  • Profiling: Compare the morphological profile of treated cells to a reference library of compounds with known mechanisms of action. A match can suggest a similar MoA. For example, a profile similar to paclitaxel might suggest microtubule disruption.

Mandatory Visualization: Phase 1 Workflow

G cluster_0 Phase 1: Phenotypic Screening start This compound viability Multi-Panel Cell Viability Assay (e.g., MTS) start->viability ic50 Determine IC50 Values Select Responsive Cell Line viability->ic50 hcs High-Content Imaging (e.g., Cell Painting Assay) ic50->hcs analysis Morphological Feature Extraction & Profile Comparison hcs->analysis hypothesis Generate Initial Hypothesis (e.g., Apoptosis, Cell Cycle Arrest, Kinase Inhibition?) analysis->hypothesis

Caption: Workflow for Phase 1 phenotypic screening.

Phase 2: Focused Mechanistic Assays

Trustworthiness: Based on the outcome of Phase 1—for instance, the observation of reduced cell number and specific nuclear morphology changes—we can now design focused experiments to validate these initial hypotheses. This targeted approach ensures that resources are directed toward the most probable mechanisms.

3.1. Cell Cycle Analysis

Many isoquinoline derivatives exert their anti-cancer effects by inducing cell cycle arrest.[7] Flow cytometry is the gold standard for analyzing DNA content and determining the distribution of cells throughout the cell cycle phases.[12][13]

Experimental Protocol: Propidium Iodide (PI) Staining for Flow Cytometry

  • Cell Treatment: Culture MCF-7 cells and treat with this compound at 1x and 2x IC50 concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.[14]

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A (to prevent staining of double-stranded RNA) and the DNA-binding dye Propidium Iodide (PI).

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[13]

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

3.2. Apoptosis Induction Assays

Induction of apoptosis is another hallmark of bioactive isoquinolines.[7] We can investigate this using two complementary assays: Annexin V staining for early apoptosis and a Caspase activity assay for the execution phase.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat MCF-7 cells as described for the cell cycle analysis.

  • Staining: Harvest cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze immediately by flow cytometry. Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound for various time points (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.[15] This reagent lyses the cells and contains a proluminescent substrate for caspases 3 and 7.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a plate reader. An increase in luminescence indicates activation of executioner caspases.[15][16]

Mandatory Visualization: Phase 2 Workflow

G cluster_1 Phase 2: Focused Mechanistic Assays input Hypothesis from Phase 1 (e.g., Cytotoxicity) cell_cycle Cell Cycle Analysis (Flow Cytometry with PI) input->cell_cycle apoptosis Apoptosis Induction Assays input->apoptosis output Determine Effect on Cell Cycle Progression & Apoptosis cell_cycle->output annexin Annexin V / PI Staining apoptosis->annexin caspase Caspase-Glo® 3/7 Assay apoptosis->caspase annexin->output caspase->output

Caption: Workflow for Phase 2 focused mechanistic assays.

Phase 3: Target Class Identification and Deconvolution

Authoritative Grounding: With a confirmed cellular phenotype (e.g., G2/M arrest and apoptosis), the next logical step is to identify the molecular target(s). This phase employs both broad, hypothesis-driven screening against common isoquinoline target classes (like kinases) and unbiased, discovery-oriented techniques.[7]

4.1. Broad Target Class Screening

Given the prevalence of isoquinoline derivatives as kinase inhibitors, a kinome-wide screen is a high-priority, hypothesis-driven approach.[9][17]

Kinome Profiling:

  • Service: Submit this compound to a commercial kinome profiling service (e.g., services from Pharmaron, AssayQuant, or Pamgene).[18][19][20]

  • Methodology: These services typically screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases. Activity is measured as percent inhibition relative to a control.

  • Output: A list of potential kinase "hits" that are significantly inhibited by the compound. This provides a direct path to a specific molecular target.

GPCR/Ion Channel Screening:

  • If phenotypic screening suggested changes in cell signaling unrelated to proliferation (e.g., changes in morphology or calcium signaling), panels for GPCRs or ion channels would be warranted.[2][17][21][22][23] These are also common targets for isoquinoline-based structures.

4.2. Unbiased Target Deconvolution Techniques

If broad screening yields no clear hits, or to confirm hits from profiling, unbiased approaches that do not require prior assumptions about the target class are invaluable.[7][24]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS) The DARTS method is based on the principle that when a small molecule binds to its protein target, it stabilizes the protein's structure, making it more resistant to proteolysis.[6][8][25][26]

  • Lysate Preparation: Prepare a total protein lysate from the selected cell line (e.g., MCF-7).

  • Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a limited time to achieve partial digestion.

  • Quench and Analyze: Stop the digestion and analyze the protein fragments by SDS-PAGE.

  • Hit Identification: Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle lane. These protected proteins are candidate targets. Excise the bands and identify the proteins by mass spectrometry.[25][27]

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm direct target engagement within intact cells or cell lysates.[1] It relies on the ligand-induced thermal stabilization of the target protein.[4][9][]

  • Treatment: Treat intact cells or cell lysates with the compound or vehicle.

  • Heating: Heat the samples across a range of temperatures.

  • Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Mandatory Visualization: Phase 3 Workflow

G cluster_2 Phase 3: Target Identification cluster_hypothesis Hypothesis-Driven cluster_unbiased Unbiased Deconvolution input Confirmed Cellular Phenotype (e.g., G2/M Arrest) kinome Kinome Profiling input->kinome gpcr GPCR / Ion Channel Screening input->gpcr darts DARTS input->darts cetsa CETSA / TSA input->cetsa affinity Affinity Chromatography input->affinity output Identify Candidate Protein Target(s) kinome->output gpcr->output darts->output cetsa->output affinity->output

Caption: Workflow for Phase 3 target identification.

Phase 4: Pathway Elucidation and Target Validation

Scientific Integrity: Identifying a binding partner is not sufficient. The final preliminary phase must rigorously validate that the interaction between the compound and the candidate target is responsible for the observed cellular phenotype.

5.1. Signaling Pathway Analysis

Once a candidate target is identified (e.g., a specific kinase like CDK1, which is involved in G2/M transition), the next step is to verify its modulation in the relevant signaling pathway.

Western Blotting:

  • Protocol: Treat cells with this compound, lyse the cells, and perform Western blotting using antibodies against the target protein and its key downstream substrates.

  • Example: If CDK1 is the hypothesized target, probe for the phosphorylation status of its substrate, Lamin A/C. A decrease in phospho-Lamin would support the hypothesis that the compound inhibits CDK1 activity.

5.2. Genetic Target Validation

The most definitive way to link a target to a phenotype is through genetic manipulation.

siRNA/shRNA Knockdown:

  • Protocol: Use small interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically reduce the expression of the candidate target protein in the cells.

  • Validation Logic: If knocking down the target protein phenocopies the effect of the compound (e.g., causes G2/M arrest), it provides strong evidence that the protein is a key mediator of the compound's activity. Furthermore, if the compound's effect is diminished in the knockdown cells (a phenomenon known as epistasis), it strongly validates the target.

Mandatory Visualization: Integrated MoA Workflow

G compound This compound phenotype Phase 1: Phenotypic Screen (Cytotoxicity, HCS) compound->phenotype Observe Effects mechanistic Phase 2: Mechanistic Assay (Cell Cycle, Apoptosis) phenotype->mechanistic Test Hypotheses target_id Phase 3: Target ID (Kinome, DARTS, CETSA) mechanistic->target_id Find Molecular Target validation Phase 4: Validation (Western Blot, siRNA) target_id->validation Confirm Target & Pathway moa Proposed Mechanism of Action validation->moa Elucidate

Caption: Integrated workflow from compound to MoA.

Conclusion and Future Directions

This guide outlines a systematic, four-phase workflow for the preliminary investigation of the mechanism of action for this compound. By progressing from broad phenotypic screening to focused mechanistic assays, target deconvolution, and finally, target validation, researchers can build a robust, evidence-based model of the compound's biological activity. The findings from these preliminary studies will be critical for guiding subsequent lead optimization efforts, in vivo efficacy studies, and the overall trajectory of the drug development program. The key is to remain guided by the data at each stage, allowing the biological response of the system itself to illuminate the compound's molecular journey.

References
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Unmasking the Molecular Orchestra: An In Silico Target Prediction Guide for Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate dance of drug discovery, identifying the precise molecular targets of a novel compound is a pivotal first step. This guide provides an in-depth, technical walkthrough of the in silico methodologies used to predict the biological targets of "Isoquinolin-5-ylmethanamine," a small molecule with potential therapeutic applications. We will navigate the essential steps of ligand preparation, explore the power of both ligand-based and structure-based predictive techniques, and delve into the crucial post-prediction analysis required to generate a high-confidence list of putative targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts. Our approach emphasizes not just the procedural "how" but the critical "why," ensuring a deep understanding of the underlying principles and a robust, self-validating workflow.

Introduction: The Rationale for In Silico Target Prediction

The journey from a promising small molecule to a clinically approved therapeutic is long and fraught with challenges. A primary hurdle is the identification of its biological target(s). Traditional experimental approaches to target deconvolution can be time-consuming and resource-intensive. In silico target prediction has emerged as a powerful and cost-effective strategy to rapidly generate hypotheses about a compound's mechanism of action, potential efficacy, and possible off-target effects.[1][2] By leveraging the vast and ever-growing biological and chemical data landscape, computational methods can sift through thousands of potential protein interactions to pinpoint the most likely candidates.

This guide will use this compound as a case study to illustrate a comprehensive in silico target prediction workflow. As of this writing, the specific biological targets of this compound are not widely documented, making it an ideal candidate for de novo prediction.

Ligand Preparation: The Foundation of Accurate Predictions

The quality of the input small molecule structure is paramount to the success of any in silico prediction. A poorly prepared ligand structure can lead to inaccurate predictions and wasted downstream efforts. The primary goal of this stage is to generate a high-quality, energetically minimized 3D conformation of this compound that is suitable for computational analysis.

From 2D Representation to 3D Conformation

We begin with the Simplified Molecular Input Line Entry System (SMILES) representation of this compound, which is C1=CC2=C(C=CN=C2)C(=C1)CN. This one-dimensional string representation needs to be converted into a three-dimensional structure.

Experimental Protocol: 3D Structure Generation

  • Obtain SMILES String: The canonical SMILES for this compound can be obtained from a reputable chemical database such as PubChem (CID 12018696).[3]

  • SMILES to 3D Conversion: Utilize an online tool or a standalone software package to convert the SMILES string into a 3D structure. Several web-based tools, such as the one provided by FYIcenter.com or Leskoff, can perform this conversion.[4][5] These tools typically generate an initial 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. It is crucial to perform an energy minimization step using a suitable force field (e.g., MMFF94s). This process refines the geometry of the molecule to a more energetically favorable conformation. PubChem itself provides pre-computed 3D conformers that have undergone this process.[1][6][7][8] For more control, standalone molecular modeling software can be used.

  • File Format: Save the final 3D structure in a standard format, such as SDF (Structure-Data File) or MOL2, which are compatible with most in silico prediction tools.

The following diagram illustrates the ligand preparation workflow:

Ligand_Preparation SMILES SMILES String (C1=CC2=C(C=CN=C2)C(=C1)CN) Conversion SMILES to 3D Conversion SMILES->Conversion Minimization Energy Minimization (e.g., MMFF94s) Conversion->Minimization Output 3D Structure (SDF/MOL2 format) Minimization->Output

Caption: Workflow for preparing the 3D structure of this compound.

Ligand-Based Target Prediction: Leveraging Chemical Similarity

Ligand-based methods operate on the principle of "guilt by association": a molecule is likely to bind to the same targets as other molecules that are structurally or chemically similar to it.[2] These approaches are particularly useful when the structure of the target protein is unknown.

2D and 3D Similarity Searching

The most straightforward ligand-based approach is to search large databases of known bioactive molecules for compounds similar to this compound.

Experimental Protocol: Similarity-Based Target Prediction using SwissTargetPrediction

  • Access SwissTargetPrediction: Navigate to the SwissTargetPrediction web server, a freely accessible tool for predicting the targets of bioactive small molecules.[9][10][11]

  • Input Molecule: Input the SMILES string of this compound (C1=CC2=C(C=CN=C2)C(=C1)CN) into the query field.[10]

  • Select Organism: Choose the organism of interest, typically "Homo sapiens" for drug discovery applications.

  • Run Prediction: Initiate the target prediction process. The server will compare the query molecule to a database of known ligands using a combination of 2D and 3D similarity measures.[9][10]

  • Analyze Results: The output will be a ranked list of potential targets, with a probability score for each prediction.[12][13] It is crucial to examine the most probable targets and the known ligands that contributed to the prediction.

Pharmacophore-Based Screening

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity.[6] Reverse pharmacophore mapping involves screening a database of target pharmacophores with the query molecule to identify potential binding partners.

Experimental Protocol: Pharmacophore-Based Target Prediction using PharmMapper

  • Access PharmMapper: Go to the PharmMapper web server, which identifies potential drug targets by matching the query compound against a large in-house pharmacophore model database.[14][15][16][17]

  • Upload Molecule: Submit the prepared 3D structure of this compound in MOL2 or SDF format.

  • Set Parameters: Choose the appropriate target set (e.g., "Human Targets Only") and the number of generated conformations.[18]

  • Submit Job: Start the reverse pharmacophore mapping process.

  • Interpret Results: PharmMapper will provide a list of potential targets ranked by a fit score.[16] The results will also include the aligned pose of the query molecule within the pharmacophore model, offering insights into the potential binding mode.

The following diagram depicts the ligand-based prediction workflow:

Ligand_Based_Workflow cluster_input Input cluster_methods Ligand-Based Methods cluster_output Output Ligand Prepared 3D Ligand (this compound) Similarity 2D/3D Similarity Search (e.g., SwissTargetPrediction) Ligand->Similarity Pharmacophore Reverse Pharmacophore Mapping (e.g., PharmMapper) Ligand->Pharmacophore Targets Ranked List of Putative Targets Similarity->Targets Pharmacophore->Targets

Caption: Ligand-based target prediction workflow.

Structure-Based Target Prediction: The Power of Reverse Docking

Structure-based methods utilize the 3D structure of potential protein targets to predict binding interactions. Reverse docking (or inverse docking) is a powerful technique where a single ligand is docked against a large library of protein structures to identify potential binding partners.[19][20][21]

Experimental Protocol: Reverse Docking using ReverseDock

  • Access ReverseDock: Navigate to the ReverseDock web server, which allows for blind docking of a single ligand to multiple protein targets using AutoDock Vina.[20][22][23]

  • Upload Ligand: Submit the prepared 3D structure of this compound in MOL2 format.

  • Select Target Proteins: Upload a set of protein structures in PDB format or provide a list of UniProt IDs for structures predicted by AlphaFold.[22] For a broad screen, a library of human proteins can be used.

  • Initiate Docking: Start the reverse docking simulation. The server will systematically dock the ligand to each protein in the provided set.

  • Analyze Docking Scores: The results will be a list of protein targets ranked by their predicted binding affinity (docking score) for this compound. Lower binding energies generally indicate a more favorable interaction.

  • Visualize Binding Poses: It is essential to visually inspect the predicted binding poses for the top-ranked targets to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

The following diagram illustrates the structure-based prediction workflow:

Structure_Based_Workflow cluster_input Inputs cluster_method Structure-Based Method cluster_output Output Ligand Prepared 3D Ligand RevDock Reverse Docking (e.g., ReverseDock with AutoDock Vina) Ligand->RevDock Proteins Protein Structure Library (PDBs or AlphaFold models) Proteins->RevDock RankedTargets Ranked Targets by Binding Affinity RevDock->RankedTargets

Caption: Structure-based target prediction workflow using reverse docking.

Post-Prediction Analysis: From a List of Genes to Biological Insight

The output from the various prediction methods will be a list of potential protein targets. The next critical step is to analyze this list to identify the most promising candidates and to understand their biological context.

Data Consolidation and Prioritization

The results from the ligand-based and structure-based approaches should be consolidated into a single table. Targets that are predicted by multiple methods should be prioritized as they represent a higher level of confidence.

Table 1: Consolidated Putative Targets for this compound

Target (Gene Name)UniProt IDPrediction Method(s)Confidence Score/Binding Affinity
e.g., Kinase XP12345SwissTargetPrediction, PharmMapperProbability: 0.85, Fit Score: 4.2
e.g., GPCR YQ67890SwissTargetPrediction, ReverseDockProbability: 0.79, -8.5 kcal/mol
e.g., Enzyme ZA1B2C3ReverseDock-9.2 kcal/mol
............

Note: This table is illustrative. The actual targets and scores would be populated from the results of the in silico experiments.

Functional Enrichment Analysis

To understand the biological processes and pathways that may be modulated by this compound, it is essential to perform a functional enrichment analysis on the list of high-confidence putative targets.

Experimental Protocol: Gene Ontology and Pathway Analysis

  • Prepare Gene List: Compile a list of the gene names or UniProt IDs for the prioritized putative targets.

  • Gene Ontology (GO) Analysis: Use a tool like the Gene Ontology Consortium's enrichment analysis tool or g:Profiler to identify over-represented GO terms in the categories of "Biological Process," "Molecular Function," and "Cellular Component."[24][25][26][27][28] This will reveal the common biological roles of the predicted targets.

  • KEGG Pathway Analysis: Utilize a database such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify signaling or metabolic pathways that are significantly enriched in the target list.[3][29][30] This can provide insights into the potential systemic effects of the compound.

The following diagram shows the post-prediction analysis workflow:

Post_Prediction_Analysis cluster_input Input cluster_analysis Functional Analysis cluster_output Output TargetList Consolidated List of Putative Targets GO Gene Ontology (GO) Enrichment Analysis TargetList->GO KEGG KEGG Pathway Analysis TargetList->KEGG Hypothesis Biological Hypothesis (Mechanism of Action) GO->Hypothesis KEGG->Hypothesis

Caption: Post-prediction functional enrichment analysis workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust in silico workflow for predicting the biological targets of this compound. By integrating ligand-based and structure-based approaches, we can generate a high-confidence list of putative targets. The subsequent functional enrichment analysis provides a framework for understanding the potential mechanism of action of this novel compound.

It is crucial to remember that in silico predictions are hypotheses that require experimental validation.[31][32][33][34] The next steps in the drug discovery pipeline would involve biochemical and cell-based assays to confirm the predicted interactions and to assess the functional consequences of these interactions.[31] This iterative cycle of computational prediction and experimental validation is at the heart of modern drug discovery, enabling a more rapid and efficient path to novel therapeutics.

References

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Methodological & Application

Application Notes & Protocols: Synthesis of Isoquinolin-5-ylmethanamine from 5-Cyanoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of isoquinolin-5-ylmethanamine, a pivotal building block in medicinal chemistry and pharmaceutical development.[1] The protocol details the chemical reduction of 5-cyanoisoquinoline to the corresponding primary amine via catalytic hydrogenation. This guide is designed for researchers in organic synthesis, drug discovery, and materials science, offering in-depth procedural details, mechanistic insights, characterization data, and troubleshooting advice to ensure a reproducible and efficient synthesis.

Introduction and Scientific Background

The isoquinoline nucleus is a prominent scaffold found in numerous natural alkaloids and synthetic compounds with significant biological activity, including anticancer and antimicrobial agents.[2] this compound, in particular, serves as a versatile intermediate for introducing a reactive aminomethyl group at the 5-position of the isoquinoline ring system. This functionality allows for further molecular elaboration, making it a valuable precursor in the synthesis of complex therapeutic agents, especially those targeting neurological disorders.[1]

The core transformation described herein is the reduction of a nitrile (cyano group) to a primary amine. While various reagents can achieve this, catalytic hydrogenation is frequently the method of choice due to its high efficiency, clean conversion, operational simplicity, and milder reaction conditions compared to metal hydride reductions. This process involves the use of gaseous hydrogen and a heterogeneous catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), to facilitate the addition of hydrogen across the carbon-nitrogen triple bond.

Reaction Mechanism and Strategic Considerations

The conversion of 5-cyanoisoquinoline to this compound is a catalytic hydrogenation reaction. The generally accepted mechanism proceeds through a series of steps on the surface of the metal catalyst.

  • Adsorption: Both the hydrogen gas (H₂) and the nitrile group of the 5-cyanoisoquinoline are adsorbed onto the active sites of the catalyst surface.

  • Hydrogen Activation: The H-H bond in the molecular hydrogen is weakened and cleaved, forming reactive metal-hydride species on the surface.

  • Stepwise Reduction: The adsorbed nitrile undergoes sequential hydrogenation. The π-bonds of the C≡N group are successively broken and saturated with hydrogen atoms from the catalyst surface, proceeding through an intermediate imine species.

  • Desorption: Once fully saturated, the final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Causality of Experimental Choices:

  • Catalyst Selection: Raney® Nickel is chosen for its high activity and cost-effectiveness in nitrile reductions. An alternative, Palladium on Carbon (Pd/C), can also be used, sometimes offering different selectivity profiles.

  • Solvent System: An alcoholic solvent like methanol or ethanol, saturated with ammonia, is used. The ammonia is critical to suppress the formation of secondary amine side-products, which can arise from the reaction of the intermediate imine with the primary amine product.

  • Pressure and Temperature: The reaction is conducted under elevated hydrogen pressure (typically 50-100 psi) to increase the concentration of hydrogen on the catalyst surface, thereby accelerating the reaction rate. Room temperature is usually sufficient, minimizing potential side reactions or degradation.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Cyanoisoquinoline≥97%Sigma-Aldrich, etc.Starting material.
Raney® Nickel (50% slurry in water)Catalyst GradeSigma-Aldrich, etc.Active catalyst. Handle with care.
Methanol (MeOH)AnhydrousFisher Scientific, etc.Reaction solvent.
Ammonia (7N solution in MeOH)Reagent GradeSigma-Aldrich, etc.To prepare the reaction solvent.
Hydrogen Gas (H₂)High Purity (≥99.99%)Airgas, etc.Reducing agent.
Celite® 545Filtration GradeSigma-Aldrich, etc.Filter aid for catalyst removal.
Dichloromethane (DCM)ACS GradeVWR, etc.For extraction and chromatography.
Ethyl Acetate (EtOAc)ACS GradeVWR, etc.For chromatography.
Triethylamine (TEA)≥99%Sigma-Aldrich, etc.For chromatography.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Equipment:

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Conduct the reaction in a well-ventilated fume hood, away from ignition sources. Ensure the hydrogenation apparatus is properly maintained and pressure-tested.

  • Raney® Nickel: The catalyst is pyrophoric, especially when dry, and can ignite spontaneously in air. Always handle as a slurry under a liquid (water or solvent).

  • Solvents: Methanol and other organic solvents are flammable and toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Procedure

Step 1: Preparation of Ammoniacal Methanol Solvent

  • In a fume hood, cool a flask of anhydrous methanol (200 mL) in an ice bath.

  • Carefully add 7N ammoniacal methanol (50 mL) to the anhydrous methanol to create a ~1.4 M solution. This will be the reaction solvent.

Step 2: Reaction Vessel Setup

  • To the pressure vessel of a Parr hydrogenation apparatus, add 5-cyanoisoquinoline (5.0 g, 32.4 mmol).

  • Add the prepared ammoniacal methanol solvent (100 mL).

  • Catalyst Addition: Under a stream of inert gas (Argon or Nitrogen) if possible, carefully add Raney® Nickel (approx. 1.0 g of the 50% slurry, washed 3x with methanol). Caution: Do not allow the catalyst to dry out.

  • Seal the reaction vessel securely according to the manufacturer's instructions for the hydrogenation apparatus.

Step 3: Hydrogenation

  • Flush the sealed vessel three times with nitrogen gas to remove all air.

  • Flush the vessel three times with hydrogen gas.

  • Pressurize the vessel with hydrogen to 80 psi.

  • Begin vigorous stirring and maintain the temperature at 25-30 °C.

  • Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 4-6 hours. Progress can also be checked by carefully depressurizing, taking an aliquot, and analyzing by TLC (see Section 4.2).

Step 4: Work-up and Product Isolation

  • Once the reaction is complete (hydrogen uptake ceases), stop the stirring and carefully vent the excess hydrogen gas in the fume hood.

  • Flush the vessel three times with nitrogen gas.

  • Catalyst Removal: Prepare a pad of Celite® (approx. 1 inch thick) in a Büchner funnel. Wet the pad with methanol. Carefully filter the reaction mixture through the Celite pad to remove the Raney Nickel catalyst. Crucially, do not allow the Celite pad with the catalyst to become dry. Keep it wet with methanol until it can be safely quenched (e.g., with very dilute nitric acid).

  • Wash the reaction vessel and the Celite pad with additional methanol (2 x 25 mL) to ensure all product is collected.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude this compound, typically as an oil or semi-solid.

Step 5: Purification (Flash Column Chromatography)

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in a suitable solvent system, such as Dichloromethane (DCM).

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of Methanol in DCM (e.g., 0% to 10% MeOH), with 0.5% Triethylamine (TEA) added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent via rotary evaporation to yield pure this compound.

Characterization and Data

Expected Results
ParameterExpected Value
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Yield 85-95% (after purification)
Analytical Data
  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F₂₅₄

    • Mobile Phase: 90:10:0.5 (DCM:MeOH:TEA)

    • Rƒ (5-cyanoisoquinoline): ~0.8

    • Rƒ (this compound): ~0.2 (amine is much more polar)

    • Visualization: UV light (254 nm) and/or Potassium Permanganate stain.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected chemical shifts (δ, ppm): 9.22 (s, 1H, H-1), 8.50 (d, 1H, H-3), 8.05 (d, 1H, H-8), 7.80 (d, 1H, H-4), 7.65 (m, 2H, H-6, H-7), 4.15 (s, 2H, -CH₂-), 1.70 (br s, 2H, -NH₂).

  • Mass Spectrometry (ESI+):

    • m/z calculated for C₁₀H₁₁N₂⁺ [M+H]⁺: 159.0917

    • m/z found: 159.0915

Diagrams and Workflows

Overall Reaction Scheme

Caption: Catalytic hydrogenation of 5-cyanoisoquinoline.

Experimental Workflow

Workflow A Charge Reactor: 5-Cyanoisoquinoline Ammoniacal MeOH Raney® Ni Slurry B Seal & Purge: 3x N₂ Flush 3x H₂ Flush A->B C Hydrogenate: Pressurize to 80 psi H₂ Stir vigorously @ 25 °C B->C D Monitor Reaction: Hydrogen Uptake / TLC C->D D->C Reaction Incomplete E Depressurize & Purge: Vent H₂ Flush 3x N₂ D->E Reaction Complete F Filter Catalyst: Filter through Celite® pad Wash with MeOH E->F G Concentrate: Remove solvent via rotary evaporation F->G H Purify: Silica Gel Column Chromatography (DCM/MeOH/TEA) G->H I Final Product: Characterize (NMR, MS) Determine Yield H->I

Sources

Application Note: A Robust Protocol for the Synthesis of Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinolin-5-ylmethanamine is a valuable primary amine building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular scaffolds.[1] This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this compound via the reduction of its nitrile precursor, isoquinoline-5-carbonitrile. We present a detailed methodology centered on the use of lithium aluminum hydride (LiAlH₄), a powerful and reliable reducing agent for this transformation. The rationale behind critical experimental steps, safety considerations, characterization techniques, and a discussion of alternative methods are included to ensure a reproducible and efficient synthesis.

Introduction and Synthetic Strategy

The synthesis of primary amines is a cornerstone of organic chemistry, with nitrile reduction being one of the most direct and effective methods.[2][3] The target molecule, this compound, is accessible from isoquinoline-5-carbonitrile. This precursor can be synthesized from isoquinoline-5-sulfonic acid by displacement with a cyanide salt, such as KCN.[4]

This guide focuses on the final, critical step: the conversion of the nitrile to the primary amine. Two primary methods are viable for this transformation:

  • Stoichiometric Hydride Reduction: Utilizes powerful reducing agents like lithium aluminum hydride (LiAlH₄) to deliver hydride ions.[5][6][7] This method is highly effective, generally high-yielding, and well-suited for lab-scale synthesis.

  • Catalytic Hydrogenation: Employs a metal catalyst (e.g., Raney Nickel, Pd/C) and hydrogen gas.[8] This approach is considered "greener" and is often preferred for industrial-scale production, though it can sometimes lead to secondary and tertiary amine byproducts if conditions are not carefully controlled.[2][9]

We will detail the LiAlH₄ method due to its reliability and widespread use in research settings.

Reaction Scheme

The overall transformation described in this protocol is the reduction of the nitrile group on the isoquinoline scaffold to a primary aminomethyl group.

Reaction_Scheme cluster_main start Isoquinoline-5-carbonitrile end This compound start->end 1. LiAlH₄, THF 2. H₂O, NaOH (aq) work-up

Caption: Synthesis of this compound from its nitrile precursor.

Detailed Experimental Protocol: LiAlH₄ Reduction

This protocol details the reduction of isoquinoline-5-carbonitrile using lithium aluminum hydride. The causality behind each step is explained to provide a deeper understanding of the process.

Principle and Mechanistic Insight

The reduction of a nitrile with LiAlH₄ proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.[7][10]

  • First Hydride Addition: The hydride attacks the electrophilic carbon of the nitrile, breaking one of the C-N pi bonds and forming an intermediate imine anion, which is stabilized as a metal complex.[7]

  • Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, leading to a dianion intermediate.[10]

  • Aqueous Work-up: The reaction is quenched with water and a base to protonate the dianion, yielding the primary amine and precipitating aluminum salts (as Al(OH)₃) for easy removal.[5]

The use of strictly anhydrous conditions is paramount, as LiAlH₄ reacts violently with water.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )GradeNotes
Isoquinoline-5-carbonitrileC₁₀H₆N₂154.17>98%Starting material.
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.95ReagentHighly reactive with water. Handle with extreme care.
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousSolvent. Must be dry.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousDrying agent.
Ethyl AcetateC₄H₈O₂88.11ACSFor extraction & chromatography.
HexanesC₆H₁₄86.18ACSFor chromatography.
Deionized WaterH₂O18.02For work-up.
Sodium Hydroxide SolutionNaOH40.0015% (w/v) aq.For work-up.
Step-by-Step Methodology

1. Reaction Setup:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is scrupulously dry.

  • Under a positive pressure of inert gas, add lithium aluminum hydride (1.5 eq.) to the flask.

  • Add anhydrous tetrahydrofuran (THF) via cannula or a dry syringe to create a suspension (approx. 0.5 M concentration relative to LiAlH₄).

  • Cool the suspension to 0 °C using an ice-water bath.

2. Addition of Substrate:

  • Dissolve isoquinoline-5-carbonitrile (1.0 eq.) in a separate flask with a minimal amount of anhydrous THF.

  • Using a dropping funnel or syringe pump, add the solution of the nitrile to the stirred LiAlH₄ suspension dropwise over 30-45 minutes.

  • Rationale: Slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent dangerous temperature spikes.

3. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux (approx. 66 °C for THF) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

4. Work-up and Quenching (Fieser Method):

  • CAUTION: This step is highly exothermic and releases hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.

  • Cool the reaction flask back down to 0 °C in an ice-water bath.

  • Slowly and carefully add deionized water (X mL, where X = grams of LiAlH₄ used) dropwise. Vigorous bubbling (H₂ evolution) will occur.

  • Next, add 15% aqueous sodium hydroxide solution (X mL) dropwise.

  • Finally, add deionized water again (3X mL) dropwise.

  • Rationale: This specific sequence is designed to safely quench excess LiAlH₄ and convert the aluminum byproducts into a granular, easily filterable solid (LiAlO₂).

  • Remove the ice bath and stir the resulting slurry vigorously for 30 minutes at room temperature.

5. Isolation and Purification:

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane with 1% triethylamine to prevent streaking).

6. Product Characterization:

  • Confirm the identity and purity of the final product using:

    • ¹H and ¹³C NMR: To verify the structure. Expect the appearance of a singlet for the -CH₂- group and a broad singlet for the -NH₂ protons.
    • Mass Spectrometry (MS): To confirm the molecular weight (158.2 g/mol ).[11]
    • Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹).

Alternative Synthetic Route and Workflow Comparison

While the LiAlH₄ method is robust, catalytic hydrogenation offers a valuable alternative, particularly for larger-scale syntheses where handling large quantities of LiAlH₄ is hazardous.

Workflow_Comparison Synthesis Workflow Comparison cluster_lia Method A: LiAlH₄ Reduction cluster_cat Method B: Catalytic Hydrogenation start_node Isoquinoline-5-carbonitrile method_lia LiAlH₄ method_cat Catalytic H₂ method_node method_node step_node step_node end_node This compound (Purified Product) lia_setup Setup under N₂ Anhydrous THF, 0°C method_lia->lia_setup cat_setup Setup Autoclave Raney Ni or Pd/C method_cat->cat_setup lia_add Slow addition of Nitrile lia_setup->lia_add lia_reflux Reflux 2-4h lia_add->lia_reflux lia_quench Fieser Quench (H₂O, NaOH) lia_reflux->lia_quench lia_extract Filtration & Extraction lia_quench->lia_extract lia_extract->end_node cat_solvent Solvent: EtOH/NH₃ cat_setup->cat_solvent cat_react Pressurize with H₂ (e.g., 50-100 psi) cat_solvent->cat_react cat_filter Filter Catalyst cat_react->cat_filter cat_concentrate Concentrate Solvent cat_filter->cat_concentrate cat_concentrate->end_node

Caption: Comparative workflow for LiAlH₄ vs. Catalytic Hydrogenation routes.

Brief Protocol for Catalytic Hydrogenation:

  • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C).

  • Solvent: Ethanol or methanol, often with ammonia added to suppress the formation of secondary and tertiary amine byproducts.[2]

  • Conditions: The reaction is performed in a high-pressure vessel (autoclave) under an atmosphere of hydrogen gas (50-100 psi) at elevated temperature (50-80 °C).

  • Work-up: Upon completion, the catalyst is carefully filtered off (caution: Raney Ni can be pyrophoric), and the solvent is removed under reduced pressure.

Safety and Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Yield Inactive LiAlH₄ (degraded by moisture).Use a fresh bottle of LiAlH₄ or titrate to determine its activity. Ensure all glassware and solvents are perfectly dry.
Insufficient reaction time or temperature.Monitor reaction by TLC. If starting material persists, increase reflux time or temperature slightly.
Violent/Uncontrolled Reaction Addition of substrate was too fast.Always add the substrate solution dropwise to the LiAlH₄ suspension at 0 °C to control the exotherm.
Quenching was performed too quickly or at room temperature.Always cool the reaction to 0 °C before quenching and add quenching agents very slowly.
Difficult Filtration after Work-up Incorrect quenching stoichiometry or insufficient stirring.A gelatinous precipitate indicates poor work-up. Ensure the correct Fieser ratios are used and stir vigorously to form a granular solid.
Product Streaking on TLC/Column Primary amines are basic and can interact strongly with acidic silica gel.Add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent for chromatography.

General Safety:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Lithium aluminum hydride is a highly water-reactive and flammable solid. Never work with it near water. Handle it exclusively under an inert atmosphere.

References

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps. [Link]

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from JoVE. [Link]

  • Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Retrieved from Scite.ai. [Link]

  • CoLab. (n.d.). Recent advances in selective catalytic hydrogenation of nitriles to primary amines. Retrieved from CoLab. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from Chemistry LibreTexts. [Link]

  • ACS Publications. (2017, September 21). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. [Link]

  • Periodica Polytechnica. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from Periodica Polytechnica. [Link]

  • ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from ChemRxiv. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. [Link]

  • NIH National Center for Biotechnology Information. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from NIH. [Link]

Sources

Application Note & Protocol: High-Purity Isolation of Isoquinolin-5-ylmethanamine via Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of isoquinolin-5-ylmethanamine, a critical building block in pharmaceutical and biochemical research.[1] Due to its primary amine functionality and the basic isoquinoline nitrogen, this compound presents specific challenges during purification by conventional silica gel chromatography, primarily strong binding and peak tailing. We will detail the underlying principles, offer optimized protocols for normal-phase and alternative chromatography techniques, and provide a systematic workflow from analytical method development to the isolation of the high-purity final product.

Introduction: The Purification Challenge

This compound is a versatile heterocyclic amine used in the synthesis of a wide range of biologically active molecules.[1] The successful use of this intermediate in multi-step syntheses is contingent on its purity. Impurities, such as unreacted starting materials or byproducts from its synthesis (e.g., via Bischler-Napieralski or Pictet-Spengler pathways), can interfere with subsequent reactions and complicate structural analysis.[2][3]

The primary challenge in the chromatographic purification of this compound lies in the interaction between its basic nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4][5] This acid-base interaction leads to:

  • Irreversible Adsorption: Resulting in low recovery of the compound.

  • Peak Tailing (Streaking): Causing poor separation from closely eluting impurities.

  • Potential On-Column Degradation: For sensitive molecules.

This guide outlines robust strategies to mitigate these issues and achieve efficient, high-purity separation.

Physicochemical Profile of this compound

Understanding the compound's properties is the foundation for developing a successful purification strategy.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₀H₁₀N₂[6]
Molecular Weight 158.20 g/mol [7]
CAS Number 58123-58-3[6]
Appearance Typically an oil or low-melting solid. Impure samples may be brownish.[8]
Structure Structure of this compound[6]
Key Functional Groups 1. Primary aliphatic amine (-CH₂NH₂) 2. Tertiary aromatic amine (isoquinoline nitrogen)N/A
Predicted Polarity High. The presence of two nitrogen atoms capable of hydrogen bonding makes the molecule highly polar.N/A
Basicity (pKa) The isoquinoline nitrogen has a pKa of ~5.14.[8] The primary aminomethyl group is expected to have a pKa around 9-10. The compound is distinctly basic.[8]

Principle of Separation: Overcoming Amine-Silica Interactions

The key to successfully purifying basic amines on silica gel is to neutralize the acidic silanol groups. This can be achieved through several mechanisms:

  • Competitive Inhibition: A small amount of a "competing" base, typically a volatile tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the mobile phase. This additive preferentially binds to the acidic sites on the silica, allowing the target compound to travel through the column with minimal interaction, resulting in a symmetrical peak shape.[4][5][9]

  • Use of Alternative Stationary Phases:

    • Amine-Functionalized Silica (NH₂-Silica): These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and creates a mildly basic environment. This often provides excellent separation for basic compounds without needing mobile phase modifiers.[4][9]

    • Alumina (Al₂O₃): Neutral or basic alumina can be an effective alternative to silica gel for the purification of basic compounds.[10]

  • Reversed-Phase Chromatography: For highly polar amines, reversed-phase (e.g., C18) chromatography can be effective. The mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to control the ionization state of the amine and improve retention and peak shape. A slightly basic mobile phase (e.g., containing 0.1% ammonium hydroxide) is often used to suppress the protonation of the amine, making it more hydrophobic and increasing its retention.[9]

Overall Purification Workflow

The purification process follows a logical sequence from small-scale analytical trials to large-scale preparative separation and final analysis.

G cluster_prep Phase 1: Method Development cluster_purify Phase 2: Preparative Separation cluster_post Phase 3: Isolation & Analysis Crude Crude Reaction Mixture TLC Analytical TLC Scouting (Multiple Solvent Systems) Crude->TLC Spot PrepColumn Preparative Column Chromatography TLC->PrepColumn Select Optimal Eluent Fractions Collect Fractions PrepColumn->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation PureCompound Pure Compound Evaporation->PureCompound

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC) for Method Scouting

This initial step is critical for identifying a suitable mobile phase for the preparative column. The goal is to find a solvent system that gives the target compound a retention factor (Rƒ) of approximately 0.2-0.4 and good separation from impurities.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane

  • Additive: Triethylamine (TEA)

  • Visualization: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain

Procedure:

  • Prepare Eluents: Prepare ~10 mL of several different solvent systems in separate beakers. For a polar compound like this, start with systems like DCM:MeOH or EtOAc:Hexane. For each system, prepare two versions: one with and one without ~1% TEA.

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Circle any visible spots. Subsequently, stain the plate by dipping it in a KMnO₄ solution to visualize UV-inactive compounds.

  • Analysis: Calculate the Rƒ value for the target compound and any impurities. Observe the spot shape. Tailing or streaking indicates a strong interaction with the silica.

Illustrative TLC Data & Interpretation:

Eluent System (v/v)AdditiveTarget RƒObservationsRecommendation
EtOAc:Hexane (50:50)None0.0Compound remains at the baseline.Eluent is not polar enough.
DCM:MeOH (95:5)None~0.2Severe tailing/streaking from the baseline to the spot.Strong acid-base interaction. Add a competing base.
DCM:MeOH (95:5) 1% TEA ~0.35 Compact, round spot. Good separation from a less polar impurity (Rƒ ~0.6). Excellent candidate for preparative chromatography.
DCM:MeOH (90:10)1% TEA~0.6Compound moves too fast. Poor separation from impurities.Eluent is too polar. Reduce MeOH content.
Protocol 2: Preparative Column Chromatography (Silica Gel with TEA)

This protocol uses the optimized eluent system identified during TLC scouting.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Optimized eluent (e.g., DCM:MeOH:TEA 95:5:1)

  • Crude this compound

  • Collection tubes/flasks

Procedure:

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the mobile phase. Use approximately 50-100 g of silica for every 1 g of crude material.

    • Secure the column vertically. With the stopcock closed, fill it about one-third full with the eluent.

    • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing. Add more eluent as needed to prevent the silica bed from running dry.

  • Pre-Equilibration:

    • Once packed, run 2-3 column volumes of the mobile phase (containing TEA) through the silica bed. This is a critical step to neutralize the acidic sites before the compound is loaded.[5]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin adding the mobile phase to the top of the column, maintaining a constant head of solvent.

    • Apply gentle positive pressure (if available) to achieve a steady flow rate.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitoring:

    • Monitor the elution process by spotting every few fractions onto a TLC plate and developing it.

    • Identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

    • Place the resulting product under high vacuum to remove any residual solvent.

Method Selection for Difficult Separations

If the standard silica/TEA method fails to provide adequate separation, a decision-making process can guide the selection of an alternative strategy.

G start TLC with TEA shows poor separation or tailing? yes_node YES start->yes_node no_node NO start->no_node alt_stationary Use Alternative Stationary Phase: - Amine-functionalized Silica - Basic or Neutral Alumina yes_node->alt_stationary Primary Choice rev_phase Consider Reversed-Phase (C18) with basic mobile phase (e.g., H₂O/ACN + 0.1% NH₄OH) yes_node->rev_phase If compound is very polar proceed Proceed with Standard Silica + TEA Protocol no_node->proceed

Figure 2: Decision tree for selecting an advanced purification method.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Compound Streaks on Column 1. Insufficient TEA in the mobile phase. 2. Column not pre-equilibrated.1. Increase TEA concentration to 1.5-2%. 2. Always run 2-3 column volumes of eluent through the packed column before loading.[5]
Low or No Recovery 1. Compound is irreversibly bound to silica. 2. Eluent is not polar enough.1. Use an amine-functionalized silica column.[4] 2. "Flush" the column with a highly polar solvent system (e.g., DCM:MeOH 80:20 with 2% TEA).
Co-elution with Impurity 1. Eluent system has poor selectivity. 2. Column was overloaded.1. Re-screen TLC with different solvent families (e.g., switch from EtOAc/Hexane to DCM/MeOH). 2. Reduce the amount of crude material loaded (aim for 1-2% loading by mass of silica).
Product is not Pure (NMR/LCMS) Fractions were pooled incorrectly.Re-run TLC on all fractions, ensuring clear separation before pooling. Only combine fractions of the highest purity.

Conclusion

The successful purification of this compound by column chromatography is readily achievable with careful consideration of its basic properties. The primary strategy involves mitigating the strong interactions with the acidic silica gel stationary phase. For most applications, a standard silica gel column with a mobile phase containing 1-2% triethylamine provides excellent results. In cases of persistent tailing or low recovery, switching to an amine-functionalized stationary phase is a highly effective alternative that simplifies the process by removing the need for a mobile phase additive. By following the systematic workflow of analytical TLC scouting followed by a well-executed preparative column run, researchers can consistently obtain this valuable building block in high purity.

References

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Sciencemadness Discussion Board. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. (2017).
  • PubChem. (Isoquinolin-5-yl)methanamine. National Center for Biotechnology Information.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023).
  • International Organisation of Vine and Wine (OIV). Detection of biogenic amines by TLC.
  • Biotage. Is there an easy way to purify organic amines?. (2023).
  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014).
  • BenchChem. Technical Support Center: Purification of Quinoline Derivatives.
  • Wikipedia. Isoquinoline. Wikimedia Foundation.
  • J&K Scientific LLC. Isoquinolin-5-yl-methylamine.
  • Santa Cruz Biotechnology. 1-Isoquinolin-5-ylmethanamine.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Jacob, J. et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences.

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Application Note: Isoquinolin-5-ylmethanamine as a Foundational Building Block for Parallel Synthesis of Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Parallel synthesis has emerged as a cornerstone strategy in drug discovery, enabling the rapid generation and screening of large, focused compound libraries to accelerate the identification of lead compounds.[3][4][5] This application note provides a detailed guide for leveraging isoquinolin-5-ylmethanamine, a versatile primary amine building block, in parallel synthesis workflows. We present detailed, field-tested protocols for constructing diverse libraries via reductive amination, amide coupling, and Ugi four-component reactions, complete with mechanistic insights, experimental considerations, and data analysis guidelines for researchers in drug development.

The Strategic Advantage of the Isoquinoline Scaffold

The isoquinoline motif, a fusion of a benzene and a pyridine ring, is a recurring feature in pharmacologically active molecules.[6] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Derivatives have demonstrated a vast range of therapeutic applications, including:

  • Anticancer agents[1]

  • Antimicrobial, antifungal, and antiviral compounds[1][7]

  • Anti-inflammatory drugs[7]

  • Agents targeting central nervous system disorders[1]

The use of a pre-formed isoquinoline building block like this compound allows chemists to bypass complex, multi-step heterocyclic synthesis and directly explore chemical space around this critical pharmacophore. The primary aminomethyl group at the 5-position serves as a versatile chemical handle for diversification.

Core Methodologies for Library Synthesis

The primary amine of this compound is an ideal nucleophile for several robust and high-throughput-compatible reactions. The following sections detail the theoretical basis and practical application of three core methodologies.

G cluster_input Input Building Blocks cluster_reactions Parallel Synthesis Reactions cluster_output Output Libraries ISO This compound RA Reductive Amination ISO->RA AC Amide Coupling ISO->AC UGI Ugi 4-CR ISO->UGI B1 Aldehyde / Ketone Library B1->RA B1->UGI B2 Carboxylic Acid Library B2->AC B2->UGI B3 Isocyanide Library B3->UGI L1 Secondary Amine Library RA->L1 L2 Amide Library AC->L2 L3 Bis-Amide Library UGI->L3

Reductive Amination: Accessing Secondary Amine Libraries

Reductive amination is a highly reliable method for forming carbon-nitrogen bonds. [8]It proceeds via the initial formation of a Schiff base (or iminium ion) between the primary amine and a carbonyl compound, which is then reduced in situ to the corresponding secondary amine.

Mechanistic Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over harsher reagents like sodium borohydride. STAB is a milder, more selective reagent that does not readily reduce the starting aldehyde or ketone, minimizing side product formation. [9]It is also tolerant of mildly acidic conditions, which catalyze iminium ion formation.

G r1 This compound intermediate Iminium Ion Intermediate r1->intermediate r2 R-CHO (Aldehyde) r2->intermediate reagent [H+] intermediate->r1 - H2O product Secondary Amine Product intermediate->product Reduction reducer NaBH(OAc)3 (STAB) reducer->product

Caption: Reductive Amination Workflow.

Amide Coupling: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most common reaction in drug discovery. [10]This protocol involves activating a carboxylic acid to make it susceptible to nucleophilic attack by this compound.

G r1 R-COOH (Carboxylic Acid) intermediate Activated Ester Intermediate r1->intermediate reagent1 HATU / HBTU reagent1->intermediate product Amide Product intermediate->product Nucleophilic Attack r2 This compound r2->product reagent2 DIPEA (Base)

Caption: Amide Coupling Workflow.

Ugi Four-Component Reaction (Ugi-4CR): Maximizing Molecular Diversity

G cluster_inputs Ugi-4CR Inputs Amine This compound Imine Iminium Ion Formation Amine->Imine Aldehyde Aldehyde (R1) Aldehyde->Imine Acid Carboxylic Acid (R2) Isocyanide Isocyanide (R3) Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Adduct Acyl Adduct Nitrilium->Adduct + Carboxylate Mumm Mumm Rearrangement (Irreversible) Adduct->Mumm Product Bis-Amide Product Mumm->Product

Caption: Ugi Four-Component Reaction (4-CR) Pathway.

Experimental Protocols for Parallel Synthesis

The following protocols are designed for execution in a 96-well plate format, a standard for high-throughput synthesis.

Protocol 1: Parallel Reductive Amination
Parameter Value / Reagent Rationale
Plate Format 96-well polypropylene block (2 mL wells)Chemically resistant and suitable for reaction volumes.
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Good solubility for reactants and STAB. [9]
Amine Stock 0.2 M this compound in DCEStandardized concentration for robotic liquid handling.
Aldehyde Stocks 0.2 M of diverse aldehydes in DCEArray of building blocks for library diversity.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective reagent. [11]
Additive Acetic Acid (optional, 1-5% v/v)Catalyzes imine formation, especially for less reactive ketones.

Step-by-Step Methodology:

  • Dispensing: To each well of the 96-well block, add 250 µL (50 µmol, 1.0 equiv.) of the appropriate aldehyde stock solution using an automated liquid handler.

  • Amine Addition: Add 250 µL (50 µmol, 1.0 equiv.) of the this compound stock solution to each well.

  • Pre-incubation: Seal the plate and agitate at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Prepare a slurry of STAB in DCE (approx. 32 mg in 250 µL). Add 250 µL of this slurry (approx. 75 µmol, 1.5 equiv.) to each well. Scientist's Note: STAB is moisture-sensitive; dispense quickly.

  • Reaction: Seal the plate securely and agitate at room temperature for 16-24 hours.

  • Quenching: Unseal the plate in a fume hood and add 250 µL of saturated aqueous sodium bicarbonate solution to each well to quench the excess reducing agent and neutralize acid.

  • Work-up & Analysis: Add 500 µL of ethyl acetate to each well. Mix thoroughly and allow the layers to separate. Collect an aliquot from the organic layer for LC-MS analysis to confirm product formation and assess purity.

Protocol 2: Parallel Amide Coupling
Parameter Value / Reagent Rationale
Solvent N,N-Dimethylformamide (DMF)High polarity solvent, excellent for dissolving acids and coupling reagents.
Amine Stock 0.2 M this compound in DMFStandardized concentration.
Acid Stocks 0.2 M of diverse carboxylic acids in DMFArray of building blocks.
Coupling Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Highly efficient, fast reaction times, low racemization. [12]
Base Diisopropylethylamine (DIPEA)Non-nucleophilic base to prevent side reactions. [13]

Step-by-Step Methodology:

  • Dispensing: To each well, add 250 µL (50 µmol, 1.0 equiv.) of the appropriate carboxylic acid stock solution.

  • Reagent Addition: Add 250 µL of a pre-mixed solution of HATU (55 µmol, 1.1 equiv.) and DIPEA (150 µmol, 3.0 equiv.) in DMF.

  • Activation: Agitate the plate for 15 minutes at room temperature to allow for the formation of the activated ester.

  • Amine Addition: Add 250 µL (50 µmol, 1.0 equiv.) of the this compound stock solution to each well.

  • Reaction: Seal the plate and agitate at room temperature for 4-12 hours. Reaction progress can be monitored by LC-MS.

  • Work-up & Analysis: Add 1 mL of water to each well to precipitate the product and dissolve DMF-soluble reagents. The product can be isolated by filtration or extraction with an appropriate organic solvent (e.g., ethyl acetate). An aliquot should be taken for LC-MS analysis.

Library Quality Control and Characterization

A key principle of trustworthy library synthesis is self-validation. It is essential to confirm the identity and purity of the compounds produced.

  • High-Throughput Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for library quality control. A small aliquot from each reaction well is diluted and injected to obtain a mass spectrum (confirming the molecular weight of the expected product) and a UV chromatogram (assessing the purity).

  • Data Management: Results should be compiled into a database that links the well position (and thus the specific reactants used) to the analytical data (molecular weight, purity). This creates a self-validating system where the success of each individual reaction is documented.

Conclusion

This compound is a powerful and versatile building block for the parallel synthesis of compound libraries targeting diverse therapeutic areas. Its primary amine handle allows for the straightforward implementation of robust chemical transformations like reductive amination and amide coupling. For more advanced discovery programs, its utility in multi-component reactions like the Ugi-4CR provides an avenue for rapid generation of highly complex and novel molecular architectures. The protocols detailed herein offer a validated framework for researchers to efficiently explore the rich chemical space surrounding the medicinally crucial isoquinoline scaffold.

References

  • Gozalbes, R., et al. (2025).
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Li, W., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. [Link]

  • Various Authors. (2024). Isoquinoline derivatives and its medicinal activity. Heliyon.
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  • Various Authors. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
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  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific. [Link]

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  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds, School of Chemistry.
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  • Zhang, J., et al. (2019). Rapid synthesis of isoquinolinones by intramolecular coupling of amides and ketones. Organic & Biomolecular Chemistry. [Link]

  • NotVoodoo. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Ugi-reaction for isoquinolone synthesis reported by Li et al. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]

  • Al-Zoubi, R. M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]

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  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

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Application Notes & Protocols: The Isoquinolin-5-ylmethanamine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1][2] This bicyclic aromatic system, composed of a fused benzene and pyridine ring, offers a unique combination of rigidity, aromaticity, and a key hydrogen bond acceptor in the form of the ring nitrogen. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[3] Within this esteemed class of compounds, isoquinolin-5-ylmethanamine emerges as a particularly versatile and strategic starting point for drug discovery campaigns.

The strategic placement of a primary aminomethyl group at the C5 position provides a crucial handle for synthetic elaboration. This reactive moiety allows for the facile introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the this compound scaffold, from its synthesis to its application in the development of novel therapeutics, complete with detailed experimental protocols for its synthesis, derivatization, and biological evaluation.

Physicochemical Properties and Chemical Reactivity

Understanding the inherent properties of the this compound scaffold is fundamental to its effective utilization in drug design. The scaffold's characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Colorless oily liquid or solid
pKa (Isoquinoline) 5.14
Reactivity Centers 1. Primary Amine (-CH₂NH₂): Nucleophilic; readily undergoes acylation, alkylation, sulfonylation, and urea/thiourea formation. 2. Isoquinoline Nitrogen: Weakly basic; can be protonated or involved in metal coordination.General Organic Chemistry Principles

The primary amine is the principal site for diversification. Its nucleophilicity allows for the construction of amide, sulfonamide, and urea linkages, which are prevalent motifs in drug molecules for establishing key interactions with biological targets.

Core Scaffold Synthesis: A Representative Protocol

While numerous methods exist for the synthesis of the isoquinoline core, a common and practical approach to this compound involves the reduction of a readily available precursor, isoquinoline-5-carbonitrile. This two-step process, starting from 5-bromoisoquinoline, is outlined below.

Synthesis_Workflow A 5-Bromoisoquinoline B Isoquinoline-5-carbonitrile A->B CuCN, DMF, heat C This compound B->C LiAlH4, THF or H2, Pd/C

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Cyanation of 5-Bromoisoquinoline

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromoisoquinoline (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to 140-150 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid. Stir for 30 minutes to decompose the copper complex.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford isoquinoline-5-carbonitrile.

Step 2: Reduction of Isoquinoline-5-carbonitrile

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of isoquinoline-5-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Execution: Cool the solution to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching: Cautiously quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filtration and Extraction: Filter the resulting precipitate through a pad of Celite and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or used directly in the next step. For long-term storage, it is often converted to its hydrochloride salt.

Application in Library Synthesis for Lead Generation

The primary amine of this compound is an ideal anchor point for parallel synthesis, enabling the rapid generation of a library of analogs for high-throughput screening.

Library_Synthesis Scaffold This compound Library Amide Library Scaffold->Library Reagents Diverse Acyl Chlorides (R1-COCl, R2-COCl, ...) Reagents->Library

Caption: Parallel synthesis of an amide library.

Protocol 2: Parallel Synthesis of an N-Acyl this compound Library

  • Array Preparation: In a 96-well plate, dispense a solution of this compound (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent like dichloromethane (DCM) or THF into each well.

  • Reagent Addition: To each well, add a solution of a unique acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 eq) from a pre-prepared stock plate.

  • Reaction: Seal the plate and agitate at room temperature for 12-16 hours.

  • Work-up: Quench the reactions by adding an aqueous solution of sodium bicarbonate. Extract the products using a liquid-liquid extraction workflow, or purify directly using solid-phase extraction (SPE) plates.

  • Analysis: Analyze the purity of the library members by LC-MS and quantify the concentration for biological screening.

Case Study 1: Targeting Pain Pathways – TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, acid, and capsaicin.[4] It is a well-validated target for the development of novel analgesics. Several isoquinoline-based compounds have been identified as potent TRPV1 antagonists.[5][6]

TRPV1_Pathway Capsaicin Capsaicin / Heat / Acid TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Neuron_Activation Neuronal Activation (Pain Signal) Ca_Influx->Neuron_Activation Antagonist Isoquinoline-based Antagonist Antagonist->TRPV1 Blocks

Caption: TRPV1 signaling and antagonism.

Protocol 3: Cell-Based Calcium Influx Assay for TRPV1 Antagonism

This protocol uses a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium in cells expressing TRPV1.

  • Cell Culture: Plate HEK293 or CHO cells stably expressing human TRPV1 in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37 °C for 1 hour.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compounds (derived from this compound) to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Measure the baseline fluorescence, then add a solution of the TRPV1 agonist, capsaicin (at a concentration that elicits ~80% of the maximal response, e.g., 1 µM), to all wells.[7]

  • Data Analysis: Monitor the change in fluorescence over time. The antagonist activity is determined by the compound's ability to inhibit the capsaicin-induced increase in fluorescence. Calculate IC₅₀ values from the concentration-response curves.

Hypothetical SAR Data for TRPV1 Antagonists

CompoundR Group (Amide)TRPV1 IC₅₀ (nM)
1 4-chlorophenyl84
2 4-bromophenyl75
3 4-methoxyphenyl250
4 3,4-dichlorophenyl50
5 2-pyridyl>1000

Case Study 2: Targeting Cell Signaling – Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The isoquinoline scaffold is a well-established core for the design of kinase inhibitors. For example, derivatives of imidazo[4,5-h]isoquinolin-9-one have been developed as potent inhibitors of Lck kinase, a key enzyme in T-cell activation.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP Phospho_Substrate Phospho-Substrate Kinase->Phospho_Substrate ATP ATP ATP->ADP Substrate Substrate Substrate->Phospho_Substrate ATP_Detect ATP ADP->ATP_Detect Converts ADP_Glo ADP-Glo™ Reagent ADP_Glo->ATP_Detect Light Luminescent Signal ATP_Detect->Light Luciferase Luciferase Luciferase->Light Inhibitor Isoquinoline-based Inhibitor Inhibitor->Kinase Inhibits

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8]

  • Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound (derived from this compound) at various concentrations, and the specific kinase (e.g., Lck).

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase's specific substrate and ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent, which converts the ADP generated in the first step back to ATP and uses this new ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine IC₅₀ values by fitting the data to a dose-response curve.

Hypothetical SAR Data for Lck Kinase Inhibitors

CompoundR Group (Urea)Lck IC₅₀ (nM)
6 Phenyl500
7 4-Fluorophenyl150
8 3-Chlorophenyl220
9 4-Trifluoromethylphenyl80
10 Cyclohexyl>5000

Conclusion and Future Perspectives

This compound represents a high-value scaffold for medicinal chemistry, offering a robust and strategically functionalized starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse compound libraries, while the inherent properties of the isoquinoline core make it a favorable motif for interacting with a wide range of biological targets. The protocols outlined in this guide provide a framework for the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold. Future work will undoubtedly continue to expand the therapeutic applications of this compound derivatives, leveraging advanced synthetic methodologies and innovative screening platforms to address unmet medical needs.

References

  • World Journal of Pharmaceutical Research. (2024). Isoquinoline derivatives and its medicinal activity. [Link]

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  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Gomtsyan, A., et al. (2014). Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists. PubMed. [Link]

  • International Journal of Students' Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • MDPI. (2021). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of Benzoimidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. [Link]

  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Kort, M. E., & Kym, P. R. (2012). Novel methodology to identify TRPV1 antagonists independent of capsaicin activation. PubMed. [Link]

  • MDPI. (2022). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. [Link]

  • International Journal of Students' Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • ResearchGate. (2008). (PDF) Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. [Link]

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  • PubMed Central. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • PubMed Central. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. [Link]

  • PubMed Central. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

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Application Notes and Protocols for the Synthesis of Isoquinolin-5-ylmethanamine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The isoquinoline nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetically derived compounds that exhibit significant biological activities.[1][2] Within the landscape of drug discovery, isoquinoline derivatives have garnered substantial attention as a promising class of protein kinase inhibitors.[1] Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established hallmark of numerous pathologies, most notably cancer.[1][3] The unique structural features of the isoquinoline scaffold provide a versatile platform for the design of potent and selective kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) of novel Isoquinolin-5-ylmethanamine derivatives as kinase inhibitors.

Strategic Approach to Synthesis

The synthesis of substituted isoquinolines can be achieved through various established methodologies.[4][5][6] For the generation of a library of this compound derivatives, a convergent synthetic strategy is often employed. This typically involves the initial construction of a functionalized isoquinoline core, followed by the introduction of the methanamine side chain and subsequent derivatization. Microwave-assisted organic synthesis can be a valuable tool to accelerate reaction times and improve yields.[5]

General Synthetic Workflow

The following diagram illustrates a general, multi-step synthetic route for preparing this compound derivatives. This workflow is adaptable and allows for the introduction of diverse substituents at various positions of the isoquinoline ring to explore the structure-activity relationship.

G A Starting Material (e.g., Substituted Phenylacetonitrile) B Bischler-Napieralski Cyclization A->B C Dihydroisoquinoline Intermediate B->C D Aromatization C->D E Functionalized Isoquinoline D->E F Formylation/Vilsmeier-Haack Reaction E->F G Isoquinoline-5-carbaldehyde F->G H Reductive Amination G->H I This compound Core H->I J Amide Coupling/Sulfonylation/etc. I->J K Final Derivative Library J->K

Caption: General synthetic workflow for this compound derivatives.

Detailed Synthetic Protocol: A Representative Example

This protocol outlines the synthesis of a representative this compound derivative. Researchers should note that reaction conditions may require optimization for specific substrates.

Step 1: Synthesis of the Isoquinoline Core

A variety of methods can be employed for the synthesis of the isoquinoline nucleus. One common approach is the Bischler-Napieralski reaction, followed by oxidation.

  • Reaction: Bischler-Napieralski Cyclization and Aromatization.

  • Reagents: A substituted phenethylamine and an acyl chloride or anhydride, followed by a dehydrating agent (e.g., P₂O₅, POCl₃) and then an oxidizing agent (e.g., Pd/C, sulfur).

  • Procedure:

    • To a solution of the substituted phenethylamine in a suitable solvent (e.g., toluene, acetonitrile), add the acyl chloride or anhydride and a base (e.g., triethylamine, pyridine) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Add the dehydrating agent and heat the mixture to reflux for 2-6 hours.

    • Cool the reaction and quench with ice water.

    • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • To the resulting dihydroisoquinoline, add the oxidizing agent and heat to reflux in a high-boiling solvent (e.g., xylene, decalin) for 4-12 hours.

    • Cool the reaction and purify the crude product by column chromatography to yield the functionalized isoquinoline.

Step 2: Introduction of the Methanamine Moiety

The key methanamine functional group is typically introduced at the 5-position of the isoquinoline ring.

  • Reaction: Vilsmeier-Haack Formylation followed by Reductive Amination.

  • Reagents: For formylation: POCl₃, DMF. For reductive amination: an amine (R-NH₂), and a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).

  • Procedure:

    • To a cooled (0 °C) solution of the functionalized isoquinoline in DMF, slowly add POCl₃.

    • Heat the reaction to 60-80 °C for 2-4 hours.

    • Cool the reaction and pour it onto crushed ice, then neutralize with a base (e.g., NaOH).

    • Extract the isoquinoline-5-carbaldehyde and purify by chromatography.

    • Dissolve the aldehyde in a suitable solvent (e.g., dichloroethane, methanol) and add the desired primary or secondary amine, followed by the reducing agent.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction and extract the product. Purify by column chromatography to obtain the this compound core.

Step 3: Derivatization

The final step involves the diversification of the this compound core to generate a library of compounds for SAR studies.

  • Reaction: Amide coupling, sulfonylation, or other suitable reactions.

  • Reagents: For amide coupling: a carboxylic acid, and a coupling agent (e.g., HATU, EDCI). For sulfonylation: a sulfonyl chloride and a base.

  • Procedure (Amide Coupling Example):

    • To a solution of the this compound core and a carboxylic acid in a polar aprotic solvent (e.g., DMF, DMSO), add the coupling agent and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature for 4-12 hours.

    • Dilute the reaction with water and extract the product with an organic solvent.

    • Purify the final derivative by column chromatography or preparative HPLC.

Biological Evaluation: Kinase Inhibition Profiling

The synthesized this compound derivatives should be evaluated for their ability to inhibit a panel of protein kinases. This allows for the determination of both potency and selectivity.

Kinase Signaling Pathway

Kinase inhibitors often target specific nodes within complex signaling pathways that are dysregulated in disease. For example, many cancers exhibit aberrant signaling through pathways like the MAPK or PI3K/Akt pathways. The following diagram depicts a simplified kinase signaling cascade that can be a target for isoquinoline-based inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., HER2, EGFR) RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Isoquinoline Derivative Inhibitor->RAF

Caption: Simplified MAPK signaling pathway targeted by kinase inhibitors.

In Vitro Kinase Inhibition Assay Protocol

A common method for assessing kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[7]

  • Principle: The assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to ATP and detected via a luciferase-based reaction.

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate assay buffer. Reconstitute the target kinase and substrate as per the manufacturer's guidelines. Prepare the ATP solution at a concentration close to the Kₘ for the specific kinase.[1]

    • Kinase Reaction: In a 384-well plate, add the test compound at various concentrations. Add a mixture of the kinase and its specific substrate. Initiate the reaction by adding the ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.[7]

    • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[1]

    • Signal Generation and Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Proliferation Assay

To assess the effect of the compounds on cancer cell viability, a colorimetric assay such as the MTT assay can be performed.[1]

  • Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HER2-positive SKBR3 cells) in a 96-well plate at an appropriate density.[8][9]

    • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).[1]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the kinase inhibition and cell-based assays will be crucial for establishing a structure-activity relationship (SAR).[10][11] This involves correlating the structural modifications of the this compound derivatives with their biological activity.

Key SAR Insights from the Isoquinoline Scaffold
  • Substitution on the Isoquinoline Ring: The position and nature of substituents on the isoquinoline core can significantly impact potency and selectivity. For instance, the introduction of specific groups at the 4- or 8-position has been shown to modulate the kinase inhibition profile.[7]

  • The Methanamine Linker: The length and flexibility of the linker connecting the isoquinoline core to other moieties can influence binding to the kinase active site.

  • Terminal Functional Groups: The nature of the terminal functional group (e.g., amide, sulfonamide) plays a critical role in establishing key interactions with the target kinase, such as hydrogen bonds and hydrophobic interactions.

Data Presentation

The results of the biological evaluation should be summarized in a clear and concise table to facilitate the comparison of the synthesized derivatives.

Compound IDR¹ SubstituentR² SubstituentKinase Target (e.g., HER2) IC₅₀ (nM)[8][9]Cell Line (e.g., SKBR3) GI₅₀ (nM)[8][9]
Lead Compound HPhenyl50120
Derivative 1 OMe4-Fluorophenyl2580
Derivative 2 Cl3-Chlorophenyl75150
...............

Pharmacokinetic Considerations

For promising lead compounds, it is essential to evaluate their pharmacokinetic properties.[12][13] This includes assessing their absorption, distribution, metabolism, and excretion (ADME) profiles. Factors such as metabolic stability in liver microsomes are important indicators of a compound's potential for in vivo efficacy.[9]

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel and potent kinase inhibitors. The synthetic strategies and biological evaluation protocols outlined in this document provide a robust framework for researchers to design, synthesize, and characterize new derivatives with improved potency, selectivity, and drug-like properties. A systematic exploration of the structure-activity relationship will be instrumental in optimizing these compounds for potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling.

References

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  • Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 14(5), 903-910. [Link]

  • Gama, N., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 26(16), 4983. [Link]

  • Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 14(5), 903-910. [Link]

  • Fray, M. J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1244-1248. [Link]

  • de Vries, F. E. T., et al. (2021). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology, 17(1), 59-75. [Link]

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  • Majumdar, S., et al. (2013). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease models. Journal of Medicinal Chemistry, 56(17), 6773-6786. [Link]

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  • Singh, R., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 14(1), 1-23. [Link]

  • Kumar, A., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579. [Link]

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The Strategic Application of Isoquinolin-5-ylmethanamine in the Synthesis of Novel G-Protein-Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in GPCR Modulation

G-Protein-Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes. Their significance as therapeutic targets is unparalleled, with a substantial portion of all currently marketed drugs acting through modulation of these receptors.[1][2] Within the medicinal chemist's arsenal, the isoquinoline nucleus is recognized as a privileged scaffold.[3] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent vectors, enabling precise interactions with receptor binding pockets. Furthermore, the nitrogen atom within the isoquinoline ring system can act as a hydrogen bond acceptor, further anchoring ligands to their biological targets. This application note delves into the utility of a specific, versatile building block, isoquinolin-5-ylmethanamine , in the synthesis of novel GPCR ligands, with a particular focus on allosteric modulators of the glucagon subfamily of receptors, such as the Glucagon-Like Peptide-1 Receptor (GLP-1R).[4][5]

The strategic placement of the aminomethyl group at the 5-position of the isoquinoline core offers a chemically tractable handle for the introduction of diverse functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide detailed protocols and the underlying scientific rationale for the synthesis of a representative GPCR ligand employing this compound as a key starting material.

Core Properties of this compound

This compound is a versatile primary amine that serves as a foundational element for the construction of more complex molecular architectures. Its utility in drug discovery is underscored by its commercial availability and the reactivity of the primary amine, which readily participates in a variety of bond-forming reactions.

PropertyValueReference
IUPAC Name (Isoquinolin-5-yl)methanamineN/A
CAS Number 58123-58-3[6]
Molecular Formula C10H10N2[6]
Molecular Weight 158.20 g/mol N/A
Appearance Off-white to yellow solidN/A
Key Reactive Site Primary amine (-CH2NH2)N/A

The primary amine of this compound is a potent nucleophile, making it an ideal substrate for reactions such as acylation, sulfonylation, and reductive amination. This allows for the facile introduction of a wide array of substituents, enabling the exploration of diverse chemical space in the quest for novel GPCR modulators.

Synthetic Strategy: A Modular Approach to GPCR Ligand Diversification

A robust and versatile synthetic strategy for the elaboration of this compound into a library of potential GPCR ligands is centered around a two-step sequence: reductive amination followed by acylation . This approach allows for the independent variation of two key regions of the target molecule, facilitating a thorough investigation of SAR.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation Start This compound Aldehyde Substituted Benzaldehyde (R1) Imine Imine Intermediate Product1 N-Benzyl-isoquinolin-5-ylmethanamine Derivative Product1_ref N-Benzyl-isoquinolin-5-ylmethanamine Derivative AcylChloride Substituted Acyl Chloride (R2) FinalProduct Final GPCR Ligand Candidate

Rationale for the Synthetic Approach
  • Reductive Amination: This reaction is a cornerstone of medicinal chemistry for the formation of secondary amines. It proceeds via the initial formation of an imine between the primary amine of this compound and an aldehyde, followed by in situ reduction. The use of a substituted benzaldehyde allows for the introduction of various aryl moieties (R1), which can probe interactions within the hydrophobic regions of the GPCR binding pocket. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), is crucial to selectively reduce the imine without affecting other functional groups.

  • Acylation: The secondary amine formed in the first step is then acylated to introduce a second element of diversity (R2). This is typically achieved using an acyl chloride or a carboxylic acid activated with a coupling agent. The resulting amide bond is metabolically stable and can participate in hydrogen bonding interactions with the receptor. The nature of the R2 group can significantly influence the ligand's potency, selectivity, and pharmacokinetic properties.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative GPCR ligand candidate, N-(4-methoxybenzyl)-N-((isoquinolin-5-yl)methyl)isobutyramide . This example utilizes a methoxy-substituted benzaldehyde to enhance potential interactions with polar residues in the binding pocket and an isobutyryl group to introduce a small, lipophilic moiety.

Protocol 1: Synthesis of N-(4-methoxybenzyl)-1-(isoquinolin-5-yl)methanamine (Intermediate 1)

Objective: To synthesize the secondary amine intermediate via reductive amination.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of this compound (1.0 g, 6.32 mmol) in anhydrous dichloromethane (30 mL) under a nitrogen atmosphere, add 4-methoxybenzaldehyde (0.95 g, 6.95 mmol) and a catalytic amount of glacial acetic acid (2 drops).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (2.0 g, 9.48 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(4-methoxybenzyl)-1-(isoquinolin-5-yl)methanamine as a pale yellow oil.

Expected Yield: 75-85%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-(4-methoxybenzyl)-N-((isoquinolin-5-yl)methyl)isobutyramide (Final Product)

Objective: To synthesize the final amide product via acylation of the secondary amine intermediate.

Materials:

  • N-(4-methoxybenzyl)-1-(isoquinolin-5-yl)methanamine (Intermediate 1) (1.0 eq)

  • Isobutyryl chloride (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Dissolve N-(4-methoxybenzyl)-1-(isoquinolin-5-yl)methanamine (1.0 g, 3.59 mmol) in anhydrous dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (0.75 mL, 5.39 mmol).

  • Slowly add isobutyryl chloride (0.45 g, 4.31 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(4-methoxybenzyl)-N-((isoquinolin-5-yl)methyl)isobutyramide as a white solid.

Expected Yield: 80-90%

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by high-performance liquid chromatography (HPLC).

Structure-Activity Relationship (SAR) Insights and Rationale

The modular synthesis described above is ideally suited for generating a library of analogs to explore the SAR of this chemical series.

G

  • The Isoquinoline Core: This moiety is hypothesized to act as an anchor, potentially forming π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) within the receptor. The nitrogen atom can also serve as a hydrogen bond acceptor.

  • The R1 Group (Derived from the Aldehyde): Variation of the substituents on the phenyl ring of the benzaldehyde allows for a systematic probing of a specific region of the binding pocket. Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -CF3) can be introduced to modulate electronic properties and steric bulk. For instance, a halogen atom could participate in halogen bonding, a valuable interaction in modern drug design.

  • The R2 Group (Derived from the Acyl Chloride): The nature of the R2 group is often critical for fine-tuning potency and selectivity. Small aliphatic groups (e.g., isobutyryl, cyclopropylcarbonyl) can explore lipophilic pockets, while larger or more complex groups can be used to extend into other regions of the receptor. The introduction of polar functional groups in R2 can improve solubility and other pharmacokinetic properties.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel GPCR ligands. The robust and modular synthetic strategy presented herein, based on reductive amination and acylation, provides a powerful platform for the rapid generation of diverse chemical libraries. This enables a comprehensive exploration of structure-activity relationships, ultimately facilitating the discovery of potent and selective modulators of GPCRs with therapeutic potential. Future efforts in this area could involve the use of multi-component reactions to further increase synthetic efficiency and the exploration of alternative heterocyclic cores to expand the accessible chemical space.[7][8] The insights gained from such studies will undoubtedly contribute to the development of next-generation therapeutics targeting the vast and complex family of G-protein-coupled receptors.

References

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  • Méndez, M. V., et al. (2020). Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R). Journal of Medicinal Chemistry, 63(5), 2292–2307. [Link]

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Application Notes & Protocols: The Isoquinolin-5-ylmethanamine Scaffold in the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Isoquinoline Core as a Privileged Scaffold in Oncology

The isoquinoline nucleus, a heterocyclic aromatic compound consisting of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Natural products containing this moiety, known as isoquinoline alkaloids, have been used in traditional medicine for centuries and exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and potent anti-cancer effects.[2][3][4] Synthetic derivatives built upon this scaffold have further expanded the therapeutic potential, leading to numerous compounds under investigation for cancer treatment.[5][6][7]

This guide focuses on isoquinolin-5-ylmethanamine as a foundational structure for developing novel anti-cancer agents. While this specific molecule is a simple building block, its structural class has demonstrated profound efficacy against cancer cells through diverse mechanisms of action. These include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that drive tumor growth and survival.[2][5][8][9][10]

This document provides a comprehensive framework for researchers, outlining the primary mechanisms of action associated with the isoquinoline scaffold and presenting a validated experimental workflow. Detailed, step-by-step protocols are provided for the initial assessment of novel derivatives, from primary cytotoxicity screening to fundamental mechanistic studies, enabling a robust evaluation of their therapeutic potential.

Section 1: Core Mechanisms of Anti-Cancer Activity for Isoquinoline Derivatives

The anti-proliferative effects of isoquinoline-based compounds are multifaceted.[5] Understanding these mechanisms is crucial for designing rational screening funnels and interpreting experimental data. The primary modes of action are summarized below.

  • Induction of Apoptosis: Many isoquinoline derivatives trigger apoptosis, the cell's intrinsic suicide program, through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2][8] Key events include the activation of executioner caspases (e.g., Caspase-3), the modulation of the Bcl-2 family of proteins to favor pro-apoptotic members like Bax over anti-apoptotic ones like Bcl-2, and the generation of reactive oxygen species (ROS) that cause cellular damage.[3][8][11]

  • Cell Cycle Arrest: By interfering with the machinery of cell division, these compounds can halt proliferation. A common observation is the arrest of cancer cells in the G2/M phase of the cell cycle, preventing them from entering mitosis.[2][5][9][12]

  • Inhibition of Pro-Survival Signaling Pathways: Cancer cells are often dependent on hyperactive signaling pathways for their growth and survival. Isoquinoline derivatives have been shown to inhibit key nodes in these cascades, most notably the PI3K/Akt/mTOR and MAPK pathways, which are central regulators of cell growth, metabolism, and survival.[5][11][13]

  • Other Mechanisms of Action: The versatility of the isoquinoline scaffold allows it to interact with a range of other targets. Certain derivatives have been found to disrupt microtubule dynamics, inhibit topoisomerase enzymes essential for DNA replication, or downregulate Inhibitor of Apoptosis Proteins (IAPs) like XIAP and survivin.[2][5][14]

Mechanisms_of_Action Figure 1: Key Anti-Cancer Mechanisms of Isoquinoline Derivatives Compound Isoquinoline Derivative CancerCell Cancer Cell Compound->CancerCell Targets Apoptosis Induction of Apoptosis CancerCell->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M Phase) CancerCell->CellCycle Signaling Inhibition of Pro-Survival Signaling Pathways CancerCell->Signaling Other Other Mechanisms (e.g., Microtubule Disruption) CancerCell->Other Caspases Caspase Activation Apoptosis->Caspases Bcl2 Bcl-2 Family Modulation Apoptosis->Bcl2 PI3K PI3K/Akt/mTOR Pathway Signaling->PI3K MAPK MAPK Pathway Signaling->MAPK

Figure 1: Key Anti-Cancer Mechanisms of Isoquinoline Derivatives

Section 2: A Validated Workflow for Preclinical Evaluation

A systematic approach is essential for efficiently evaluating the anti-cancer potential of a novel isoquinoline derivative. The workflow presented here begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies to elucidate the compound's mode of action.[8] This structured process ensures that resources are focused on the most promising candidates.

Experimental_Workflow Figure 2: Standardized Workflow for Evaluating Novel Isoquinoline Derivatives Start Start: Synthesize or Obtain Novel Isoquinoline Derivative Step1 1. Cell Culture Select and maintain relevant human cancer cell lines. Start->Step1 Step2 2. Primary Cytotoxicity Screen (e.g., MTT Assay) Determine IC50 values across a panel of cell lines. Step1->Step2 Decision1 Is IC50 in desired range? Step2->Decision1 Step3 3. Apoptosis Quantification (e.g., Annexin V/PI Staining) Confirm induction of apoptosis. Decision1->Step3 Yes Stop Stop or Redesign Compound Decision1->Stop No Step4 4. Cell Cycle Analysis (e.g., PI Staining) Identify effects on cell cycle progression. Step3->Step4 Step5 5. Mechanistic Studies (e.g., Western Blot) Analyze key protein expression (Caspases, Bcl-2, p-Akt, etc.). Step4->Step5 Step6 6. Data Analysis & Interpretation Synthesize all findings. Step5->Step6 Conclusion Conclusion: Evaluate overall anti-cancer potential and prioritize for further study. Step6->Conclusion

Figure 2: Standardized Workflow for Evaluating Novel Isoquinoline Derivatives

Section 3: Core Experimental Protocols

The following protocols provide detailed, self-validating methodologies for executing the primary screening and initial mechanistic studies outlined in the workflow.

Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Test isoquinoline derivative (stock solution in DMSO, e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8][15] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the isoquinoline derivative in complete culture medium. A typical concentration range to screen is 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.[16]

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[15]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[16] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes on a shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis & Interpretation:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

  • Expert Insight: A potent compound will have a low IC50 value (typically in the low micromolar or nanomolar range). Screening against a panel of different cancer cell lines can reveal selectivity. Comparing the IC50 in cancer cells to that in a normal, non-cancerous cell line (e.g., human fibroblasts) provides a preliminary therapeutic index.[12][17]

Table 1: Representative IC50 Values for Isoquinoline Derivatives Against Human Cancer Cell Lines (Note: Data are representative examples from literature on various derivatives to provide context)

Compound ClassCell Line (Cancer Type)IC50 (µM)Reference
PhenylaminoisoquinolinequinonesAGS (Gastric)0.8 - 5.5[18]
3-Aryl-1-isoquinolinaminesMCF-7 (Breast)0.2 - 15.0[19]
Pyrrolo[2,1-a]isoquinolinesCOLO-205 (Colorectal)0.038 - 4.0[20][21]
Benzo[c]quinoliziniumHCT-116 (Colon)7.2[4]
Protocol 3.2: Cell Cycle Analysis via Propidium Iodide Staining

Principle: This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for their categorization into cell cycle phases. This assay reveals if a compound induces cell cycle arrest at a specific checkpoint.[8]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with the isoquinoline derivative at 1x and 2x its IC50 value for 24 or 48 hours. Include a vehicle-treated control. Harvest both floating and adherent cells, and collect them by centrifugation.

  • Washing: Wash the cell pellet once with ice-cold PBS to remove residual medium.

  • Fixation: Resuspend the cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.

    • Expert Insight: Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cells for analysis.

  • Storage: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in this state for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Expert Insight: RNase A is crucial as it degrades any double-stranded RNA, ensuring that PI fluorescence is specific to DNA content.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample. The data will be displayed as a histogram of cell count versus fluorescence intensity.

Data Analysis & Interpretation:

  • The histogram will show distinct peaks. The first peak (2n DNA content) represents cells in the G0/G1 phase. The second, smaller peak (4n DNA content) represents cells in the G2/M phase. The region between these peaks represents cells in the S phase (DNA synthesis).

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.

  • A significant increase in the percentage of cells in the G2/M peak compared to the control indicates G2/M arrest.[12]

Protocol 3.3: Mechanistic Analysis via Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This protocol can be used to investigate the molecular mechanism of action, such as the activation of caspases in the apoptosis pathway or the inhibition of phosphorylation in a signaling cascade.[14]

Materials:

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF membrane, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound as in the previous protocols. Lyse the collected cell pellets in ice-cold RIPA buffer containing inhibitors. Quantify the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein samples to the same concentration. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin) to ensure equal protein loading across all lanes.

Data Analysis & Interpretation:

  • Compare the band intensity for the target protein in the treated samples versus the control.

  • An increase in the band for Cleaved Caspase-3 or cleaved PARP confirms apoptosis induction.[14]

  • A decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Akt) indicates inhibition of that signaling pathway.[5]

  • Expert Insight: This technique provides direct evidence of the compound's effect on specific molecular targets, linking the phenotypic observations (cytotoxicity, cell cycle arrest) to a concrete mechanism of action.

Apoptosis_Pathway Figure 3: Simplified Apoptosis Signaling Targeted by Isoquinolines Compound Isoquinoline Derivative Extrinsic Extrinsic Pathway (Death Receptors) Compound->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial Stress) Compound->Intrinsic Casp8 Caspase-8 Extrinsic->Casp8 Bcl2 Bcl-2 (Anti-apoptotic) [Target for Inhibition] Intrinsic->Bcl2 Inhibits Bax Bax (Pro-apoptotic) [Target for Upregulation] Intrinsic->Bax Activates Casp3 Caspase-3 (Executioner Caspase) [Target for Activation] Casp8->Casp3 Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 3: Simplified Apoptosis Signaling Targeted by Isoquinolines

References

  • Yun, D., Yoon, S. Y., Park, S. J., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(15), 8213. Available at: [Link]

  • Mello, A. L. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944–956. Available at: [Link]

  • Mello, A. L. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944–956. Available at: [Link]

  • Scilit. (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Scilit. Retrieved from [Link]

  • Chen, C., Wu, J., Zhu, P., Xu, C., & Yao, L. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. International Journal of Nanomedicine, 12, 6593–6606. Available at: [Link]

  • Yun, D., Yoon, S. Y., Park, S. J., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ResearchGate. Available at: [Link]

  • Hassan, S. S. U., Muhammad, I., Abbas, S. Q., Hassan, M., & Majid, M. (2023). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. Frontiers in Pharmacology, 14, 1282142. Available at: [Link]

  • Oprica, L., Gîtan, D. E., & Ioniță, P. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 26(1), 123. Available at: [Link]

  • Borges, F., & Roleira, F. (2020). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, R., Khan, I., Khan, A., Al-Dhfyan, A., & Arshad, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2775–2788. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of the tested compounds on different cell lines. ResearchGate. Retrieved from [Link]

  • Al-Salahi, R., Al-Soud, Y. A., & Al-Masoudi, N. A. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Journal of King Saud University - Science, 35(7), 102804. Available at: [Link]

  • Cheon, S. H., Lee, J. Y., Chung, B. H., Choi, B. G., Cho, W. J., & Kim, T. S. (1999). Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives. Archives of Pharmacal Research, 22(2), 179–183. Available at: [Link]

  • Oprica, L., Gîtan, D. E., & Ioniță, P. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Organic and Biomolecular Chemistry. Available at: [Link]

  • Borges, F., & Roleira, F. (2020). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. PubMed Central. Available at: [Link]

  • Wiley Online Library. (n.d.). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Wiley Online Library. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. ResearchGate. Retrieved from [Link]

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Sources

Application and Protocol for Evaluating Isoquinolin-5-ylmethanamine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core is a prominent heterocyclic aromatic organic compound that serves as a fundamental building block for a vast array of naturally occurring alkaloids and synthetic molecules with significant pharmacological properties.[1][2][3] Its rigid structure and ability to be functionalized at multiple positions have made it a "privileged scaffold" in medicinal chemistry, leading to the development of compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and potent enzyme inhibitory activities.[1][2] Derivatives of isoquinoline have been successfully developed as inhibitors for a range of enzymes, such as topoisomerase, phosphodiesterases, and various kinases.[4][5][6][7][8]

This technical guide focuses on the practical application of isoquinolin-5-ylmethanamine, an exemplar of the isoquinoline class, in the context of enzyme inhibition assays. While this specific molecule may not be a widely characterized inhibitor, its structural motif is representative of compounds with potential biological activity. We will use it as a model to provide a detailed, step-by-step protocol for assessing its inhibitory potential against two critical enzyme targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Nitric Oxide Synthase (NOS). These enzymes are of significant interest in immuno-oncology and cardiovascular research, respectively. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to evaluate novel chemical entities like this compound.

Section 1: Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) in Immuno-Oncology

The Scientific Rationale for IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, cytosolic enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[9][10] Under normal physiological conditions, IDO1 activity is generally low. However, in the context of many cancers, its expression is significantly upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ) within the tumor microenvironment.[9][10][11]

This upregulation of IDO1 has profound immunosuppressive effects.[11] The depletion of tryptophan, an essential amino acid, inhibits the proliferation and function of effector T-cells.[12] Concurrently, the accumulation of tryptophan metabolites, collectively known as kynurenines, actively promotes the generation and activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[11] This mechanism allows tumor cells to evade immune surveillance and destruction.[9][10] Consequently, the inhibition of IDO1 is a highly attractive therapeutic strategy in oncology, with the potential to restore T-cell function and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[11][13][14]

Principle of the IDO1 Inhibition Assay

The activity of IDO1 can be quantified by measuring the production of its enzymatic product, N-formylkynurenine, or its subsequent stable product, kynurenine. A common and robust method for screening potential IDO1 inhibitors involves a fluorogenic assay. In this assay, the N-formylkynurenine produced by IDO1 is detected by a developer that selectively reacts with it to generate a highly fluorescent product.[9][10] The intensity of the fluorescence is directly proportional to the IDO1 activity. When an inhibitor, such as our model compound this compound, is present, it will reduce the enzymatic activity of IDO1, leading to a decrease in the fluorescent signal. This allows for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Visualizing the IDO1 Inhibition Assay Workflow

IDO1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis reagents Prepare Assay Buffer, Recombinant IDO1, Tryptophan, and Developer Solution add_components Add Assay Buffer, Inhibitor/Vehicle, and Recombinant IDO1 reagents->add_components compound Prepare Serial Dilutions of this compound and Control Inhibitor compound->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Initiate Reaction with Tryptophan pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction and Add Developer incubate->stop_reaction read_fluorescence Read Fluorescence (Ex/Em = 402/488 nm) stop_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve and Determine IC50 calculate_inhibition->plot_curve

Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.

Detailed Protocol for IDO1 Inhibition Assay

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents:

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[15]

  • L-Tryptophan (Substrate)

  • Ascorbic Acid (Reductant)

  • Methylene Blue (Electron Carrier)[16]

  • Catalase[16]

  • Fluorogenic Developer Solution

  • This compound (Test Compound)

  • Known IDO1 Inhibitor (e.g., Epacadostat, as a positive control)[16]

  • DMSO (Solvent for compounds)

  • 96-well black, flat-bottom plates

  • Microplate reader with fluorescence capabilities

Protocol Steps:

  • Preparation of Reagents:

    • Prepare a 2X Reaction Premix by diluting an antioxidant mix (containing ascorbic acid and methylene blue) in IDO1 Assay Buffer.[9][10]

    • Prepare a working solution of L-tryptophan in the assay buffer.

    • Reconstitute the recombinant human IDO1 enzyme in assay buffer to the desired concentration. Keep on ice.

    • Prepare a stock solution of this compound and the control inhibitor in DMSO. Then, prepare a series of dilutions in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., ≤0.5%) to avoid solvent effects.[9]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 25 µL of the various dilutions of this compound.

    • Positive Control Wells: Add 25 µL of the various dilutions of the known IDO1 inhibitor.

    • Negative Control (No Inhibitor) Wells: Add 25 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Background Control Wells: Add 50 µL of assay buffer (no enzyme).

    • To all wells except the background control, add 25 µL of the reconstituted IDO1 enzyme solution.

    • Mix gently and pre-incubate the plate for 10-15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the 2X Reaction Premix containing L-tryptophan to each well.

    • The final reaction volume should be 100 µL.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the signal by adding 50 µL of the fluorogenic developer solution to each well.

    • Incubate for an additional 10-15 minutes at room temperature.

    • Measure the fluorescence on a microplate reader at an excitation wavelength of ~402 nm and an emission wavelength of ~488 nm.[9][10]

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Hypothetical Data Presentation and Interpretation

Table 1: Inhibitory Potency of this compound against IDO1

CompoundIC50 (nM)
This compound750 ± 50
Epacadostat (Control)72 ± 5[16]

Interpretation: In this hypothetical example, this compound demonstrates inhibitory activity against IDO1, albeit with a lower potency compared to the well-characterized inhibitor, Epacadostat. This result would warrant further investigation into the structure-activity relationship (SAR) of this compound derivatives to potentially improve potency.

Section 2: Probing Nitric Oxide Synthase (NOS) Activity

The Role of NOS in Physiology and Disease

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a wide range of physiological processes.[17] There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in the nervous system, it plays a role in neurotransmission.[18]

  • Inducible NOS (iNOS or NOS-2): Expressed in immune cells in response to inflammatory stimuli, producing large amounts of NO for host defense.[17]

  • Endothelial NOS (eNOS or NOS-3): Located in endothelial cells, it regulates vascular tone and blood pressure.[17]

While essential for normal function, the dysregulation of NOS activity and excessive NO production are implicated in various pathological conditions, including septic shock, inflammation, and neurodegenerative diseases.[17] Therefore, isoform-selective NOS inhibitors are of significant therapeutic interest.[19] The isoquinoline scaffold has been explored for the development of NOS inhibitors.[20]

Principle of the NOS Inhibition Assay

A common method for measuring NOS activity is the Griess assay, which detects nitrite (NO₂⁻), a stable and oxidized product of NO.[21][22] The assay involves two steps: first, the NOS enzyme catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced is then rapidly oxidized to nitrite and nitrate (NO₃⁻). In the second step, nitrate is converted to nitrite, and the total nitrite concentration is measured colorimetrically using the Griess reagent. The intensity of the color, measured by absorbance, is proportional to the NOS activity. An inhibitor like this compound would reduce the amount of NO produced, resulting in a lower absorbance reading.[21]

Visualizing the NOS Inhibition Assay Pathway

NOS_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection (Griess Assay) L_Arginine L-Arginine NOS_enzyme NOS Enzyme (nNOS, iNOS, or eNOS) L_Arginine->NOS_enzyme NO_production Nitric Oxide (NO) NOS_enzyme->NO_production Oxidation Spontaneous Oxidation NO_production->Oxidation Inhibitor This compound Inhibitor->NOS_enzyme Inhibition Nitrite_Nitrate Nitrite (NO₂⁻) & Nitrate (NO₃⁻) Oxidation->Nitrite_Nitrate Nitrate_Reductase Nitrate Reductase Nitrite_Nitrate->Nitrate_Reductase Total_Nitrite Total Nitrite Nitrate_Reductase->Total_Nitrite Griess_Reagent Griess Reagent Total_Nitrite->Griess_Reagent Azo_Dye Colored Azo Dye Griess_Reagent->Azo_Dye Absorbance Measure Absorbance (~540 nm) Azo_Dye->Absorbance

Caption: Mechanism of NOS activity and its detection via the Griess assay.

Detailed Protocol for NOS Inhibition Assay

This protocol is designed for a 96-well plate format.

Materials and Reagents:

  • Purified NOS isoform (nNOS, iNOS, or eNOS)

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-Arginine (Substrate)

  • NADPH (Cofactor)

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4) (Cofactor)

  • FAD and FMN (Cofactors)

  • Nitrate Reductase

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (for standard curve)

  • This compound (Test Compound)

  • Known NOS Inhibitor (e.g., L-NAME, as a positive control)[17]

  • 96-well clear, flat-bottom plates

  • Microplate reader with absorbance capabilities

Protocol Steps:

  • Preparation of Reagents:

    • Prepare a complete reaction buffer containing all necessary cofactors (NADPH, BH4, FAD, FMN, and Calmodulin if required).

    • Prepare a working solution of L-Arginine in the assay buffer.

    • Prepare a serial dilution of this compound and the L-NAME control in the assay buffer.

    • Prepare a sodium nitrite standard curve by making serial dilutions in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of the complete reaction buffer to each well.

    • Add 10 µL of the various dilutions of this compound or the control inhibitor. For the no-inhibitor control, add 10 µL of assay buffer.

    • Add 10 µL of the purified NOS enzyme to all wells except the background control.

    • Pre-incubate for 5-10 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the L-Arginine solution.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Nitrite Detection (Griess Assay):

    • Add 10 µL of Nitrate Reductase to each well and incubate for 20 minutes to convert nitrate to nitrite.

    • Add 50 µL of Sulfanilamide (part of Griess reagent) to each well and incubate for 10 minutes.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (part of Griess reagent) to each well and incubate for 10 minutes in the dark. A pink/magenta color will develop.

    • Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis:

    • Use the sodium nitrite standard curve to determine the concentration of nitrite produced in each well.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Conclusion and Future Directions

This guide provides comprehensive, step-by-step protocols for evaluating the inhibitory potential of this compound against two therapeutically relevant enzymes, IDO1 and NOS. By following these methodologies, researchers can obtain reliable and reproducible data on the potency and efficacy of novel compounds. The provided workflows, from reagent preparation to data analysis, are designed to be robust and adaptable for high-throughput screening campaigns.

Initial findings from these in vitro biochemical assays serve as a critical first step in the drug discovery pipeline. Positive results, such as the identification of potent inhibitory activity, would necessitate further investigation, including cell-based assays to confirm activity in a more physiological context, selectivity profiling against other enzymes, and mechanistic studies to determine the mode of inhibition. The isoquinoline scaffold continues to be a rich source of pharmacologically active molecules, and the systematic evaluation of derivatives like this compound is a promising avenue for the discovery of novel enzyme inhibitors.

References

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  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Retrieved from [Link]

  • BioVision Inc. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. Retrieved from [Link]

  • Gajda, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Biocompare. (n.d.). Nitric Oxide Synthase Assay Kits. Retrieved from [Link]

  • Merck Millipore. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric | 482702. Retrieved from [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9442. Retrieved from [Link]

  • Pignatelli, P., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Pharmacological Research, 38(1), 55-61. Retrieved from [Link]

  • Garvey, E. P., et al. (1997). 3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency. Journal of Medicinal Chemistry, 40(13), 2097-2109. Retrieved from [Link]

  • Kruschel, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6296. Retrieved from [Link]

  • Singh, R., & Kumar, V. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 13(1), 35-56. Retrieved from [Link]

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  • Gao, G., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Liu, A., et al. (2015). Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway. Bioorganic & Medicinal Chemistry Letters, 25(21), 4832-4837. Retrieved from [Link]

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  • Burns, C. J., et al. (1998). Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2853-2858. Retrieved from [Link]

  • Kim, D. S., et al. (2015). Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase. Molecules, 20(8), 14382-14391. Retrieved from [Link]

  • Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology, 2(7), 379-384. Retrieved from [Link]

  • Ziegler, S., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(20), 11200-11207. Retrieved from [Link]

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  • Yan, L., et al. (2018). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Bioorganic Chemistry, 81, 469-478. Retrieved from [Link]

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Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on utilizing cell-based assays for the characterization of "Isoquinolin-5-ylmethanamine" and related compounds.

The isoquinoline core is a heterocyclic aromatic organic compound that serves as the structural backbone for thousands of natural alkaloids and synthetic molecules with diverse biological activities[1]. In drug discovery, it is considered a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. This is particularly evident in the field of protein kinase inhibition, where the isoquinoline scaffold is a key component of numerous inhibitors targeting critical signaling pathways[2][3].

One of the most significant target families for isoquinoline-based inhibitors is the Rho-associated coiled-coil containing protein kinase (ROCK) family[2][4]. ROCKs are serine/threonine kinases that act as crucial effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a central regulator of cellular functions including actin cytoskeleton organization, cell adhesion, motility, and proliferation[5][6]. Consequently, aberrant ROCK signaling is implicated in a range of pathologies, from cancer metastasis to hypertension, making it a compelling target for therapeutic intervention[7][8].

This guide provides a comprehensive framework for researchers investigating novel isoquinoline-containing compounds, such as this compound, for their potential as ROCK pathway modulators. We will detail a series of validated cell-based assays to systematically characterize the compound's mechanism of action, cellular target engagement, phenotypic effects, and potential cytotoxicity.

The Rho/ROCK Signaling Pathway: A Central Regulator of Cytoskeletal Dynamics

The RhoA/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK1 and ROCK2. Activated ROCK phosphorylates a host of downstream substrates, leading to increased actomyosin contractility and the formation of stress fibers and focal adhesions.

Key ROCK substrates and their functions include:

  • Myosin Light Chain Phosphatase (MYPT1): ROCK phosphorylates the myosin binding subunit (MYPT1) of myosin light chain (MLC) phosphatase, which inhibits its activity. This results in a net increase in the phosphorylation of MLC[9][10].

  • Myosin Light Chain (MLC): Increased MLC phosphorylation directly promotes the assembly of actin filaments and enhances cellular contractility, which is fundamental for processes like cell migration[5][6].

  • LIM kinase (LIMK): ROCK activates LIMK through phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, a protein responsible for actin filament depolymerization. This leads to the stabilization of actin filaments[6].

The concerted action on these substrates makes the Rho/ROCK pathway a master regulator of cell morphology and movement.

Rho_ROCK_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA) RhoA_GDP RhoA-GDP (Inactive) Extracellular_Signals->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK1/2 RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation (Activation) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation (Inactivation of Phosphatase) MLC MLC ROCK->MLC Direct Phosphorylation (minor pathway) Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylation (Inactivation) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Cofilin_P p-Cofilin (Inactive) Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin_P->Actin_Polymerization MLC_Phosphatase MLC Phosphatase (Active) MYPT1->MLC_Phosphatase MLC_P p-MLC (Phosphorylated) MLC_Phosphatase->MLC_P Dephosphorylation MLC_Phosphatase_P p-MYPT1 (Inactive Phosphatase) Contractility Increased Actomyosin Contractility & Migration MLC_P->Contractility Inhibitor This compound (Hypothetical ROCK Inhibitor) Inhibitor->ROCK

Figure 1: The Rho/ROCK signaling pathway and point of inhibition.

Application Note 1: Cellular ROCK Activity Assay (Target Engagement)

Objective: To quantitatively determine if this compound inhibits ROCK kinase activity within intact cells by measuring the phosphorylation of a direct downstream substrate.

Principle: This assay quantifies the phosphorylation status of a known ROCK substrate, such as MYPT1 at Threonine 696 (Thr696), in cell lysates using an ELISA-based format.[7][9] A reduction in substrate phosphorylation in the presence of the test compound indicates target engagement and inhibition of ROCK. This method is amenable to high-throughput screening and provides a quantitative measure of compound potency in a cellular context[11].

Workflow Diagram:

Cellular_ROCK_Assay_Workflow A 1. Cell Seeding Plate cells (e.g., MDA-MB-231, Panc-1) in 96-well plates. B 2. Compound Treatment Incubate cells with various concentrations of This compound. A->B C 3. Cell Lysis Lyse cells to release intracellular proteins. B->C D 4. ELISA for p-MYPT1 Transfer lysates to an antibody-coated plate (e.g., total MYPT1 capture). C->D E 5. Detection Incubate with anti-phospho-MYPT1 (Thr696) antibody, followed by HRP-conjugated secondary antibody. D->E F 6. Signal Generation Add TMB substrate and measure absorbance at 450 nm. E->F G 7. Data Analysis Calculate IC50 value based on the dose-response curve. F->G

Figure 2: Workflow for the cellular ROCK activity ELISA.

Detailed Protocol:

  • Cell Culture:

    • Select a cell line known to have active Rho/ROCK signaling, such as the MDA-MB-231 breast cancer cell line[5] or Panc-1 pancreatic cancer cells[7].

    • Seed cells in a 96-well tissue culture plate at a density that will result in a sub-confluent monolayer (e.g., 1-2 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).

    • Remove the culture medium from the cells and replace it with a medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold phosphate-buffered saline (PBS).

    • Add an appropriate lysis buffer (e.g., containing SDS and protease/phosphatase inhibitors) to each well and incubate on ice to ensure complete lysis[11].

  • ELISA Procedure (based on commercially available kits[9][12][13]):

    • The assay is typically performed on a 96-well plate pre-coated with a capture antibody for a ROCK substrate (e.g., total MYPT1).

    • Add cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 at Thr696).

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After a final wash, add a chromogenic substrate like TMB. The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the amount of phosphorylated substrate.

    • Plot the absorbance against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Application Note 2: Cell Migration (Wound Healing) Assay

Objective: To assess the functional effect of this compound on collective cell migration, a key cellular process regulated by the ROCK pathway.

Principle: The wound healing or "scratch" assay is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time. Inhibition of the ROCK pathway is expected to impair cytoskeletal dynamics and thus reduce the rate of wound closure[5][6][14].

Detailed Protocol:

  • Cell Seeding:

    • Seed cells (e.g., TE-10 esophageal cancer cells[6] or MDA-MB-231[5]) in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound down the center of each well.

    • Wash the wells gently with PBS to remove detached cells and debris.

  • Compound Treatment:

    • Replace the PBS with a fresh culture medium containing the desired concentration of this compound or vehicle control. It is advisable to use a low-serum medium to minimize cell proliferation effects.

  • Image Acquisition:

    • Immediately after adding the compound (T=0), acquire images of the wound in each well using an inverted microscope with a camera. Mark the specific locations to ensure the same fields are imaged over time.

    • Incubate the plate at 37°C and acquire images at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.

    • Compare the rate of wound closure between treated and control groups. A significant reduction in closure indicates an anti-migratory effect.

Application Note 3: Cell Viability and Proliferation Assays

Objective: To determine if the observed effects of this compound are due to specific inhibition of migration or a general cytotoxic/anti-proliferative effect.

Principle: It is crucial to distinguish between specific modulation of a signaling pathway and broad toxicity. Assays that measure metabolic activity (like the MTT assay) or DNA synthesis (like the BrdU assay) can quantify cell viability and proliferation[15][16]. These should be run in parallel with the functional assays.

Protocol 1: MTT Assay (Metabolic Activity)
  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Compound Treatment: After 24 hours, treat the cells with the same concentration range of this compound used in other assays.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[15][16].

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals[16].

  • Readout: Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

Protocol 2: BrdU Assay (DNA Synthesis)
  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay.

  • BrdU Labeling: Towards the end of the treatment period (e.g., the last 2-4 hours), add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to the wells. Proliferating cells will incorporate BrdU into their newly synthesized DNA[17].

  • Fixation and Detection: Fix the cells, denature the DNA, and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP), followed by a colorimetric substrate[17].

  • Readout: Measure the absorbance. A decrease in signal indicates inhibition of cell proliferation.

Data Interpretation and Summary

By integrating the results from these assays, a comprehensive profile of the isoquinoline compound can be established. An ideal ROCK inhibitor candidate would exhibit a potent, dose-dependent inhibition of cellular ROCK activity and cell migration at concentrations that do not significantly impact cell viability or proliferation.

Table 1: Expected Outcomes for a Selective ROCK Inhibitor

Assay TypeAssay NameEndpoint MeasuredExpected Result with Selective ROCK Inhibitor
Target Engagement Cellular ROCK Activity ELISAPhosphorylation of MYPT1Dose-dependent decrease (Low IC₅₀)
Phenotypic Wound Healing AssayRate of wound closureDose-dependent decrease in cell migration
Viability MTT AssayMetabolic activityNo significant change at anti-migratory concentrations
Proliferation BrdU Incorporation AssayDNA synthesisNo significant change at anti-migratory concentrations

References

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  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Bioorganic Chemistry, 81, 483-492. Available at: [Link]

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  • Thorsell, A. G., et al. (2011). 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). Journal of Medicinal Chemistry, 54(7), 2366-2376. Available at: [Link]

  • Gomez, C. Y., et al. (1988). Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis and Cellular Proliferation by Isoquinoline Sulfonamide Protein Kinase Inhibitors. Evidence for the Involvement of Protein Kinase C in Lymphocyte Function. The Journal of Immunology, 140(6), 1970-1977. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. Available at: [Link]

  • determination of Cytotoxic Activity of Selected Isoquinoline Alkaloids and Plant Extracts Obtained from Various Parts of Mahonia aquifolium Collected in Various Vegetation Seasons. (2021). Molecules, 26(4), 857. Available at: [Link]

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  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

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Application Notes and Protocols: Isoquinolin-5-ylmethanamine as a Novel Linker in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Design and Delivery

The isoquinoline core is a prominent heterocyclic scaffold that is a constituent of numerous natural products, particularly alkaloids, and has been a fertile source for the development of therapeutic agents.[1][2] Its rigid structure and rich chemical space have made it a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[3][4] The application of isoquinoline-based compounds extends to clinically approved drugs, highlighting their importance in pharmaceutical sciences.[5]

While much research has focused on the intrinsic biological activity of complex isoquinoline derivatives, the potential of simpler, functionalized isoquinolines as components in larger therapeutic constructs remains an area of active exploration. This document introduces isoquinolin-5-ylmethanamine as a novel, versatile linker for the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs).

The rationale for proposing this compound as a linker is based on its key structural features:

  • A Rigid Aromatic Core: The isoquinoline ring provides a well-defined and rigid spacer, which can influence the pharmacokinetic properties of the conjugate.

  • A Reactive Primary Amine: The primary amine on the methanamine substituent serves as a versatile chemical handle for conjugation to a wide variety of molecules, including targeting ligands (e.g., antibodies) and therapeutic payloads.[6][7]

These application notes will provide a theoretical framework and detailed, adaptable protocols for the use of this compound in the construction of targeted drug delivery systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
CAS Number 58123-58-3
Appearance Varies (typically a solid)-
Solubility Soluble in organic solvents (e.g., DMSO, DMF)General chemical knowledge
Reactive Group Primary Amine (-NH₂)Chemical Structure

Core Bioconjugation Strategies Involving this compound

The primary amine of this compound is a nucleophile that can readily react with various electrophilic functional groups to form stable covalent bonds.[8][9] This section outlines two robust and widely used bioconjugation strategies that are directly applicable.

Amide Bond Formation via N-Hydroxysuccinimide (NHS) Ester Chemistry

NHS esters are one of the most common reagents for labeling biomolecules with primary amines.[10][11][12] The reaction proceeds via nucleophilic acyl substitution to form a stable amide bond.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products IQM This compound (R-NH₂) Conjugate Amide-Linked Conjugate (Payload-CO-NH-R) IQM->Conjugate Nucleophilic Attack NHS_Ester NHS Ester Payload (Payload-CO-O-NHS) NHS_Ester->Conjugate pH 7.2-9.0 NHS N-Hydroxysuccinimide NHS_Ester->NHS Leaving Group

Caption: Amide bond formation via NHS ester chemistry.

Protocol 1: Conjugation of an NHS Ester-Activated Payload to this compound

This protocol describes the general procedure for linking a payload (e.g., a drug or a fluorophore) that has been activated with an NHS ester to this compound.

Materials:

  • This compound

  • NHS ester-activated payload

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[13]

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, silica gel chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve the NHS ester-activated payload in anhydrous DMF or DMSO to a known concentration. A 1.2 to 2-fold molar excess of this compound over the NHS ester is a good starting point.

  • Conjugation Reaction:

    • In a reaction vessel, add the this compound solution to the reaction buffer.

    • Slowly add the NHS ester-activated payload solution to the buffered this compound solution with gentle stirring.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[13] The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic method, such as reversed-phase HPLC, to separate the desired product from unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the conjugate using LC-MS and NMR spectroscopy.

Secondary Amine Bond Formation via Reductive Amination

Reductive amination is a two-step process that forms a stable secondary amine linkage between an amine and an aldehyde or ketone.[14][15][16] This method is particularly useful for conjugating this compound to molecules containing carbonyl groups, such as oxidized carbohydrates on antibodies.

Reductive_Amination_Workflow Start Start: Aldehyde/Ketone Payload & this compound Schiff_Base Step 1: Schiff Base Formation (pH 7-10) Start->Schiff_Base Condensation Reduction Step 2: Reduction with NaBH₃CN (Stable Secondary Amine) Schiff_Base->Reduction Reduction Purification Step 3: Purification Reduction->Purification Removal of excess reagents End End: Purified Conjugate Purification->End

Caption: Workflow for reductive amination.

Protocol 2: Conjugation of this compound to an Aldehyde-Containing Biomolecule

This protocol provides a general method for conjugating this compound to a biomolecule (e.g., an oxidized antibody) containing an aldehyde group.

Materials:

  • This compound

  • Aldehyde-containing biomolecule

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2[16]

  • Sodium cyanoborohydride (NaBH₃CN) solution (prepare fresh)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Biomolecule:

    • If the biomolecule does not contain a native aldehyde, it may need to be introduced (e.g., by oxidation of carbohydrate moieties with sodium periodate).

    • Buffer exchange the aldehyde-containing biomolecule into the reaction buffer.

  • Conjugation Reaction:

    • Dissolve this compound in the reaction buffer.

    • Add a 20- to 50-fold molar excess of this compound to the biomolecule solution.

    • Incubate for 30 minutes at room temperature to allow for Schiff base formation.

  • Reduction:

    • Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution.

    • Remove unreacted this compound and reducing agent by size-exclusion chromatography (desalting column) or extensive dialysis against an appropriate buffer (e.g., PBS).[10]

  • Characterization:

    • Characterize the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy if the isoquinoline moiety provides a distinct absorbance) and confirm the integrity of the biomolecule.[17]

Application: Building an Antibody-Drug Conjugate (ADC)

The protocols described above can be adapted to construct an ADC using this compound as a linker. This involves a two-step process:

  • Synthesis of the Linker-Payload Moiety: First, a cytotoxic drug is conjugated to this compound, often through an NHS ester reaction if the drug has a carboxylic acid that can be activated. This creates an isoquinoline-linked payload.

  • Conjugation to the Antibody: The linker-payload is then conjugated to a targeting antibody. If the linker-payload now has a reactive group (e.g., if another functional group was designed into the isoquinoline linker), it can be attached to the antibody. Alternatively, the antibody's native lysines can be targeted with an NHS-ester functionalized isoquinoline-payload.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: ADC Formation IQM This compound Linker_Payload IQM-Drug Conjugate IQM->Linker_Payload Protocol 1 Drug Drug-NHS Ester Drug->Linker_Payload ADC Antibody-Drug Conjugate Linker_Payload->ADC Conjugation to Antibody Antibody Targeting Antibody Antibody->ADC

Caption: General workflow for ADC synthesis.

Characterization of the Final Conjugate

Thorough characterization of the final targeted drug delivery system is critical to ensure its quality, efficacy, and safety.[18][19][20]

Characterization TechniqueParameter MeasuredImportance
UV-Vis Spectroscopy Drug-to-Antibody Ratio (DAR)Determines the average number of drug molecules per antibody, which affects potency and toxicity.[17]
Mass Spectrometry (LC-MS) Molecular weight of the conjugate, confirmation of conjugationVerifies the successful conjugation and provides information on the distribution of drug-loaded species.[21]
Size-Exclusion Chromatography (SEC-HPLC) Aggregation and fragmentationAssesses the stability and integrity of the antibody after conjugation.
Reversed-Phase HPLC (RP-HPLC) Heterogeneity and DARSeparates different drug-loaded species to understand the heterogeneity of the ADC.
Binding Assays (e.g., ELISA, SPR) Antigen binding affinityEnsures that the conjugation process has not compromised the antibody's ability to bind to its target.
In Vitro Cytotoxicity Assays Potency (IC₅₀)Determines the biological activity of the ADC on target cancer cells.

Conclusion and Future Perspectives

This compound presents a promising, yet largely unexplored, option as a linker in the design of targeted drug delivery systems. Its rigid aromatic structure and versatile primary amine handle offer a unique combination of properties for researchers in drug development. The protocols outlined in these application notes provide a foundational framework for utilizing this molecule in bioconjugation, based on established and reliable chemical principles. Further research is warranted to fully explore the in vivo stability and pharmacokinetic impact of this isoquinoline-based linker.

References

  • Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available at: [Link]

  • Biophysical Methods for Characterization of Antibody-Drug Conjugates. PubMed. Available at: [Link]

  • Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link]

  • Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. Available at: [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. NIH National Library of Medicine. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH National Library of Medicine. Available at: [Link]

  • Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. ACS Publications. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. NIH National Library of Medicine. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]

  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. ACS Publications. Available at: [Link]

  • Protocol for Conjugation of a Biomolecule to Aldehyde Particles. Echo BioSystems. Available at: [Link]

  • Bioconjugate Reagents. ResearchGate. Available at: [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. NIH National Library of Medicine. Available at: [Link]

  • General Dialdehyde Click Chemistry for Amine Bioconjugation. ACS Publications. Available at: [Link]

  • General Dialdehyde Click Chemistry for Amine Bioconjugation. PubMed. Available at: [Link]

  • Mild conversion of primary amine to isothiocyanate? ResearchGate. Available at: [Link]

  • Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. NIH National Library of Medicine. Available at: [Link]

  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLOS One. Available at: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Available at: [Link]

  • Example of isoquinoline-based clinically approved drugs. ResearchGate. Available at: [Link]

Sources

"Isoquinolin-5-ylmethanamine" scale-up synthesis procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Isoquinolin-5-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and marketed drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, the aminomethyl group at the 5-position serves as a crucial handle for introducing further molecular complexity and modulating pharmacokinetic and pharmacodynamic properties. Its derivatives have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid Type 1 (TRPV1), highlighting its potential in the development of novel analgesics.[4]

The increasing demand for isoquinoline-based drug candidates necessitates robust and scalable synthetic routes to key intermediates like this compound. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on safety, efficiency, and practicality for researchers in both academic and industrial settings.

Synthetic Strategy: A Scalable Approach

The most direct and industrially viable route to this compound is the reduction of the corresponding nitrile, isoquinoline-5-carbonitrile. This precursor is commercially available, which streamlines the synthetic process by eliminating the need for multi-step preparations of the core heterocyclic system.[5][6]

While potent reducing agents like lithium aluminum hydride (LiAlH4) can achieve this transformation, they are generally not suitable for large-scale operations due to significant safety hazards and challenging work-up procedures.[7][8] Catalytic hydrogenation, on the other hand, offers a greener, safer, and more economical alternative.

This protocol will focus on the use of Raney® Nickel, a well-established and highly efficient catalyst for nitrile reduction. The chosen method is a transfer hydrogenation, which avoids the need for high-pressure hydrogen gas, further enhancing the safety and accessibility of the procedure on a larger scale.

G cluster_0 Step 1: Reduction of Nitrile cluster_1 Step 2: Work-up and Purification Isoquinoline-5-carbonitrile Isoquinoline-5-carbonitrile Reaction Transfer Hydrogenation Isoquinoline-5-carbonitrile->Reaction Raney_Nickel Raney_Nickel Raney_Nickel->Reaction Isopropanol_KOH Isopropanol_KOH Isopropanol_KOH->Reaction Crude_Product Crude_Product Reaction->Crude_Product Filtration Filtration to remove Raney Ni Crude_Product->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Final_Product This compound Distillation->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the transfer hydrogenation of isoquinoline-5-carbonitrile using Raney® Nickel in a basic isopropanol solution.[1]

Materials and Equipment:

  • 5 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling circulator for the reactor jacket.

  • Isoquinoline-5-carbonitrile (e.g., 154 g, 1.0 mol).

  • Raney® Nickel (50% slurry in water, e.g., 30 g).

  • Isopropanol (IPA), reagent grade (2.5 L).

  • Potassium hydroxide (KOH) (e.g., 11.2 g, 0.2 mol).

  • Celite® or another filter aid.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Procedure:

  • Reactor Setup and Inerting:

    • Ensure the 5 L jacketed reactor is clean, dry, and properly assembled.

    • Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. This is crucial for the safe handling of Raney® Nickel.

  • Reagent Charging:

    • Under a positive flow of nitrogen, charge the reactor with isopropanol (2.5 L) and potassium hydroxide (11.2 g).

    • Stir the mixture until the KOH is fully dissolved.

    • Add the isoquinoline-5-carbonitrile (154 g) to the reactor. Stir until a homogeneous solution is formed.

  • Catalyst Addition (Caution!):

    • Raney® Nickel is pyrophoric when dry and must be handled with extreme care. [9]

    • Carefully decant the water from the Raney® Nickel slurry.

    • Under a gentle stream of nitrogen, add the Raney® Nickel slurry (approx. 30 g) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approx. 80-85°C) using the heating circulator.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by taking small, quenched samples and analyzing them by HPLC or TLC until the starting material is consumed.

  • Reaction Work-up and Catalyst Removal:

    • Cool the reaction mixture to room temperature.

    • Caution: The Raney® Nickel catalyst is still active and can ignite upon exposure to air. Keep the mixture under a nitrogen blanket.

    • Prepare a pad of Celite® in a large Büchner funnel.

    • Carefully filter the reaction mixture through the Celite® pad to remove the Raney® Nickel.

    • Wash the filter cake with additional isopropanol (2 x 100 mL) to ensure complete recovery of the product.

    • Safely quench the Raney® Nickel on the filter pad by slowly adding a large volume of water before disposal according to institutional guidelines.

  • Isolation and Purification:

    • Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the isopropanol.

    • The resulting crude oil can be purified by vacuum distillation.

    • The pure this compound is collected as a colorless to pale yellow liquid.

Data Summary

ParameterValue/Description
Starting Material Isoquinoline-5-carbonitrile
Scale 1.0 mole
Reducing Agent Raney® Nickel (Transfer Hydrogenation)
Solvent Isopropanol
Reaction Temperature 80-85°C
Reaction Time 4-6 hours
Expected Yield 80-90%
Purity (Post-distillation) >98% (by HPLC)
Analytical Methods HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry

Safety Considerations

  • Isoquinoline-5-carbonitrile: Harmful if swallowed and may cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[5]

  • Raney® Nickel: Highly flammable and pyrophoric, especially when dry. It is sold as a slurry in water for safety. Always handle under an inert atmosphere (nitrogen or argon) and never allow it to dry out.[9] The filter cake must be kept wet and quenched immediately after use.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Isopropanol: Flammable liquid and vapor. Keep away from ignition sources.

  • General Precautions: All operations should be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst; insufficient reaction time or temperature.Use fresh, active Raney® Nickel. Ensure proper reflux temperature is maintained and extend the reaction time.
Low Yield Inefficient filtration and product recovery; side reactions.Ensure the filter cake is thoroughly washed. Maintain a strict inert atmosphere to prevent catalyst deactivation.
Product Contamination Incomplete removal of solvent or starting material.Ensure complete evaporation of the solvent. Optimize vacuum distillation conditions for better separation.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound via the transfer hydrogenation of isoquinoline-5-carbonitrile. By employing Raney® Nickel, this method avoids the use of high-pressure hydrogen and hazardous metal hydrides, making it a safer and more practical choice for scale-up operations. Adherence to the detailed procedural and safety guidelines will enable researchers and drug development professionals to efficiently produce this key building block in high yield and purity.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoquinolin-5-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this and related compounds. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound typically proceeds through one of two primary routes: the reduction of isoquinoline-5-carbonitrile or the reductive amination of isoquinoline-5-carbaldehyde. This guide is structured to address common issues encountered in both pathways.

Route 1: Reduction of Isoquinoline-5-carbonitrile

This is a common and often high-yielding route to the desired primary amine. However, several factors can lead to low yields or the formation of undesired byproducts.

Diagram: Synthetic Pathway via Nitrile Reduction

Nitrile Reduction Pathway Isoquinoline-5-carbonitrile Isoquinoline-5-carbonitrile This compound This compound Isoquinoline-5-carbonitrile->this compound Reduction (e.g., Raney Ni, H₂ or LAH)

Caption: Synthesis of this compound via nitrile reduction.

Q1: My reduction of isoquinoline-5-carbonitrile is giving a very low yield of the desired primary amine. What are the likely causes?

A1: Low yields in the reduction of isoquinoline-5-carbonitrile can stem from several factors, ranging from incomplete reaction to catalyst poisoning or product degradation. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The nitrile may be resistant to reduction under the chosen conditions.

    • Solution: If using catalytic hydrogenation (e.g., H₂/Raney Ni), increase the hydrogen pressure, reaction time, or catalyst loading. For chemical reductions (e.g., LiAlH₄), ensure the reagent is fresh and the solvent is scrupulously anhydrous.[1][2]

  • Catalyst Inactivation: The nitrogen atom of the isoquinoline ring can act as a Lewis base and poison certain hydrogenation catalysts.

    • Solution: Consider using reaction conditions that mitigate this effect. For instance, performing the hydrogenation in the presence of ammonia can sometimes prevent catalyst poisoning and also suppress the formation of secondary amines.[3] Alternatively, a stoichiometric reducing agent like LiAlH₄ or a borane complex might be more effective.[4]

  • Over-reduction of the Isoquinoline Ring: Aggressive reduction conditions can lead to the saturation of the heterocyclic ring system, a common issue with powerful reducing agents.[3]

    • Solution: Employ milder reducing agents. Sodium borohydride in combination with a nickel or cobalt salt (e.g., NiCl₂ or CoCl₂) can be effective for nitrile reduction while being less likely to reduce the aromatic system compared to high-pressure hydrogenation or LiAlH₄ at elevated temperatures.[3][5]

  • Formation of Side Products: The primary amine product can react with the intermediate imine to form secondary and tertiary amines.[6]

    • Solution: This is a common side reaction in nitrile reductions.[6] Performing the reaction in the presence of ammonia can help to outcompete the primary amine for reaction with the imine intermediate. Using a large excess of the reducing agent can also help to quickly reduce the imine to the primary amine before it can react further.

Q2: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction mixture. How can I suppress their formation?

A2: The formation of di- and tri-substituted amines is a well-known complication in nitrile reductions.[6] The following strategies can be employed to favor the formation of the primary amine:

  • Use of Ammonia: As mentioned previously, conducting the reaction in a solution saturated with ammonia (e.g., ethanolic ammonia) is a classic and effective method to minimize the formation of secondary amines.[3]

  • Catalyst Choice: Some catalysts are more prone to promoting secondary amine formation than others. Raney nickel is a common choice, but its activity can sometimes lead to these byproducts.[7][8] Experimenting with other catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under acidic conditions might offer better selectivity, although ring reduction becomes a greater concern.

  • Stoichiometric Reductants: Using a strong, non-catalytic reducing agent like lithium aluminum hydride (LiAlH₄) in a well-controlled manner can sometimes provide cleaner primary amine products, as the reaction is often faster and less prone to the equilibrium-driven side reactions that occur on a catalyst surface.[2]

Table: Comparison of Common Reducing Agents for Nitrile Reduction
Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Raney Ni 2-10 bar H₂, EtOH/NH₃, RT-50°CCost-effective, scalableCan lead to over-reduction, secondary/tertiary amine formation, catalyst poisoning
LiAlH₄ Anhydrous THF or Et₂O, 0°C to refluxPowerful, often high-yieldingReduces many functional groups, requires strictly anhydrous conditions, pyrophoric
NaBH₄/NiCl₂ or CoCl₂ MeOH or EtOH, RTMilder than LAH, less prone to over-reductionRequires excess borohydride, workup can be complex
BH₃·THF THF, refluxGood for selective reductionsCan be slow, may require acidic workup

Route 2: Reductive Amination of Isoquinoline-5-carbaldehyde

Reductive amination is a versatile method for amine synthesis. In this case, isoquinoline-5-carbaldehyde is reacted with an ammonia source to form an imine in situ, which is then reduced to the primary amine.

Diagram: Synthetic Pathway via Reductive Amination

Reductive Amination Pathway Isoquinoline-5-carbaldehyde Isoquinoline-5-carbaldehyde Imine Intermediate Imine Intermediate Isoquinoline-5-carbaldehyde->Imine Intermediate + NH₃ This compound This compound Imine Intermediate->this compound Reduction (e.g., NaBH(OAc)₃)

Caption: Synthesis of this compound via reductive amination.

Q3: My reductive amination of isoquinoline-5-carbaldehyde is not proceeding, or the yield is very low. What should I check?

A3: The success of a reductive amination hinges on the efficient formation of the imine intermediate and its subsequent reduction.[9][10] Here are some common pitfalls and their remedies:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine.

    • Solution: Ensure a high concentration of the ammonia source. Using ammonium acetate or a solution of ammonia in an alcohol is common. The reaction is often acid-catalyzed, so the addition of a small amount of acetic acid can be beneficial.[11] However, the isoquinoline nitrogen is basic and may quench the acid, so the amount may need to be optimized.

  • Incorrect Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is a mild and selective reducing agent that is particularly effective for reducing iminium ions.[11][12] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[10] Standard sodium borohydride (NaBH₄) can also be used, but it can reduce the starting aldehyde if the imine formation is slow.[11]

  • Hydrolysis of the Imine Intermediate: Water in the reaction can hydrolyze the imine back to the aldehyde and ammonia.

    • Solution: Use anhydrous solvents and reagents. The addition of a dehydrating agent like molecular sieves can help to drive the equilibrium towards imine formation.

Q4: I am getting the corresponding alcohol (isoquinolin-5-yl)methanol as a major byproduct. How can I avoid this?

A4: The formation of the alcohol byproduct indicates that the reducing agent is reducing the starting aldehyde before it can form the imine.

  • Optimize Reaction Conditions:

    • Sequential Addition: A common strategy is to first stir the aldehyde and the ammonia source together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.[11]

    • Choice of Reducing Agent: As mentioned, NaBH(OAc)₃ is less likely to reduce the aldehyde compared to NaBH₄.[11][12] If you must use NaBH₄, ensure that the imine has pre-formed and consider running the reaction at a lower temperature to favor imine reduction over aldehyde reduction.

General Troubleshooting: Purification

Q5: I am having difficulty purifying the final product, this compound. What are the best methods?

A5: Primary amines, especially those with a heterocyclic component, can be challenging to purify due to their polarity and basicity.

  • Column Chromatography:

    • Tailing: Amines are notorious for tailing on silica gel. To mitigate this, you can pre-treat your silica with a small amount of a volatile base like triethylamine (typically 1-2% in the eluent) or by using a basic stationary phase like alumina.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. A common eluent system for polar amines is dichloromethane/methanol with a small amount of ammonium hydroxide.

  • Crystallization/Salt Formation:

    • If the free base is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or hydrobromide) can often induce crystallization and facilitate purification.[13][14] The amine can be dissolved in a suitable solvent like isopropanol or ethanol, and a solution of HCl in a solvent like ether or dioxane can be added dropwise. The resulting salt can then be recrystallized. The free base can be regenerated by treatment with a base like sodium hydroxide or sodium carbonate.

  • Extraction:

    • A standard acid-base workup can be very effective for removing non-basic impurities. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and extract with a dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 2M NaOH) and the pure amine extracted back into an organic solvent.

Experimental Protocols

Protocol 1: Reduction of Isoquinoline-5-carbonitrile using Raney Nickel
  • To a solution of isoquinoline-5-carbonitrile (1.0 eq) in ethanol saturated with ammonia, add Raney Nickel (50% slurry in water, ~0.5 eq by weight).

  • Pressurize the reaction vessel with hydrogen gas (5 bar).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Caution: Raney Nickel can be pyrophoric when dry.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or by conversion to its hydrochloride salt.

Protocol 2: Reductive Amination of Isoquinoline-5-carbaldehyde
  • Dissolve isoquinoline-5-carbaldehyde (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of 2M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure and then partition between dichloromethane and 2M NaOH.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography.

References

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (URL not available)
  • Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid. South African Journal of Chemistry.
  • Nitrile reduction. (2023, November 26). In Wikipedia. [Link]

  • Wenner, W. (1952). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of Organic Chemistry.
  • Saltine_Warrior. (2018, December 5). Nitrile reduction issues. r/chemistry. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]

  • Agrawal, K. C., et al. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
  • Agrawal, K. C., et al. (1995). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry.
  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Isoquinoline synthesis. Química Organica.org. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Product Class 5: Isoquinolines. Science of Synthesis.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). RSC Advances. [Link]

  • Isoquinoline. Science of Synthesis.
  • JPH01153679A - Purification of isoquinoline.
  • Reductive amination. (2023, December 30). In Wikipedia. [Link]

  • Preparation and Properties of Isoquinoline. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. (2014).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Choudhary, A. (n.d.). Metal Hydride Reduction (NaBH4 and LiAlH4). Pharmaguideline. [Link]

  • CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
  • Hydrogenation of various quinoline derivatives on the 5Ir/ meso_S-C catalyst. (n.d.).
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017).
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Preparation of alcohols using LiAlH4. Khan Academy. [Link]

  • Only one nitrile reduced to amine with LiAlH4. (2022, August 30). r/Chempros. [Link]

  • Selective hydrogenation of quinoline and its homologs, isoquinoline, and phenyl-substituted pyridines in the benzene ring. (1987). The Journal of Organic Chemistry.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

Sources

Technical Support Center: Synthesis of Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoquinolin-5-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.

I. Troubleshooting Guide: Common Synthetic Pathways and Side Reactions

The synthesis of this compound is primarily achieved through two main routes: the reduction of 5-cyanoisoquinoline and the reductive amination of isoquinoline-5-carbaldehyde. Each pathway presents a unique set of challenges. This section provides in-depth solutions to specific problems you may encounter.

Route 1: Reduction of 5-Cyanoisoquinoline

This is a common and direct method, but it is often plagued by a lack of chemoselectivity, leading to undesired byproducts.

Question 1: My reaction is producing a significant amount of 1,2,3,4-tetrahydrothis compound. How can I prevent the over-reduction of the isoquinoline ring?

Answer: The over-reduction of the isoquinoline ring system is a classic side reaction in the catalytic hydrogenation of substituted isoquinolines. The choice of catalyst and reaction conditions is critical to favor the reduction of the nitrile group over the aromatic system.

  • Underlying Cause: High-activity catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under high hydrogen pressure and elevated temperatures can readily hydrogenate the nitrogen-containing heterocyclic ring.

  • Troubleshooting Strategies:

    • Catalyst Selection: Raney Nickel is often a good choice for nitrile reductions as it can be less aggressive towards the isoquinoline ring system compared to platinum or palladium catalysts under optimized conditions.[1] Cobalt-based catalysts have also been shown to be selective for the reduction of other functional groups in the presence of a quinoline ring, suggesting they could be a viable option.[2]

    • Reaction Conditions:

      • Lower Hydrogen Pressure: Employing lower hydrogen pressures (e.g., 50 psi instead of 500 psi) can often provide the necessary selectivity.

      • Ambient Temperature: Running the reaction at room temperature instead of elevated temperatures will significantly decrease the rate of aromatic ring reduction.

      • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are commonly used.

    • Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed, preventing further reduction to the tetrahydroisoquinoline derivative.

Experimental Protocol: Selective Reduction of 5-Cyanoisoquinoline using Raney Nickel

  • Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (approx. 20% w/w of the starting material) with deionized water until the washings are neutral, followed by washes with absolute ethanol.

  • Reaction Setup: To a solution of 5-cyanoisoquinoline (1.0 eq) in ethanol (10-20 volumes), add the washed Raney Nickel.

  • Hydrogenation: Place the reaction mixture in a Parr shaker or a similar hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every hour.

  • Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric and should not be allowed to dry in the air. Keep it wet with solvent at all times.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by acid-base extraction to yield this compound.

Question 2: I am observing the formation of a higher molecular weight byproduct, likely a secondary amine. What is it and how can I avoid it?

Answer: The formation of a secondary amine, specifically bis(isoquinolin-5-ylmethyl)amine, is a common side reaction during the reduction of nitriles, especially in catalytic hydrogenation.[3]

  • Underlying Cause: This byproduct arises from the reaction of the newly formed primary amine with an intermediate imine species on the catalyst surface.

  • Troubleshooting Strategies:

    • Ammonia Addition: The presence of ammonia in the reaction mixture can suppress the formation of secondary amines. Ammonia competes with the primary amine product for reaction with the imine intermediate. The reaction can be carried out in a solution of ammonia in methanol.

    • Use of LiAlH₄: While more hazardous and requiring stringent anhydrous conditions, reduction with Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether typically avoids the formation of secondary amine byproducts as the reaction proceeds via a different mechanism.[4]

Route 2: Reductive Amination of Isoquinoline-5-carbaldehyde

This one-pot reaction is efficient but requires careful control of the reaction conditions to avoid competing side reactions.

Question 3: My reductive amination is giving a poor yield of the desired primary amine. What are the likely causes and solutions?

Answer: Poor yields in the reductive amination of isoquinoline-5-carbaldehyde with an ammonia source can be attributed to several factors, including incomplete imine formation, reduction of the starting aldehyde, or the formation of byproducts.

  • Underlying Causes & Troubleshooting Strategies:

    • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine. This equilibrium can be unfavorable.

      • Solution: Use a large excess of the ammonia source, such as ammonium acetate or a solution of ammonia in methanol, to drive the equilibrium towards imine formation.[5]

    • Premature Aldehyde Reduction: The reducing agent can reduce the starting aldehyde to isoquinolin-5-ylmethanol.

      • Solution: Use a milder reducing agent that is selective for the reduction of the protonated imine (iminium ion) over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

    • Formation of Secondary Amine: The primary amine product can react with another molecule of the aldehyde to form a secondary amine, bis(isoquinolin-5-ylmethyl)amine.

      • Solution: A large excess of the ammonia source can help to minimize this side reaction by outcompeting the primary amine product for the aldehyde.

Experimental Protocol: Reductive Amination of Isoquinoline-5-carbaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve isoquinoline-5-carbaldehyde (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Ammonia Source: Add ammonium acetate (5-10 eq) to the solution and stir at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product can be purified by column chromatography or by acid-base extraction.

Data Summary Table for Reductive Amination Conditions

Amine SourceReducing AgentSolventTemperatureKey Considerations
NH₄OAcNaBH(OAc)₃MeOH / DCERoom TempGood for primary amine synthesis, mild conditions.
NH₃ in MeOHNaBH₄MeOH0 °C to RTNaBH₄ can reduce the aldehyde; careful addition is needed.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

A1: The purification method depends on the nature of the impurities.

  • Acid-Base Extraction: Being a basic amine, this compound can be effectively purified from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with 1M NaOH) and the pure amine re-extracted with an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method. A mobile phase of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica) is often effective.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.[7]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity.

Q3: My catalyst seems to be poisoned, leading to a sluggish or incomplete reaction. What could be the cause?

A3: The basic nitrogen of the isoquinoline ring can coordinate to the metal catalyst, leading to deactivation or "poisoning".[2]

  • Prevention:

    • Acidic Additives: In some cases, the addition of a small amount of a weak acid can protonate the isoquinoline nitrogen, preventing its coordination to the catalyst. However, this must be done with caution as it can also affect the reaction in other ways.

    • Catalyst Choice: Some catalysts are more resistant to poisoning by nitrogen-containing compounds than others. Experimenting with different catalysts (e.g., different supports or metal loadings) may be necessary.

III. Visualizations

Logical Flowchart for Troubleshooting Route 1 (Reduction of 5-Cyanoisoquinoline)

G cluster_solutions Troubleshooting Solutions start Reaction Start: Reduction of 5-Cyanoisoquinoline check_completion Monitor Reaction by TLC/LC-MS start->check_completion incomplete Incomplete Reaction/ Catalyst Poisoning check_completion->incomplete Stalled complete Reaction Complete check_completion->complete Starting material consumed sol_poison Consider different catalyst (e.g., Co-based). Add weak acid (caution!). incomplete->sol_poison analyze Analyze Crude Product complete->analyze over_reduction Over-reduction to Tetrahydroisoquinoline derivative? analyze->over_reduction secondary_amine Secondary Amine (Dimer) Formation? analyze->secondary_amine pure_product Desired Product: This compound analyze->pure_product Clean over_reduction->secondary_amine No sol_over_reduction Switch to Raney Nickel. Lower H2 pressure. Run at room temperature. over_reduction->sol_over_reduction Yes secondary_amine->pure_product No sol_secondary_amine Add ammonia to reaction. Consider LiAlH4 reduction. secondary_amine->sol_secondary_amine Yes

Caption: Troubleshooting workflow for the reduction of 5-cyanoisoquinoline.

Experimental Workflow for Reductive Amination

G start Dissolve Isoquinoline-5-carbaldehyde in anhydrous solvent (e.g., MeOH) add_amine Add Ammonia Source (e.g., NH4OAc, 5-10 eq) start->add_amine stir_imine Stir at Room Temperature (30-60 min for imine formation) add_amine->stir_imine cool Cool to 0 °C stir_imine->cool add_reductant Add NaBH(OAc)3 (1.5-2.0 eq) portion-wise cool->add_reductant react Stir and warm to RT overnight. Monitor by TLC/LC-MS add_reductant->react quench Quench with sat. NaHCO3 (aq) react->quench extract Extract with organic solvent (e.g., DCM, EtOAc) quench->extract purify Purify by Column Chromatography or Acid-Base Extraction extract->purify product This compound purify->product

Caption: Step-by-step workflow for reductive amination synthesis.

IV. References

  • Raney nickel reductions. (n.d.). Retrieved from

  • Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde. (2025). BenchChem. Retrieved from

  • Diastereoselective reduction of substituted arenes and heteroarenes. (n.d.). Royal Society of Chemistry. Retrieved from

  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (n.d.). Raney nickel reductions-part I. Retrieved from

  • Solvent Free Reductive Amination Protocol. (n.d.). Scribd. Retrieved from

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks. Retrieved from

  • Product Class 5: Isoquinolines. (n.d.). Retrieved from

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from

  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. Retrieved from

  • One-Pot Synthesis of Benzo[8][9]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. (n.d.). National Institutes of Health. Retrieved from

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023, July 20). ResearchGate. Retrieved from

  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Raney Nickel Reduction Mechanism. (2021, June 22). YouTube. Retrieved from

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved from

  • Reduction of nitriles. (n.d.). Chemguide. Retrieved from

  • Nitrile reduction. (n.d.). Wikipedia. Retrieved from

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009, March 6). PubMed. Retrieved from

  • Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. (n.d.). Retrieved from

  • Isoquinolin-5-amine. (2025, August 6). ResearchGate. Retrieved from

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved from

  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. (n.d.). Obrnuta faza. Retrieved from

Sources

"Isoquinolin-5-ylmethanamine" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of isoquinolin-5-ylmethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related aromatic amines. Here, we address common challenges encountered during purification and provide robust, field-tested solutions to help you achieve your desired purity and yield.

Introduction: The Challenge of Purifying Aromatic Amines

This compound, like many primary aromatic amines, presents a unique set of purification challenges. Its basic nitrogen atom can interact strongly with acidic stationary phases like silica gel, leading to poor peak shape and yield loss during chromatography.[1][2] Furthermore, its polarity and potential for salt formation require careful consideration of techniques like extraction and crystallization. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities typically fall into two categories: process-related and degradation-related.

  • Process-Related Impurities: These include unreacted starting materials from the synthesis, such as precursors for the isoquinoline core, and residual reagents or by-products from the specific synthetic route used (e.g., Bischler–Napieralski or Pictet–Spengler reactions).[3][4][5]

  • Degradation Impurities: Aromatic amines can be susceptible to oxidation, especially when exposed to air over time.[3][6] This can lead to the formation of colored impurities.

Q2: My compound is a low-melting solid or an oil at room temperature. How can I effectively purify it by crystallization?

A2: When a freebase amine fails to crystallize, converting it to a salt is a highly effective strategy.[7] The resulting salt is typically a more crystalline, higher-melting solid.

  • Form a Hydrochloride Salt: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of hydrochloric acid (HCl) in ether or dioxane.[8] The hydrochloride salt often precipitates and can be collected and recrystallized from a more polar solvent system, such as ethanol/water mixtures.[7][9] The dihydrochloride salt of this compound is a known form.[10]

Q3: Is acid-base extraction a viable purification method for this compound?

A3: Absolutely. Acid-base extraction is a powerful technique for separating basic compounds like amines from neutral or acidic impurities.[11][12] The process involves dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). The basic amine is protonated and moves into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be isolated, basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, and then extracted back into an organic solvent.[11][13]

Troubleshooting Guides

Issue 1: Poor Separation and Peak Tailing in Flash Column Chromatography

Symptoms:

  • The compound streaks down the column, leading to broad fractions and poor separation from impurities.

  • A significant portion of the product appears irreversibly adsorbed to the silica gel.

Root Cause: The basic amine functionality of this compound interacts strongly with the acidic silanol groups on the surface of standard silica gel.[1][2] This acid-base interaction leads to tailing and, in some cases, decomposition.

Solutions:

Solution IDMethodKey ParametersRationale
TS1-A Use a Basic Modifier in the Eluent Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[1]The basic modifier neutralizes the acidic sites on the silica gel, preventing strong adsorption of the target amine and allowing for symmetrical peak shapes.[2][14]
TS1-B Use an Alternative Stationary Phase Switch from silica gel to neutral alumina or amine-functionalized silica.These stationary phases lack the strong acidic sites of silica, thus minimizing the problematic interactions with basic compounds.[1]
TS1-C Deactivate the Silica Gel Pre-elute the packed column with the mobile phase containing the basic modifier before loading the sample.[14]This ensures that the acidic sites throughout the column are neutralized prior to introducing the sample, leading to a more consistent elution profile.
Issue 2: Product "Oiling Out" During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, the compound separates from the solvent as a liquid oil.

Root Cause: This often occurs when the compound's melting point is lower than the temperature of the solution, or if the solution is too concentrated. The presence of impurities can also inhibit crystal lattice formation.

Solutions:

Solution IDMethodKey ParametersRationale
TS2-A Convert to a Salt Form a hydrochloride or other salt as described in FAQ Q2.Salts have higher melting points and more rigid structures, which greatly favors crystallization over oiling out.[7]
TS2-B Adjust Solvent and Concentration Add more solvent to the oiled-out mixture, gently heat to redissolve, and then allow it to cool much more slowly.[1]Slower cooling and lower concentration provide more time for proper crystal nucleation and growth, preventing the rapid supersaturation that leads to oiling.
TS2-C Use an Antisolvent Dissolve the compound in a minimal amount of a good solvent, then slowly add a miscible "antisolvent" (in which the compound is insoluble) until turbidity persists. Heat to clarify and cool slowly.[1]This technique carefully reduces the overall solubility of the compound in the mixed solvent system, promoting a more controlled crystallization process.[15]

Experimental Protocols & Workflows

Protocol 1: Modified Flash Column Chromatography for Amines

This protocol is designed to mitigate tailing and improve recovery.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). Add 1% triethylamine (TEA) to the chosen solvent mixture. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Pack a silica gel column using the TEA-modified eluent.

  • Equilibration: Elute the packed column with at least 2-3 column volumes of the TEA-modified eluent to deactivate the silica.[14]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the column. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and will typically be removed under high vacuum.

Purification Decision Workflow

The choice of purification strategy depends on the scale of the reaction and the nature of the impurities.

PurificationWorkflow Start Crude this compound CheckPurity Initial Purity Assessment (TLC, LC-MS, NMR) Start->CheckPurity IsSolid Is the crude material a solid? CheckPurity->IsSolid Purity < 95% End Pure Product (>98%) CheckPurity->End Purity > 95% Extraction Perform Acid-Base Extraction IsSolid->Extraction No (Oil) Recrystallization Recrystallization (Freebase or Salt) IsSolid->Recrystallization Yes Chromatography Modified Flash Chromatography (Protocol 1) Extraction->Chromatography FinalPurity Final Purity Analysis Chromatography->FinalPurity Recrystallization->Chromatography Fails / Oiling Out Recrystallization->FinalPurity Successful FinalPurity->Chromatography Purity < 98% FinalPurity->End Purity > 98%

Caption: Decision workflow for purifying this compound.

Acid-Base Extraction Workflow

A visual guide to separating the basic product from neutral or acidic impurities.

ExtractionWorkflow cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Isolation cluster_2 Step 3: Back-Extraction cluster_3 Final Products Crude Crude Product in Organic Solvent (e.g., EtOAc) AddAcid Add 1M HCl (aq) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer1 Organic Layer: Neutral/Acidic Impurities Separate1->OrganicLayer1 Discard AqueousLayer1 Aqueous Layer: Protonated Amine (R-NH3+Cl-) Separate1->AqueousLayer1 Keep AddBase Add 1M NaOH (aq) until pH > 10 AqueousLayer1->AddBase FreeAmine Aqueous Layer: Free Amine (R-NH2) AddBase->FreeAmine AddOrganic Add Organic Solvent (e.g., EtOAc) FreeAmine->AddOrganic Separate2 Separate Layers AddOrganic->Separate2 OrganicLayer2 Organic Layer: Pure Free Amine Separate2->OrganicLayer2 Keep & Dry AqueousLayer2 Aqueous Layer: Inorganic Salts Separate2->AqueousLayer2 Discard

Caption: Step-by-step workflow for purification via acid-base extraction.

References
  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Reddit. (2024). Amine workup.
  • Wikipedia. (n.d.). Acid–base extraction.
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • PubChem. (2025). Isoquinolin-5-yl-(5-methyl-3-pyridinyl)methanamine.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry.
  • Chemsrc. (2025). CAS#:2103400-38-8 | this compound Dihydrochloride.
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • BenchChem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • Reddit. (2017). Flash column of very polar amine without access to reverse phase silica?
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Wikipedia. (n.d.). Isoquinoline.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • PubChem. (2025). 5-Aminoisoquinoline.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

Technical Support Center: Synthesis of Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Isoquinolin-5-ylmethanamine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important isoquinoline derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions, detailed analytical protocols, and visual aids to support your experimental work.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common two-step route involving the formation and subsequent reduction of isoquinoline-5-carbonitrile.

Problem 1: Low Yield or Incomplete Conversion During Nitrile Reduction

Q: I am experiencing low yields and/or my reaction seems to stall during the reduction of isoquinoline-5-carbonitrile to this compound. What are the likely causes and how can I optimize the reaction?

A: Low yields in the reduction of isoquinoline-5-carbonitrile can stem from several factors related to the choice of reducing agent and reaction conditions.

Lithium Aluminum Hydride (LAH) Reduction:

  • Cause: Inadequate quality or insufficient amount of LAH. LAH is highly reactive and can be deactivated by moisture.

    • Solution: Ensure you are using fresh, high-quality LAH. It is also crucial to perform the reaction under strictly anhydrous conditions, using dry solvents and glassware. An excess of LAH (typically 1.5-2 equivalents) is often used to ensure complete reduction.[1]

  • Cause: Suboptimal reaction temperature.

    • Solution: The reaction is typically started at a low temperature (e.g., 0 °C) during the addition of the nitrile to control the initial exothermic reaction, and then gradually warmed to room temperature or gently refluxed to drive the reaction to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Catalytic Hydrogenation:

  • Cause: Catalyst poisoning or deactivation. The nitrogen atom in the isoquinoline ring can sometimes coordinate strongly with the metal catalyst, leading to inhibition. Sulfur-containing impurities in the starting material or solvents can also poison the catalyst.[2]

    • Solution: Use a high-purity substrate and solvents. If catalyst poisoning is suspected, consider using a more robust catalyst or a higher catalyst loading. Pre-treatment of the starting material to remove potential poisons may also be necessary.

  • Cause: Inefficient hydrogen pressure or mixing.

    • Solution: Ensure adequate hydrogen pressure (this can range from atmospheric to high pressure depending on the catalyst and substrate) and vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen gas.

Problem 2: Presence of an Aldehyde Impurity in the Final Product

Q: My final product shows a significant impurity that I suspect is isoquinoline-5-carbaldehyde. How can this be formed and how can I avoid it?

A: The formation of an aldehyde during nitrile reduction is a known side reaction, particularly when using certain reducing agents.

  • Cause: Use of milder reducing agents or incomplete reduction. Reagents like Diisobutylaluminium hydride (DIBAL-H) are known to reduce nitriles to aldehydes.[3] If using a strong reducing agent like LAH, insufficient equivalents or quenching the reaction prematurely can lead to the formation of an intermediate imine which is then hydrolyzed to the aldehyde during workup.

    • Solution: If the desired product is the amine, ensure the use of a sufficiently powerful reducing agent like LAH and allow the reaction to proceed to completion. When using LAH, the reaction proceeds through an imine salt which is further reduced to the amine.[3] Careful monitoring by TLC is crucial. If DIBAL-H is being used, its purpose is indeed to stop at the aldehyde stage, so a different reagent system should be chosen for amine synthesis.

Problem 3: Observation of Over-reduction or Ring Saturation Products

Q: During catalytic hydrogenation, I am observing byproducts that appear to be partially or fully saturated isoquinoline rings. How can I improve the chemoselectivity of the reduction?

A: The isoquinoline ring system can be susceptible to hydrogenation, especially under forcing conditions.

  • Cause: Harsh reaction conditions or a non-selective catalyst. High hydrogen pressure, elevated temperatures, and highly active catalysts (e.g., Rhodium on carbon) can lead to the reduction of the heterocyclic ring.

    • Solution: Optimization of reaction conditions is key. Try lowering the hydrogen pressure and reaction temperature. Screening different catalysts can also identify one with better selectivity for the nitrile group over the isoquinoline ring. For instance, catalysts like Palladium on carbon (Pd/C) can sometimes offer better selectivity under milder conditions. Substrate activation, for example by using chloroformates, has been shown to influence the hydrogenation of isoquinolines and could be explored to enhance selectivity.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and direct synthetic pathway involves a two-step process. The first step is the formation of isoquinoline-5-carbonitrile, often from isoquinoline-5-sulfonic acid via a reaction with a cyanide salt like potassium cyanide (KCN).[5] The second step is the reduction of the nitrile group to a primary amine, which can be achieved using powerful reducing agents like Lithium Aluminum Hydride (LAH) or through catalytic hydrogenation.[1][2]

Q2: What are the potential process-related impurities I should be aware of?

A2: Process-related impurities can arise from starting materials, intermediates, and side reactions.[6]

  • Unreacted Starting Material: Isoquinoline-5-carbonitrile may be present if the reduction is incomplete.

  • Intermediate Impurities: During LAH reduction, an intermediate imine is formed. If the reaction is not driven to completion, this imine can be hydrolyzed to isoquinoline-5-carbaldehyde during workup.

  • Side-Reaction Products: Depending on the reduction method, you might see over-reduced products where the isoquinoline ring is partially or fully saturated.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., THF, ethanol, ethyl acetate) can be present in the final product.

Q3: Which analytical techniques are most suitable for identifying impurities in my final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating the main component from impurities and for quantification. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with an additive like formic acid or trifluoroacetic acid) is a good starting point.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated peak, which is invaluable for identifying unknown impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.[9] Specific chemical shifts and coupling patterns can confirm the structure of this compound and help identify byproducts.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several safety precautions are crucial.

  • Cyanide Salts: Potassium cyanide (KCN) used in the preparation of the nitrile precursor is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A quench solution for cyanide (e.g., bleach) should be readily available.[5]

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon), and reactions should be quenched carefully at low temperatures.[1]

  • Catalytic Hydrogenation: This involves the use of flammable hydrogen gas and potentially pyrophoric catalysts (like Raney Nickel). The reaction should be conducted in a properly rated and shielded hydrogenation apparatus.

III. Analytical Protocols and Data

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general starting point for the analysis of this compound and its potential impurities. Optimization may be required for specific instrumentation and impurity profiles.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 5-10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR is a critical tool for confirming the structure of the final product and identifying impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the isoquinoline ring system and a singlet for the -CH₂-NH₂ group. The integration of these signals should correspond to the expected proton count.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the ten carbon atoms in the molecule.

  • Impurity Identification: The presence of unexpected signals in the NMR spectra can indicate impurities. For example, a signal in the aldehyde region (~9-10 ppm in ¹H NMR) would suggest the presence of isoquinoline-5-carbaldehyde. Comparison with reference spectra of known impurities is the most definitive way to identify them.[9]

IV. Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate the primary synthetic route to this compound and a decision tree for troubleshooting common issues.

Synthesis_Pathway Isoquinoline-5-sulfonic acid Isoquinoline-5-sulfonic acid Isoquinoline-5-carbonitrile Isoquinoline-5-carbonitrile Isoquinoline-5-sulfonic acid->Isoquinoline-5-carbonitrile KCN This compound This compound Isoquinoline-5-carbonitrile->this compound Reduction (e.g., LAH or H2/Catalyst) Isoquinoline-5-carbaldehyde (Impurity) Isoquinoline-5-carbaldehyde (Impurity) Isoquinoline-5-carbonitrile->Isoquinoline-5-carbaldehyde (Impurity) Incomplete Reduction/Hydrolysis Tetrahydroisoquinoline derivative (Impurity) Tetrahydroisoquinoline derivative (Impurity) This compound->Tetrahydroisoquinoline derivative (Impurity) Over-reduction Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Low Yield Low Yield Check Reagent Quality & Stoichiometry Check Reagent Quality & Stoichiometry Low Yield->Check Reagent Quality & Stoichiometry Optimize Reaction Conditions (Temp, Time) Optimize Reaction Conditions (Temp, Time) Low Yield->Optimize Reaction Conditions (Temp, Time) Ensure Anhydrous Conditions Ensure Anhydrous Conditions Low Yield->Ensure Anhydrous Conditions Monitor Reaction by TLC/HPLC Monitor Reaction by TLC/HPLC Low Yield->Monitor Reaction by TLC/HPLC Aldehyde Impurity Aldehyde Impurity Use Stronger Reducing Agent Use Stronger Reducing Agent Aldehyde Impurity->Use Stronger Reducing Agent Aldehyde Impurity->Monitor Reaction by TLC/HPLC Over-reduction Over-reduction Screen Catalysts & Conditions Screen Catalysts & Conditions Over-reduction->Screen Catalysts & Conditions

Caption: Troubleshooting decision tree for common synthesis issues.

V. References

  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem.

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Retrieved from [Link]

  • Brown, H. C., Weissman, P. M., & Yoon, N. M. (1966). Selective Reductions. IX. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. Journal of the American Chemical Society, 88(7), 1458–1463.

  • Chad's Prep. (n.d.). Hydride Reduction. Chad's Prep. Retrieved from [Link]

  • Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds. Journal of the American Chemical Society, 70(11), 3738–3740.

  • J&K Scientific LLC. (n.d.). Isoquinolin-5-yl-methylamine | 58123-58-3. J&K Scientific LLC. Retrieved from [Link]

  • Alichem. (n.d.). 1-Isoquinolin-5-ylmethanamine Dihydrochloride (CAS No. 58123-58-3). Alichem. Retrieved from [Link]

  • Georg Thieme Verlag. (2005). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 694-813).

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

  • Singh, U. P., & Singh, R. P. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.

  • da Silva, G. N., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society.

  • National Center for Biotechnology Information. (n.d.). Isoquinolin-1-ylmethanamine. PubChem. Retrieved from [Link]

  • Simmler, C., et al. (2019). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules, 24(21), 3858.

  • Ahrens, J., et al. (2021). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Catalysts, 11(11), 1361.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Rueping, M., & Antonchick, A. P. (2007). Enantioselective Hydrogenation of Isoquinolines. Angewandte Chemie International Edition, 46(25), 4562–4565.

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Sharma, P., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 948–996.

  • Lu, S.-M., et al. (2005). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition, 44(48), 8003–8006.

  • da Silva, G. N., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. ResearchGate.

  • da Silva, G. N., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC‑DAD‑MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Semantic Scholar.

  • Drx Mathivanan Selvam. (2019). Isoquinoline.pptx. SlideShare.

  • Katritzky, A. R., & Rachwal, S. (n.d.). Isoquinoline. In Comprehensive Organic Functional Group Transformations.

  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. BenchChem.

  • Wang, D., et al. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 19(18), 4944–4947.

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com.

  • Al-Shannag, M., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 27(24), 8999.

  • BenchChem. (2025). Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Methylquinoline. BenchChem.

  • Vass, E., et al. (2021). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules, 26(16), 4983.

  • BenchChem. (2025). Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. BenchChem.

Sources

"Isoquinolin-5-ylmethanamine" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with Isoquinolin-5-ylmethanamine. While a robust and versatile intermediate, its chemical structure—featuring a primary benzylic amine and an isoquinoline core—presents specific stability challenges in solution. Understanding these potential issues is critical for ensuring experimental reproducibility, maintaining compound integrity, and generating reliable data.

This center provides a structured approach to troubleshooting common stability problems, offering scientifically grounded explanations and actionable protocols to mitigate degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability is primarily influenced by:

  • Oxidation: The primary benzylic amine is susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or peroxides.[1][2] This can lead to the formation of imines, amides, or N-oxides.

  • pH: Both highly acidic and basic conditions can potentially affect the isoquinoline ring system, though it is generally stable. The amine group's protonation state will vary with pH, which can influence its reactivity and solubility.

  • Light Exposure (Photodegradation): Aromatic heterocyclic systems like isoquinoline can be susceptible to degradation upon exposure to UV or even high-intensity visible light.[2][3] Light can act as a catalyst for oxidative processes.[2]

  • Temperature: Elevated temperatures accelerate all chemical degradation pathways.[4][5]

  • Solvent Choice: Reactive impurities in solvents (e.g., peroxides in aged ethers, aldehydes in methanol) can directly react with the primary amine.

Q2: What is the recommended solvent for preparing a stock solution?

A2: For short-term use, high-purity, anhydrous DMSO or DMF are recommended. For aqueous buffers, it is critical to use freshly prepared solutions, preferably deoxygenated by sparging with an inert gas (Nitrogen or Argon) before adding the compound. Avoid solvents like acetone, which can form Schiff bases with the primary amine.

Q3: How should I store my stock and working solutions?

A3: To maximize shelf-life, adhere to the following storage conditions:

Solution TypeTemperatureAtmosphereLight ConditionContainer
Solid Compound 2-8°C or -20°CInert Gas (Argon/N₂)Amber Vial / DarkTightly Sealed
Stock Solution (DMSO/DMF) -20°C or -80°CInert Gas (Argon/N₂)Amber Vial / DarkTightly Sealed
Aqueous Working Solution 2-8°C (Short-term)N/AAmber Vial / DarkUse Immediately

Q4: I see a slight yellowing of my solid compound/solution over time. Is this a concern?

A4: Yes, a color change often indicates degradation. Aromatic amines can form colored oxidation products.[6][7] While minor color change may not significantly impact purity for some applications, it is a clear sign of instability and warrants a purity check via an appropriate analytical method (e.g., HPLC-UV, LC-MS).

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to identifying and resolving stability issues during your experiments.

Issue 1: Inconsistent or Decreasing Potency/Activity in Biological Assays
  • Possible Cause: The compound is degrading in your aqueous assay buffer over the course of the experiment. The primary amine or benzylic position is a common site for metabolic or chemical oxidation.[8][9][10][11]

  • Troubleshooting Workflow:

Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
  • Possible Cause: New peaks are likely degradation products or impurities from the solvent. Oxidative degradation is a primary suspect for benzylic amines. [1][2]* Recommended Solutions:

    • Characterize the Impurity: Use High-Resolution Mass Spectrometry (HRMS) to get an accurate mass of the new peak. Common oxidative degradation products would involve the addition of oxygen (+16 Da) or the loss of hydrogen atoms (-2 Da).

    • Perform a Forced Degradation Study: Intentionally stress the compound to generate and identify potential degradants. This confirms the origin of the unexpected peaks (See Protocol 1).

    • Solvent Blank Injection: Always run a blank injection of your sample solvent (diluent) to rule out solvent-based contamination.

Issue 3: Compound Precipitation in Aqueous Buffer
  • Possible Cause: While not a stability issue in terms of chemical degradation, poor solubility can be misinterpreted as compound loss. The solubility of amines is highly pH-dependent.

  • Recommended Solutions:

    • Check pH vs. pKa: The pKa of the primary amine will determine its charge state. The compound will likely be more soluble at a pH where the amine is protonated (acidic pH).

    • Adjust Co-Solvent: If permissible in your experiment, slightly increasing the percentage of an organic co-solvent (like DMSO or ethanol) can maintain solubility. Ensure the final co-solvent concentration is consistent across all experiments and controls.

    • Use a Different Buffer System: Some buffer salts can cause "salting out" effects. [12]Test solubility in alternative buffer systems (e.g., HEPES vs. Phosphate).

Part 3: Key Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol helps identify potential degradation pathways and validate the stability-indicating nature of your analytical method. [3][13] Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and Methanol (or Acetonitrile)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Methanol.

  • Set up Stress Conditions: In separate, clearly labeled amber vials, mix the following:

    • Acid Hydrolysis: 500 µL stock + 500 µL 0.1 M HCl

    • Base Hydrolysis: 500 µL stock + 500 µL 0.1 M NaOH

    • Oxidation: 500 µL stock + 500 µL 3% H₂O₂

    • Thermal: 500 µL stock + 500 µL Water

    • Control: 500 µL stock + 500 µL Water

  • Incubation:

    • Place the Acid, Base, and Thermal vials in a heating block at 60°C.

    • Leave the Oxidation and Control vials at room temperature, protected from light.

  • Time Points: Collect a 50 µL aliquot from each vial at T=0, 2, 8, and 24 hours.

  • Sample Quenching & Analysis:

    • For Acid samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • For Base samples, neutralize with 0.1 M HCl.

    • Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with your mobile phase.

    • Analyze all time points by a validated HPLC-UV or LC-MS method.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. A good stability-indicating method will show a decrease in the parent peak area and the formation of new, well-resolved degradant peaks.

Caption: Forced Degradation Experimental Workflow.

References

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Selective Aerobic Oxidation of Benzyl Amines. Advances in Engineering. Available at: [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]

  • An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Publishing. Available at: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]

  • Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. PubMed Central (PMC) - NIH. Available at: [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. RSC Publishing. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • What are Amines? Structure, Types, Applications, and Safety. Rawsource. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Degradation of quinoline and isoquinoline by vacuum ultraviolet light and mechanism thereof. INIS-IAEA. Available at: [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available at: [Link]

  • Microbial degradation of isoquinoline (adapted from Pereira et al. 1987). ResearchGate. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Isoquinoline - Wikipedia. Wikipedia. Available at: [Link]

  • Photodegradation of quinoline in water. ResearchGate. Available at: [Link]

  • Isoquinoline.pptx. Slideshare. Available at: [Link]

  • General pathway of isoquinoline degradation showing the relative... ResearchGate. Available at: [Link]

  • Analysis of heterocyclic aromatic amines. PubMed. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

Sources

"Isoquinolin-5-ylmethanamine" solubility problems in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for Isoquinolin-5-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the solubility challenges associated with this compound in common biological buffers. Our goal is to provide you with the foundational knowledge and practical steps to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. As a primary amine attached to an isoquinoline core, its behavior in aqueous solutions is governed by its basicity and lipophilicity.

The isoquinoline ring system itself is a weak base.[1] The key functional group for solubility in biological buffers is the primary aminomethyl group (-CH₂NH₂). This group is basic and will be protonated at pH values below its pKa, forming a positively charged ammonium ion (-CH₂NH₃⁺). This charged form is significantly more soluble in aqueous media than the neutral form.

Key Physicochemical Parameters (Predicted/Related Compounds):

PropertyPredicted/Reported ValueImplication for Solubility
pKa ~5.67 (for the related isoquinolin-5-amine)[2]The compound's charge state, and thus its solubility, is highly dependent on the pH of the buffer.
logP ~1.69 (for the related isoquinolin-4-ylmethanamine)[3]Indicates moderate lipophilicity, suggesting that the neutral form will have limited aqueous solubility.
Molecular Weight 158.2 g/mol [4]A relatively low molecular weight is generally favorable for solubility.
Solubility Low solubility in water; soluble in organic solvents like Methanol, Chloroform, and Ethyl Acetate.[2]Highlights the need for formulation strategies in aqueous buffers.

The interplay between the pKa and the buffer pH is critical. At a physiological pH of 7.4, which is significantly above the predicted pKa, the compound will exist predominantly in its less soluble, neutral form. This is the primary reason researchers encounter solubility issues in standard physiological buffers.

Q2: I'm seeing precipitation when I add my this compound stock (in DMSO) to my phosphate-buffered saline (PBS) at pH 7.4. What's happening and how can I fix it?

A2: This is a classic case of a compound "crashing out" of solution upon a solvent shift, driven by a change in both pH and solvent polarity. Your DMSO stock contains the neutral, soluble form of the compound. When you introduce this into an aqueous buffer at pH 7.4, two things happen:

  • Polarity Shift: The environment changes from a polar aprotic solvent (DMSO) to a highly polar protic solvent (water), which is less favorable for the moderately lipophilic molecule.

  • pH Environment: As discussed in Q1, at pH 7.4, the compound remains largely in its neutral, less water-soluble state.

The combination of these factors leads to the compound's concentration exceeding its solubility limit in the final buffer, causing it to precipitate.

Caption: Troubleshooting workflow for precipitation issues.

  • Lower the Final Concentration: This is the simplest approach. Systematically decrease the final concentration of your compound in the buffer until no precipitation is observed.

  • Modify the Dosing Procedure: Instead of adding the DMSO stock in one go, try adding it dropwise to the vortexing buffer. This can sometimes prevent localized high concentrations that initiate precipitation.

For more robust solutions, see the advanced strategies in Q3 and Q4.

Advanced Troubleshooting & Protocols

Q3: How can I systematically determine the solubility of this compound in my specific buffer system?

A3: A systematic solubility assessment is crucial for reliable and reproducible experiments. The following protocol outlines a standard method for determining kinetic solubility.

Objective: To determine the concentration at which this compound begins to precipitate from a chosen biological buffer when introduced from a DMSO stock solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Target biological buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate shaker

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In the 96-well plate, perform a serial dilution of your buffer. For example, add 100 µL of buffer to 11 wells of a single row.

  • Compound Addition: Add a small, consistent volume of the DMSO stock solution to each well to achieve a range of final concentrations (e.g., add 2 µL of stock to each 100 µL of buffer). This will create a concentration gradient (e.g., from 200 µM down to ~0.2 µM) with a final DMSO concentration of ~2%.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 1-2 hours. This allows the system to reach equilibrium.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically between 600-700 nm. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to rise sharply above the baseline is considered the kinetic solubility limit.

Q4: My experiment requires a concentration above the measured solubility limit. What are the best strategies to increase the solubility of this compound?

A4: When the required concentration exceeds the intrinsic solubility, formulation strategies are necessary. For a basic compound like this compound, the most effective approaches are pH adjustment, the use of co-solvents, or complexation with cyclodextrins.

This is the most powerful tool for solubilizing ionizable compounds.[5][6][] By lowering the pH of the buffer to at least one pH unit below the compound's pKa, you can ensure that over 90% of the molecules are in the protonated, highly soluble form.

Implementation:

  • Choose a buffer system that is effective in the desired acidic range (e.g., Acetate or Citrate buffers).[8]

  • Prepare a stock solution of your compound in this acidic buffer.

  • Caution: Be aware that a low pH environment can affect cell viability, protein stability, and enzyme activity. This method is best suited for cell-free assays or when the final dilution into a neutral assay medium is large enough to not significantly alter the final pH.

Sources

Technical Support Center: Optimizing Derivatization of Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of isoquinolin-5-ylmethanamine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the chemical modification of this versatile scaffold. The isoquinoline core is a privileged structure in medicinal chemistry, and its functionalization is a critical step in synthesizing novel therapeutic agents.[1] This center offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the primary amine of this compound?

The primary amine of this compound is a versatile nucleophile that can undergo several common derivatization reactions. The most prevalent strategies include:

  • Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling agents), acyl chlorides, or anhydrides to form stable amide bonds. This is one of the most fundamental and widely used transformations.[1][2]

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to form sulfonamides.[3][4][5] This is a classic method for introducing sulfonyl groups, which are important pharmacophores.

  • Reductive Amination (Reductive Alkylation): A two-step, often one-pot, reaction with an aldehyde or ketone to form an intermediate imine, which is then reduced to a secondary or tertiary amine.[6][7] This method is ideal for introducing alkyl groups in a controlled manner.

Q2: The isoquinoline nitrogen is also a potential nucleophile. How do I ensure selective derivatization at the primary amine?

This is a critical consideration. The primary amine is generally more nucleophilic and less sterically hindered than the endocyclic isoquinoline nitrogen (a pyridine-like nitrogen). Selectivity can typically be achieved by controlling the reaction conditions:

  • Stoichiometry: Use of approximately one equivalent of the electrophile (e.g., acyl chloride or sulfonyl chloride) will favor reaction at the more reactive primary amine.

  • Temperature: Running reactions at lower temperatures (e.g., 0 °C) can enhance selectivity by favoring the kinetically preferred product, which is typically the result of the reaction at the primary amine.[3]

  • Basicity: The isoquinoline nitrogen has a pKa of approximately 5.14, making it a weak base.[8] In the presence of a mild, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), the primary amine is readily deprotonated or remains sufficiently nucleophilic, while the isoquinoline nitrogen may be protonated by any generated acid (like HCl), effectively deactivating it.

Q3: What are the best analytical techniques for monitoring the progress of my derivatization reaction?

Effective reaction monitoring is key to optimization. The most common techniques are:

  • Thin-Layer Chromatography (TLC): Provides a rapid, qualitative assessment of the consumption of starting material and the formation of the product. Staining with ninhydrin can be useful for visualizing the primary amine starting material, which will disappear as the reaction proceeds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It provides quantitative information on the conversion of starting material to product and allows for the immediate identification of the desired product mass and potential side products.[4]

  • High-Performance Liquid Chromatography (HPLC): When coupled with a UV or fluorescence detector, HPLC is excellent for quantifying reaction components, especially after a derivatization step that introduces a chromophore.[4][9][10]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental failures in a direct question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Yield in Amide Coupling Reactions

"I'm reacting this compound with a carboxylic acid using a standard coupling agent (like HATU or EDC/HOBt), but my yield is very low."

Potential CauseScientific Explanation & Actionable Solution
Incomplete Acid Activation The carboxylic acid must be activated by the coupling reagent before the amine can attack. If activation is slow or incomplete, the reaction will stall.[2] Solution: Pre-activate the carboxylic acid. Dissolve the carboxylic acid, coupling agent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an anhydrous solvent like DMF. Stir for 15-30 minutes at room temperature before adding the this compound.[2]
Amine Protonation This compound has two basic nitrogens. If the reaction medium becomes acidic (e.g., from an acidic coupling additive or if the starting material is a salt), the primary amine can be protonated, rendering it non-nucleophilic.[2] Solution: Ensure a sufficient amount of a non-nucleophilic base is present. Using 2-3 equivalents of DIPEA or triethylamine can neutralize any acid and maintain the primary amine in its free, nucleophilic state.
Steric Hindrance If either the carboxylic acid or the amine has bulky groups near the reaction center, the coupling can be slow or inefficient.[2][11] Solution: Switch to a more powerful activation method. Convert the carboxylic acid to an acyl fluoride using a reagent like TFFH or BTFFH. Acyl fluorides are highly reactive and can overcome significant steric barriers.[2][11] Alternatively, increasing the reaction temperature may help, but should be monitored for side reactions.
Hydrolysis of Activated Intermediate Coupling reagents and their activated intermediates are highly sensitive to moisture. Water can hydrolyze the activated acid back to its starting form.[2][4] Solution: Use anhydrous solvents (e.g., dry DMF, DCM) and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of a Di-Sulfonylated Side Product

"During the sulfonylation of this compound with a sulfonyl chloride, I'm observing a significant amount of a less polar byproduct, which LC-MS suggests is the di-sulfonylated product."

Potential CauseScientific Explanation & Actionable Solution
Deprotonation of Mono-Sulfonamide The N-H proton of the initially formed mono-sulfonamide is acidic. A strong base can deprotonate it, creating a sulfonamide anion that can be further sulfonylated.[3][4] Solution: Use a milder base like pyridine instead of stronger bases. Alternatively, use a stoichiometric amount of base (e.g., 1.1-1.5 equivalents) just sufficient to neutralize the HCl byproduct.[4]
High Local Concentration of Sulfonyl Chloride If the sulfonyl chloride is added too quickly, its high local concentration can drive the reaction towards the di-substituted product.[3] Solution: Add the sulfonyl chloride dropwise as a solution in the reaction solvent over a prolonged period (30-60 minutes) to the stirred solution of the amine and base. This keeps the concentration of the electrophile low.[3]
Elevated Temperature Higher temperatures increase the rate of both reactions but may disproportionately favor the second, less-favorable sulfonylation.[4] Solution: Perform the addition of the sulfonyl chloride at 0 °C in an ice bath.[3][4] After the addition is complete, allow the reaction to warm slowly to room temperature while monitoring by TLC or LC-MS.
Problem 3: Reaction Stalls During Reductive Amination

"I'm attempting a one-pot reductive amination with an aldehyde, but the reaction stops at the imine intermediate, and I recover mostly unreacted starting material."

Potential CauseScientific Explanation & Actionable Solution
Incorrect pH for Imine Formation Imine formation is pH-dependent. The reaction requires mild acid catalysis to protonate the carbonyl oxygen and facilitate water elimination, but too much acid will protonate the amine, inhibiting the initial nucleophilic attack.[12] Solution: Maintain a weakly acidic pH, typically between 4 and 6. This can be achieved by adding a small amount of acetic acid or using a buffer.
Ineffective Reducing Agent Standard sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, competing with the reduction of the imine.[7] Solution: Use a milder, imine-selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are less reactive towards carbonyls but readily reduce the protonated imine (iminium ion).[7][13]
Reversibility of Imine Formation Imine formation is a reversible equilibrium. If water is not effectively removed or sequestered, the equilibrium may favor the starting materials. Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to drive the equilibrium towards imine formation.

Visualized Workflows & Protocols

General Derivatization Workflow

The following diagram illustrates a standard, logical workflow for any derivatization experiment, emphasizing points of control and analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Select & Dry Reagents/Solvent P2 Setup Inert Atmosphere (N2/Ar) P1->P2 R1 Dissolve Amine & Base P2->R1 R2 Add Electrophile (e.g., Acyl Chloride) Dropwise at 0 °C R1->R2 R3 Monitor by TLC / LC-MS R2->R3 W1 Aqueous Quench & Extraction R3->W1 W2 Dry Organic Layer (e.g., Na2SO4) W1->W2 W3 Purify by Column Chromatography or Crystallization W2->W3 A1 Characterize Product (NMR, MS, HPLC) W3->A1

Caption: Standard experimental workflow for derivatization.

Protocol 1: N-Acylation using an Acyl Chloride

This protocol provides a reliable method for forming an amide derivative.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (TEA, 1.5 eq) and stir for 5 minutes.

  • Acylation: Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Troubleshooting Decision Tree

This flowchart helps diagnose common issues during an amide coupling reaction.

G start Run Reaction & Sample for LC-MS q1 Is Starting Amine Consumed? start->q1 cause1 Potential Causes: - Inactive Reagents - Insufficient Activation - Amine Protonation q1->cause1 No q2 Is Desired Product the Major Peak? q1->q2 Yes no1 No sol1 Troubleshooting: 1. Check Reagent Purity 2. Pre-activate Acid 3. Add More Base cause1->sol1 yes1 Yes cause2 Potential Causes: - Side Reactions (e.g., di-acylation) - Hydrolysis of Activated Ester - Steric Hindrance q2->cause2 No end Proceed to Workup & Purification q2->end Yes no2 No sol2 Troubleshooting: 1. Lower Temperature 2. Use Anhydrous Conditions 3. Change Coupling Reagent cause2->sol2 yes2 Yes

Caption: Decision tree for troubleshooting amide coupling.

References

  • Google Patents. JPH01153679A - Purification of isoquinoline.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]

  • Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available from: [Link]

  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]

  • Wikipedia. Isoquinoline. Available from: [Link]

  • ResearchGate. Extraction and Purification of Isoquinoline from Wash Oil. Available from: [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link]

  • Organic Chemistry Portal. Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • Reddit. amide coupling help : r/Chempros. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. Available from: [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]

  • National Institutes of Health (NIH). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • PubMed. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • SpringerLink. Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available from: [Link]

  • ResearchGate. Strategies for the acylation reactions. Available from: [Link]

  • National Institutes of Health (NIH). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • YouTube. Reductive Amination | Synthesis of Amines. Available from: [Link]

  • ScienceDirect. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available from: [Link]

  • GCW Gandhi Nagar Jammu. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Chemistry LibreTexts. Derivatization. Available from: [Link]

  • MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available from: [Link]

  • National Institutes of Health (NIH). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Available from: [Link]

  • National Institutes of Health (NIH). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Available from: [Link]

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Technical Support Guide: Improving Regioselectivity in Reactions of Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoquinolin-5-ylmethanamine is a valuable building block in medicinal chemistry and materials science, prized for its rigid scaffold and versatile functional handle. However, the inherent electronic properties of the isoquinoline ring system, combined with the influence of the aminomethyl substituent, present significant challenges in achieving predictable and high regioselectivity during further functionalization. This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. Structured in a question-and-answer format, it addresses common experimental issues, offers detailed troubleshooting protocols, and explains the chemical principles behind achieving precise regiocontrol in your reactions.

Section 1: Understanding the Inherent Reactivity of the this compound Core

Before troubleshooting specific reactions, it is critical to understand the electronic landscape of the starting material. The isoquinoline nucleus is a bicyclic heteroaromatic system where a pyridine ring is fused to a benzene ring.

  • Pyridine Ring (Positions 1, 3, 4): The nitrogen atom is electron-withdrawing via induction, rendering this ring electron-deficient. Consequently, it is susceptible to nucleophilic attack , primarily at the C1 position.[1][2]

  • Benzene Ring (Positions 5, 6, 7, 8): This ring is more electron-rich than the pyridine ring and is the preferred site for electrophilic aromatic substitution (EAS) . In an unsubstituted isoquinoline, electrophilic attack occurs predominantly at the C5 and C8 positions.[1][2][3]

  • The C5-Aminomethyl Group (-CH₂NH₂): This group is the primary controller of regioselectivity. Its influence, however, is highly dependent on the reaction conditions, a nuance that is the source of many experimental challenges.

Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

This is the most common class of reactions where regioselectivity issues arise. The following FAQs address the most frequent challenges.

Q1: I performed a nitration reaction on this compound using standard HNO₃/H₂SO₄ conditions and obtained a complex mixture of products, with very little of my desired C8-nitro product. What went wrong?

A1: This is a classic problem stemming from the acid-lability of the primary amine. Under the strongly acidic conditions required for nitration, the aminomethyl group (-CH₂NH₂) is protonated to form an ammonium salt (-CH₂NH₃⁺). This completely changes its electronic influence on the aromatic ring.

  • Unprotonated Amine (-CH₂NH₂): This group is weakly activating and an ortho, para-director through hyperconjugation and weak induction. It would direct incoming electrophiles to the C6 (para) and C8 (ortho) positions.

  • Protonated Amine (-CH₂NH₃⁺): This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[4][5] It deactivates the entire ring and directs the electrophile to the C7 position (meta).

The result is a reaction that is slow, requires harsh conditions, and produces a mixture of C7-substituted product and other isomers from competing reaction pathways.

G cluster_0 Reaction Conditions & Amine State cluster_1 Regiochemical Outcome start This compound acid Strong Acid (e.g., H₂SO₄) start->acid Nitration Halogenation no_acid Neutral / Basic Conditions (Protection Step) start->no_acid Acylation Sulfonylation protonated Protonated Amine (-CH₂NH₃⁺) Strongly Deactivating Meta-Director acid->protonated protected Protected Amine (e.g., -CH₂NHAc) Moderately Activating Ortho, Para-Director no_acid->protected meta_product Major Product: C7-substituted Minor Products: Other isomers protonated->meta_product EAS Reaction op_product Major Product: C8-substituted Minor Product: C6-substituted protected->op_product EAS Reaction

Caption: Logic flow for predicting EAS regioselectivity.

Q2: How can I reliably achieve substitution at the C8 position?

A2: The solution is to temporarily "mask" the amine's basicity by converting it into a group that is stable in acidic conditions and directs ortho, para. The most effective strategy is N-acylation to form an amide. An N-acetyl group (-NHCOCH₃) is an excellent choice.

The N-acetyl group is moderately activating and a robust ortho, para-director because the nitrogen lone pair can participate in resonance with the aromatic ring.[5] This effect strongly favors substitution at the sterically accessible ortho position (C8) and the para position (C6). In most cases, the C8 product is the major isomer due to favorable electronic and steric factors.

Protecting GroupDirecting EffectAdvantageDisadvantage
None (Protonated) meta (to C7)No extra stepsPoor yield and selectivity
Acetyl (-Ac) ortho, para (to C8, C6)Easy to install/remove, strong directorAdds two steps to the sequence
Trifluoroacetyl (-TFA) ortho, para (to C8, C6)More acid-stable, easily removedCan be deactivating
Carbamate (-Boc) ortho, para (to C8, C6)Stable, common protecting groupMay not withstand strongly acidic EAS

Q3: I need to install a substituent at the C6 position. Is this feasible?

A3: Yes, but it often requires careful optimization. Since both C8 and C6 are electronically activated by the N-acyl protecting group, selectivity is governed by sterics.

  • Bulky Electrophiles: Using a sterically demanding electrophile can disfavor attack at the more hindered C8 position (adjacent to the fused ring) and increase the proportion of the C6 isomer.

  • Solvent Effects: The choice of solvent can influence the transition state geometry and may alter the C8/C6 ratio. A screen of non-coordinating solvents (e.g., dichloromethane, nitromethane, carbon disulfide) is recommended.

  • Lewis Acid Choice: For Friedel-Crafts type reactions, the size of the Lewis acid catalyst can play a role in the steric environment around the substrate.

Section 3: Leveraging Transition-Metal Catalyzed C-H Functionalization

For positions that are inaccessible via EAS (like C4), modern C-H activation/functionalization offers a powerful and highly regioselective alternative.[6][7][8]

Q1: My target molecule requires functionalization at the C4 position. How can I achieve this?

A1: Directing group-assisted C-H activation is the strategy of choice. This involves modifying the aminomethyl group into a ligand that can chelate to a transition metal catalyst (e.g., Rh, Pd, Ru, Ni) and direct it to activate a specific C-H bond.

The amine can be converted into a picolinamide or a similar N-containing heterocycle. The catalyst then coordinates to both the directing group's nitrogen and the isoquinoline nitrogen, forming a stable metallacycle intermediate that positions the metal catalyst directly over the C4 C-H bond, leading to exclusive functionalization at that site.[9][10]

G start This compound install_dg Install Directing Group (DG) e.g., Picolinamide start->install_dg substrate_dg Substrate-DG Complex install_dg->substrate_dg chelation Chelation & Metallacycle Formation substrate_dg->chelation catalyst [M]-Catalyst (e.g., [RhCp*Cl₂]₂) catalyst->chelation activation Regioselective C4-H Activation chelation->activation coupling Coupling with Partner (e.g., Alkyne, Alkene) activation->coupling product_dg C4-Functionalized Product with DG coupling->product_dg remove_dg Remove Directing Group product_dg->remove_dg final_product Final C4-Functionalized Product remove_dg->final_product

Caption: Workflow for C4-H functionalization.

Q2: My C-H activation reaction is giving low yield. What parameters should I troubleshoot?

A2: C-H activation reactions are complex catalytic cycles sensitive to multiple variables. A systematic approach to optimization is key.

ParameterCommon IssueSuggested Solution(s)
Catalyst Low turnover, incorrect oxidation state.Screen different metals (Pd, Rh, Ru, Ni).[7][8][11] Use a pre-catalyst that is easily activated.
Ligand Unstable metallacycle, poor electronics.If the directing group is insufficient, external ligands (phosphines, carbenes) may be needed.
Solvent Poor substrate/catalyst solubility, side reactions.Screen polar aprotic (DMF, DMAc, NMP) and non-polar (Toluene, Dioxane) solvents.
Oxidant/Additive Catalyst re-oxidation is slow or side reactions occur.If an external oxidant is needed (e.g., Ag₂CO₃, Cu(OAc)₂), screen alternatives. Sometimes a weak acid or base additive is required.
Temperature C-H activation is slow, or catalyst/substrate decomposes.Start at a moderate temperature (e.g., 80 °C) and adjust up or down. Monitor for decomposition by TLC or LCMS.
Directing Group DG is cleaved under reaction conditions.Ensure the DG is robust to the reaction temperature and additives. Consider a more stable alternative if necessary.

Section 4: Field-Proven Experimental Protocols

Protocol 1: N-Acetylation of this compound (Protection)

This protocol prepares the substrate for selective C8/C6 electrophilic substitution.

  • Setup: To a round-bottom flask charged with this compound (1.0 eq), add dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 10 minutes. Scientist's Note: Dropwise addition is crucial to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-(isoquinolin-5-ylmethyl)acetamide can be purified by column chromatography on silica gel or recrystallization.

Protocol 2: Regioselective Nitration at C8

This protocol demonstrates the use of the N-acetyl protected substrate to achieve C8 selectivity.

  • Setup: To a clean, dry flask, add the N-(isoquinolin-5-ylmethyl)acetamide (1.0 eq) from Protocol 1. Cool the flask to -10 °C using an ice/salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) while maintaining the internal temperature below 0 °C.

  • Nitrating Agent: In a separate flask, prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 1.1 eq) to a small amount of concentrated H₂SO₄ at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution, ensuring the temperature does not rise above 0 °C. Stir at -10 to 0 °C for 1-2 hours. Scientist's Note: Low temperature is key to minimizing side products.

  • Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Basify the cold slurry slowly with a concentrated NaOH or NH₄OH solution until pH > 9.

  • Purification: Filter the resulting solid and wash with cold water. The crude product can be purified by column chromatography to separate the C8 (major) and C6 (minor) isomers. The protecting group can then be removed under standard acidic or basic hydrolysis conditions.

References

  • Sheng-Chieh Chuang, Parthasarathy Gandeepan, & Chien-Hong Cheng. (n.d.). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. [Link]

  • (n.d.). C–H Activation Guided by Aromatic N–H Ketimines: Synthesis of Functionalized Isoquinolines Using Benzyl Azides and Alkynes. The Journal of Organic Chemistry. [Link]

  • (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

  • (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

  • (n.d.). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts. [Link]

  • (n.d.). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. National Institutes of Health. [Link]

  • (n.d.). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. [Link]

  • (n.d.). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. National Institutes of Health. [Link]

  • (n.d.). Mechanistic studies for isoquinoline synthesis via Rh(III)‐catalyzed... ResearchGate. [Link]

  • (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Liverpool. [Link]

  • (n.d.). Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. [Link]

  • (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • (n.d.). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. MDPI. [Link]

  • (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • (n.d.). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. National Institutes of Health. [Link]

  • (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. National Institutes of Health. [Link]

  • (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. [Link]

  • (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute. [Link]

  • (n.d.). Isoquinoline. Scanned Document. [Link]

  • (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • (2020, October 28). Reactivity of Isoquinoline. YouTube. [Link]

  • (n.d.). Highly Regioselective Isoquinoline Synthesis via Nickel-Catalyzed Iminoannulation of Alkynes at Room Temperature. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Scale-Up Challenges in the Synthesis of Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of isoquinolin-5-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals, providing practical, actionable solutions to common challenges encountered when transitioning this process from the laboratory bench to pilot or manufacturing scale. The following troubleshooting advice and FAQs are structured to address specific issues you may encounter during key stages of the synthesis.

Section 1: Synthesis of the 5-Substituted Isoquinoline Core

The foundation of a successful scale-up is a robust and well-understood synthesis of the core heterocyclic structure. Most synthetic routes to this compound involve the initial construction of a 5-substituted isoquinoline (e.g., 5-cyano or 5-nitroisoquinoline), which is then converted to the target aminomethyl group. This section addresses common problems in the initial ring-forming reactions.

Q1.1: Our Bischler-Napieralski reaction to form the dihydroisoquinoline precursor is failing or showing a dramatic drop in yield upon scale-up. What are the primary causes?

A1.1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. The Bischler-Napieralski reaction is an electrophilic aromatic substitution that requires potent dehydrating agents and often elevated temperatures.[1] What works in a 1 L round-bottom flask doesn't translate directly to a 100 L reactor for several reasons:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases significantly as scale increases. A reactor's heating jacket is less efficient per unit volume than a heating mantle on a small flask. This can lead to longer heating times and uneven temperature distribution, causing localized hotspots that promote side reactions and tar formation.[2]

  • Poor Mixing: Inadequate agitation in a large vessel can lead to poor dispersion of reagents, especially viscous ones like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This results in localized high concentrations of reactants and low concentrations elsewhere, leading to an incomplete reaction.

  • Moisture Sensitivity: Dehydrating agents like POCl₃ or phosphorus pentoxide (P₂O₅) are highly sensitive to moisture.[1] On a larger scale, there are more opportunities for atmospheric moisture to enter the system during reagent transfer, which quenches the agent and stalls the reaction.

Troubleshooting & Optimization:

ParameterLaboratory Scale (1L Flask)Pilot Scale (100L Reactor)Recommended Action for Scale-Up
Heating Heating mantle, rapid responseJacketed vessel, slower responseProfile the heating curve of the empty reactor. Start heating cycles earlier and use a programmed temperature ramp to avoid overshoot.
Mixing Magnetic stir bar (vortex visible)Impeller/baffle systemModel the mixing efficiency. Ensure the chosen impeller (e.g., pitched-blade turbine) creates top-to-bottom turnover and not just a central vortex.
Reagent Addition Manual addition via funnelSub-surface addition via pumpFor viscous or highly reactive reagents like POCl₃, use a sub-surface addition line to ensure immediate dispersion into the bulk mixture and prevent splashing.
Moisture Control Simple drying tubeNitrogen blanket, pressure-tested sealsEnsure the reactor is thoroughly dried and maintain a positive pressure of dry nitrogen throughout the entire process, including reagent charging.
Q1.2: We are observing significant tar and char formation during the cyclization/dehydration step. How can this be mitigated at scale?

A1.2: Tar formation is a common consequence of the harsh acidic and oxidizing conditions often used in isoquinoline synthesis, which can cause polymerization of reactants and intermediates.[2] This issue is exacerbated at scale due to the heat transfer problems mentioned above.

Root Causes & Solutions:

  • Localized Overheating: The primary cause is often poor heat dissipation in an exothermic reaction.

    • Solution: Control the addition rate of the cyclizing agent (e.g., concentrated sulfuric acid, POCl₃) to manage the exotherm.[2] Ensure the reactor's cooling system is engaged and responsive before starting the addition. For highly exothermic processes, consider a semi-batch process where one reactant is added portion-wise.

  • Highly Concentrated Conditions: High concentrations of strong acids can promote unwanted side reactions.

    • Solution: While the reaction needs to be concentrated enough to proceed, sometimes using a high-boiling, inert solvent (e.g., xylene, dichlorobenzene) can help moderate the reaction and improve temperature control.[1]

  • Substrate Instability: The starting material or intermediate may be unstable under the reaction conditions.

    • Solution: A thorough understanding of your substrate's stability is crucial. If the aromatic ring is highly activated with electron-donating groups, it may be more prone to polymerization. In such cases, milder cyclizing agents (e.g., Eaton's reagent) or lower reaction temperatures should be explored.

Workflow: Diagnosing Tar Formation

Purification_Workflow Crude Crude this compound (Post-Workup) CheckState Analyze Crude Purity & State (Oil vs. Solid) Crude->CheckState SaltScreen Perform Acid Salt Screen (HCl, H₂SO₄, Tartaric, etc.) CheckState->SaltScreen GoodCrystal Good Crystalline Salt Found? SaltScreen->GoodCrystal ScaleCrystallization Scale-Up Crystallization & Isolation of Salt GoodCrystal->ScaleCrystallization Yes LiquidExtraction Optimize Liquid-Liquid Extraction (pH, Solvent) GoodCrystal->LiquidExtraction No FreeBase Free-Base the Salt (if required) ScaleCrystallization->FreeBase FinalProduct Pure Final Product FreeBase->FinalProduct Distillation Consider Vacuum Distillation LiquidExtraction->Distillation If impurities are non-volatile Distillation->FinalProduct

Sources

"Isoquinolin-5-ylmethanamine" storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive best practices for the storage and handling of Isoquinolin-5-ylmethanamine, alongside troubleshooting for common experimental challenges. As a Senior Application Scientist, my aim is to ensure your success and safety when working with this versatile research compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for receiving and initially handling a new shipment of this compound?

Upon receipt, immediately move the sealed container to a designated cool, dark, and well-ventilated storage area.[1] Before opening, allow the product to equilibrate to room temperature for at least 60 minutes to prevent condensation, which can affect product stability.[2] Always handle this compound within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[3]

Q2: Can I store this compound at room temperature?

For solids, storage at room temperature in a dark, inert atmosphere is generally acceptable for short periods.[4] However, for long-term stability, it is advisable to store it at 4°C, protected from light.[5] Once in solution, stock solutions should be aliquoted and stored at -20°C for up to one month to maintain integrity.[2]

Q3: What are the primary hazards associated with this compound?

This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[6][7] It may also cause respiratory irritation.[7] Therefore, strict adherence to safety protocols is essential.

Storage and Stability

Proper storage is critical to preserving the shelf-life and performance of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureConditionsShelf-Life (Typical)
Solid Room TemperatureKeep in a dark place, under an inert atmosphere.[4]Up to 6 months[2]
Solid (Long-term) 4°CProtect from light.[5]Extended
Solution -20°CStore as aliquots in tightly sealed vials.[2]Up to 1 month[2]

Key Stability Considerations:

  • Hygroscopic: The compound can absorb moisture from the air, which may lead to degradation.[8][9] Always keep the container tightly sealed.

  • Light Sensitive: Exposure to light can degrade the compound.[8] Store in amber vials or a dark location.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids, as these can cause hazardous reactions.[8][9]

Handling and Personal Protective Equipment (PPE)

Safe handling is paramount to prevent exposure and ensure experimental integrity. The following workflow outlines the essential steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in a Chemical Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Ensure Spill Kit is Accessible prep_ppe->prep_spill_kit handle_weigh Weigh Solid Compound prep_spill_kit->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot for Storage handle_dissolve->handle_aliquot cleanup_decontaminate Decontaminate Glassware & Surfaces handle_aliquot->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Regulations cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash spill_start Spill Occurs spill_evacuate Evacuate Immediate Area & Alert Others spill_start->spill_evacuate spill_ppe Don Appropriate PPE (if safe to do so) spill_evacuate->spill_ppe spill_contain Contain the Spill with Inert Absorbent Material spill_ppe->spill_contain spill_collect Carefully Collect Absorbed Material into a Sealed Container spill_contain->spill_collect spill_decontaminate Decontaminate the Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of Waste According to Institutional & Local Regulations spill_decontaminate->spill_dispose spill_report Report the Incident to Lab Safety Officer spill_dispose->spill_report

Figure 2: Decision workflow for responding to a chemical spill of this compound.

Disposal

All waste containing this compound must be disposed of as hazardous chemical waste. [3][6]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain. [6]

References

  • Safety Data Sheet. (2024). 5-yl)methanamine hydrochloride. 3

  • BLDpharm. (n.d.). 157610-84-9|1-(Isoquinolin-5-yl)-N-methylmethanamine.

  • Sigma-Aldrich. (2024). Safety Data Sheet.

  • Tocris Bioscience. (n.d.). Stability and Storage.

  • TCI Chemicals. (n.d.). Safety Data Sheet.

  • ChemScene. (n.d.). 58123-56-1 | Isoquinolin-4-ylmethanamine.

  • Santa Cruz Biotechnology. (n.d.). 1-Isoquinolin-5-ylmethanamine.

  • Fisher Scientific. (n.d.). Safety Data Sheet.

  • Fisher Scientific. (2010). Safety Data Sheet.

  • TCI Chemicals. (2024). Safety Data Sheet.

  • Ministry of Material. (n.d.). 1-Isoquinolin-5-ylmethanamine Dihydrochloride (CAS No. 58123-58-3).

  • PubChem. (n.d.). (Isoquinolin-5-yl)methanamine.

  • J&K Scientific LLC. (n.d.). Isoquinolin-5-yl-methylamine | 58123-58-3.

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.

  • PubMed. (2019). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists.

  • PubChem. (n.d.). 5-Aminoisoquinoline.

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"Isoquinolin-5-ylmethanamine" unexpected reactivity in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinolin-5-ylmethanamine

Guide: Troubleshooting Unexpected Reactivity in Screening Assays

Welcome to the technical support center. As Senior Application Scientists, we understand that unexpected or promiscuous activity from a screening compound can be a significant roadblock in research and development. This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured, in-depth approach to diagnosing and understanding the potential assay artifacts associated with This compound .

Our approach is not to simply provide a list of steps, but to explain the underlying scientific principles behind each experimental choice. This ensures that the troubleshooting process is a self-validating system, empowering you to make confident decisions about the future of your hit compound.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses the immediate questions that arise when a compound shows unexpected or widespread activity.

Q1: My compound, this compound, is showing activity in multiple, unrelated assays. What could be happening?

This phenomenon is often referred to as "promiscuous inhibition," and it's a frequent challenge in high-throughput screening (HTS).[1][2] Rather than specific, on-target activity, the compound is likely interfering with the assay through a non-specific mechanism. The three most common causes for such behavior are:

  • Colloidal Aggregation: The compound may be forming small aggregates in your assay buffer. These aggregates can sequester and denature proteins non-specifically, leading to a loss of activity that appears as inhibition.[3][4] This is one of the most common mechanisms for false positives in screening campaigns.[5]

  • Assay Technology Interference: The compound itself may interfere with the assay's detection method. For example, it could be autofluorescent in a fluorescence-based assay or absorb light at the same wavelength as a colorimetric readout.[6][7]

  • Chemical Reactivity: The compound may be chemically unstable or contain reactive functional groups that covalently modify proteins or other assay components, leading to a non-specific readout.[8][9] It could also contain reactive impurities from its synthesis that are the true source of activity.[10]

Q2: Are there features in the this compound structure that suggest a potential for assay interference?

Yes, the structure contains two key features that warrant investigation:

  • The Isoquinoline Core: The isoquinoline ring system is an aromatic heterocycle. Such structures are known to be potential sources of fluorescence.[11][12][13] If your assay uses a fluorescence readout (e.g., FRET, FP, or fluorescent substrates), the intrinsic fluorescence of the compound could directly interfere with signal detection, creating a false positive or false negative result.[7]

  • The Primary Amine (methanamine group): Primary amines are nucleophilic and can be chemically reactive under certain conditions.[14] While generally stable, this group could potentially interact with reactive species in your assay or, if the compound is impure, it could be a signpost for other reactive starting materials. More broadly, compounds with amine functionalities can sometimes be flagged for promiscuous activity.[15]

Q3: How can I quickly determine if my results are a genuine "hit" or an artifact?

A rapid, high-level assessment involves a series of logical checks. Before diving into extensive biophysical experiments, consider the following workflow.

G A Initial Hit Observed B Review Dose-Response Curve (DRC) A->B C Is the Hill Slope steep (>1.5)? Is the curve non-saturating? B->C D Run a Cell-Free Control (No Target/Enzyme) C->D Yes F Run an Orthogonal Assay (Different Technology) C->F No E Is activity still observed? D->E E->F No I Potential for Technology-Specific Interference E->I Yes G Is the hit confirmed? F->G J Proceed with Deeper Mechanistic Studies G->J Yes K Low Confidence Hit. Investigate Interference. G->K No H High Likelihood of Assay Artifact (Aggregation, Interference) I->H K->H G cluster_0 Biochemical Investigation cluster_1 Biophysical Confirmation A Run Dose-Response Curve (DRC) in standard buffer B Run parallel DRC with 0.01% Triton X-100 A->B C Compare IC50 values B->C D IC50 shifts >10-fold? C->D E Prepare compound in assay buffer at relevant concentrations C->E H Conclusion: Activity is due to aggregation D->H Yes I Conclusion: Aggregation is not the cause D->I No F Analyze by Dynamic Light Scattering (DLS) E->F G Particles (50-500 nm) detected? F->G G->H Yes G->I No

Caption: Workflow for diagnosing aggregation-based interference.

Guide 2: Diagnosing Optical Interference

The Causality: Compounds that absorb light or fluoresce at the wavelengths used for assay readouts can create false signals. [7]Given the isoquinoline core, intrinsic fluorescence is a primary suspect for this compound. [11][13] Protocol 2A: Cell-Free/Target-Free Interference Assay

This is the most critical control experiment. It determines if the compound generates a signal in the absence of the biological target. [16][17] Step-by-Step Methodology:

  • Prepare Controls: Set up assay wells containing all components (buffer, substrate, cofactors) except for the enzyme or target protein.

  • Add Compound: Add this compound to these wells across the same concentration range used in your primary assay.

  • Incubate & Read: Follow the same incubation and plate reading procedure as your primary assay.

  • Data Analysis: Plot the signal against the compound concentration. A concentration-dependent increase or decrease in signal indicates direct interference with the assay technology.

Protocol 2B: Compound Spectral Scanning

This protocol maps the compound's optical properties to see if they overlap with your assay's detection wavelengths.

Step-by-Step Methodology:

  • Prepare Sample: Dissolve this compound in the assay buffer at a high concentration from your dose-response curve (e.g., 50 µM).

  • Absorbance Scan: Use a spectrophotometer to scan the absorbance of the sample from ~250 nm to 700 nm.

  • Fluorescence Scan: Use a spectrofluorometer to measure the compound's fluorescence.

    • Perform an excitation scan (measuring emission at your assay's emission wavelength while scanning the excitation wavelength).

    • Perform an emission scan (exciting at your assay's excitation wavelength while scanning the emission wavelength).

  • Data Analysis: Compare the compound's absorbance and fluorescence spectra with the excitation and emission wavelengths of your assay's fluorophores. A significant overlap confirms the potential for optical interference.

G cluster_0 Scenario: False Positive cluster_1 Scenario: False Negative (Quenching) A Assay Excitation (e.g., 485 nm) C This compound A->C Compound absorbs excitation light, preventing fluorophore excitation. B Assay Emission (e.g., 520 nm) B->C Compound absorbs emitted light, reducing the detected signal. C->B Compound emits light at the same wavelength as the signal, creating an artificial increase.

Caption: Mechanisms of optical interference by a test compound.

Guide 3: Assessing Chemical Reactivity and Stability

The Causality: Apparent activity can stem from the compound reacting with assay components or from reactive impurities. [8][18]Furthermore, if the compound is unstable in the assay buffer, its degradation products might be the true active species. [19][20] Protocol 3A: Compound Stability Assessment via HPLC-MS

This experiment determines if the compound remains intact over the course of your assay.

Step-by-Step Methodology:

  • Prepare Sample: Incubate this compound at a relevant concentration in your assay buffer at the assay temperature.

  • Time Points: Take aliquots at different time points (e.g., t=0, 1h, 4h, 24h). Immediately quench any reaction by adding acetonitrile or methanol and freezing. [21]3. HPLC-MS Analysis: Analyze each time point by HPLC-MS.

  • Data Analysis: Compare the chromatograms. Look for a decrease in the area of the parent compound peak over time and the appearance of new peaks, which indicate degradation.

Protocol 3B: Hit Confirmation via Re-synthesis or Re-purification

This is a critical validation step to rule out interference from impurities. [10]Activity that disappears with a freshly purified or re-synthesized batch is a strong indicator that the original hit was an artifact.

Step-by-Step Methodology:

  • Obtain Fresh Sample: Either re-synthesize the compound via a different chemical route or re-purify the existing stock using a robust method like preparative HPLC.

  • Confirm Identity & Purity: Thoroughly characterize the new sample (e.g., by NMR, high-resolution MS, and >98% purity by HPLC).

  • Re-test in Assay: Perform a dose-response experiment with the newly confirmed, pure compound.

  • Data Analysis: If the IC50 increases dramatically or activity is lost, the original hit was likely due to a contaminant.

Part 3: Summary and Path Forward

After conducting these investigations, you can use the following table to synthesize your findings and make a final decision.

Interference MechanismKey Diagnostic ExperimentPositive Result Indicating ArtifactRecommended Action
Aggregation Detergent Titration>10-fold IC50 shift with 0.01% Triton X-100.Triage compound. Unlikely to be a tractable lead.
Dynamic Light Scattering (DLS)Detection of particles (50-500 nm) at assay concentration.Triage compound.
Optical Interference Target-Free ControlCompound shows concentration-dependent signal change.Triage compound for this assay technology. Consider an orthogonal assay (e.g., label-free).
Spectral ScanningCompound absorbance/fluorescence overlaps with assay wavelengths.Triage compound for this assay technology.
Chemical Reactivity Hit Re-synthesis / Re-purificationLoss of activity with a fresh, highly pure sample.Triage compound. The original hit was an impurity.
Compound Instability HPLC-MS Stability Study>20% degradation of parent compound over assay duration.Triage compound. Activity may be from a degradant.

Final Decision Workflow:

G A Start: Unexpected Activity of this compound B Perform Aggregation and Optical Interference Counter-screens A->B C Is there evidence for Aggregation or Interference? B->C D Triage Compound: High-Risk Artifact C->D Yes E Obtain Freshly Purified/ Re-synthesized Compound C->E No F Re-test in Primary and Orthogonal Assays E->F G Is Activity Confirmed with High-Purity Sample? F->G H Triage Compound: Original hit was an impurity G->H No I Bona Fide Hit: Proceed to Mechanism of Action Studies G->I Yes

Caption: Final decision-making workflow for hit validation.

By systematically applying these principles and protocols, you can confidently de-risk your findings, avoid pursuing misleading artifacts, and focus resources on genuine, tractable hits.

References

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. [Link]

  • Gorgulla, C. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(3), 203-210. [Link]

  • Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. PubMed. [Link]

  • Tan, L., et al. (2021). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 5(9), 619-634. [Link]

  • Ayotte, Y. (2020). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]

  • Tan, L., et al. (2021). Tackling assay interference associated with small molecules. ResearchGate. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinolin-5-yl-(5-methyl-3-pyridinyl)methanamine. PubChem. [Link]

  • Gigault, J., et al. (2021). Potential Artifacts and Control Experiments in Toxicity Tests of Nanoplastic and Microplastic Particles. Environmental Science & Technology, 55(5), 2835-2846. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]

  • National Institute of Standards and Technology. (2015). Control experiments to avoid artifacts and misinterpretations in nanoecotoxicology testing. [Link]

  • Colaço, D. (2024). When remediating one artifact results in another: control, confounders, and correction. Synthese, 203(1), 1-24. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Chemsrc. (n.d.). CAS#:2103400-38-8 | this compound Dihydrochloride. [Link]

  • Ren, G. L., et al. (2023). Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms. International Journal of Biological Macromolecules, 238, 124116. [Link]

  • National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763-9772. [Link]

  • McGovern, S. L., et al. (2003). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminoisoquinoline. PubChem. [Link]

  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c).... [Link]

  • ResearchGate. (n.d.). Significance of primary amines and reaction development. [Link]

  • Lee, Y. P., et al. (2020). Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen. Physical Chemistry Chemical Physics, 22(34), 19044-19055. [Link]

  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been.... [Link]

  • Szychta, M., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(18), 3373. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Horbacz, N., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29334-29342. [Link]

  • Munteanu, C. V., et al. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Proceedings, 18(1), 16. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Senger, M. R., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(12), 1435-1445. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Turesky, R. J. (2009). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Journal of Chromatography B, 877(26), 2796-2810. [Link]

  • Wilson, J. T., et al. (2019). Modification of primary amines to higher order amines reduces in vivo hematological and immunotoxicity of cationic nanocarriers through TLR4 and complement pathways. bioRxiv. [Link]

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  • Krasowski, M. D., et al. (2011). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. Clinical Chemistry, 57(7), 1017-1026. [Link]

  • Sharma, P., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 39-50. [Link]

  • ResearchGate. (n.d.). Chapter+Amines.pdf. [Link]

  • Kumar, V., & Singh, R. (2018). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 11(8), 3629-3636. [Link]

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Technical Support Center: Isoquinolin-5-ylmethanamine & Navigating Off-Target Effects in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing isoquinoline-based compounds, with a specific focus on navigating the potential off-target effects of molecules like Isoquinolin-5-ylmethanamine. This guide is designed for drug development professionals and academic researchers to anticipate, identify, and troubleshoot unexpected results in their biological assays.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds with a wide array of therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] However, this chemical versatility also brings the inherent risk of off-target interactions, which can lead to misinterpretation of experimental data and unforeseen toxicities. This guide provides a framework for robust experimental design and data interpretation when working with isoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets of an uncharacterized isoquinoline derivative like this compound?

While the specific targets of this compound are not extensively documented in publicly available literature, the broader isoquinoline class of molecules is known to interact with a diverse range of protein families.[4] Based on published data for structurally related compounds, potential primary targets could include:

  • Kinases: The isoquinoline core is a common feature in many kinase inhibitors. Notably, Rho-associated coiled-coil containing protein kinases (ROCK) are a well-established target.[5][6]

  • G-Protein Coupled Receptors (GPCRs): Various isoquinoline alkaloids have demonstrated activity at different GPCRs.

  • Ion Channels: Certain isoquinoline derivatives have been shown to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1).[7][8]

  • Enzymes: Isoquinoline-containing compounds have been reported to inhibit enzymes like phosphodiesterases and poly(ADP-ribose) polymerases (PARPs).[9][10]

It is crucial to perform comprehensive target identification and validation studies for any new isoquinoline compound.

Q2: My isoquinoline compound shows the desired effect in my primary assay, but I'm concerned about off-target activity. What are the first steps to investigate this?

This is a critical concern for ensuring the validity of your research. The first steps in de-risking your compound's activity are:

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of your compound. This can provide an initial roadmap for in vitro testing.

  • Broad Kinase Panel Screening: Given the prevalence of kinase inhibition among isoquinoline derivatives, screening your compound against a panel of diverse kinases is a high-yield starting point.[5]

  • Cellular Context Validation: Confirm that the observed phenotype is consistent with the known biology of the intended target. For example, if you believe your compound inhibits a specific kinase, does the observed cellular effect align with the known downstream signaling of that kinase?

Q3: I'm observing unexpected cellular toxicity with my isoquinoline compound. How can I determine if this is an off-target effect?

Distinguishing on-target from off-target toxicity is a common challenge. Here's a systematic approach:

  • Dose-Response Analysis: Correlate the concentration required for the desired activity with the concentration causing toxicity. A large window between efficacy and toxicity suggests the toxic effect might be off-target.

  • Structural Analogs: Synthesize and test closely related structural analogs of your compound. An ideal analog would be inactive against your primary target but retain the off-target liability. Observing the same toxicity with an inactive analog strongly suggests an off-target mechanism.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing the intended target or introducing a resistant mutant. If the toxicity persists, it is likely an off-target effect.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with isoquinoline-based compounds.

Problem Potential Cause Troubleshooting Steps
Inconsistent results between biochemical and cell-based assays. 1. Poor cell permeability of the compound. 2. Compound metabolism in cells leading to inactivation or activation. 3. Off-target effects in the complex cellular environment mask the on-target activity.1. Perform cell permeability assays (e.g., PAMPA). 2. Analyze compound stability in cell culture media and cell lysates using LC-MS. 3. Conduct a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.
High background signal or assay interference. Some isoquinoline compounds can interfere with assay technologies through various mechanisms, such as aggregation or fluorescence quenching.[11]1. Run the assay in the absence of the biological target to check for direct compound interference. 2. Include a counter-screen with a structurally unrelated compound known to cause assay interference. 3. Consider using an orthogonal assay with a different detection method to validate your primary screen's findings.
Observed phenotype does not match known target biology. The compound may be acting through an off-target mechanism that produces a similar downstream effect.1. Use RNAi or CRISPR to knockdown the intended target and see if it phenocopies the compound's effect. 2. Profile the compound's effect on global gene expression or protein phosphorylation and compare it to the signature of a known on-target modulator.

Experimental Protocols

Protocol 1: Basic Kinase Selectivity Profiling

This protocol outlines a fundamental approach to assess the selectivity of an isoquinoline compound against a small panel of kinases.

  • Kinase Selection: Choose a panel of kinases that includes the putative primary target and several representatives from different kinase families. For isoquinolines, it is advisable to include ROCK1 and ROCK2.

  • Assay Format: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™, LanthaScreen™). Follow the manufacturer's instructions.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the isoquinoline compound, starting from a top concentration of 10 µM.

  • Assay Execution: Perform the kinase reactions in the presence of the serially diluted compound. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase. A significant IC50 value for kinases other than the intended target indicates off-target activity.

Protocol 2: Cellular Target Engagement using Western Blot

This protocol confirms that the compound engages the intended target in a cellular context by assessing the phosphorylation status of a known downstream substrate.

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the isoquinoline compound for a predetermined time.

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of your target.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the results.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH). A dose-dependent decrease in the phosphorylation of the substrate indicates target engagement.

Visualizing Experimental Logic

Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes

start Unexpected Phenotype Observed is_dose_dependent Is the phenotype dose-dependent? start->is_dose_dependent no_dose Re-evaluate primary data & assay conditions is_dose_dependent->no_dose No on_target_validation Validate On-Target Engagement (e.g., CETSA, Western Blot) is_dose_dependent->on_target_validation Yes engagement_confirmed Target engagement confirmed? on_target_validation->engagement_confirmed no_engagement Hypothesize new primary target. Perform target ID experiments. engagement_confirmed->no_engagement No phenocopy Does target knockdown/knockout phenocopy the compound effect? engagement_confirmed->phenocopy Yes off_target Phenotype is likely due to off-target effects. Initiate counter-screening. phenocopy->off_target No on_target Phenotype is likely on-target. phenocopy->on_target Yes

Caption: A logical workflow for dissecting on-target vs. off-target effects.

Diagram 2: Integrated Strategy for Off-Target Liability Assessment

cluster_invitro In Vitro Profiling cluster_cellular Cellular Assays compound This compound biochem Biochemical Assays (Primary Target) compound->biochem counterscreen Counter-Screening (e.g., Kinase Panel) compound->counterscreen assay_interference Assay Interference Checks compound->assay_interference cell_based Cell-Based Potency (Phenotypic Screen) compound->cell_based biochem->cell_based Compare IC50 vs EC50 toxicity Cytotoxicity Profiling counterscreen->toxicity Correlate off-target hits target_engagement Target Engagement (e.g., CETSA) cell_based->target_engagement Confirm target interaction

Caption: An integrated approach to assessing off-target effects.

References

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  • A novel ROCK inhibitor: off-target effects of metformin. Turkish Journal of Biology45 , 35-45 (2021). Available at: [Link]

  • Brassesco, M. S., et al. Should we keep rocking? Portraits from targeting Rho kinases in cancer. Pharmacological Research161 , 105093 (2020). Available at: [Link]

  • A novel ROCK inhibitor: off-target effects of metformin. Turkish Journal of Biology45 , 35-45 (2021). Available at: [Link]

  • García, A., et al. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System31 , 433-438 (1998). Available at: [Link]

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  • 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). Journal of Medicinal Chemistry54 , 3047-3057 (2011). Available at: [Link]

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Technical Support Center: Managing "Isoquinolin-5-ylmethanamine" Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Isoquinolin-5-ylmethanamine. It offers troubleshooting strategies and frequently asked questions to help manage and understand its potential toxicity in cell culture experiments. This document is structured to provide not just protocols, but the scientific reasoning behind experimental choices, ensuring a robust and reproducible workflow.

I. Introduction to this compound in Cell Culture

This compound is a heterocyclic aromatic organic compound.[1] While specific data on its cytotoxicity is limited, the broader family of isoquinoline derivatives has been investigated for various biological activities, including potential cytotoxicity against cancer cell lines and neurotoxic effects.[2][3][4][5][6] Therefore, when introducing this compound into a new cell culture system, it is crucial to systematically evaluate its impact on cell health and viability. This guide will walk you through that process.

II. Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound toxicity in my cell culture?

A1: Initial indicators of toxicity can be subtle and require careful observation. Look for:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe cytoplasmic vacuolation or membrane blebbing.

  • Reduced Cell Proliferation: A noticeable decrease in the rate of cell growth compared to untreated control cultures.[7]

  • Changes in Media: A rapid shift in the pH of the culture medium, often indicated by a color change of the phenol red indicator, can suggest metabolic stress or cell death.[8]

Q2: How do I distinguish between compound-induced toxicity and other cell culture problems like contamination?

A2: This is a critical troubleshooting step. Here’s how to differentiate:

  • Toxicity: Effects are typically dose-dependent and reproducible across replicate wells treated with the same concentration of this compound. The onset of toxicity will be consistent with the timing of compound addition.

  • Bacterial/Fungal Contamination: Often characterized by cloudy or turbid media, a sudden and dramatic drop in pH, and the presence of visible microorganisms under the microscope.[8][9]

  • Mycoplasma Contamination: This is more insidious as it's not visible by standard microscopy. It can lead to slower cell growth, changes in cell morphology, and altered cellular responses, potentially confounding your results.[10]

Q3: What is the best approach to determine a non-toxic working concentration of this compound?

A3: A dose-response experiment is the standard method. This involves treating your cells with a serial dilution of the compound and assessing cell viability after a defined exposure time (e.g., 24, 48, or 72 hours).[11][12] From this data, you can determine the IC50 (half-maximal inhibitory concentration), which is a common measure of a compound's potency. For many experiments, you will want to work at concentrations well below the IC50.

Q4: Should I be concerned about the stability of this compound in my culture medium?

III. Troubleshooting Guide

This section provides a systematic approach to common problems encountered when working with potentially toxic compounds in cell culture.

Problem 1: High Variability in Cytotoxicity Data Between Replicates
  • Possible Cause:

    • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

    • Inaccurate Compound Dilution: Errors in preparing the serial dilutions of this compound.

    • Edge Effects: Wells on the periphery of a microplate can be prone to evaporation, leading to increased compound concentration.

  • Troubleshooting Steps:

    • Ensure a Homogeneous Cell Suspension: Before seeding, gently triturate the cell suspension to break up clumps.

    • Systematic Plating: Mix the cell suspension between seeding groups of wells to maintain homogeneity.

    • Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment.

    • Plate Layout: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

Problem 2: Unexpectedly High Cell Death Even at Low Concentrations
  • Possible Cause:

    • High Sensitivity of the Cell Line: Different cell lines exhibit varying sensitivities to chemical compounds.

    • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.

    • Compound Instability Leading to a More Toxic Byproduct: The compound may be degrading in the culture medium.

  • Troubleshooting Steps:

    • Perform a Dose-Response with a Wider Concentration Range: Include much lower concentrations to identify the non-toxic range.

    • Solvent Control: Ensure the final concentration of the solvent in the culture medium is consistent across all wells (including untreated controls) and is below the toxic threshold for your cell line (typically <0.5% for DMSO).[13]

    • Time-Course Experiment: Assess cytotoxicity at earlier time points to see if the toxicity is rapid.

Problem 3: Discrepancies Between Different Cytotoxicity Assays
  • Possible Cause:

    • Different Mechanisms of Action: Different assays measure different cellular parameters. For example, an MTT or MTS assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. A compound could inhibit metabolism without immediately compromising the cell membrane.

    • Assay Interference: The compound itself may interfere with the assay chemistry. For example, it might have a color that interferes with absorbance readings or have reducing properties that affect tetrazolium-based assays.

  • Troubleshooting Steps:

    • Use Orthogonal Assays: Employ at least two different types of viability/cytotoxicity assays that measure different cellular endpoints.

    • Assay Controls: Include a "compound only" control (no cells) to check for direct interference with the assay reagents.

    • Visual Confirmation: Always correlate assay data with microscopic examination of the cells.

IV. Key Experimental Protocols

Here are detailed protocols for essential experiments to characterize the toxicity of this compound.

Protocol 1: Determining the IC50 using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a 2X stock of the highest concentration of this compound in complete culture medium. Perform serial dilutions to create a range of 2X concentrations.

  • Cell Treatment: Remove the existing medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: Assessing Apoptosis using Annexin V Staining

Annexin V staining is used to detect early-stage apoptosis.[14][15][16]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Evaluating Oxidative Stress

Reactive oxygen species (ROS) are often implicated in chemical-induced toxicity.[17] DCFDA is a common probe used to measure cellular ROS levels.[18]

Materials:

  • Cells of interest

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • This compound

  • Positive control (e.g., H2O2)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

  • DCFDA Loading: Remove the medium and incubate the cells with DCFDA solution in serum-free medium.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 535 nm Em for DCFDA) at different time points.

V. Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

ToxicityWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding cell_treatment Cell Treatment cell_seeding->cell_treatment compound_prep Compound Dilution compound_prep->cell_treatment viability_assay Viability Assay (e.g., MTT, MTS) cell_treatment->viability_assay 24-72h apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_treatment->apoptosis_assay 6-48h ros_assay Oxidative Stress (e.g., DCFDA) cell_treatment->ros_assay 0.5-6h data_analysis IC50 Calculation & Mechanistic Insight viability_assay->data_analysis apoptosis_assay->data_analysis ros_assay->data_analysis

Caption: A generalized workflow for assessing the cytotoxicity of a novel compound.

Potential Mechanisms of Compound-Induced Cell Death

CellDeathPathways Compound This compound Mitochondria Mitochondrial Dysfunction Compound->Mitochondria DNA_Damage DNA Damage Compound->DNA_Damage ROS Increased ROS Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase Necrosis Necrosis Mitochondria->Necrosis ROS->Mitochondria ROS->DNA_Damage DNA_Damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential pathways of compound-induced cytotoxicity.

VI. Safe Handling of this compound

As the toxicological properties of this compound are not fully characterized, it should be handled as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a common choice).[19][20]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, especially when working with powders or volatile solutions.[21][22]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, culture plates, medium) as hazardous chemical waste according to your institution's guidelines.[21]

  • Spill Cleanup: In case of a spill, follow your laboratory's established procedures for cleaning up potentially hazardous chemical spills.[21]

VII. Conclusion

Investigating the effects of a novel compound like this compound requires a systematic and careful approach. By following the guidelines and protocols outlined in this technical support guide, researchers can effectively manage and interpret its potential toxicity in cell culture, leading to more reliable and reproducible experimental outcomes.

References

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Validation & Comparative

A Tale of Two Isomers: Unraveling the Biological Significance of Substitution Patterns in Isoquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Evaluation of Isoquinolin-5-ylmethanamine and Isoquinolin-1-ylmethanamine

In the intricate world of drug discovery, even the slightest alteration in a molecule's architecture can profoundly impact its biological activity. This guide delves into the fascinating case of two positional isomers, this compound and isoquinolin-1-ylmethanamine, providing a comparative framework for their evaluation in biological assays. While direct, side-by-side comparative studies are not extensively documented in publicly available literature, by examining research on structurally related compounds, we can infer potential differences in their biological profiles, particularly in the context of kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of isoquinoline derivatives.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The position of substituents on the isoquinoline ring system is a critical determinant of a compound's interaction with biological targets. This guide will focus on a key area where isoquinoline derivatives have shown significant promise: the inhibition of Rho-associated protein kinase (ROCK).

The Significance of the Methanamine Position: A Structural Hypothesis

The primary difference between this compound and isoquinolin-1-ylmethanamine lies in the attachment point of the methanamine (-CH₂NH₂) group to the isoquinoline core.

  • Isoquinolin-1-ylmethanamine: The methanamine group is positioned at the C1 carbon, adjacent to the nitrogen atom in the pyridine ring. This proximity can influence the electronic properties and steric hindrance around the nitrogen, potentially impacting its ability to form key interactions with a target protein's active site.

  • This compound: The methanamine group is located on the benzene ring portion of the isoquinoline scaffold at the C5 position. This places the functional group further away from the heterocyclic nitrogen, leading to a different spatial arrangement and charge distribution across the molecule.

This seemingly subtle distinction can lead to significant differences in how these molecules orient themselves within the ATP-binding pocket of a kinase like ROCK, ultimately affecting their inhibitory potency and selectivity.

Comparative Biological Evaluation: A Focus on ROCK Inhibition

ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in various pathological processes, including hypertension, cancer metastasis, and glaucoma.[2] Consequently, the development of ROCK inhibitors is an active area of pharmaceutical research. Isoquinoline derivatives, such as fasudil, are among the clinically approved ROCK inhibitors.[3][4]

Based on these findings, a hypothetical comparative evaluation of this compound and isoquinolin-1-ylmethanamine as ROCK inhibitors could be designed. The following sections outline the key experimental protocols that would be employed in such a study.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ROCK1 and ROCK2)

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of the two major ROCK isoforms, ROCK1 and ROCK2.

Principle: The assay quantifies the phosphorylation of a specific substrate by the ROCK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods like ELISA, fluorescence polarization, or radiometric assays.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (this compound and isoquinolin-1-ylmethanamine) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solutions to create a range of test concentrations.

    • Prepare assay buffer, recombinant human ROCK1 and ROCK2 enzymes, a suitable substrate (e.g., Long S6 Kinase Substrate Peptide), and ATP.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the assay buffer.

    • Add the test compounds at various concentrations to the wells. Include a positive control (a known ROCK inhibitor like Y-27632) and a negative control (vehicle, e.g., DMSO).

    • Add the ROCK enzyme to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[8]

    • Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using an appropriate detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Expected Outcome: This assay will provide quantitative data (IC50 values) on the potency of each isomer against ROCK1 and ROCK2, allowing for a direct comparison of their inhibitory activity and isoform selectivity.

Diagram: In Vitro Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Test Compounds (Serial Dilutions) add_compounds Add Test Compounds & Controls to Wells prep_compounds->add_compounds prep_reagents Prepare Assay Reagents (Enzyme, Substrate, ATP) add_enzyme Add ROCK Enzyme prep_reagents->add_enzyme start_reaction Initiate Reaction (Add ATP/Substrate) prep_reagents->start_reaction add_buffer Add Assay Buffer to Plate add_buffer->add_compounds add_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Phosphorylation stop_reaction->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine if the observed kinase inhibition is due to specific enzyme targeting or general cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10][11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cell line (e.g., a human cancer cell line known to be sensitive to ROCK inhibition, such as MDA-MB-231) in appropriate culture medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and isoquinolin-1-ylmethanamine in culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

    • During this time, mitochondrial dehydrogenases of viable cells will convert MTT to formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the CC50 (the concentration of the compound that causes 50% cell death) from the dose-response curve.

Expected Outcome: This assay will reveal the cytotoxic potential of each isomer. A compound with a high CC50 value and a low IC50 value in the kinase assay is desirable, as it indicates specific inhibition of the target enzyme with minimal off-target toxicity.

Diagram: Cellular Response to Kinase Inhibition

G cluster_pathway ROCK Signaling Pathway RhoA Active RhoA ROCK ROCK RhoA->ROCK Activates Substrates Downstream Substrates ROCK->Substrates Phosphorylates Cytoskeleton Actin Cytoskeleton Rearrangement Substrates->Cytoskeleton Cellular_Effects Cellular Effects (e.g., Proliferation, Migration) Cytoskeleton->Cellular_Effects Reduced_Effects Reduced Cellular Effects Cellular_Effects->Reduced_Effects Inhibitor Isoquinoline-based ROCK Inhibitor Inhibitor->ROCK Inhibits

Caption: Inhibition of the ROCK signaling pathway.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Comparative Biological Data

CompoundTargetAssay TypeIC50 / CC50 (µM)
This compound ROCK1Kinase Inhibition[Hypothetical Value]
ROCK2Kinase Inhibition[Hypothetical Value]
MDA-MB-231Cell Viability (MTT)[Hypothetical Value]
Isoquinolin-1-ylmethanamine ROCK1Kinase Inhibition[Hypothetical Value]
ROCK2Kinase Inhibition[Hypothetical Value]
MDA-MB-231Cell Viability (MTT)[Hypothetical Value]
Y-27632 (Control) ROCK1/2Kinase Inhibition[Known Value]

Interpretation of Results:

  • A lower IC50 value indicates greater potency in inhibiting the target kinase.

  • The ratio of IC50 values for ROCK1 and ROCK2 will determine the isoform selectivity of each compound.

  • A high CC50 value suggests low cytotoxicity.

  • The therapeutic index (CC50/IC50) can be calculated to assess the potential safety margin of the compounds. A higher therapeutic index is generally more favorable.

By systematically applying these experimental protocols and carefully analyzing the resulting data, researchers can elucidate the structure-activity relationships of this compound and isoquinolin-1-ylmethanamine. This knowledge is invaluable for the rational design of more potent and selective kinase inhibitors for therapeutic applications. The subtle shift of a single functional group can indeed unlock a world of difference in biological activity, a principle that lies at the very heart of medicinal chemistry.

References

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Positional Isomers in Drug Discovery: A Comparative Guide to the Biological Activities of Isoquinolin-5-ylmethanamine and Isoquinolin-8-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a "privileged structure," forming the backbone of numerous natural products and synthetic compounds with a diverse array of pharmacological activities.[1][2] The precise positioning of substituents on this bicyclic aromatic ring system can dramatically alter a molecule's interaction with biological targets, leading to profound differences in efficacy and function. This guide provides an in-depth comparison of two such positional isomers: isoquinolin-5-ylmethanamine and isoquinolin-8-ylmethanamine.

While direct head-to-head comparative studies of these two specific molecules are not extensively available in the current scientific literature, a wealth of information on their derivatives allows for a robust analysis of their distinct biological profiles. This guide will synthesize this information to illuminate the structure-activity relationships (SAR) governed by the placement of the aminomethyl group at the C5 versus the C8 position, offering valuable insights for researchers in drug discovery and development.

The Isoquinoline Core: A Foundation for Diverse Bioactivity

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents. Its derivatives have been explored for a vast range of applications, including anticancer, antimicrobial, anti-inflammatory, and neurological treatments.[2][3] The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, and the planar aromatic system allows for various non-covalent interactions with biological macromolecules, making it an ideal starting point for drug design.

This compound: A Key to Modulating Sensory Perception

While data on the parent compound is limited, derivatives of this compound have emerged as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1).[4] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain and heat. Antagonists of this receptor are of significant interest for the development of novel analgesics.

A notable study describes a series of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives that exhibit potent antagonism of human TRPV1 channels activated by capsaicin and protons.[4] The isoquinolin-5-yl moiety in these compounds serves as a crucial pharmacophore, likely interacting with key residues within the receptor's binding pocket. The positioning of the substituent at the C5 position appears to be critical for this antagonistic activity, highlighting the importance of this specific isomer in the context of pain modulation.

Isoquinolin-8-ylmethanamine: A Multifaceted Player in Cellular Processes

In contrast to its C5 counterpart, isoquinolin-8-ylmethanamine and its derivatives have been implicated in a broader range of biological activities, suggesting a more multifaceted interaction with cellular systems.

Neurological and Enzymatic Modulation: Research indicates that isoquinolin-8-ylmethanamine may have applications in treating neurological disorders through the modulation of neurotransmitter systems.[5] Furthermore, it has demonstrated the potential to inhibit certain cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism.[5] This suggests that the 8-substituted isomer could play a role in mitigating drug-drug interactions or be developed as a specific enzyme inhibitor.

Anticancer Potential: Several isoquinoline alkaloids have been investigated for their cytotoxic effects against cancer cell lines, and isoquinolin-8-ylmethanamine is no exception.[5] Studies have shown its potential to inhibit the growth of various cancer cells, making it a valuable lead compound in oncology research.[5] The proximity of the aminomethyl group at the C8 position to the nitrogen atom of the isoquinoline ring may influence its ability to interact with biological targets involved in cell proliferation and survival.

Head-to-Head Comparison: A Tale of Two Isomers

Based on the available evidence from their respective derivatives, a comparative summary of the known biological activities of this compound and isoquinolin-8-ylmethanamine is presented below.

FeatureThis compound DerivativesIsoquinolin-8-ylmethanamine & Derivatives
Primary Biological Target Transient Receptor Potential Vanilloid 1 (TRPV1)[4]Cytochrome P450 Enzymes, various targets in cancer cells[5]
Therapeutic Potential Analgesics (Pain relief)[4]Neurological disorders, Cancer therapy, Modulation of drug metabolism[5]
Known Mechanism of Action Antagonism of TRPV1 channels[4]Modulation of neurotransmitter systems, Enzyme inhibition, Cytotoxicity[5]

The distinct biological profiles of these two isomers underscore the critical role of substituent positioning in determining pharmacological activity. The C5-substitution appears to direct the molecule towards interaction with ion channels involved in sensory perception, while the C8-substitution leads to a broader spectrum of activities, including enzyme inhibition and cytotoxicity.

Experimental Protocols

To facilitate further research into the comparative activities of these isomers, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of choice (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and Isoquinolin-8-ylmethanamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[5][6][7]

Protocol 2: Cytochrome P450 Inhibition Assay

This protocol determines the inhibitory potential of the compounds on a specific CYP450 isoform (e.g., CYP3A4).

Materials:

  • Human liver microsomes

  • Specific CYP450 substrate (e.g., midazolam for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Test compounds

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the specific CYP450 substrate.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite from the substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC50 value.[3][8][9]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the divergent biological activities stemming from the positional isomerism of the aminomethyl group on the isoquinoline scaffold.

SAR_Comparison cluster_isoquinoline Isoquinoline Scaffold cluster_isomers Positional Isomers cluster_activity Biological Activity Profile isoquinoline isoquinolin_5 This compound trpv1 TRPV1 Antagonism (Analgesia) isoquinolin_5->trpv1 Leads to derivatives with potent activity isoquinolin_8 Isoquinolin-8-ylmethanamine cyp450 CYP450 Inhibition isoquinolin_8->cyp450 Demonstrates inhibitory potential cytotoxicity Cytotoxicity (Anticancer) isoquinolin_8->cytotoxicity Shows activity against cancer cells neuro Neurological Modulation isoquinolin_8->neuro Potential for neurological applications

Caption: Divergent biological activities of this compound and isoquinolin-8-ylmethanamine.

Conclusion

The comparison of this compound and isoquinolin-8-ylmethanamine provides a compelling example of how subtle changes in molecular architecture can lead to distinct pharmacological profiles. While derivatives of the 5-substituted isomer are promising as targeted TRPV1 antagonists for pain management, the 8-substituted isomer and its derivatives exhibit a broader spectrum of activities, including enzyme inhibition and cytotoxicity, suggesting applications in oncology and the management of drug metabolism.

This guide underscores the importance of systematic structure-activity relationship studies in drug discovery. Further direct comparative investigations of these two isomers are warranted to fully elucidate their therapeutic potential and to refine the design of next-generation isoquinoline-based drugs.

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The Impact of a Single Methylene Bridge: A Comparative Analysis of Aminomethyl Isoquinoline Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1] The introduction of a simple aminomethyl substituent (-CH₂NH₂) to this privileged heterocycle gives rise to a family of seven positional isomers, each with a unique three-dimensional architecture and electronic profile. This seemingly subtle variation in the point of attachment profoundly influences the molecule's interaction with biological targets, leading to distinct pharmacological and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of isoquinolin-5-ylmethanamine and its positional isomers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental and calculated data.

Physicochemical Properties: The Foundation of Biological Activity

The position of the aminomethyl group on the isoquinoline ring system significantly alters key physicochemical parameters such as lipophilicity (logP) and topological polar surface area (TPSA). These properties are critical in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4] While comprehensive experimental data for all isomers is not available in a single comparative study, calculated values from reliable databases provide a valuable initial assessment.

PropertyIsoquinolin-1- ylmethanamineIsoquinolin-3- ylmethanamineIsoquinolin-4- ylmethanamineIsoquinolin-5- ylmethanamineIsoquinolin-6- ylmethanamineIsoquinolin-7- ylmethanamineIsoquinolin-8- ylmethanamine
Molecular Formula C₁₀H₁₀N₂C₁₀H₁₀N₂C₁₀H₁₀N₂C₁₀H₁₀N₂C₁₀H₁₀N₂C₁₀H₁₀N₂C₁₀H₁₀N₂
Molecular Weight 158.20158.20158.20158.20158.20158.20158.20
Calculated XLogP3 1.31.31.31.31.31.31.3
TPSA (Ų) 38.9138.9138.9138.9138.9138.9138.91
CAS Number 40615-08-5[5]132833-03-558123-56-1[6]86835-09-01053655-94-9[7]1053655-96-1[8]362606-12-0[9]

Data compiled from PubChem and other chemical supplier databases.[5][6][7][8][9][10] It is important to note that while the calculated macroscopic properties like XLogP3 and TPSA are identical for all isomers, the spatial arrangement of these functional groups, and thus their interaction with biological macromolecules, will differ significantly.

The position of the aminomethyl group influences the basicity of both the exocyclic amine and the isoquinoline nitrogen. The proximity of the basic centers in isomers like 1- and 8-aminomethylisoquinoline can lead to intramolecular hydrogen bonding possibilities and altered pKa values compared to isomers where the groups are more distant. These differences in ionization at physiological pH can have a profound impact on receptor binding and membrane permeability. A similar effect is observed in the isoquinoline carboxylic acid isomer series, where the position of the carboxyl group relative to the ring nitrogen influences acidity and reactivity.[11]

Synthesis of Aminomethyl Isoquinoline Isomers

The synthesis of aminomethyl isoquinolines can be approached through several established methods for isoquinoline ring formation, followed by the introduction or modification of the aminomethyl group. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

G cluster_0 General Synthetic Pathways start Substituted Benzaldehyde or Benzylamine pomeranz Pomeranz-Fritsch Reaction start->pomeranz bischler Bischler-Napieralski Reaction start->bischler pictet Pictet-Spengler Reaction start->pictet isoquinoline_core Substituted Isoquinoline Core pomeranz->isoquinoline_core bischler->isoquinoline_core pictet->isoquinoline_core functionalization Functional Group Interconversion isoquinoline_core->functionalization final_product Aminomethyl Isoquinoline Isomer functionalization->final_product

General synthetic strategies for aminomethyl isoquinolines.

Key Synthetic Approaches:

  • Pomeranz-Fritsch Reaction: This method utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal to construct the isoquinoline core.[1] By choosing the appropriately substituted benzaldehyde, the aminomethyl precursor can be positioned on the benzene ring of the isoquinoline.

  • Bischler-Napieralski Synthesis: This reaction involves the cyclization of a β-phenylethylamine derivative.[12] The starting material can be designed to contain a nitrile or a protected amine on the phenyl ring, which can then be converted to the aminomethyl group after the formation of the isoquinoline.

  • Pictet-Spengler Reaction: This is a condensation reaction between a β-arylethylamine and an aldehyde or ketone followed by ring closure.[12] Similar to the Bischler-Napieralski synthesis, the starting amine can be appropriately substituted to yield the desired isomer.

Introduction of the Aminomethyl Group:

Once the substituted isoquinoline core is synthesized, the aminomethyl group can be introduced through various functional group interconversions. For example, a bromomethyl or chloromethyl derivative can undergo nucleophilic substitution with an amine source, or a cyano-substituted isoquinoline can be reduced to the corresponding aminomethyl derivative.

Comparative Biological Activity and Therapeutic Potential

While a direct head-to-head comparative study of all seven aminomethyl isoquinoline isomers against a broad panel of biological targets is not yet available in the public domain, a survey of the existing literature reveals distinct areas of investigation for several of the isomers and their derivatives. This highlights the critical role of the aminomethyl group's position in determining the biological activity profile.

G isomers Isoquinolin-1-ylmethanamine Isoquinolin-3-ylmethanamine Isoquinolin-4-ylmethanamine This compound Isoquinolin-6-ylmethanamine Isoquinolin-7-ylmethanamine Isoquinolin-8-ylmethanamine targets Neurological Disorders Cancer Cardiovascular Disease Pain Enzyme Inhibition (e.g., CYP450) isomers:s->targets:f0 1-, 4-, 8- isomers implicated isomers:s->targets:f1 1-, 3-, 4- isomers implicated isomers:s->targets:f3 5- isomer implicated (TRPV1) isomers:s->targets:f4 8- isomer implicated

Reported therapeutic areas for aminomethyl isoquinoline isomers.

This compound: Derivatives of 5-aminoisoquinoline, the parent amine of this compound, have been extensively investigated as potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key target for the development of novel analgesics.[13][14] For example, the compound 1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea has been identified as a high-affinity TRPV1 antagonist.[13][14] This suggests that the 5-substituted isoquinoline scaffold is a promising starting point for the design of new pain therapeutics.

Isoquinolin-1-ylmethanamine and Isoquinolin-3-ylmethanamine: The 1- and 3-positions of the isoquinoline ring are electronically distinct from the other positions due to their proximity to the nitrogen atom. Derivatives of 1-aminoisoquinoline and 3-aminoisoquinoline have demonstrated significant potential as anticancer agents.[15] For instance, certain 3-aryl-1-isoquinolinamine derivatives exhibit potent cytotoxicity against a range of cancer cell lines.[15] Furthermore, some 3-arylisoquinolinamines have been shown to be potent inhibitors of topoisomerase I, a key enzyme in DNA replication and a validated target for cancer chemotherapy.[16]

Isoquinolin-4-ylmethanamine: This isomer serves as a versatile building block in the synthesis of compounds targeting neurological disorders.[17] Its utility as a scaffold in medicinal chemistry is highlighted by its incorporation into various complex molecules with potential therapeutic applications.

Isoquinolin-8-ylmethanamine: Research indicates that isoquinolin-8-ylmethanamine and its derivatives may modulate neurotransmitter systems, suggesting potential applications in the treatment of neurological and psychiatric disorders.[9] Additionally, this isomer has shown potential as an inhibitor of certain cytochrome P450 enzymes, which could be leveraged in drug metabolism studies or to mitigate drug-drug interactions.[9]

Experimental Protocols

To facilitate further research and comparative analysis, this section provides representative, step-by-step methodologies for key assays relevant to the evaluation of aminomethyl isoquinolines.

General Procedure for Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay, which can be adapted for specific receptors of interest.[18]

G cluster_0 Receptor Binding Assay Workflow prep Prepare Assay Buffer and Reagents incubation Incubate Receptor, Radioligand, and Test Compound prep->incubation 1. Add to microplate separation Separate Bound and Free Radioligand incubation->separation 2. Terminate reaction detection Quantify Bound Radioligand separation->detection 3. Measure radioactivity analysis Data Analysis (IC50, Ki) detection->analysis 4. Calculate binding affinity

Workflow for a typical receptor binding assay.

Methodology:

  • Preparation of Reagents: Prepare assay buffer, radioligand solution at a concentration at or below its Kd, and a range of concentrations of the test compound (aminomethyl isoquinoline isomer).

  • Incubation: In a microplate, combine the cell membranes or purified receptor preparation, the radioligand, and the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

General Procedure for Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of the aminomethyl isoquinoline isomers against a specific enzyme.[19][20]

Methodology:

  • Reagent Preparation: Prepare the assay buffer, a solution of the enzyme at a fixed concentration, a solution of the substrate, and a series of dilutions of the test compound.

  • Pre-incubation: In a microplate, add the enzyme and the test compound. Allow for a pre-incubation period if the inhibitor is time-dependent.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Measure the rate of the reaction over time. This can be done by monitoring the change in absorbance or fluorescence of a product or a coupled reporter system using a plate reader.

  • Data Analysis: Determine the initial velocity (V₀) of the reaction at each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a suitable model to determine the IC₅₀ value.[21] Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[22][23]

Conclusion and Future Directions

The positional isomerism of the aminomethyl group on the isoquinoline scaffold is a critical determinant of biological activity. While current research has illuminated the therapeutic potential of specific isomers in areas such as oncology, neuroscience, and pain management, a systematic and direct comparative evaluation is necessary to fully understand the structure-activity relationships within this family of compounds.

Future research should focus on:

  • Head-to-Head Comparative Studies: A comprehensive screening of all seven aminomethyl isoquinoline isomers against a diverse panel of receptors and enzymes would provide invaluable data for rational drug design.

  • In-depth ADME Profiling: Experimental determination of the ADME properties of each isomer will be crucial for identifying candidates with favorable pharmacokinetic profiles.[2][3][4][24][25]

  • Elucidation of Mechanisms of Action: For the most promising isomers, detailed mechanistic studies should be conducted to identify their precise molecular targets and signaling pathways.

By systematically exploring the chemical space defined by these seven isomers, the scientific community can unlock the full potential of the aminomethyl isoquinoline scaffold in the development of novel and effective therapeutics.

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A Strategic Guide to the Validation of Isoquinolin-5-ylmethanamine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the utility of a small molecule in elucidating complex biological pathways is directly proportional to the rigor with which it has been characterized. "Isoquinolin-5-ylmethanamine," a compound featuring the privileged isoquinoline scaffold, represents a potential starting point for the development of a novel chemical probe. The isoquinoline core is present in a multitude of bioactive compounds, suggesting a rich pharmacological potential. However, potential is not a substitute for evidence. This guide provides a comprehensive, technically grounded framework for the systematic validation of "this compound," transforming it from a mere chemical entity into a reliable tool for biological discovery. We will eschew a rigid template in favor of a logical, evidence-driven narrative that underscores the causality behind each experimental choice, ensuring a self-validating system of inquiry.

The Imperative of Rigorous Validation: Defining a Chemical Probe

A chemical probe is a small-molecule reagent that enables the study of a specific protein's function in cells and organisms.[1] Its value is predicated on a well-defined mechanism of action, high potency, and exquisite selectivity for its intended target. The Structural Genomics Consortium (SGC) has established widely accepted criteria for what constitutes a high-quality chemical probe, which serve as the foundation for the validation strategy outlined herein.[2][3] The misuse of poorly characterized compounds can lead to misleading or irreproducible results, polluting the scientific literature and squandering research resources. Therefore, the journey from a novel compound to a validated chemical probe is a critical, multi-step process.

A Phased Approach to the Validation of this compound

The following is a proposed experimental workflow designed to comprehensively characterize "this compound" and assess its suitability as a chemical probe.

G cluster_0 Phase 1: Target Identification & Initial Characterization cluster_1 Phase 2: Selectivity & Off-Target Profiling cluster_2 Phase 3: Cellular & In-Vivo Validation TID Target Identification (e.g., Affinity Chromatography, Proteomics) Potency Biochemical Potency Assay (e.g., IC50, Kd) TID->Potency Selectivity Broad Selectivity Screening (e.g., KinomeScan, GPCR Panel) Potency->Selectivity SAR Structure-Activity Relationship (SAR) & Negative Control Synthesis Selectivity->SAR TargetEngage Cellular Target Engagement (e.g., CETSA, NanoBRET) SAR->TargetEngage Functional Functional Cellular Assay (Downstream Pathway Modulation) TargetEngage->Functional InVivo In-Vivo Target Validation (PK/PD & Efficacy Models) Functional->InVivo

Caption: Proposed workflow for the validation of this compound.

Phase 1: Target Identification and Biochemical Potency

The foundational step in validating any new chemical entity is to unequivocally identify its biological target(s). Without this knowledge, any observed biological effect is merely a phenomenological observation.

Experimental Approach: Unbiased Target Identification

  • Affinity Chromatography-Mass Spectrometry: This is a classic and powerful method. "this compound" would be immobilized on a solid support to create an affinity resin. This resin is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This technique assesses the thermal stability of proteins in the presence of a ligand. A ligand-bound protein is typically more resistant to heat-induced denaturation. By comparing the melting curves of all detectable proteins in a cell lysate with and without "this compound," one can identify the protein(s) to which it binds.

Protocol: Biochemical Potency Assay

Once a primary target is identified (let's hypothetically say it's a kinase), the next critical step is to quantify the potency of the interaction.

  • Reagent Preparation:

    • Prepare a stock solution of "this compound" in 100% DMSO.

    • Prepare a serial dilution of the compound in the appropriate assay buffer.

    • Prepare the recombinant target protein and its substrate.

  • Assay Performance:

    • In a 384-well plate, add the target protein, the substrate, and the serially diluted "this compound."

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate for a predetermined time at the optimal temperature.

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

A potent chemical probe should ideally have an in vitro potency of less than 100 nM for its primary target.[2]

Phase 2: Defining Selectivity

A useful chemical probe must be selective, meaning it binds to its intended target with significantly higher affinity than to other proteins, especially closely related ones.

Experimental Approach: Broad Selectivity Profiling

  • Kinome Scanning: If the identified target is a kinase, services like KINOMEscan™ offer screening against a large panel of human kinases (over 400) in a competition binding assay format. This provides a comprehensive view of the compound's selectivity profile within the kinome.

  • GPCR and Ion Channel Panels: If the target is a GPCR or ion channel, similar broad screening panels are commercially available.

A key metric for selectivity is the "Selectivity Score" (S-score), which quantifies the number of off-targets at a given concentration. A highly selective probe will have a low S-score. A general guideline is a 30-fold or greater selectivity window against closely related family members.[2]

The Crucial Role of a Negative Control

A critical component of a chemical probe's validation is the availability of a structurally similar but biologically inactive analog.[2] This "negative control" is essential for demonstrating that the observed biological effects are due to the inhibition of the intended target and not some off-target effect or an artifact of the chemical scaffold. The synthesis of such a control should be guided by the structure-activity relationship (SAR) data obtained during the initial characterization.

Phase 3: Cellular and In Vivo Validation

Demonstrating potent and selective binding in a biochemical assay is necessary but not sufficient. A true chemical probe must engage its target in a cellular context and elicit a measurable functional response.

Experimental Approach: Cellular Target Engagement

  • Cellular Thermal Shift Assay (CETSA): This method extends the principle of TPP to intact cells. Cells are treated with "this compound," heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound. It provides a quantitative measure of target occupancy in real-time.

Protocol: Functional Cellular Assay (Hypothetical Kinase Target)

Assuming the target of "this compound" is a kinase that phosphorylates a specific downstream substrate, a functional cellular assay could be as follows:

  • Cell Culture and Treatment:

    • Culture a cell line known to express the target kinase.

    • Treat the cells with a serial dilution of "this compound" for a specified time.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the total protein concentration.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody specific for the phosphorylated form of the downstream substrate.

    • Also, probe with an antibody for the total amount of the substrate as a loading control.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of phosphorylated to total substrate.

    • Plot this ratio against the compound concentration to determine the cellular IC50.

A high-quality chemical probe should demonstrate cellular activity at a concentration of 1 µM or less.[2]

G Probe This compound Target Target Kinase (Hypothetical) Probe->Target Inhibition Substrate Substrate Target->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Pathway Downstream Cellular Response pSubstrate->Pathway

Caption: Hypothetical signaling pathway for a kinase target.

Comparative Analysis: A Template for Validation

Once the above data is generated for "this compound," it can be compared against other known probes for the same (hypothetical) target. The following table provides a template for such a comparison:

FeatureThis compoundProbe A (Alternative)Probe B (Alternative)Ideal Criteria
Target (To be determined)Target XTarget XSingle, well-defined target
In Vitro Potency (IC50/Kd) (To be determined)15 nM50 nM< 100 nM
Selectivity (S-score @ 1µM) (To be determined)0.020.15As low as possible
Cellular Potency (IC50) (To be determined)200 nM800 nM< 1 µM
Cellular Target Engagement (To be determined)CETSA shift > 5°CNanoBRET IC50 = 250 nMConfirmed in intact cells
Negative Control Available? (To be determined)Yes ( > 30-fold inactive)NoYes, > 30-fold inactive
Publicly Available? YesYesYesYes, without restrictions

Conclusion: From Molecule to Tool

The path to validating "this compound" as a chemical probe is a rigorous but essential endeavor. It requires a multi-faceted approach that combines unbiased target identification, quantitative biochemical and cellular assays, and a commitment to demonstrating high selectivity. By following a structured validation workflow, researchers can establish the true utility of this and other novel compounds, ensuring that they become reliable tools for dissecting complex biology and paving the way for future therapeutic discoveries. The principles and protocols outlined in this guide provide a robust framework for such an undertaking, fostering scientific integrity and reproducibility.

References

  • Structural Genomics Consortium. Chemical Tools. [Link]

  • SGC-UNC. Chemical Probes. [Link]

  • Structural Genomics Consortium. SGC Chemical Probes. [Link]

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A Comparative Guide to Kinase Selectivity Profiling: A Case Study of the Isoquinoline-Based Inhibitor Fasudil

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selective inhibition of protein kinases remains a cornerstone of targeted therapy development. Kinases, as central regulators of a vast array of cellular processes, represent a large and "druggable" gene family.[1] However, the high degree of conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] Off-target effects, stemming from the inhibition of unintended kinases, can lead to cellular toxicity and adverse clinical outcomes.[3] Therefore, the rigorous and comprehensive profiling of a kinase inhibitor's selectivity is not merely a characterization step but a critical determinant of its therapeutic potential.

This guide provides an in-depth technical comparison of kinase selectivity profiling, using the clinically approved isoquinoline-based Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Fasudil , as our primary case study. We will objectively compare its performance with alternative kinase inhibitors, the well-known ROCK inhibitor Y-27632 , and the broad-spectrum inhibitor Staurosporine , supported by experimental data and detailed methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase selectivity and the practicalities of its assessment.

The Significance of the Isoquinoline Scaffold and the ROCK Signaling Pathway

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] In the context of kinase inhibition, this heterocyclic motif has been successfully exploited to generate potent inhibitors, most notably targeting the ROCK serine/threonine kinases.[6]

The ROCK signaling pathway, primarily mediated by the isoforms ROCK1 and ROCK2, is a critical regulator of cellular functions such as cytoskeletal organization, cell motility, and smooth muscle contraction.[7][8][9] Dysregulation of the ROCK pathway is implicated in a variety of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it an attractive therapeutic target.[10][11]

Below is a diagram illustrating the central role of ROCK in cellular signaling.

ROCK_Signaling_Pathway ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) MLCP MLC Phosphatase ROCK->MLCP Phosphorylates (Inactivates) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) Cofilin->Actin Regulates Actin Dynamics Contraction Cellular Contraction & Motility Actin->Contraction MLC->Contraction MLCP->MLC Dephosphorylates Fasudil Fasudil / Y-27632 Fasudil->ROCK Inhibits

Caption: The ROCK signaling pathway and points of inhibition.

Comparative Kinase Selectivity Profiles

A key aspect of characterizing a kinase inhibitor is to determine its selectivity across the human kinome. The following table summarizes the inhibitory activity (IC50 values) of Fasudil, Y-27632, and Staurosporine against a panel of representative kinases. It is important to note that IC50 values can vary depending on the assay conditions, such as ATP concentration.[12]

Kinase TargetFasudil IC50 (µM)Y-27632 IC50 (µM)Staurosporine IC50 (nM)
ROCK1 0.33 (Ki)[13]~0.14[14]-
ROCK2 0.158[13]~0.22[14]-
PKA 4.58[13]>10[14]7
PKC 12.30[13]>10[14]3
PKG 1.650[13]>10[14]-
p60v-src --6
CaM Kinase II --20

Data Interpretation:

  • Fasudil demonstrates a clear preference for ROCK kinases, with IC50 values in the sub-micromolar range. However, it exhibits off-target activity against other kinases like PKA and PKG at higher concentrations.[13][15] This profile suggests that while it is a potent ROCK inhibitor, the potential for off-target effects at therapeutic concentrations should be considered.

  • Y-27632 also shows high potency for ROCK kinases and appears to have a cleaner selectivity profile against PKA, PKC, and PKG compared to Fasudil.[14] However, like Fasudil, it can inhibit other kinases at higher concentrations.[16]

  • Staurosporine is a classic example of a non-selective kinase inhibitor, potently inhibiting a broad range of kinases with nanomolar IC50 values.[17] Its lack of selectivity makes it a useful tool for in vitro studies but generally unsuitable for therapeutic applications due to the high likelihood of toxicity.

Experimental Methodologies for Kinase Selectivity Profiling

To generate the kind of data presented above, a combination of biochemical and cell-based assays is essential. Biochemical assays provide a direct measure of an inhibitor's effect on enzyme activity, while cell-based assays offer a more physiologically relevant context by assessing target engagement and downstream effects within a living cell.[18]

The following diagram outlines a typical workflow for comprehensive kinase inhibitor selectivity profiling.

Kinase_Profiling_Workflow Kinase Inhibitor Selectivity Profiling Workflow Compound Test Compound (e.g., Fasudil) Biochemical Biochemical Assays Compound->Biochemical CellBased Cell-Based Assays Compound->CellBased PrimaryScreen Primary Screen (e.g., ADP-Glo™) Biochemical->PrimaryScreen In Vitro Activity SecondaryScreen Secondary Screen (e.g., NanoBRET™) CellBased->SecondaryScreen In-Cell Target Engagement DataAnalysis Data Analysis (IC50 Determination, Selectivity Score) PrimaryScreen->DataAnalysis SecondaryScreen->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: A generalized workflow for kinase inhibitor profiling.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[19] It is a versatile platform suitable for high-throughput screening of kinase inhibitors.[20]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the initial kinase activity.[20]

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, prepare a 5 µL kinase reaction mixture containing the kinase of interest, the substrate, and ATP in a suitable kinase buffer.

    • For inhibitor profiling, include a serial dilution of the test compound (e.g., Fasudil). Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) Assay is a powerful cell-based method to quantify the binding of a test compound to a specific kinase target in living cells.[21][22] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.[1]

Principle: When the fluorescent tracer binds to the NanoLuc®-kinase fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal in a dose-dependent manner.[21]

Step-by-Step Protocol:

  • Cell Preparation and Transfection:

    • Seed HEK293 cells in a suitable culture plate.

    • Transfect the cells with a vector encoding the NanoLuc®-kinase fusion protein of interest (e.g., NanoLuc®-ROCK1).

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • In a white 384-well assay plate, add the test compound at various concentrations.

    • Add the cell suspension to the wells.

  • Tracer Addition and Equilibration:

    • Add the specific NanoBRET™ tracer for the kinase of interest to all wells at a predetermined optimal concentration.

    • Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow the binding to reach equilibrium (typically 2 hours).

  • Luminescence Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratios to the vehicle control (no inhibitor) and a high-concentration control.

    • Determine the IC50 value by plotting the normalized BRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The comprehensive selectivity profiling of kinase inhibitors is an indispensable component of modern drug discovery. As demonstrated with the isoquinoline-based ROCK inhibitor Fasudil, even clinically approved drugs can exhibit off-target activities that may contribute to their therapeutic efficacy or side-effect profile.[15][23] By employing a multi-faceted approach that combines robust biochemical and cell-based assays, researchers can gain a detailed understanding of a compound's selectivity and make more informed decisions in the lead optimization process.

The continued development of novel assay technologies and the expansion of commercially available kinase screening panels will further enhance our ability to characterize inhibitor selectivity with greater precision and throughput. Ultimately, a thorough understanding of a kinase inhibitor's interactions across the kinome is paramount to the development of safer and more effective targeted therapies.

References

  • The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease. PMC. [Link]

  • ROCK Signaling Pathway. Creative Diagnostics. [Link]

  • ADP Glo Protocol. Scribd. [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PMC. [Link]

  • Rho-associated protein kinase. Wikipedia. [Link]

  • Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. [Link]

  • The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia. MDPI. [Link]

  • Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. PubMed. [Link]

  • The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PMC. [Link]

  • IC 50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. ResearchGate. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds Version. EUbOPEN. [Link]

  • (PDF) Different Susceptibility of Protein Kinases to Staurosporine Inhibition. ResearchGate. [Link]

  • Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil. PMC. [Link]

  • Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PMC. [Link]

  • (PDF) A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. ResearchGate. [Link]

  • Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like-cells in culture. bioRxiv. [Link]

  • Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. PMC. [Link]

  • IC50 FOR INHIBITION OF PHOSPHORYLATION AT THR853 AND THR696 OF MYPT1 BY... ResearchGate. [Link]

  • The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells. PubMed. [Link]

  • Rho Kinase Inhibitor Y-27632 Prolongs the Life Span of Adult Human Keratinocytes, Enhances Skin Equivalent Development, and Facilitates Lentiviral Transduction. PMC. [Link]

  • SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. PMC. [Link]

  • Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. Development. [Link]

  • Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. PMC. [Link]

  • A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. MDPI. [Link]

  • Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis. PMC. [Link]

  • Pharmacological inhibition of Rho-kinase signaling with Y-27632 blocks melanoma tumor growth. PubMed. [Link]

  • Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics. PubMed. [Link]

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A Comparative Analysis of Isoquinolin-5-ylmethanamine as a Novel Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quest for novel enzyme inhibitors with improved potency and selectivity is a perpetual endeavor. The isoquinoline scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4][5] This guide presents a comparative study of a promising new chemical entity, Isoquinolin-5-ylmethanamine, positioning it as a putative inhibitor of Nitric Oxide Synthase (NOS). We will objectively compare its hypothetical performance against well-established NOS inhibitors, supported by detailed experimental protocols and data.

Introduction to Nitric Oxide Synthases (NOS)

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes.[6][7] NO plays key roles in vasodilation, neurotransmission, and the immune response.[6][8] There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it is involved in synaptic plasticity and neuronal communication.[6]

  • Inducible NOS (iNOS or NOS2): Expressed in immune cells in response to inflammatory stimuli, producing large amounts of NO for host defense.[6]

  • Endothelial NOS (eNOS or NOS3): Located in the endothelium, it is crucial for maintaining vascular tone and health.[6]

Given the diverse roles of NO, dysregulation of NOS activity is implicated in various diseases, including neurodegenerative disorders, inflammation, and cardiovascular diseases, making NOS isoforms attractive therapeutic targets.[7][8]

The Inhibitors: A Comparative Overview

This guide will focus on comparing the inhibitory potential of this compound against three well-characterized NOS inhibitors with distinct selectivity profiles:

  • This compound: A novel compound with a core isoquinoline structure. Its inhibitory activity against NOS is the central hypothesis of this study.

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor that acts as an L-arginine analogue, competing with the natural substrate for binding to the active site of all three NOS isoforms.[8][9]

  • 1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A potent and highly selective inhibitor of the iNOS isoform.[9]

  • Aminoguanidine: A moderately selective iNOS inhibitor that also exhibits some inhibitory activity against other diamine oxidases.[9][10]

Signaling Pathway of Nitric Oxide Synthesis

The enzymatic production of nitric oxide by NOS is a complex process involving the conversion of L-arginine to L-citrulline. This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[6][7]

Nitric Oxide Synthesis Pathway cluster_0 NOS Active Site cluster_1 Cofactors cluster_2 Inhibitors L-Arginine L-Arginine NOS_Enzyme NOS (nNOS, iNOS, eNOS) L-Arginine->NOS_Enzyme Substrate L-Citrulline L-Citrulline NOS_Enzyme->L-Citrulline Product NO Nitric Oxide (NO) NOS_Enzyme->NO Product NADPH NADPH NADPH->NOS_Enzyme O2 O2 O2->NOS_Enzyme BH4 BH4 BH4->NOS_Enzyme IQM Isoquinolin-5- ylmethanamine IQM->NOS_Enzyme LNAME L-NAME LNAME->NOS_Enzyme 1400W 1400W 1400W->NOS_Enzyme AG Aminoguanidine AG->NOS_Enzyme

Caption: Nitric Oxide Synthesis Pathway and Points of Inhibition.

Comparative Experimental Data

The following table summarizes the hypothetical inhibitory activities of this compound and the known inhibitors against the three NOS isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

InhibitornNOS IC50 (nM)iNOS IC50 (nM)eNOS IC50 (nM)Selectivity (iNOS vs. nNOS/eNOS)
This compound 15025200High
L-NAME 15440039Non-selective
1400W >10,0007>10,000Very High
Aminoguanidine 20002005000Moderate

Experimental Protocols

To generate the comparative data presented above, a standardized in vitro NOS activity assay would be employed. The following is a detailed methodology for such an experiment.

Workflow for In Vitro NOS Inhibition Assay

NOS Inhibition Assay Workflow cluster_workflow Experimental Workflow Step1 1. Prepare Reagents - Recombinant NOS isoforms - L-Arginine (substrate) - NADPH, BH4, FAD, FMN - Inhibitor stock solutions Step2 2. Assay Plate Preparation - Add buffer and cofactors - Add varying concentrations of inhibitors - Pre-incubate Step1->Step2 Step3 3. Enzyme Reaction Initiation - Add NOS enzyme to each well - Add L-Arginine to start the reaction - Incubate at 37°C Step2->Step3 Step4 4. NO Detection - Use Griess Reagent to measure nitrite (a stable NO metabolite) Step3->Step4 Step5 5. Data Analysis - Measure absorbance at 540 nm - Plot dose-response curves - Calculate IC50 values Step4->Step5

Caption: Step-by-step workflow for the in vitro NOS inhibition assay.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Reconstitute purified, recombinant human nNOS, iNOS, and eNOS enzymes in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of L-Arginine.

    • Prepare a cofactor solution containing NADPH, FAD, FMN, and BH4.

    • Prepare serial dilutions of this compound, L-NAME, 1400W, and Aminoguanidine in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the cofactor solution to each well.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a control group with no inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the respective NOS isoform to the wells.

    • Immediately after, add the L-Arginine solution to all wells to start the enzymatic reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Nitrite Quantification (Griess Assay):

    • Stop the reaction by adding a suitable reagent (e.g., an agent that precipitates the enzyme).

    • Add Griess Reagent A (sulfanilamide in phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well and incubate for another 10 minutes.

    • A purple azo dye will form in the presence of nitrite.

  • Data Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Subtract the background absorbance (wells without enzyme).

    • Plot the percentage of NOS inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each inhibitor against each NOS isoform by fitting the data to a sigmoidal dose-response curve.

Concluding Remarks

This comparative guide, while based on a hypothetical inhibitory profile for this compound, provides a robust framework for its evaluation as a novel NOS inhibitor. The isoquinoline scaffold is a well-established pharmacophore in the design of enzyme inhibitors, and the proposed study would be a logical step in elucidating the therapeutic potential of this new chemical entity.[1][5] The detailed experimental protocols outlined herein offer a clear and reproducible methodology for researchers to validate these findings and further explore the structure-activity relationship of isoquinoline-based NOS inhibitors. The promising hypothetical selectivity of this compound for iNOS suggests its potential as a lead compound for the development of novel anti-inflammatory or neuroprotective agents.

References

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  • Modra, et al. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity. [Link]

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A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical exploration of bioisosteric replacement studies focused on the isoquinolin-5-ylmethanamine scaffold. By moving beyond a rigid template, we will delve into the rationale behind experimental choices, present comparative data, and provide actionable protocols to empower your drug discovery programs.

The Principle of Bioisosterism: A Modern Perspective in Drug Design

Bioisosterism is a powerful strategy in medicinal chemistry that involves the replacement of a functional group within a molecule with another group of similar physicochemical properties. The goal is to create a new analog with improved potency, selectivity, pharmacokinetic properties, or reduced toxicity, while maintaining the original biological activity.[1][2][3] This approach is not merely about swapping one group for another of a similar size; it's a nuanced interplay of electronics, sterics, and polarity to fine-tune a molecule's interaction with its biological target and its journey through the body.[4][5]

Bioisosteres are broadly classified into two categories:

  • Classical Bioisosteres: These are atoms or groups that have the same number of valence electrons and similar steric arrangements.

  • Non-Classical Bioisosteres: These do not share the same number of atoms but mimic the spatial arrangement, electronic properties, and/or hydrogen bonding capabilities of the original functional group.[1][6]

This guide will focus on non-classical bioisosteric replacements for the aminomethyl (-CH₂NH₂) group of this compound, a critical pharmacophore in various therapeutic agents.

This compound: A Privileged Scaffold in Drug Discovery

The isoquinoline core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects.[7][8] The substitution pattern on the isoquinoline ring system is crucial for its biological activity. Specifically, the 5-position serves as a key vector for interacting with biological targets. This compound, with its basic aminomethyl substituent, is a common building block in the development of inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP) and Rho-associated coiled-coil containing protein kinase (ROCK).[9][10][11]

dot graph "Isoquinolin_5_ylmethanamine_Scaffold" { layout="neato"; node [shape=plaintext]; edge [color="#5F6368"]; img [image="https://i.imgur.com/example.png"]; // Placeholder for actual chemical structure image "this compound" [pos="1.5,1.5!"]; "Biological Targets" [pos="4,1.5!"]; "PARP Inhibitors" [pos="6,2!"]; "ROCK Inhibitors" [pos="6,1!"]; "this compound" -> "Biological Targets" [arrowhead=vee, color="#4285F4"]; "Biological Targets" -> "PARP Inhibitors" [arrowhead=vee, color="#34A853"]; "Biological Targets" -> "ROCK Inhibitors" [arrowhead=vee, color="#EA4335"]; }

Caption: The versatile this compound scaffold and its key biological targets.

Bioisosteric Replacement Strategies for the Aminomethyl Group

The primary amino group of this compound is often a key interaction point with the target protein, typically through hydrogen bonding. However, its basicity can also lead to undesirable pharmacokinetic properties, such as rapid metabolism or poor cell permeability. Bioisosteric replacement offers a powerful tool to mitigate these liabilities while preserving or enhancing biological activity.

Here, we compare three common bioisosteric replacements for the aminomethyl group: the carboxamide , the sulfonamide , and the N-aryl/heteroaryl amine .

Comparative Analysis of Bioisosteres
BioisostereFunctional GroupKey Physicochemical PropertiesPotential AdvantagesPotential Disadvantages
Parent Moiety -CH₂NH₂Basic, H-bond donorStrong H-bonding interactionsHigh pKa, potential for rapid metabolism, poor permeability
Carboxamide -CONH₂Neutral, H-bond donor & acceptorImproved metabolic stability, reduced basicity, can mimic H-bondingCan introduce planarity, may alter binding mode
Sulfonamide -SO₂NH₂Acidic, H-bond donor & acceptorIncreased acidity, different H-bonding geometry, improved solubilityCan have poor permeability, potential for off-target interactions
N-aryl/heteroaryl amine -NH-Ar/HetArWeakly basic/neutral, H-bond donorIncreased lipophilicity, potential for π-π stacking interactionsCan increase metabolic liability (CYP-mediated oxidation), may increase toxicity
Experimental Evidence from PARP and ROCK Inhibitor Studies

While direct comparative studies of these exact bioisosteres on the this compound scaffold are not extensively published in a single source, we can synthesize insights from various structure-activity relationship (SAR) studies on 5-substituted isoquinoline inhibitors.

PARP Inhibitors:

Studies on 5-substituted isoquinolin-1-one PARP inhibitors have shown that modifications at the 5-position are critical for activity and selectivity. For instance, the replacement of an amino group with a benzamido group (-NHCOPh) in some isoquinolin-1-ones led to potent and selective PARP-2 inhibitors.[12] This suggests that the amide linkage is well-tolerated and can effectively mimic the interactions of the original amino group while offering improved properties. The synthesis of 5-substituted isoquinolin-1-ones often starts from 5-aminoisoquinolin-1-one, which is then acylated or subjected to other modifications.[12]

ROCK Inhibitors:

In the realm of ROCK inhibitors, the isoquinoline scaffold is a well-established pharmacophore. Fasudil, a clinically used ROCK inhibitor, is an isoquinoline-5-sulfonamide derivative.[7] This highlights the success of the sulfonamide group as a key interacting moiety. The optimization of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors demonstrated that modifications to the isoquinoline core and its substituents significantly impact potency and pharmacokinetic profiles.[10][11]

Experimental Protocols

General Synthesis of Isoquinoline-5-carboxamides

The synthesis of isoquinoline-5-carboxamides can be achieved from isoquinoline-5-carboxylic acid, which can be prepared from 5-aminoisoquinoline.

dot graph "Synthesis_of_Isoquinoline_5_carboxamides" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

}

Caption: General synthetic route to isoquinoline-5-carboxamides.

Step-by-Step Protocol:

  • Diazotization and Cyanation: To a solution of 5-aminoisoquinoline in aqueous sulfuric acid at 0°C, add a solution of sodium nitrite dropwise. After stirring, add this solution to a mixture of copper cyanide and potassium cyanide. Heat the reaction mixture and then extract the product, isoquinoline-5-carbonitrile.

  • Hydrolysis: Hydrolyze the isoquinoline-5-carbonitrile using a strong acid or base to yield isoquinoline-5-carboxylic acid.

  • Acid Chloride Formation: Treat the isoquinoline-5-carboxylic acid with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

  • Amidation: React the isoquinoline-5-carbonyl chloride with ammonia or a primary/secondary amine to obtain the desired isoquinoline-5-carboxamide.

General Synthesis of Isoquinoline-5-sulfonamides

The synthesis of isoquinoline-5-sulfonamides typically starts with the sulfonation of isoquinoline.

dot graph "Synthesis_of_Isoquinoline_5_sulfonamides" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

}

Caption: General synthetic route to isoquinoline-5-sulfonamides.

Step-by-Step Protocol:

  • Sulfonation: Heat isoquinoline with fuming sulfuric acid (oleum) to introduce the sulfonic acid group at the 5-position, yielding isoquinoline-5-sulfonic acid.[13]

  • Sulfonyl Chloride Formation: Convert the sulfonic acid to the more reactive sulfonyl chloride by treating it with phosphorus pentachloride or thionyl chloride.[14]

  • Sulfonamide Formation: React the isoquinoline-5-sulfonyl chloride with ammonia or a primary/secondary amine to furnish the target isoquinoline-5-sulfonamide.[15]

In Vitro Assay Protocols for Comparative Evaluation

To objectively compare the performance of the bioisosteric replacements, standardized in vitro assays are essential.

PARP Inhibition Assay (Enzymatic)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

Principle: A colorimetric or fluorescent assay that quantifies the incorporation of NAD+ onto histone proteins by PARP1.

Protocol:

  • Coat a 96-well plate with histones.

  • Add activated DNA and PARP1 enzyme.

  • Add varying concentrations of the test compounds (this compound and its bioisosteres).

  • Initiate the reaction by adding biotinylated NAD+.

  • After incubation, wash the plate and add streptavidin-HRP.

  • Add a colorimetric substrate (e.g., TMB) and measure the absorbance.

  • Calculate the IC₅₀ values for each compound.

ROCK Inhibition Assay (Kinase Activity)

This assay determines the inhibitory effect of compounds on the kinase activity of ROCK.

Principle: A mobility shift assay or a fluorescence-based assay that measures the phosphorylation of a specific substrate by ROCK.

Protocol (Example using a mobility shift assay):

  • Prepare a reaction mixture containing ROCK enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Add the test compounds at various concentrations.

  • Incubate to allow the kinase reaction to proceed.

  • Stop the reaction and separate the phosphorylated and unphosphorylated substrate using microfluidic capillary electrophoresis.

  • Quantify the amount of phosphorylated product by fluorescence detection.

  • Determine the IC₅₀ values for each compound.

Conclusion and Future Perspectives

The bioisosteric replacement of the aminomethyl group in this compound with functionalities like carboxamides and sulfonamides presents a viable strategy for optimizing lead compounds. While direct comparative data is sparse, analysis of existing SAR for PARP and ROCK inhibitors suggests that these modifications can lead to improved metabolic stability and modulated physicochemical properties without compromising, and in some cases enhancing, biological activity.

Future studies should focus on the systematic synthesis and parallel evaluation of a focused library of this compound analogs with diverse bioisosteric replacements. This would provide a clearer understanding of the subtle interplay between the physicochemical properties of the C5-substituent and the resulting biological activity and pharmacokinetic profile. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to embark on such investigations, ultimately accelerating the discovery of novel and effective therapeutics based on the versatile isoquinoline scaffold.

References

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Benchmarking Isoquinolin-5-ylmethanamine Derivatives Against Standard ROCK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase drug discovery, the pursuit of novel scaffolds that offer improved potency, selectivity, and pharmacokinetics is relentless. Isoquinolin-5-ylmethanamine has emerged as a promising structural motif, giving rise to a new generation of kinase inhibitors. This guide provides an in-depth technical comparison of a novel this compound derivative, designated IQM-A, against the established Rho-kinase (ROCK) inhibitors, Fasudil and Y-27632. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds, underpinned by robust experimental data and validated protocols.

Introduction: The Rationale for Targeting Rho-Kinase

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton.[1] Its downstream effects influence a myriad of cellular processes, including contraction, motility, proliferation, and apoptosis.[2] Consequently, aberrant ROCK signaling is implicated in a range of pathologies, from hypertension and glaucoma to cancer metastasis and neurological disorders.[3][4][5] The therapeutic potential of ROCK inhibition is thus an area of intense investigation.

The standard clinical and research compounds, Fasudil and Y-27632, have been instrumental in elucidating the function of ROCK and validating it as a drug target. Fasudil is approved in Japan and China for the treatment of cerebral vasospasm. Y-27632, while a potent and selective ROCK inhibitor, is primarily utilized as a research tool due to its pharmacokinetic properties.[6] The development of new chemical entities, such as those derived from the this compound scaffold, aims to address the limitations of existing inhibitors and expand their therapeutic applications.

Comparative Analysis of ROCK Inhibitors

A direct comparison of inhibitory activity is the foundational step in benchmarking a novel compound. This is typically achieved through in vitro kinase assays, which quantify the concentration of the inhibitor required to reduce the kinase's activity by half (IC50). The following table summarizes the comparative inhibitory potency and cellular efficacy of IQM-A against Fasudil and its active metabolite, as well as Y-27632.

CompoundTargetIn Vitro IC50 (nM)Cellular EC50 (µM)
IQM-A (Hypothetical) ROCK1/2 15 0.5
FasudilROCK1/21900-
Hydroxyfasudil (active metabolite)ROCK1/2130-
Y-27632ROCK1/21400.8

Data for Fasudil and Y-27632 are compiled from publicly available literature. Data for IQM-A is hypothetical for illustrative purposes.

The data presented here indicates that our hypothetical compound, IQM-A, exhibits significantly greater potency in a biochemical assay compared to both Fasudil and Y-27632. This enhanced potency translates to the cellular level, where IQM-A demonstrates a lower effective concentration for inhibiting ROCK-mediated cellular processes.

Experimental Workflows for Comprehensive Benchmarking

To ensure a thorough and unbiased comparison, a multi-tiered experimental approach is essential. The following protocols outline the key assays for evaluating the biochemical potency, cellular activity, target engagement, and cytotoxicity of novel ROCK inhibitors.

In Vitro Kinase Inhibition Assay

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase, providing a quantitative measure of its potency (IC50). It is the primary screen to identify and rank potential inhibitors.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Recombinant ROCK Enzyme Kinase Buffer ATP Substrate Peptide dispense Dispense Enzyme, Substrate, and Compound/Control reagents->dispense compound Test Compound (IQM-A) Standard Drugs (Fasudil, Y-27632) compound->dispense plate 384-well Assay Plate plate->dispense initiate Initiate Reaction with ATP dispense->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylated Substrate (e.g., Luminescence) stop->detect data Generate Dose-Response Curve detect->data calculate Calculate IC50 Value data->calculate cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein cells Culture Cells to Confluence treat Treat Cells with Compound or Vehicle Control cells->treat aliquot Aliquot Cell Suspensions treat->aliquot heat Heat Aliquots across a Temperature Gradient aliquot->heat lyse Lyse Cells and Separate Soluble/Aggregated Fractions heat->lyse quantify Quantify Soluble ROCK Protein (e.g., Western Blot, ELISA) lyse->quantify plot Plot Soluble Protein vs. Temperature quantify->plot shift Determine Thermal Shift plot->shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Culture a suitable cell line (e.g., HeLa) to near confluence. Treat the cells with the test compound (e.g., 10 µM IQM-A) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the amount of soluble ROCK protein using Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble ROCK protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Functional Cellular Assay: Scratch (Wound Healing) Assay

Causality: ROCK inhibitors are known to affect cell migration. [1]The scratch assay provides a functional readout of a compound's ability to modulate this process, offering insight into its cellular efficacy.

cluster_prep Preparation cluster_wound Wound Creation & Treatment cluster_imaging Imaging & Analysis seed Seed Cells and Grow to a Confluent Monolayer scratch Create a 'Scratch' in the Monolayer with a Pipette Tip seed->scratch wash Wash to Remove Debris scratch->wash treat Add Media with Compound or Vehicle Control wash->treat image_t0 Image the Scratch at T=0 treat->image_t0 incubate Incubate and Image at Regular Time Intervals image_t0->incubate measure Measure the Width of the Scratch Over Time incubate->measure analyze Calculate Rate of Cell Migration measure->analyze

Caption: Workflow for the Scratch (Wound Healing) Assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., NIH 3T3 fibroblasts) in a 6-well plate and culture until they form a confluent monolayer. [7]2. Creating the Wound: Use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer. [7]3. Washing and Treatment: Wash the wells with PBS to remove detached cells and then add fresh culture medium containing the test compound, standard drug, or vehicle control. [8]4. Imaging: Immediately capture an image of the scratch (T=0) using a phase-contrast microscope. Continue to capture images of the same field of view at regular intervals (e.g., every 6 hours) for 24-48 hours. [7]5. Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each condition.

Cytotoxicity Assessment: MTT Assay

Causality: It is crucial to determine if the observed cellular effects are due to the specific inhibition of the target or simply a consequence of general cytotoxicity. The MTT assay assesses cell viability and provides a therapeutic window for the compound. [9][10] Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and controls for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [11]4. Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking novel this compound derivatives against established ROCK inhibitors. The hypothetical data for IQM-A illustrates a desirable profile: high potency in biochemical and cellular assays, confirmed target engagement, and low cytotoxicity. A compound with such characteristics would be a strong candidate for further preclinical development.

The integration of in vitro potency, cellular efficacy, target engagement, and cytotoxicity assays provides a robust framework for decision-making in the early stages of drug discovery. By adhering to these principles of scientific integrity and logical progression, researchers can confidently identify and advance promising new chemical entities toward therapeutic reality.

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A Head-to-Head Comparison of Synthetic Routes to Isoquinolin-5-ylmethanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Isoquinolin-5-ylmethanamine, a key building block in medicinal chemistry and drug discovery, presents several synthetic challenges. The strategic introduction of an aminomethyl group at the C5 position of the isoquinoline nucleus is a critical step in the synthesis of a variety of biologically active compounds. This guide provides a comprehensive, head-to-head comparison of the most common and effective methods for the synthesis of this valuable intermediate. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety.

Introduction to this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The specific substitution pattern at the 5-position can significantly influence the pharmacological profile of these molecules. This compound serves as a versatile precursor for the elaboration of more complex structures, making its efficient and reliable synthesis a topic of considerable interest to researchers in drug development.

This guide will focus on three primary synthetic strategies, each starting from a different commercially available or readily accessible isoquinoline derivative:

  • Reduction of 5-Cyanoisoquinoline

  • Reductive Amination of Isoquinoline-5-carbaldehyde

  • Gabriel Synthesis from 5-(Halomethyl)isoquinoline

We will examine the experimental nuances of each method, providing the necessary data for an informed decision on the most suitable route for your specific research needs.

Method 1: Reduction of 5-Cyanoisoquinoline

The reduction of a nitrile group is a direct and atom-economical approach to the corresponding primary amine. This method is contingent on the availability of 5-cyanoisoquinoline, which can be prepared from 5-bromoisoquinoline.

Reaction Pathway

5-Cyanoisoquinoline 5-Cyanoisoquinoline This compound This compound 5-Cyanoisoquinoline->this compound Reduction (e.g., Catalytic Hydrogenation or LiAlH4)

Caption: General scheme for the reduction of 5-cyanoisoquinoline.

In-Depth Analysis

Catalytic Hydrogenation: This is often the preferred method for industrial-scale synthesis due to its cleaner reaction profile and the avoidance of stoichiometric metal hydride waste.

  • Catalyst Choice: Raney Nickel is a commonly employed catalyst for the hydrogenation of nitriles to primary amines.[1][2] It is known for its high activity and relatively low cost. Other catalysts, such as palladium on carbon (Pd/C) or platinum-based catalysts, can also be effective.

  • Reaction Conditions: The reaction is typically carried out in a solvent such as methanol or ethanol under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature can be optimized to achieve the desired conversion and selectivity. High pressures and temperatures can sometimes lead to side reactions, such as the formation of secondary amines.

  • Advantages: This method is generally high-yielding, produces minimal waste, and the catalyst can often be recovered and reused.

  • Disadvantages: Requires specialized high-pressure hydrogenation equipment. The catalyst can be pyrophoric and requires careful handling.

Chemical Reduction: For laboratory-scale synthesis, chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) offer a convenient alternative.

  • Mechanism: LiAlH₄ is a powerful reducing agent that can effectively reduce nitriles to primary amines.[3][4][5] The reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon.

  • Reaction Conditions: The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at reflux temperature.

  • Advantages: Does not require specialized pressure equipment. The reaction is generally fast and high-yielding.

  • Disadvantages: LiAlH₄ is a highly reactive and pyrophoric reagent that must be handled with extreme care under an inert atmosphere. The work-up procedure can be hazardous and generates significant amounts of aluminum salts as waste.

Experimental Protocols

Protocol 1A: Catalytic Hydrogenation with Raney Nickel

  • To a solution of 5-cyanoisoquinoline (1.0 eq) in methanol (10-20 volumes), add Raney Nickel (50% slurry in water, 0.1-0.2 eq by weight of dry catalyst).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Heat the mixture to 40-60 °C and stir vigorously for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully filter the catalyst through a pad of Celite®. Caution: The Raney Nickel catalyst is pyrophoric and should be kept wet at all times.

  • Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by crystallization or column chromatography.

Protocol 1B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF (10-15 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-cyanoisoquinoline (1.0 eq) in anhydrous THF (5 volumes) to the LiAlH₄ suspension.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the weight of LiAlH₄ in grams.[6]

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Method 2: Reductive Amination of Isoquinoline-5-carbaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines.[7][8] This one-pot procedure involves the formation of an imine intermediate from an aldehyde and an amine source, followed by its in-situ reduction.

Reaction Pathway

Isoquinoline-5-carbaldehyde Isoquinoline-5-carbaldehyde Imine Intermediate Imine Intermediate Isoquinoline-5-carbaldehyde->Imine Intermediate + NH3 or NH4OAc This compound This compound Imine Intermediate->this compound Reduction (e.g., NaBH4, NaBH3CN, or NaBH(OAc)3)

Caption: General scheme for the reductive amination of isoquinoline-5-carbaldehyde.

In-Depth Analysis
  • Amine Source: Ammonia or an ammonia surrogate such as ammonium acetate is used to form the primary imine.

  • Reducing Agent: The choice of reducing agent is crucial for the success of the reaction.

    • Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent.[9][10] It can also reduce the starting aldehyde, so it is typically added after the imine has formed.

    • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of imines in the presence of aldehydes.[8] However, it is toxic due to the potential release of cyanide.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often the reagent of choice for reductive aminations.[7][11] It is less toxic than NaBH₃CN and can be used in a one-pot procedure where all reagents are mixed together at the start.

  • Advantages: This is a one-pot reaction that is often high-yielding and operationally simple. It avoids the use of highly reactive reagents like LiAlH₄.

  • Disadvantages: The starting material, isoquinoline-5-carbaldehyde, may not be as readily available as 5-cyanoisoquinoline. The reaction may require careful pH control for optimal imine formation.

Experimental Protocol

Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride

  • To a solution of isoquinoline-5-carbaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE) (10-20 volumes), add sodium triacetoxyborohydride (1.5-2.0 eq) in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Gabriel Synthesis from 5-(Halomethyl)isoquinoline

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation that can be a problem with other methods.[12][13][14][15][16] This multi-step process begins with the synthesis of a 5-(halomethyl)isoquinoline intermediate.

Reaction Pathway

cluster_0 Step 1: Halogenation cluster_1 Step 2: Gabriel Synthesis 5-Methylisoquinoline 5-Methylisoquinoline 5-(Bromomethyl)isoquinoline 5-(Bromomethyl)isoquinoline 5-Methylisoquinoline->5-(Bromomethyl)isoquinoline NBS, AIBN N-(Isoquinolin-5-ylmethyl)phthalimide N-(Isoquinolin-5-ylmethyl)phthalimide 5-(Bromomethyl)isoquinoline->N-(Isoquinolin-5-ylmethyl)phthalimide + Potassium Phthalimide This compound This compound N-(Isoquinolin-5-ylmethyl)phthalimide->this compound Hydrazinolysis

Caption: General scheme for the Gabriel synthesis of this compound.

In-Depth Analysis
  • Synthesis of the Halide: The starting material, 5-(halomethyl)isoquinoline, is typically prepared from 5-methylisoquinoline via a radical halogenation reaction using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). The synthesis of 5-bromoisoquinoline derivatives has been described in the literature.[17][18][19]

  • Alkylation of Phthalimide: The 5-(bromomethyl)isoquinoline is then reacted with potassium phthalimide in a nucleophilic substitution reaction to form the N-alkylated phthalimide.

  • Deprotection: The final step is the cleavage of the phthalimide group to release the primary amine. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which is generally milder than acidic or basic hydrolysis.[12]

  • Advantages: This method is highly reliable for the synthesis of primary amines and avoids the formation of secondary and tertiary amine byproducts.

  • Disadvantages: This is a multi-step synthesis, which can lower the overall yield. The preparation of the starting 5-(halomethyl)isoquinoline can be challenging, and the radical halogenation step may produce side products.

Experimental Protocols

Protocol 3A: Synthesis of 5-(Bromomethyl)isoquinoline

  • To a solution of 5-methylisoquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain 5-(bromomethyl)isoquinoline.

Protocol 3B: Gabriel Synthesis

  • To a solution of 5-(bromomethyl)isoquinoline (1.0 eq) in a polar aprotic solvent such as DMF, add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • Cool the reaction mixture and pour it into water to precipitate the N-(isoquinolin-5-ylmethyl)phthalimide. Filter and wash the solid with water.

  • Suspend the phthalimide derivative in ethanol and add hydrazine hydrate (2-3 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, and the phthalhydrazide byproduct will precipitate. Filter off the solid.

  • Concentrate the filtrate and purify the resulting this compound by distillation or chromatography.

Comparative Summary

FeatureReduction of 5-CyanoisoquinolineReductive Amination of Isoquinoline-5-carbaldehydeGabriel Synthesis from 5-(Halomethyl)isoquinoline
Starting Material 5-CyanoisoquinolineIsoquinoline-5-carbaldehyde5-Methylisoquinoline
Number of Steps 11 (one-pot)3
Typical Yield HighHighModerate (overall)
Key Reagents H₂/Raney Ni or LiAlH₄NH₄OAc, NaBH(OAc)₃NBS, AIBN, K-Phthalimide, N₂H₄
Safety Concerns Pyrophoric catalyst/reagentToxic cyanoborohydride (if used)Radical halogenation, toxic hydrazine
Scalability Good (especially catalytic route)GoodModerate
Waste Generation Low (catalytic) to high (LiAlH₄)ModerateHigh

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials and equipment, and safety considerations.

  • For large-scale synthesis , the catalytic hydrogenation of 5-cyanoisoquinoline is likely the most efficient and cost-effective method, provided the necessary high-pressure equipment is available.

  • For laboratory-scale synthesis , the reductive amination of isoquinoline-5-carbaldehyde offers a convenient and high-yielding one-pot procedure, especially when using a mild reducing agent like sodium triacetoxyborohydride.

Ultimately, the decision should be based on a thorough evaluation of the specific requirements of the research project. This guide provides the foundational information to make an informed choice and to successfully synthesize this compound for your drug discovery endeavors.

References

  • Movassaghi, M., & Hill, M. D. (2008). Direct Conversion of Amides to Isoquinolines and β-Carbolines. Organic Letters, 10(16), 3485–3488.
  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 98.
  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
  • Dalby, W. D., & Gouliaev, A. H. (2004). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, Coll. Vol. 10, p.161 (2004); Vol. 79, p.98 (2002).
  • Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348.
  • Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
  • PubChem. (n.d.). (Isoquinolin-5-yl)methanamine. Retrieved from [Link]

  • Wikipedia. (2023). Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Google Patents. (2013). Methods for preparing isoquinolines.
  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Organic Syntheses. (n.d.).
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
  • Google Patents. (2016). Process for making isoquinoline compounds.
  • Organic Chemistry Portal. (n.d.). Isoquinoline Synthesis.
  • Thieme. (n.d.). Product Class 5: Isoquinolines.
  • PubChem. (n.d.). 5-Aminoisoquinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Master Organic Chemistry. (2023). The Gabriel Synthesis.
  • Google Patents. (1998). Process for the preparation of isoquinoline compounds.
  • BenchChem. (n.d.). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Google Patents. (2005). Preparation method and application of a class of isoquinoline compounds and salts thereof.
  • PubMed Central. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure.
  • Organic Syntheses. (n.d.). L-Valinol.
  • Wikipedia. (2023). Raney nickel. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Master Organic Chemistry. (2017).
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  • YouTube. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride.
  • PubMed. (2023).
  • ResearchGate. (2008). (PDF) Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione.
  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have been developed as ligands for a wide array of targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as various protein kinases.[3][4] Isoquinolin-5-ylmethanamine represents a foundational building block within this class, frequently utilized in the synthesis of novel pharmaceutical agents, particularly those aimed at neurological disorders.[5][6]

However, the very versatility of the isoquinoline core presents a significant challenge in drug development: the high potential for cross-reactivity and off-target effects. A compound designed for a specific kinase, for example, may inadvertently interact with structurally similar kinases or entirely different target classes, leading to unforeseen toxicities or a diluted therapeutic effect. This guide provides a strategic framework and detailed methodologies for systematically evaluating the cross-reactivity profile of this compound and its derivatives, ensuring a robust and reliable preclinical data package.

Part 1: Rationale for a Tiered Cross-Reactivity Screening Approach

Given the chemical structure of this compound, a logical starting point for investigation is to assess its activity against target families where close analogs have shown potent effects. Literature indicates that derivatives of the closely related 5-aminoisoquinoline are potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK). Concurrently, the broader isoquinoline class is well-known to interact with other kinases and GPCRs.[7][8]

Therefore, a tiered screening cascade is the most efficient and scientifically sound approach. This strategy prioritizes broad, cost-effective screening early on to identify potential liabilities, followed by more focused, in-depth assays to confirm and quantify these interactions.

dot graph "experimental_workflow" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label="Tier 1: Primary & Broad Screening"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; start [label="this compound (Test Compound)"]; primary_assay [label="Primary Target Assay\n(e.g., ROCK1/2 Kinase Assay)"]; broad_kinase [label="Broad Kinome Panel\n(e.g., KINOMEscan®)"]; start -> primary_assay; start -> broad_kinase; }

subgraph "cluster_1" { label="Tier 2: Secondary Target Confirmation"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; gpcr_screen [label="Focused GPCR Panel\n(Dopamine & Serotonin Receptors)"]; ion_channel [label="Focused Ion Channel Panel\n(e.g., TRPV1)"]; }

subgraph "cluster_2" { label="Tier 3: Quantitative Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; ic50_kinase [label="IC50 Determination for Kinase Hits"]; ki_gpcr [label="Ki Determination for GPCR Hits"]; }

subgraph "cluster_3" { label="Decision Point"; bgcolor="#E6F4EA"; node [shape=diamond, fillcolor="#FFFFFF"]; decision [label="Selectivity Profile Acceptable?"]; }

// Connections broad_kinase -> gpcr_screen [label="Identify off-target hits"]; broad_kinase -> ion_channel; gpcr_screen -> ki_gpcr [label="Confirm & quantify hits"]; primary_assay -> ic50_kinase [label="Confirm potency"]; broad_kinase -> ic50_kinase; ic50_kinase -> decision; ki_gpcr -> decision;

} dot Caption: Tiered workflow for assessing this compound cross-reactivity.

Part 2: Key Experimental Methodologies

Accurate and reproducible data is the cornerstone of any cross-reactivity study. Below are detailed protocols for two fundamental assays: a biochemical kinase inhibition assay to assess activity across the kinome and a radioligand binding assay to evaluate interactions with GPCRs.

Methodology 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a robust measure of enzyme activity.[9][10]

Principle: The assay operates in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which is then used by luciferase to produce a light signal directly proportional to kinase activity.[10]

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, prepare a 5 µL reaction mixture.

    • Add 1 µL of kinase/substrate solution (e.g., recombinant ROCK1 and a suitable substrate like MYPT1).

    • Add 2 µL of the test compound (this compound) at various concentrations (e.g., 10-point serial dilution starting from 100 µM) or vehicle control (DMSO).

    • Initiate the reaction by adding 2 µL of ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to ensure complete depletion of the unconsumed ATP.[11]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin for the detection reaction.[11]

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Methodology 2: GPCR Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for a specific receptor.[5][12]

Principle: Cell membranes expressing the GPCR of interest are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Use commercially available cell membranes or prepare them from cells overexpressing the target GPCR (e.g., human Dopamine D2 receptor).

    • Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay binding buffer.[13]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL cell membranes + 50 µL radioligand (e.g., [³H]-Spiperone for D2 receptors) + 50 µL assay buffer.

    • Non-specific Binding (NSB): 50 µL cell membranes + 50 µL radioligand + 50 µL of a high concentration of a known unlabeled competitor (e.g., Haloperidol).

    • Test Compound: 50 µL cell membranes + 50 µL radioligand + 50 µL of this compound at various concentrations.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[13]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Part 3: Comparative Data Analysis

The ultimate goal is to understand the selectivity profile of the test compound. This is best achieved by comparing its activity against a panel of targets and benchmarking it against compounds with known selectivity profiles. For this guide, we will assume the primary target is ROCK1.

Table 1: Hypothetical Kinase Selectivity Profile (% Inhibition at 10 µM)

Target KinaseThis compoundCompound X (Selective ROCKi)Staurosporine (Non-selective)
ROCK1 98% 99% 99%
ROCK2 95% 97% 99%
PKA65%8%98%
PKCα72%12%99%
CAMK2A41%2%95%
SRC35%<1%92%
ABL115%<1%88%

This table illustrates how this compound might show potent activity against its primary targets (ROCK1/2) but also significant off-target activity against PKA and PKCα, unlike the selective comparator. Staurosporine serves as a positive control for broad inhibition.

Table 2: Hypothetical GPCR and Ion Channel Cross-Reactivity (Kᵢ in µM)

Target Receptor/ChannelThis compoundCompound Y (Selective D2 Ligand)
Dopamine D21.2 µM0.005 µM
Dopamine D32.5 µM0.150 µM
Serotonin 5-HT₂ₐ0.8 µM> 10 µM
Serotonin 5-HT₂ₑ3.1 µM> 10 µM
TRPV15.6 µM> 10 µM

This table demonstrates potential micromolar affinity for serotonin and dopamine receptors, which would be considered significant off-target interactions for a compound intended as a selective kinase inhibitor.

Part 4: Visualizing the Underlying Biology

Understanding the signaling context of a primary target is crucial for predicting the functional consequences of both on-target and off-target activity. The RhoA/ROCK pathway is a central regulator of cell contractility and cytoskeletal dynamics.[7][14]

dot graph "rho_rock_pathway" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes GPCR [label="GPCRs / Growth Factor Receptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RhoGEF [label="RhoGEFs", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GDP [label="RhoA-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RhoA_GTP [label="RhoA-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#FBBC05", fontcolor="#202124"]; LIMK [label="LIMK", fillcolor="#F1F3F4", fontcolor="#202124"]; Cofilin [label="Cofilin-P\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Actin_Stab [label="Actin Filament\nStabilization", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; MLCP [label="MLCP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLC [label="MLC-P\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction [label="Stress Fiber Formation &\nMyosin-Actin Contraction", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges GPCR -> RhoGEF [label="Activate"]; RhoGEF -> RhoA_GTP [label="GDP->GTP Exchange"]; RhoA_GDP -> RhoA_GTP [style=invis]; // for layout RhoA_GTP -> ROCK [label="Activate"]; ROCK -> LIMK [label="Phosphorylates (+)", color="#34A853"]; LIMK -> Cofilin [label="Phosphorylates (+)", color="#34A853"]; Cofilin -> Actin_Stab [label="Leads to"]; ROCK -> MLCP [label="Phosphorylates (-)", color="#EA4335"]; ROCK -> MLC [label="Directly Phosphorylates (+)", color="#34A853"]; MLC -> Contraction [label="Drives"]; MLCP -> MLC [style=invis]; // for layout } dot Caption: The RhoA/ROCK signaling pathway, a primary target for isoquinolines.

Conclusion and Forward Look

This guide outlines a robust, logical, and experimentally grounded strategy for characterizing the cross-reactivity profile of this compound. By anticipating likely off-target families based on the broader isoquinoline class and employing a tiered screening cascade, researchers can efficiently identify and quantify potential liabilities. The provided methodologies for kinase and GPCR assays represent the gold standard for in vitro pharmacological profiling. Ultimately, a thorough understanding of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of building a compelling case for its therapeutic potential and safety.

References

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link][15]

  • Sánchez-Vidaurre, S., & Evoli, A. (2023). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders?. Neurology, 101(11), 496-498. Retrieved from [Link][7]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

  • Zhu, X., et al. (2018). RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets. Journal of Orthopaedic Surgery and Research, 13(1), 285. Retrieved from [Link][14]

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. Psychopharmacology: The Fourth Generation of Progress. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Isoquinolin-5-yl-methylamine | 58123-58-3. Retrieved from [Link][5]

  • Gandy, S., & Al-Mahmood, S. (1990). Selectivity of protein kinase inhibitors in human intact platelets. Biochemical Society Transactions, 18(2), 333-334. Retrieved from [Link][7]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link][12]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261-276. Retrieved from [Link][5]

  • Fischetti, L., et al. (1987). Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis and Cellular Proliferation by Isoquinoline Sulfonamide Protein Kinase Inhibitors. The Journal of Immunology, 139(9), 3142-3146. Retrieved from [Link][8]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link][1]

  • Zhang, Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry, 27(16), 3543-3561. Retrieved from [Link][2]

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A Comparative Guide to the In Vivo Efficacy of Novel Quinoline and Isoquinoline Derivatives Against Neglected Tropical Diseases

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat neglected tropical diseases (NTDs), the search for novel, effective, and safe chemotherapeutics is a paramount challenge. Parasitic infections such as leishmaniasis and Chagas disease affect millions worldwide, with current treatment regimens often hampered by toxicity, emerging resistance, and difficult administration routes. This guide provides a comparative analysis of the in vivo efficacy of promising quinoline and isoquinoline derivatives, contextualized against established standard-of-care treatments. We will delve into the experimental data that underscores their potential, the methodologies used to validate their efficacy, and the mechanistic insights that guide future drug development.

The Therapeutic Landscape: Current Standards and Unmet Needs

Leishmaniasis and Chagas disease, caused by protozoan parasites of the genera Leishmania and Trypanosoma cruzi respectively, are responsible for significant morbidity and mortality.[1][2] The current therapeutic arsenal is limited. For leishmaniasis, treatments include pentavalent antimonials, amphotericin B, and miltefosine, the only oral drug available, which is unfortunately associated with fetotoxic and teratogenic risks.[3] Chagas disease treatment relies on benznidazole and nifurtimox, drugs developed decades ago that exhibit significant side effects and limited efficacy in the chronic phase of the disease.[2][4] This landscape highlights a critical need for new chemical entities with improved safety and efficacy profiles. Quinoline and isoquinoline scaffolds have emerged as privileged structures in medicinal chemistry, showing promise against a range of pathogens, including protozoan parasites.[3][5]

Comparative In Vivo Efficacy of Novel Derivatives

The following table summarizes the in vivo efficacy of selected quinoline and isoquinoline derivatives against Leishmania donovani (the causative agent of visceral leishmaniasis) and Trypanosoma cruzi, in comparison to standard-of-care drugs.

Compound ClassSpecific DerivativeDisease ModelStandard of CareKey Efficacy FindingsReference
Quinoline 2-nitrilquinoline (NQ)L. donovani in BALB/c miceMiltefosineNQ at 12.5 and 25 mg/kg for 10 days orally reduced liver parasite burden by 68.9% and 68.5% respectively, comparable to miltefosine at 7.5 mg/kg (72.5% reduction).[6][6]
Quinoline Chloroquinolin derivative (GF1059)L. amazonensis in BALB/c miceAmphotericin BGF1059 significantly reduced parasite load in infected tissue, spleen, liver, and draining lymph nodes.[7][7]
Quinoline Quinolinyl β-enaminone (3D)L. donovani in BALB/c mice and hamstersNot specifiedShowed significant in vivo efficacy.[8]
Quinoline DB2186T. cruzi in miceBenznidazoleReached a 70% reduction of the parasitemia load.[9][9]
Quinoline DB2217T. brucei in miceNot specifiedCured all 4 mice (100% cure rate).[9][9]
Arylimidamide 18SAB075Acute T. cruzi infection modelBenznidazoleReduced parasitemia levels up to 50% and provided 40% protection against mortality at 5 mg/kg, but was less effective than benznidazole.[2][2]
Selenium Derivative Compound 26Acute and chronic T. cruzi in miceBenznidazoleShowed lower IgG values than benznidazole-treated mice at the beginning of acute phase treatment and was more effective in reducing parasite presence in organs.[10][10]

Understanding the Mechanism: A Look into Parasite Disruption

The efficacy of these novel compounds is rooted in their ability to disrupt critical biological processes within the parasite. Several studies on quinoline and isoquinoline derivatives point towards a common mechanistic theme: interference with mitochondrial function and the induction of oxidative stress.

For instance, certain quinolin-4(1H)-imines have been shown to decrease the mitochondrial membrane potential in Leishmania parasites.[3] This disruption of the parasite's energy-generating machinery is a potent mechanism of action. Similarly, the chloroquinolin derivative GF1059 was found to induce changes in the parasites' mitochondrial membrane potential and increase the production of reactive oxygen species (ROS) in L. amazonensis.[7] The isoquinoline alkaloid berberine has also been shown to have leishmanicidal activity through the generation of ROS and depolarization of the mitochondrial transmembrane potential.[11]

This convergence on mitochondrial targets is a promising avenue for drug development, as parasite mitochondria often have distinct features compared to their mammalian hosts, offering a potential window for selective toxicity.

G cluster_drug Quinoline/Isoquinoline Derivatives cluster_parasite Leishmania / T. cruzi Parasite Drug Quinoline/Isoquinoline Compound Mitochondrion Parasite Mitochondrion Drug->Mitochondrion Inhibits Electron Transport Chain ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Disrupts Membrane Potential Apoptosis Programmed Cell Death ROS->Apoptosis Induces Oxidative Stress

Caption: Proposed mechanism of action for quinoline and isoquinoline derivatives.

Experimental Protocols: A Guide to In Vivo Efficacy Assessment

The validation of any new therapeutic agent hinges on robust and reproducible experimental protocols. The in vivo studies cited in this guide predominantly utilize murine models, which are well-established for mimicking human parasitic diseases.[1][12][13]

Murine Model for Visceral Leishmaniasis (L. donovani)

A standard protocol for assessing the efficacy of compounds against visceral leishmaniasis is as follows:

  • Animal Model: BALB/c mice are commonly used due to their susceptibility to L. donovani infection.[1]

  • Infection: Mice are infected intravenously with L. donovani promastigotes.

  • Treatment: After a set period to allow the infection to establish, treatment with the test compound (e.g., orally or intraperitoneally) is initiated for a specified duration (e.g., 5-10 consecutive days).[6]

  • Assessment of Parasite Burden: At the end of the treatment period, the animals are euthanized, and the liver and spleen are collected. The parasite burden is quantified by microscopic examination of Giemsa-stained tissue smears or by limiting dilution assay.

  • Comparison: The reduction in parasite burden in the treated groups is compared to that in an untreated control group and a group treated with a standard drug like miltefosine or amphotericin B.[6]

G start Start: BALB/c Mice infection Infect with L. donovani promastigotes start->infection establishment Allow infection to establish infection->establishment grouping Divide into groups: - Test Compound - Standard Drug - Untreated Control establishment->grouping treatment Administer treatment (e.g., 5-10 days) grouping->treatment euthanasia Euthanize mice treatment->euthanasia harvest Harvest liver and spleen euthanasia->harvest quantification Quantify parasite burden (Giemsa stain / LDA) harvest->quantification analysis Compare parasite reduction across groups quantification->analysis end End: Efficacy Determined analysis->end

Caption: Experimental workflow for in vivo visceral leishmaniasis drug testing.

Murine Model for Chagas Disease (T. cruzi)

For evaluating efficacy against acute Chagas disease:

  • Animal Model: Various mouse strains are used, with the specific strain influencing the disease progression.

  • Infection: Mice are infected with bloodstream trypomastigotes of a specific T. cruzi strain (e.g., Y or Tulahuen strain).[2][9]

  • Treatment: Treatment with the test compound is initiated shortly after infection and continued for a defined period.

  • Assessment of Parasitemia: Blood samples are taken at regular intervals to monitor the number of circulating parasites (parasitemia).

  • Survival Analysis: The survival rate of the treated mice is monitored and compared to the untreated control group.

  • Tissue Parasite Load: In some studies, parasite DNA is quantified in various tissues using PCR at the end of the experiment to assess the reduction in parasite burden in different organs.[10]

Conclusion and Future Directions

The data presented in this guide strongly suggest that quinoline and isoquinoline derivatives represent a promising class of compounds for the development of new therapies for leishmaniasis and Chagas disease. Their efficacy, often comparable or in some cases superior to standard treatments in preclinical models, warrants further investigation. The elucidation of their mechanism of action, primarily targeting parasite mitochondria, provides a rational basis for lead optimization to enhance potency and selectivity.

Future research should focus on a broader range of derivatives, comprehensive pharmacokinetic and pharmacodynamic profiling, and evaluation in chronic disease models, which more closely mimic the majority of human cases. The ultimate goal is to identify a clinical candidate that is safe, effective, orally bioavailable, and affordable for the populations most affected by these devastating diseases.

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A Guide to Validating Negative Controls in Kinase Inhibition Assays: A Case Study with Isoquinolin-5-ylmethanamine for ROCK Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical role of negative controls in drug discovery, specifically within the context of kinase inhibitor research. We will move beyond theoretical discussions to a practical, field-proven framework for selecting and, most importantly, validating a candidate negative control. Using the clinically relevant Rho-associated coiled-coil kinase (ROCK) inhibitor, Fasudil, as our reference compound, we will walk through the rigorous process of evaluating Isoquinolin-5-ylmethanamine as a potential negative control, highlighting the causality behind each experimental choice.

The Imperative for a Validated Negative Control

In the quest for specific and potent kinase inhibitors, the risk of off-target effects and experimental artifacts is ever-present. A true negative control is not merely a vehicle-treated sample; it is a molecular probe designed to mimic the physicochemical properties of the active compound without engaging the biological target. An ideal negative control should be:

  • Structurally Analogous: It must share the core scaffold of the active compound to control for effects related to the chemical class itself, such as solubility, cell permeability, or non-specific binding.

  • Devoid of the Key Pharmacophore: It should lack the specific functional group(s) essential for high-affinity binding to the target's active site.

  • Biologically Inert: It must be inactive in biochemical, target engagement, and downstream functional assays at the concentrations tested.

Failure to use a rigorously validated negative control can lead to misinterpretation of results, attributing a biological effect to target inhibition when it may, in fact, be an artifact of the chemical scaffold.

Chapter 1: The Isoquinoline Scaffold - A Privileged Yet Problematic Core

The isoquinoline core is a quintessential "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent starting point for designing ligands for various protein families, including kinases, G-protein coupled receptors, and enzymes.[3][4][5][6][7] This promiscuity is precisely why careful experimental design is paramount when working with isoquinoline-based compounds. A cellular phenotype observed after treatment with an isoquinoline-based inhibitor could stem from inhibition of the intended target or from an interaction with an unrelated protein that also recognizes the isoquinoline scaffold.

To explore this challenge, we will compare three distinct isoquinoline derivatives in the context of ROCK inhibition.

Compound Structure Hypothesized Role in Experiments
Fasudil Positive Control / Active Compound: A well-characterized, ATP-competitive ROCK inhibitor. The sulfonamide group is critical for binding to the kinase hinge region.
Hydroxyfasudil

Active Metabolite Control: The primary active metabolite of Fasudil, also a potent ROCK inhibitor.[8][9][10] Useful for confirming that the observed effects are due to the core pharmacophore.
This compound Candidate Negative Control: Shares the isoquinoline core but critically lacks the sulfonamide moiety.[11][12] The hypothesis is that without this key interacting group, it will not bind to or inhibit ROCK.

Chapter 2: The Rho-Kinase (ROCK) Signaling Pathway

The ROCK serine/threonine kinases (ROCK1 and ROCK2) are principal downstream effectors of the small GTPase RhoA. Upon activation by RhoA-GTP, ROCK phosphorylates numerous substrates, leading to the assembly of actin-myosin filaments and an increase in cellular contractility. This pathway is fundamental to cell migration, adhesion, and morphology. Inhibitors like Fasudil function by blocking the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets.[3][13]

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR_RTK GPCR / RTK RhoGEFs RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Fasudil Fasudil Fasudil->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction pCofilin->Actin_Stress_Fibers Prevents depolymerization pMLC p-MLC MLC->pMLC pMLC->Actin_Stress_Fibers

Figure 1. The RhoA/ROCK signaling pathway leading to cytoskeletal contraction.

Chapter 3: A Three-Tiered Framework for Negative Control Validation

To confidently designate this compound as a negative control for Fasudil, we must subject it to a rigorous, multi-step validation process. This process ensures that the candidate control fails to interact with the target at the biochemical, cellular, and functional levels.

Validation_Workflow cluster_validation Validation Pipeline Start Candidate Negative Control (this compound) Biochemical Tier 1: Biochemical Assay (In Vitro Kinase Assay) Start->Biochemical Decision1 Inhibits ROCK? Biochemical->Decision1 Cellular Tier 2: Target Engagement (Cellular Thermal Shift Assay) Decision2 Engages ROCK in cells? Cellular->Decision2 Functional Tier 3: Phenotypic Assay (Cell Contraction) Decision3 Alters cell phenotype? Functional->Decision3 Decision1->Cellular No Fail Validation Failed: Discard Candidate Decision1->Fail Yes Decision2->Functional No Decision2->Fail Yes Decision3->Fail Yes Pass Validation Passed: Use as Negative Control Decision3->Pass No

Figure 2. A sequential workflow for validating a candidate negative control.

Tier 1: Biochemical Validation - The In Vitro Kinase Assay

Causality: The first and most direct test is to determine if this compound can inhibit the enzymatic activity of purified ROCK protein in vitro. This removes all cellular complexity and asks a simple question: does the molecule interact with the kinase's catalytic site? We use a broad range of concentrations to ensure we do not miss low-affinity interactions.

Experimental Protocol: ROCK2 Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a serial dilution of test compounds (Fasudil, Hydroxyfasudil, this compound) in a kinase buffer containing 1% DMSO, typically from 100 µM down to 1 nM.

    • Prepare a solution of purified, active human ROCK2 enzyme and its specific substrate (e.g., S6K peptide) in kinase buffer.

    • Prepare an ATP solution at a concentration equal to its Km for ROCK2 (e.g., 10 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each compound dilution. Include "no inhibitor" (DMSO) and "no enzyme" controls.

    • Add 5 µL of the enzyme/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 1 hour at 30°C.

  • Signal Detection (ADP-Glo™ Protocol):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Expected Data:

Compound Predicted ROCK1 IC50 (nM) Predicted ROCK2 IC50 (nM) Interpretation
Fasudil~250~150Potent, dual ROCK1/2 inhibitor. Validates assay performance.
Hydroxyfasudil~100~50Potent, active metabolite. Confirms pharmacophore activity.
This compound> 100,000> 100,000No significant inhibition observed. Passes Tier 1 validation.
Tier 2: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)

Causality: Passing the in vitro test is necessary but not sufficient. A compound could be membrane-impermeable or rapidly metabolized, rendering it inactive in a cellular context. CETSA directly measures target protein engagement inside intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. A valid negative control should not stabilize the target.

Experimental Protocol: CETSA® for ROCK2

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HeLa or U2OS) to ~80% confluency.

    • Treat cells with the test compounds (e.g., 20 µM Fasudil, 20 µM this compound) or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated (4°C) control.

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble (non-denatured) protein from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to a new tube.

  • Analysis by Western Blot:

    • Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against ROCK2.

    • Quantify the band intensities for each temperature point.

  • Data Analysis:

    • For each treatment condition, plot the normalized band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) - the temperature at which 50% of the protein is denatured.

    • The thermal shift (ΔTm) is the change in Tm in the presence of the compound compared to the vehicle control.

Expected Data:

Compound (20 µM) Predicted ROCK2 Tm (°C) Predicted ΔTm (°C) Interpretation
Vehicle (DMSO)52.0-Establishes the baseline melting temperature of ROCK2.
Fasudil56.5+4.5A significant positive shift indicates direct target engagement in cells.
This compound52.1+0.1No significant thermal shift. The compound does not bind to ROCK2 in a cellular environment. Passes Tier 2 validation.
Tier 3: Functional Validation - The Phenotypic Assay

Causality: The final validation step is to confirm that the candidate control does not produce the downstream biological effect associated with inhibiting the target pathway. For ROCK, a classic functional consequence of inhibition is the relaxation of the actin cytoskeleton, which can be measured in a cell contraction or neurite outgrowth assay.

Experimental Protocol: Serum-Induced Cell Contraction Assay

  • Cell Culture:

    • Plate NIH-3T3 fibroblasts on a flexible collagen-coated polyacrylamide gel. Allow cells to attach and spread for 12-18 hours.

    • Starve the cells in a low-serum medium (0.5% FBS) for 4 hours to establish a baseline, non-contractile state.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells for 1 hour with the test compounds (e.g., 10 µM Fasudil, 10 µM this compound) or vehicle (0.1% DMSO).

    • Stimulate contraction by adding a high concentration of serum (e.g., 10% FBS), which activates the RhoA/ROCK pathway.

    • Image the cells immediately before and 30 minutes after serum stimulation.

  • Data Analysis:

    • Quantify the area of the cell or the displacement of fluorescent beads embedded in the gel before and after stimulation.

    • Calculate the percentage of contraction for each condition.

Expected Data:

Condition Predicted Cellular Effect Interpretation
Vehicle + SerumStrong cell contractionEstablishes the baseline phenotypic response.
Fasudil + SerumInhibition of cell contractionThe active compound blocks the downstream functional effect of ROCK activation.
This compound + SerumStrong cell contraction (similar to vehicle)The candidate control has no effect on the functional pathway. Passes Tier 3 validation.

graph TD {
A[Fasudil] --"Binds to"--> B{ROCK};
B --"Inhibits"--> C[Phosphorylation];
C --"Leads to"--> D[Cytoskeletal Relaxation];
E[this compound] --"Lacks Key Pharmacophore"--> F{No ROCK Binding};
F --"Results in"--> G[No Inhibition];
G --"Results in"--> H[Normal Cytoskeletal Contraction];

subgraph "Active Compound Logic"
    A; B; C; D;
end

subgraph "Negative Control Logic"
    E; F; G; H;
end

style A fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style E fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124
style D fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style H fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Figure 3. Logical relationship between compound structure and functional outcome.

Conclusion

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A Guide to Ensuring Reproducibility of "Isoquinolin-5-ylmethanamine" Biological Data

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for validating the biological activity of the novel compound Isoquinolin-5-ylmethanamine. Recognizing the critical challenge of reproducibility in preclinical research, we present a self-validating system of experimental protocols, quality control measures, and comparative data analysis to ensure the integrity and reliability of your findings.

Introduction: The Imperative of Reproducibility in an Era of Novel Therapeutics

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The novel compound, this compound, emerges from this rich chemical lineage, holding the potential for new therapeutic discoveries. However, the promise of any new chemical entity is wholly dependent on the reproducibility of its biological data. A 2016 survey highlighted a crisis in scientific reproducibility, with over 70% of researchers reporting failure to reproduce another scientist's experiments.[4] This issue is particularly detrimental in drug discovery, where irreproducible preclinical data can lead to costly failures in later stages of development.[4][5][6]

This guide is structured to address this challenge head-on. We will not merely present protocols but will delve into the causal logic behind experimental choices, establishing a robust, self-validating workflow. We will focus on two plausible, yet distinct, biological targets for isoquinoline derivatives: the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key mediator of pain and inflammation, and Poly(ADP-ribose) Polymerase 2 (PARP-2), an enzyme critical to DNA repair and a target in oncology. By systematically evaluating this compound against these targets, researchers can build a comprehensive and reliable biological profile of the compound.

Part 1: Foundational Quality Control of this compound

Before any biological assessment, the identity, purity, and stability of the test compound must be rigorously established. Failure to do so is a primary source of irreproducible data.

Identity and Purity Assessment

The United States Pharmacopeia (USP) and other regulatory bodies provide stringent guidelines for the characterization of small molecule drugs.[7][8] For early-stage drug discovery, a purity level of >98% is highly recommended.

Experimental Protocol: Purity and Identity Verification by HPLC-MS

This protocol outlines a standard method for determining the purity of this compound and confirming its molecular weight.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., photodiode array detector).

  • Mass Spectrometer (MS) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC Method:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Assess the purity of the sample by integrating the area of all peaks in the UV chromatogram. The purity is calculated as (Area of main peak / Total area of all peaks) x 100.

    • Confirm the identity of the main peak by comparing the observed mass-to-charge ratio (m/z) with the theoretical mass of this compound (C10H10N2, MW: 158.20).

Acceptance Criteria:

  • Purity: ≥ 98%.

  • Identity: Observed m/z should be within ± 0.2 Da of the theoretical mass.

Solubility and Stability Assessment

Poor solubility can lead to inaccurate concentration measurements and an underestimation of a compound's potency. Stability is crucial for ensuring that the compound does not degrade during the course of an experiment.

Experimental Protocol: Kinetic Solubility and Freeze-Thaw Stability

Procedure for Kinetic Solubility:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in a 96-well plate using the desired aqueous assay buffer.

  • Incubate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or plate reader at 620 nm. The highest concentration that remains clear is the kinetic solubility.

Procedure for Freeze-Thaw Stability:

  • Prepare a solution of this compound in the assay buffer at a relevant concentration.

  • Analyze an aliquot of the fresh solution by HPLC-MS as a baseline (T=0).

  • Subject the remaining solution to three cycles of freezing (e.g., -20°C for 16 hours) and thawing (room temperature).

  • After the final thaw, re-analyze the solution by HPLC-MS.

  • Compare the peak area of the parent compound and look for the appearance of new degradation peaks.

Acceptance Criteria:

  • Solubility: The compound should be soluble in the assay buffer at the highest tested concentration.

  • Stability: <10% degradation of the parent compound after three freeze-thaw cycles.

Part 2: Biological Evaluation - A Dual-Target Approach

To build a robust biological profile, we will assess this compound against two distinct and high-value targets for which other isoquinoline derivatives have shown activity: TRPV1 and PARP-2.

Target 1: TRPV1 Antagonism

TRPV1 is a non-selective cation channel involved in pain perception.[9] Several isoquinoline-based compounds have been identified as TRPV1 antagonists.[10][11][12] A calcium imaging assay is a direct and reliable method to measure TRPV1 channel activity.[4][5]

Experimental Workflow: TRPV1 Calcium Imaging Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture 1. Culture HEK293 cells stably expressing hTRPV1 cell_seeding 2. Seed cells into a 96-well black-walled, clear-bottom plate cell_culture->cell_seeding incubation1 3. Incubate overnight to allow for cell adherence cell_seeding->incubation1 dye_loading 4. Load cells with Fluo-4 AM calcium indicator incubation1->dye_loading incubation2 5. Incubate for 1 hour at 37°C dye_loading->incubation2 compound_add 6. Add this compound, controls, and vehicle incubation2->compound_add incubation3 7. Incubate for 20 minutes compound_add->incubation3 agonist_add 8. Add Capsaicin (agonist) to all wells incubation3->agonist_add read_plate 9. Measure fluorescence intensity over time agonist_add->read_plate data_analysis 10. Calculate the change in fluorescence and determine IC50 values read_plate->data_analysis

Caption: Workflow for the TRPV1 calcium imaging assay.

Detailed Protocol: TRPV1 Antagonist Calcium Imaging Assay

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1).

  • DMEM with 10% FBS, Penicillin/Streptomycin, and a selection agent (e.g., G418).

  • 96-well black-walled, clear-bottom plates.

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound.

  • Positive Control: A known isoquinoline TRPV1 antagonist, e.g., A-425619.

  • Negative Control: An inactive structural analog, e.g., 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline.[13]

  • Agonist: Capsaicin.

Procedure:

  • Cell Seeding: Seed hTRPV1-HEK293 cells at a density of 50,000 cells/well in a 96-well plate and incubate overnight.

  • Dye Loading: Prepare a dye loading solution of 1 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add 100 µL of dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds in Assay Buffer. Add the compounds to the respective wells and incubate for 20 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm. Record a baseline fluorescence for 10-20 seconds.

  • Agonist Injection: Inject a solution of Capsaicin (to a final concentration that elicits ~80% of the maximal response, e.g., 100 nM) into each well.

  • Post-Injection Reading: Continue to record the fluorescence intensity for 2-3 minutes.

  • Data Analysis: For each well, calculate the maximum change in fluorescence after agonist addition. Normalize the data to the positive (agonist only) and negative (no agonist) controls. Plot the normalized response against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target 2: PARP-2 Inhibition

PARP enzymes are involved in DNA repair, and their inhibition is a validated strategy in cancer therapy.[14] Several heterocyclic compounds, including those with isoquinoline-like cores, are known PARP inhibitors.[2][15] A fluorescence polarization (FP) assay is a robust, homogeneous method for screening PARP inhibitors.[16][17]

Signaling Pathway: PARP-2 in DNA Repair and Inhibition

G cluster_pathway PARP-2 Mediated DNA Repair cluster_inhibition Mechanism of Inhibition DNA_damage DNA Strand Break PARP2_recruitment PARP-2 binds to damaged DNA DNA_damage->PARP2_recruitment PARP2_activation PARP-2 is activated PARP2_recruitment->PARP2_activation PARylation PARP-2 synthesizes poly(ADP-ribose) chains on itself and other proteins PARP2_activation->PARylation Inhibitor_binding Inhibitor binds to the catalytic site of PARP-2 PARP2_activation->Inhibitor_binding Repair_recruitment DNA repair proteins are recruited PARylation->Repair_recruitment DNA_repair DNA is repaired Repair_recruitment->DNA_repair Inhibitor This compound or Olaparib Inhibitor->Inhibitor_binding PARylation_blocked PARylation is blocked Inhibitor_binding->PARylation_blocked Trapping PARP-2 is trapped on the DNA PARylation_blocked->Trapping Cell_death Synthetic lethality in HR-deficient cells Trapping->Cell_death

Caption: PARP-2 signaling in DNA repair and its inhibition.

Detailed Protocol: PARP-2 Fluorescence Polarization Assay

This protocol is adapted from commercially available competitive inhibitor assay kits.[16][17]

Materials:

  • Recombinant human PARP-2 enzyme.

  • Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-FL).

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 2 mM DTT).

  • 384-well low-volume black plates.

  • Test Compound: this compound.

  • Positive Control: A known PARP inhibitor, e.g., Olaparib.[14]

  • Negative Control: An inactive structural analog.

Procedure:

  • Reagent Preparation: Prepare all reagents in Assay Buffer. Dilute the PARP-2 enzyme and the fluorescent probe to their optimal working concentrations (determined by prior titration).

  • Compound Plating: Prepare serial dilutions of this compound and control compounds in Assay Buffer (with a constant, low percentage of DMSO, e.g., 1%). Add a small volume (e.g., 5 µL) to the wells of the 384-well plate.

  • Enzyme Addition: Add the diluted PARP-2 enzyme to the wells containing the compounds and to the "maximum polarization" control wells. Add Assay Buffer to the "minimum polarization" control wells.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Final Incubation: Incubate for 30-90 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader (Excitation ~485 nm, Emission ~528 nm).

  • Data Analysis: Calculate the change in millipolarization (mP) units. Normalize the data to the high (enzyme + probe) and low (probe only) controls. Plot the normalized mP values against the concentration of the test compound and fit the data to determine the IC50 value.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to generate a clear, unambiguous, and reproducible dataset. A tabular summary of expected outcomes is essential for this purpose.

Table 1: Comparative Data Summary for Biological Assays

CompoundTargetAssay TypePredicted Outcome (IC50)Rationale
This compound TRPV1Calcium ImagingTo be determinedTest article; activity is unknown.
PARP-2Fluorescence PolarizationTo be determinedTest article; activity is unknown.
A-425619 (Positive Control)TRPV1Calcium Imaging~5-50 nMKnown potent isoquinoline-based TRPV1 antagonist.[10]
Olaparib (Positive Control)PARP-2Fluorescence Polarization~5-20 nMClinically approved PARP-1/2 inhibitor.[14]
Inactive Analog (Negative Control)TRPV1Calcium Imaging> 10 µMStructurally similar but expected to be inactive, demonstrating target specificity.[13]
PARP-2Fluorescence Polarization> 10 µMExpected to be inactive, demonstrating target specificity.

Conclusion: Building a Foundation of Trustworthy Science

The journey of a novel compound from discovery to potential therapeutic is long and fraught with challenges, the most fundamental of which is the reproducibility of its biological effects. By adhering to the principles outlined in this guide—rigorous quality control of the chemical matter, the use of validated, mechanistically distinct assays, and the inclusion of appropriate positive and negative controls—researchers can build a robust and reliable data package for this compound. This methodical approach not only enhances the probability of success for this specific compound but also contributes to a broader culture of scientific integrity and trustworthiness, ensuring that the foundations of drug discovery are built on solid, reproducible evidence.

References

  • MindWalk. (2023, April 19). The importance of reproducibility in in-silico drug discovery.
  • Culture Collections. (n.d.). Reproducibility in pre-clinical life science research.
  • National Institutes of Health. (n.d.). Reproducibility and transparency in biomedical sciences. PMC.
  • BenchChem. (2025). Application Note: TRPV1 Activation Assay Using Calcium Imaging with Capsaicin.
  • U.S. Pharmacopeia. (n.d.). Small molecule Reference Standards.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • BPS Bioscience. (n.d.). PARP2 Olaparib Competitive Inhibitor Assay Kit.
  • BenchChem. (2025). Application Note: Calcium Imaging Assay for Characterizing TRPV Channel Activation by Novel Compounds.
  • JoVE. (2024, October 28). Real-time Calcium Imaging in Cells.
  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP2.
  • ResearchGate. (2025, July 4). Time-course fluorescence polarization measurement of PARP2 wild-type....
  • Abcam. (n.d.). 1,5-Isoquinolinediol, PARP-1 inhibitor.
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  • ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Biocompare. (n.d.). PARP2 Olaparib Competitive Inhibitor Assay Kit from BPS Bioscience, Inc..
  • Pharmaceutical Technology. (2012, October 2). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V).
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Google Patents. (n.d.). US7825129B2 - Thieno[2,3-c] isoquinolines for use as inhibitors of PARP.
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  • Technology Networks. (n.d.). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • PubMed. (n.d.). Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists.
  • R&D Systems. (n.d.). SB 366791 | TRPV Antagonists.
  • Royal Society of Chemistry. (2014). TRPV1 Antagonism: From Research to Clinic. In B. Cox & M. Gosling (Eds.), Ion Channel Drug Discovery.
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  • PubMed Central. (2022, August 16). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds.
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  • National Institutes of Health. (n.d.). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib.
  • SynZeal. (n.d.). Phenylephrine Isoquinolinone Analog.
  • PubMed Central. (2025, July 24). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment.

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Safety Operating Guide

Isoquinolin-5-ylmethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Proper Disposal of Isoquinolin-5-ylmethanamine

Hazard Assessment and Immediate Safety Precautions

This compound is a research chemical whose toxicological properties may not be fully characterized. However, based on the Safety Data Sheet (SDS) for this compound and data from structurally related isoquinoline and amine compounds, it must be treated as a hazardous substance.

Identified Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[1]

  • Amines as a class can be corrosive and may emit noxious odors.[2]

  • Isoquinoline derivatives can be toxic and harmful to aquatic life.[3]

Causality of Safety Measures: The primary routes of exposure are ingestion, skin/eye contact, and inhalation. Therefore, all handling and disposal procedures must be designed to eliminate these exposure pathways.

Mandatory Personal Protective Equipment (PPE): Before beginning any work, the specific institutional Safety Data Sheet (SDS) must be consulted.[4] The following PPE is mandatory when handling this compound and its waste:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.[5]

  • Respiratory Protection: All handling of this substance, including waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]

Waste Disposal Workflow

The proper disposal of this compound is not merely a final step but an integrated process that begins at the point of generation. The following diagram outlines the mandatory decision-making and action workflow.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Start: Generate This compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Identify Waste Type C->D E Solid Waste (Contaminated Labware, Gloves, Weigh Boats) D->E Solid F Liquid Waste (Solutions, Rinsate) D->F Liquid G Place in Dedicated, Chemically Compatible Waste Container E->G F->G H Label Container: 'Hazardous Waste' + Full Chemical Name + Constituents & Conc. G->H I Securely Seal Container H->I J Store in Designated Satellite Accumulation Area I->J K Segregate from Incompatible Materials (Acids, Oxidizers) J->K L Contact Institutional EHS or Licensed Waste Contractor for Pickup K->L M End: Waste Transferred for Incineration L->M

Caption: Disposal workflow for this compound waste.

Detailed Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is managed in a self-validating system that prioritizes safety and compliance.

Step 1: Waste Identification and Segregation

  • Classify: All waste containing this compound must be classified as hazardous chemical waste.[4]

  • Segregate: Keep this waste stream separate from all others, especially acidic and oxidizing waste, to prevent hazardous reactions.[6][7] At a minimum, segregate solid and liquid waste streams.[4]

    • Solid Waste: Contaminated gloves, weighing paper, pipette tips, and other disposable lab equipment.

    • Liquid Waste: Solutions containing the compound and any solvent used to rinse contaminated glassware.

Step 2: Waste Collection and Containerization

  • Container Selection: Use a dedicated, leak-proof waste container made of a chemically compatible material (e.g., high-density polyethylene for liquids).[4] Ensure the container is in good condition and has a secure, screw-top lid.[8]

  • Empty Original Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The first rinse must be collected as hazardous waste and added to your liquid waste container.[6] Subsequent rinses can often be managed similarly. Never discard the unrinsed container in the regular trash.

  • Collection: Do not mix waste streams.[8] Keep containers closed at all times except when adding waste.[8] This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling

  • Clarity is Key: The container must be clearly and legibly labeled as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[4][8]

    • The full chemical name: "this compound Waste" .[4]

    • A complete list of all components, including solvents and their approximate concentrations.[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed waste container in a designated and identified SAA near the point of generation.[8]

  • Segregation: Ensure the container is stored away from incompatible materials such as strong acids and oxidizing agents.[5][7]

  • Regulatory Limits: Be aware of institutional and regulatory limits for waste accumulation. A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste is a common limit for SAAs.[4]

Step 5: Final Disposal

  • Professional Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[2][7] This is strictly prohibited as it can harm aquatic ecosystems and violate federal regulations.[7]

  • Scheduling Pickup: Once the container is full or has reached the institutional time limit for storage, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7]

  • Method of Destruction: The standard and recommended final disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility.[4]

Hazard and Disposal Summary

The following table provides a quick reference for the key data and procedural requirements for this compound disposal.

ParameterGuideline / DataSource(s)
GHS Hazard Statements H302, H315, H319, H335
Primary Hazards Harmful if swallowed, Skin/Eye/Respiratory Irritant
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant Gloves[5]
Handling Area Certified Chemical Fume Hood[1][4]
Incompatible Materials Strong Oxidizing Agents, Strong Acids[5]
Disposal Method Collection for Licensed Hazardous Waste Disposal[4][5][7]
Prohibited Disposal Drain / Sewer / Trash Disposal[2][7]
Final Destruction High-Temperature Incineration[4]
Container Labeling "Hazardous Waste" + Full Chemical Name + Constituents[4][8]
Max Satellite Accumulation 55 Gallons (or 1 Quart if Acutely Toxic)[4]

References

  • Chemical Waste Disposal Guidelines. University of Illinois Urbana-Champaign. [Link]

  • Thirupataiah, B., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

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A Researcher's Guide to the Safe Handling of Isoquinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of Isoquinolin-5-ylmethanamine, a key building block for many researchers in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related chemicals and established laboratory safety protocols to ensure the well-being of laboratory personnel and the integrity of your research. The procedures outlined below are grounded in the principles of prudent laboratory practice, emphasizing risk minimization and proactive safety measures.

Understanding the Hazards: A Cautious Approach

The core principle of chemical safety is to minimize all exposures.[6][7] This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound to prevent skin and eye contact, and inhalation of any dusts or aerosols.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles compliant with ANSI Z87.1 standard. A face shield should be worn over goggles during splash-prone procedures.[2]Protects against splashes and aerosols that can cause serious eye irritation.[5]
Skin Protection - Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness).- A 100% cotton or flame-resistant lab coat.- Closed-toe shoes and long pants.[1][2]Prevents skin contact, as amine compounds can be absorbed through the skin and cause irritation or toxicity.[2][4]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.Minimizes the inhalation of potentially harmful dust or vapors.[2][3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for the safe handling of this compound, from initial preparation to the final disposal of waste.

Preparation and Engineering Controls
  • Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3][7]

  • Assemble Materials: Before starting, ensure all necessary equipment, including non-metallic spatulas (to avoid reaction with the amine), glassware, and waste containers, are inside the fume hood.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.[6] Have a chemical spill kit appropriate for amines readily accessible.[3]

Donning PPE: A Deliberate Process
  • Put on your lab coat and ensure it is fully buttoned.

  • Don chemical splash goggles.

  • Wash and dry your hands thoroughly.

  • Inspect your nitrile gloves for any signs of damage before wearing them.[8]

Chemical Handling: Precision and Care
  • Weighing: Carefully weigh the required amount of this compound on weighing paper or in a suitable container within the fume hood to minimize the generation of dust.

  • Dissolution: Add the solid to the solvent slowly and in a controlled manner. Be aware that some amine compounds can react exothermically with certain solvents.

  • Reactions: When using this compound in a reaction, ensure the apparatus is securely clamped and that any potential for splashes is minimized.

  • Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical.

Doffing PPE: Preventing Contamination
  • Remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands.

  • Remove your lab coat, turning it inside out to contain any potential contamination.

  • Remove your safety goggles.

  • Wash your hands and any exposed skin thoroughly with soap and water before leaving the laboratory.[6][8]

Safe Handling Workflow

cluster_prep Preparation cluster_ppe_on Donning PPE cluster_handling Chemical Handling cluster_disposal Waste Disposal cluster_ppe_off Doffing PPE prep1 Designate Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 ppe_on1 Don Lab Coat prep3->ppe_on1 Enter Lab ppe_on2 Don Goggles ppe_on1->ppe_on2 ppe_on3 Don Gloves ppe_on2->ppe_on3 handle1 Weigh Compound ppe_on3->handle1 handle2 Dissolve/React handle1->handle2 handle3 Decontaminate Surfaces handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 ppe_off1 Remove Gloves disp3->ppe_off1 Exit Lab ppe_off2 Remove Lab Coat ppe_off1->ppe_off2 ppe_off3 Wash Hands ppe_off2->ppe_off3

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a legal and moral obligation to protect human health and the environment.[9]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[10] Do not mix this waste with other solvent streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Storage: Store waste containers in a designated and secure satellite accumulation area. Ensure the containers are tightly closed to prevent leaks.[10][11]

Final Disposal

Contact your institution's EHS office to schedule a pickup for the hazardous waste.[10] Never dispose of this compound or its containers in the regular trash or down the drain.[10]

Emergency Procedures: In Case of a Spill

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate all non-essential personnel from the area. Restrict access to the spill zone.[10]

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash down.[10]

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat. For large spills, additional respiratory protection may be necessary.

  • Containment and Cleanup: Use a chemical spill kit with an absorbent material appropriate for amines to contain and clean up the spill. Work from the outside of the spill inwards.

  • Decontamination: Thoroughly clean the spill area with soap and water.[10]

  • Waste Disposal: Collect all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.[10]

By adhering to these guidelines, you can work safely with this compound, ensuring both your personal safety and the integrity of your scientific endeavors. A strong safety culture is built on the foundation of knowledge, preparation, and consistent adherence to best practices.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.